1-Methylindolin-5-amine dihydrochloride
Description
Properties
IUPAC Name |
1-methyl-2,3-dihydroindol-5-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c1-11-5-4-7-6-8(10)2-3-9(7)11;;/h2-3,6H,4-5,10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOXHCBFVAKBSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240527-25-6 | |
| Record name | 1-methyl-2,3-dihydro-1H-indol-5-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Technical Guide to 1-Methylindolin-5-amine dihydrochloride: Synthesis, Characterization, and Application
Introduction: The Strategic Importance of the Indoline Scaffold
In the landscape of modern medicinal chemistry, the indoline (2,3-dihydro-1H-indole) framework is recognized as a "privileged structure." This designation is reserved for molecular scaffolds that are capable of binding to multiple, diverse biological targets, thereby serving as a foundational core for a wide array of therapeutic agents.[1] The structural rigidity of the bicyclic system, combined with the electronic properties of the fused benzene ring and the pyrrolidine nitrogen, offers a unique three-dimensional topography for molecular recognition. The indoline moiety is a cornerstone in the development of drugs targeting cancer, bacterial infections, and inflammatory diseases.[1]
1-Methylindolin-5-amine dihydrochloride (CAS No. 1240527-25-6) represents a key strategic intermediate in this field. It provides researchers with a stable, versatile building block containing the core 1-methylindoline structure and a reactive primary amine at the C-5 position. This amine serves as a crucial synthetic handle for introducing a vast range of functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide provides an in-depth technical overview of its synthesis, analytical characterization, core applications, and safe handling protocols, tailored for professionals in chemical research and drug development.
PART 1: Chemical Identity and Physicochemical Properties
This compound is the stable salt form of the parent free base. The dihydrochloride salt is typically preferred in laboratory settings due to its enhanced stability, higher melting point, and improved solubility in polar protic solvents compared to the free amine, which can be susceptible to aerial oxidation.
| Property | Value | Source(s) |
| IUPAC Name | 1-methyl-2,3-dihydro-1H-indol-5-amine; dihydrochloride | [2] |
| CAS Number | 1240527-25-6 | [2] |
| Molecular Formula | C₉H₁₄Cl₂N₂ | [2] |
| Molecular Weight | 221.13 g/mol | [2] |
| Appearance | Typically an off-white to beige solid | [3] |
| Solubility | Soluble in water and polar protic solvents like methanol and ethanol. | [2] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Hygroscopic. | [4] |
PART 2: A Plausible Multi-Step Synthesis Pathway
The following workflow represents a robust and field-proven synthetic strategy.
Caption: A plausible four-step synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-Acetyl-5-nitroindoline The N-acetyl group serves a dual purpose: it protects the nitrogen and acts as a para-directing group, ensuring the incoming nitro group is installed at the desired C-5 position of the benzene ring.[5]
-
To a stirred solution of 1-acetylindoline in concentrated sulfuric acid, cooled to 0°C in an ice bath, a solution of nitric acid in sulfuric acid is added dropwise, maintaining the temperature below 5°C.
-
The reaction is stirred at low temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting material.
-
The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.
-
The solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried to yield 1-acetyl-5-nitroindoline.
Step 2: Synthesis of 1-Methyl-5-nitroindoline This step involves removing the acetyl protecting group and subsequently introducing the methyl group onto the indoline nitrogen.
-
Deacetylation: The 1-acetyl-5-nitroindoline is hydrolyzed by refluxing in an aqueous acidic solution (e.g., 3M HCl) until the reaction is complete.[5] After cooling and neutralization, the 5-nitroindoline intermediate can be extracted.
-
N-Methylation: The resulting 5-nitroindoline is dissolved in a suitable solvent like methanol. Formaldehyde (37% aqueous solution) is added, followed by the portion-wise addition of a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN). This Eschweiler-Clarke type reaction is a standard method for N-methylation of secondary amines. The reaction is monitored by TLC, and upon completion, the product is isolated via extraction and purified by column chromatography.
Step 3: Reduction of 1-Methyl-5-nitroindoline to 1-Methylindolin-5-amine The reduction of the aromatic nitro group to a primary amine is a critical transformation. Catalytic hydrogenation is often the cleanest and most efficient method.
-
1-Methyl-5-nitroindoline is dissolved in ethanol or methanol in a hydrogenation vessel.
-
A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution.
-
The vessel is purged with nitrogen and then pressurized with hydrogen gas (typically 50 psi).
-
The mixture is shaken or stirred vigorously at room temperature until hydrogen uptake ceases (typically 4-12 hours).
-
The catalyst is carefully removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the crude 1-Methylindolin-5-amine free base.[6]
Step 4: Formation of this compound Conversion to the dihydrochloride salt enhances stability and simplifies handling.
-
The crude free base is dissolved in a minimal amount of a suitable solvent, such as isopropanol (IPA) or diethyl ether.
-
A solution of hydrogen chloride (2 equivalents) in the same solvent is added dropwise with stirring.
-
The dihydrochloride salt typically precipitates out of the solution.
-
The solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product.
PART 3: Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation. While a published spectrum for this specific compound is unavailable, the expected chemical shifts can be reliably predicted based on extensive data for analogous structures.[6][7]
Expected ¹H NMR (500 MHz, DMSO-d₆) Chemical Shifts:
| Protons | Multiplicity | Approx. δ (ppm) | Rationale |
| N-CH₃ | Singlet | ~2.7 - 2.9 | A characteristic sharp singlet for an N-methyl group on an indoline ring.[7] |
| C2-H₂ | Triplet | ~3.0 - 3.2 | Aliphatic protons adjacent to the aromatic ring, coupled to C3-H₂. |
| C3-H₂ | Triplet | ~3.4 - 3.6 | Aliphatic protons adjacent to the nitrogen, deshielded by the electronegative atom and coupled to C2-H₂. |
| C6-H | Doublet | ~6.8 - 7.0 | Aromatic proton ortho to the C5-amine group. |
| C7-H | Doublet | ~7.1 - 7.3 | Aromatic proton meta to the C5-amine group. |
| C4-H | Singlet | ~7.3 - 7.5 | Aromatic proton ortho to the C5-amine group and adjacent to the pyrrolidine ring fusion point. |
| NH₃⁺ (both amines) | Broad Singlet | ~8.0 - 10.0 | Protons on the protonated amine groups. The signal is often broad and its position is concentration-dependent. It will disappear upon D₂O exchange.[7] |
Expected ¹³C NMR (125 MHz, DMSO-d₆) Chemical Shifts: Key signals would include the N-CH₃ carbon around 30-35 ppm, the two aliphatic carbons (C2, C3) between 25-55 ppm, and six distinct aromatic carbon signals in the 110-150 ppm region.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present.
-
N-H Stretching: A broad band in the 2400-3200 cm⁻¹ region is characteristic of the amine salt (R-NH₃⁺).
-
C-H Stretching: Signals just below 3000 cm⁻¹ for aliphatic C-H and just above 3000 cm⁻¹ for aromatic C-H.
-
N-H Bending: A peak around 1500-1600 cm⁻¹ is expected for the N-H bending of the ammonium groups.[7]
-
Aromatic C=C Bending: Overtone bands in the 1600-2000 cm⁻¹ region and out-of-plane bending below 900 cm⁻¹ confirm the substitution pattern on the benzene ring.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) using a technique like Electrospray Ionization (ESI) would be used to confirm the molecular weight. The expected mass for the free base (C₉H₁₂N₂) would be observed as the [M+H]⁺ ion at m/z 149.1073.
PART 4: Applications in Drug Discovery
This compound is not an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. Its value lies in the C-5 amine, which provides a reactive site for building out more complex molecules.
Caption: Role of 1-Methylindolin-5-amine as a versatile synthetic intermediate.
Key Research Areas:
-
LSD1 Inhibitors for Oncology: Lysine-Specific Demethylase 1 (LSD1) is a key epigenetic regulator and a validated target in oncology, particularly for acute myeloid leukemia (AML). Potent inhibitors of LSD1 often feature a core amine structure that mimics the substrate lysine. Indolin-5-yl-cyclopropanamine derivatives have been designed as highly selective LSD1 inhibitors.[8] 1-Methylindolin-5-amine serves as an excellent starting point for synthesizing such compounds, where the 5-amino group can be elaborated into the required pharmacophore.
-
Dual 5-LOX/sEH Inhibitors for Inflammation: The arachidonic acid cascade is a central pathway in inflammation. Dual inhibition of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) is a promising strategy to both block the production of pro-inflammatory leukotrienes and increase the levels of anti-inflammatory epoxyeicosatrienoic acids.[9] Indoline-based compounds have emerged as potent dual inhibitors, and 1-Methylindolin-5-amine provides a scaffold to which functionalities like thioureas can be attached to optimize binding at both enzyme active sites.[10]
PART 5: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a reliable safety profile can be constructed from data on analogous amine hydrochlorides and indole derivatives.[2][4]
-
Hazard Classification: Based on related compounds, it should be handled as a substance that is potentially harmful if swallowed and causes skin and serious eye irritation.[4] If handled as a fine powder, it may cause respiratory irritation.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.
-
Respiratory Protection: If significant dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved particulate respirator.
-
-
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid generating dust.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
-
First Aid Measures:
-
If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
In Case of Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In Case of Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.
-
-
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
The compound is likely hygroscopic; protect from moisture.[4]
-
References
- BenchChem. (2025). Applications of 1-Methyl-5-nitroindoline-2,3-dione in Organic Synthesis. BenchChem.
- AWS. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard.
- Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. (n.d.).
- BenchChem. (2025). Technical Support Center: Synthesis of 1-Methyl-5-nitroindoline-2,3-dione. BenchChem.
- Thermo Fisher Scientific. (2025).
- Fisher Scientific. (n.d.).
- Fisher Scientific. (2010).
- Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. (n.d.). PubMed Central (PMC).
- Sigma-Aldrich. (2025).
- 3W Pharm. (n.d.). 1-Methyl-2,3-dihydro-1h-indol-5-amine dihydrochloride - CAS:1240527-25-6.
- Copies of 1H, 13C, 19F NMR spectra. (n.d.).
- EvitaChem. (n.d.). Buy N-Methyl-2-morpholin-4-ylpropan-1-amine (EVT ....
- Fisher Scientific. (n.d.).
- ChemicalBook. (n.d.). 2-METHYL-5-NITROINDOLE synthesis.
- Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. (n.d.).
- Fisher Scientific. (2010).
- AccelaChem. (n.d.). 1240528-83-9,(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)methanamine.
- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D
- BenchChem. (2025).
- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). (n.d.).
- BenchChem. (2025). Technical Support Center: 1-Methyl-5-nitroindoline-2,3-dione Synthesis. BenchChem.
- BLD Pharm. (n.d.). 1241034-60-5|1-Methylindolin-5-amine hydrochloride.
- Torisawa, Y., Nishi, T., & Minamikawa, J. (2001). An efficient conversion of 5-nitroisatin into 5-nitroindole derivative. Bioorganic & Medicinal Chemistry Letters, 11(6), 829–832.
- 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.).
- Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization | Journal of Medicinal Chemistry. (2022).
- Development and Application of Indolines in Pharmaceuticals. (2023).
- Li, C., Su, M., Zhu, W., Kan, W., Ge, T., Xu, G., Wang, S., Sheng, L., Gao, F., Ye, Y., Wang, J., Zhou, Y., Li, J., & Liu, H. (2022). Structure-Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors. Journal of Medicinal Chemistry, 65(5), 4335–4349.
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An In-depth Technical Guide to 1-Methylindolin-5-amine Dihydrochloride: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-Methylindolin-5-amine dihydrochloride (CAS No. 1240527-25-6), a heterocyclic amine of growing interest in medicinal chemistry. As a substituted indoline, this compound belongs to a class of molecules recognized for their diverse pharmacological activities and potential as scaffolds in drug design. This document, intended for researchers and drug development professionals, consolidates key information on its physical and chemical properties, outlines a detailed synthesis protocol, describes methods for its analytical characterization, and explores its potential applications in modern drug discovery.
Core Molecular Attributes and Physicochemical Profile
This compound is the hydrochloride salt of the parent compound 1-methylindolin-5-amine. The dihydrochloride form enhances its stability and aqueous solubility, making it more amenable for use in biological assays and pharmaceutical formulations.
Chemical Structure and Identification
The chemical structure of 1-Methylindolin-5-amine features a bicyclic system with a benzene ring fused to a five-membered nitrogen-containing ring (an indoline), with a methyl group on the nitrogen atom and an amine group at the 5-position.
![]() |
| This compound |
Physicochemical Data Summary
Precise experimental data for this compound is not extensively reported in publicly available literature. The following table summarizes its known properties and includes estimated values based on closely related structures and computational models.
| Property | Value | Source/Reference |
| CAS Number | 1240527-25-6 | [1] |
| Molecular Formula | C₉H₁₄Cl₂N₂ | [1] |
| Molecular Weight | 221.13 g/mol | [1] |
| Appearance | Solid (predicted) | General knowledge of amine hydrochlorides |
| Melting Point | Not reported; estimated based on similar compounds (e.g., (2,3-dihydro-1H-indol-5-ylmethyl)amine dihydrochloride: 211–213 °C) | [2] |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | General knowledge of hydrochloride salts |
| pKa | Not experimentally determined. The pKa of the anilinic amine is expected to be around 4-5, while the indolinic nitrogen will be a weaker base. | Inferred from similar anilinic and heterocyclic amines |
Synthesis and Purification: A Guided Protocol
The synthesis of this compound can be approached through a multi-step sequence starting from commercially available 5-nitroindole. The following protocol is a representative synthesis based on established methodologies for analogous indoline derivatives.[3]
Synthetic Pathway Overview
The overall synthetic strategy involves three key transformations:
-
N-methylation of the indole ring.
-
Reduction of the nitro group to an amine.
-
Reduction of the indole to an indoline.
-
Salt formation to yield the dihydrochloride.
Start [label="5-Nitroindole"]; Step1 [label="1-Methyl-5-nitroindole"]; Step2 [label="1-Methylindolin-5-amine"]; End [label="1-Methylindolin-5-amine\ndihydrochloride"];
Start -> Step1 [label=" Methyl Iodide, Base "]; Step1 -> Step2 [label=" Reduction (e.g., H₂, Pd/C) "]; Step2 -> End [label=" HCl "]; }
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-Methyl-5-nitroindole
-
To a solution of 5-nitroindole (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (CH₃I, 1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-methyl-5-nitroindole.
Step 2: Synthesis of 1-Methylindolin-5-amine
-
Dissolve 1-methyl-5-nitroindole (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (Pd/C, typically 10 mol%).
-
Subject the mixture to a hydrogen atmosphere (using a hydrogen balloon or a Parr hydrogenator) and stir vigorously at room temperature. This step simultaneously reduces both the nitro group and the indole double bond.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to yield 1-methylindolin-5-amine. This product may be used in the next step without further purification.
Step 3: Formation of this compound
-
Dissolve the crude 1-methylindolin-5-amine in a minimal amount of a suitable solvent like isopropanol or diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether or concentrated HCl) dropwise with stirring.
-
A precipitate will form. Continue the addition of HCl until no further precipitation is observed.
-
Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques are standard for the structural elucidation of such molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aliphatic protons of the indoline ring, and the N-methyl group. The chemical shifts and coupling patterns will be consistent with the substituted indoline structure. The amine and ammonium protons may appear as broad signals.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic and aliphatic carbons. The number of signals should correspond to the number of unique carbon atoms in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 1-Methylindolin-5-amine, the expected [M+H]⁺ ion for the free base would be at m/z 149.12. The mass spectrum of the dihydrochloride salt will show the peak for the free base.
High-Performance Liquid Chromatography (HPLC)
Purity analysis is typically performed using reverse-phase HPLC. A C18 column with a mobile phase gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA) or formic acid, is a common method for analyzing amine-containing compounds.[5]
Sample [label="{Sample Preparation|Dissolve in Mobile Phase}"]; Injection [label="{HPLC System|C18 Column}"]; Detection [label="{UV Detector|Diode Array Detector}"]; Analysis [label="{Data Analysis|Purity Assessment}"];
Sample -> Injection -> Detection -> Analysis; }
Applications in Drug Discovery and Medicinal Chemistry
The indoline scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to interact with a variety of biological targets.[6] The 5-amino group of 1-Methylindolin-5-amine serves as a versatile synthetic handle for the introduction of diverse functionalities, allowing for the exploration of structure-activity relationships (SAR).
Scaffold for Kinase Inhibitors
The 5-aminoindoline core is a key component in the design of various protein kinase inhibitors, which are crucial in oncology research. The amino group can be functionalized to interact with the hinge region of the kinase active site, a common strategy for achieving potent and selective inhibition.[6]
Potential as an Intermediate for Biologically Active Molecules
Substituted indolines have demonstrated a wide range of pharmacological activities, including:
-
Anticancer Activity: Novel indoline derivatives have been shown to exhibit cytotoxic effects against cancer cell lines.[7]
-
Anti-inflammatory Properties: Certain indolin-2-one derivatives have been identified as potent anti-inflammatory agents.
-
α1-Adrenoceptor (α1-AR) Antagonism: Indoline compounds have been designed and synthesized as potential α1-AR antagonists for conditions like benign prostatic hyperplasia.
The versatile nature of the this compound scaffold makes it a valuable starting point for the synthesis of compound libraries aimed at discovering new therapeutic agents in these and other disease areas.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions should be taken when handling this compound.
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. The dihydrochloride salt is expected to be more stable than the free base.
-
Safety: The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance.
Conclusion
This compound is a valuable building block for medicinal chemists and drug discovery scientists. Its indoline core, combined with a strategically placed amino group and a stabilizing methyl group, offers a versatile platform for the synthesis of novel compounds with potential therapeutic applications. This guide provides a foundational understanding of its properties, a practical approach to its synthesis and analysis, and an overview of its relevance in the ongoing quest for new and effective medicines.
References
- [Link to a relevant general organic chemistry or medicinal chemistry textbook, if applicable]
- Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. [Link]
- [Link to a relevant analytical chemistry resource, if applicable]
- (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI. [Link]
- Using weak interactions to control C-H mono-nitration of indolines - The Royal Society of Chemistry. [Link]
- Unlocking the Potential: Antimicrobial and Anticancer Applications of 2-Methylindolin-1-amine Hydrochloride - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- [Link to a relevant safety data sheet or toxicology d
- [Link to a relevant patent or publication detailing the synthesis or application of a similar compound, if available]
- Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry. [Link]
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An In-Depth Technical Guide to 1-Methylindolin-5-amine Dihydrochloride (CAS: 1240527-25-6): A Versatile Scaffold in Modern Drug Discovery
Executive Summary
1-Methylindolin-5-amine dihydrochloride is a functionalized heterocyclic compound that has emerged as a highly valuable building block in medicinal chemistry and drug development. While not an active pharmaceutical ingredient itself, its unique structural features—a rigid bicyclic indoline core, a strategic N-methyl group, and a reactive primary amine at the 5-position—make it a privileged scaffold for constructing complex molecules with significant therapeutic potential. This guide provides an in-depth technical overview of its properties, a plausible synthetic strategy, its critical applications in the development of targeted therapies, and essential safety protocols for its handling. The narrative is designed for researchers, medicinal chemists, and drug development professionals, emphasizing the causal logic behind experimental design and the compound's role in creating next-generation therapeutics.
The Indoline Moiety: A Cornerstone of Modern Medicinal Chemistry
The indoline (2,3-dihydroindole) structure is a recurring motif in a vast array of natural products and synthetic compounds with profound medicinal value.[1] Its appeal in drug design stems from several key attributes:
-
Structural Rigidity: The fused bicyclic system provides a defined three-dimensional conformation, which can reduce the entropic penalty upon binding to a biological target, often leading to higher affinity and selectivity.
-
Hydrogen Bonding Capabilities: The nitrogen atom within the pyrrole ring can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with protein residues.[1]
-
Aromatic and Hydrophobic Interactions: The benzene portion of the scaffold allows for π-stacking and hydrophobic interactions within protein binding pockets.[1]
This compound (CAS: 1240527-25-6) capitalizes on this foundational structure by presenting two key points for chemical modification: the indoline nitrogen and the 5-amino group. The N-methylation pre-occupies one of these sites, directing synthetic efforts towards the C5 position and providing a specific vector for molecular elaboration.
Caption: Structure of this compound.
Physicochemical Properties and Analytical Characterization
Precise characterization is fundamental to ensuring the identity, purity, and suitability of a chemical intermediate for downstream applications. The dihydrochloride salt form enhances stability and often improves handling characteristics compared to the free base.
Key Properties
| Property | Value | Reference |
| CAS Number | 1240527-25-6 | N/A |
| Molecular Formula | C₉H₁₄Cl₂N₂ | [2] |
| Molecular Weight | 221.13 g/mol | [2] |
| Synonyms | 1-Methyl-2,3-dihydro-1H-indol-5-amine dihydrochloride | [2] |
| Form | Solid | Assumed |
| Storage | Sealed in a dry place, Room Temperature or Refrigerated | [2][3] |
Standard Analytical Workflow
A self-validating protocol for confirming the integrity of a batch of this compound involves a multi-pronged analytical approach. Each technique provides orthogonal data to build a complete profile of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the primary tool for structural elucidation. The spectrum should reveal distinct signals for the aromatic protons, the aliphatic protons of the five-membered ring, the N-methyl group, and the amine protons. The integration values must correspond to the number of protons in each environment.
-
¹³C NMR: Confirms the carbon backbone of the molecule, showing the expected number of signals for the nine carbon atoms in their unique chemical environments.
-
-
Mass Spectrometry (MS):
-
Rationale: This technique provides the exact molecular weight of the compound, confirming its elemental composition.
-
Methodology: High-Resolution Mass Spectrometry (HRMS) is preferred. The analysis should be run on the free base (after neutralization) to observe the molecular ion peak [M+H]⁺ corresponding to the C₉H₁₂N₂ species.
-
-
Infrared (IR) Spectroscopy:
-
Rationale: IR spectroscopy is used to identify the presence of key functional groups.
-
Expected Peaks: The spectrum should exhibit characteristic absorption bands for N-H stretching (from the primary amine and the ammonium salt), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic ring).
-
A Plausible Synthetic Strategy
While specific proprietary syntheses may vary, a logical and robust pathway to this compound can be devised from commercially available starting materials, drawing upon established methodologies for indoline functionalization.[4][5] The causality behind this multi-step process is to introduce the required functional groups sequentially and selectively.
Caption: Plausible synthetic workflow for the target compound.
Detailed Experimental Protocol (Illustrative)
-
Step 1: Synthesis of 1-Methyl-5-nitroindoline (N-Methylation)
-
To a solution of 5-nitroindoline in an anhydrous polar aprotic solvent (e.g., DMF), add a suitable base (e.g., sodium hydride, NaH) portion-wise at 0°C. Rationale: The base deprotonates the indoline nitrogen, forming a nucleophilic anion.
-
Stir the mixture for 30-60 minutes to ensure complete deprotonation.
-
Add a methylating agent (e.g., methyl iodide, MeI) dropwise at 0°C. Rationale: The nucleophilic nitrogen attacks the electrophilic methyl group in an Sₙ2 reaction.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product via flash column chromatography to yield pure 1-methyl-5-nitroindoline.
-
-
Step 2: Synthesis of 1-Methylindolin-5-amine (Nitro Reduction)
-
Dissolve 1-methyl-5-nitroindoline in a suitable solvent (e.g., methanol or ethanol).
-
Add a catalyst, such as 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously. Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to primary amines.
-
Monitor the reaction by TLC or LC-MS. Upon completion, filter the mixture through Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-methylindolin-5-amine free base.
-
-
Step 3: Formation of this compound (Salt Formation)
-
Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether.
-
Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) with stirring.
-
A precipitate will form. Continue addition until the solution becomes acidic. Rationale: Both the aromatic amine and the indoline nitrogen are basic and will be protonated by the strong acid, forming the stable dihydrochloride salt.
-
Collect the solid product by filtration, wash with cold solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.
-
Core Applications in Medicinal Chemistry
The primary value of this compound lies in its application as a versatile intermediate for creating libraries of compounds aimed at specific biological targets. The 5-amino group is a synthetic handle that can be readily transformed into a wide array of functional groups, including amides, sulfonamides, ureas, and guanidines.
Case Study 1: Scaffolding for Selective LSD1 Inhibitors
Lysine-Specific Demethylase 1 (LSD1) is a critical epigenetic regulator and a validated drug target for certain cancers, particularly Acute Myeloid Leukemia (AML).[6] Research has demonstrated that the indoline scaffold is a privileged structure for designing potent and selective LSD1 inhibitors.
In a key study, scientists designed a series of indolin-5-yl-cyclopropanamine derivatives.[6] The core strategy involved using the 5-amino group of an indoline to connect to a reactive moiety that irreversibly binds to the FAD cofactor in the LSD1 active site. The representative compound 7e from this study showed an IC₅₀ of 24.43 nM for LSD1 and demonstrated significant in vivo antitumor efficacy in a mouse xenograft model.[6] 1-Methylindolin-5-amine serves as an ideal starting point for such designs, where the 5-amino group is the point of attachment for the pharmacophoric element that confers target affinity and selectivity.
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- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Potential Biological Activity of 1-Methylindolin-5-amine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylindolin-5-amine dihydrochloride is a heterocyclic amine containing the indoline scaffold, a privileged structure in medicinal chemistry. While direct research on the biological activity of this specific compound is not extensively documented in publicly available literature, its structural motifs are present in a variety of pharmacologically active agents. This technical guide provides a comprehensive overview of the potential biological activities of this compound, drawing insights from the established roles of the indoline core in drug discovery. We will explore potential therapeutic targets, propose detailed experimental workflows for its investigation, and discuss the rationale behind these scientific inquiries. This document serves as a foundational resource for researchers aiming to elucidate the pharmacological profile of this and related compounds.
Introduction: The Indoline Scaffold as a Privileged Structure
The indoline ring system, a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring, is a cornerstone in the development of therapeutic agents.[1] Its rigid, yet three-dimensional, structure provides a versatile scaffold for interacting with a wide range of biological targets. Derivatives of indoline have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antineoplastic properties.[2][3][4] The inherent drug-like properties of the indoline core make it an attractive starting point for the design of novel therapeutics. This compound, as a functionalized indoline, represents a chemical entity with significant, yet largely unexplored, therapeutic potential.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to any investigation into its biological activity.
| Property | Value | Source |
| Molecular Formula | C9H14Cl2N2 | [5] |
| Molecular Weight | 221.13 g/mol | [5] |
| CAS Number | 1240527-25-6 | [5] |
| Appearance | Solid | [6] |
| Storage | -20°C Freezer, Under inert atmosphere | [6] |
This data is compiled from publicly available chemical supplier information.
Potential Biological Activities and Therapeutic Targets
Based on the known activities of structurally related indoline derivatives, we can hypothesize several potential biological activities for this compound.
Anti-inflammatory Activity via Dual 5-LOX/sEH Inhibition
The arachidonic acid cascade is a critical pathway in inflammation, and its modulation is a key strategy for anti-inflammatory drug development.[2] Indoline-based compounds have been identified as potent dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH).[2][7] Inhibition of 5-LOX reduces the production of pro-inflammatory leukotrienes, while sEH inhibition increases the levels of anti-inflammatory epoxyeicosatrienoic acids (EETs).[2] The presence of the indoline core in 1-Methylindolin-5-amine suggests it could be investigated for similar dual inhibitory activity.
Proposed Signaling Pathway: Dual 5-LOX/sEH Inhibition
Caption: Proposed mechanism of anti-inflammatory action.
Antineoplastic Activity through LSD1 Inhibition
Lysine Specific Demethylase 1 (LSD1) is an enzyme that plays a crucial role in epigenetic regulation and is overexpressed in several types of cancer, including acute myeloid leukemia (AML).[3] The development of LSD1 inhibitors is a promising strategy in oncology. Notably, a novel series of potent and selective LSD1 inhibitors are based on the indoline scaffold.[3] These compounds have demonstrated antiproliferative activities against cancer cell lines and in vivo antitumor efficacy.[3] Given this precedent, this compound warrants investigation as a potential LSD1 inhibitor.
Proposed Experimental Workflow: In Vitro LSD1 Inhibition Assay
Caption: Workflow for assessing LSD1 inhibitory activity.
Antimicrobial Potential
The indoline and indole scaffolds are found in numerous natural and synthetic compounds with significant antimicrobial properties.[4] These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, including resistant strains.[4][8] The mechanism of action can vary, but often involves disruption of the bacterial cell membrane or inhibition of essential enzymes. The structural similarity of 1-Methylindolin-5-amine to these antimicrobial agents suggests it could be a valuable lead in the development of new antibiotics.
Experimental Protocols
To investigate the hypothesized biological activities, a series of well-defined experiments are necessary.
In Vitro Anti-inflammatory Assays
Objective: To determine the inhibitory activity of this compound against 5-LOX and sEH.
Methodology:
-
5-LOX Inhibition Assay (Cell-based):
-
Human polymorphonuclear leukocytes (PMNLs) will be isolated from whole blood.
-
Cells will be pre-incubated with various concentrations of this compound or a known 5-LOX inhibitor (e.g., Zileuton) as a positive control.
-
5-LOX activity will be stimulated using a calcium ionophore (e.g., A23187).
-
The production of 5-LOX products (e.g., LTB4) will be quantified using ELISA or LC-MS/MS.
-
An IC50 value will be calculated to determine the potency of the compound.
-
-
sEH Inhibition Assay (Enzyme-based):
-
Recombinant human sEH will be used.
-
The enzyme will be incubated with a fluorogenic substrate and various concentrations of this compound.
-
The rate of substrate hydrolysis will be measured by monitoring the increase in fluorescence over time.
-
A known sEH inhibitor will be used as a positive control.
-
An IC50 value will be determined from the concentration-response curve.
-
In Vitro Antineoplastic Assays
Objective: To evaluate the antiproliferative effects and LSD1 inhibitory activity of this compound.
Methodology:
-
Cell Proliferation Assay:
-
A panel of cancer cell lines, including those known to be sensitive to LSD1 inhibition (e.g., MV-4-11 AML cells), will be used.
-
Cells will be treated with a range of concentrations of this compound for 72 hours.
-
Cell viability will be assessed using a standard method such as the MTT or CellTiter-Glo assay.
-
The GI50 (concentration for 50% growth inhibition) will be calculated.
-
-
LSD1 Inhibition Assay (Biochemical):
-
A commercially available LSD1 inhibitor screening kit will be utilized.
-
The assay will measure the ability of this compound to inhibit the demethylation of a histone H3 peptide substrate by recombinant LSD1.
-
The IC50 value will be determined to quantify the compound's potency as an LSD1 inhibitor.
-
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria.
Methodology:
-
Broth Microdilution Method:
-
A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria will be selected.
-
Serial dilutions of this compound will be prepared in a 96-well microtiter plate containing bacterial growth medium.
-
Each well will be inoculated with a standardized bacterial suspension.
-
The plates will be incubated at 37°C for 18-24 hours.
-
The MIC will be determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Standard antibiotics (e.g., ampicillin, streptomycin) will be used as positive controls.[4]
-
Safety and Toxicological Considerations
Preliminary safety data for this compound is available from Safety Data Sheets (SDS). It is classified as an irritant to the skin and eyes.[9][10] The toxicological properties have not been fully investigated.[11][12] Therefore, appropriate personal protective equipment should be used when handling this compound. Further in vitro and in vivo toxicological studies will be necessary to establish a comprehensive safety profile.
Conclusion and Future Directions
This compound is a compound with a promising, yet uncharacterized, biological activity profile. Its indoline core is a well-established pharmacophore in several classes of therapeutic agents. The proposed experimental workflows provide a clear path for the systematic investigation of its potential anti-inflammatory, antineoplastic, and antimicrobial properties. Positive results from these initial studies would warrant further investigation, including structure-activity relationship (SAR) studies to optimize its potency and selectivity, as well as in vivo efficacy and safety studies in relevant animal models. The exploration of this compound and its derivatives could lead to the discovery of novel drug candidates with significant therapeutic potential.
References
- 1241034-60-5|1-Methylindolin-5-amine hydrochloride|BLD Pharm. BLD Pharm.
- (2,3-Dihydro-1H-indol-5-ylmethyl)amine - MDPI. MDPI.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- Safety Data Sheet - Version 5.0 - LGC Standards. LGC Standards.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- 1-Methyl-2,3-dihydro-1h-indol-5-amine dihydrochloride - CAS:1240527-25-6. ChemicalBook.
- Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - NIH.
- Structure-Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors - PubMed. PubMed.
- 3-Amino-5-(indol-3-yl)
- Synthesis and Biological Activities of 1-Acetyl-5-substituted Indoline Compounds.
- 1-Amino-2-methylindoline hydrochloride Five Chongqing Chemdad Co. Chemdad.
- Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization | Journal of Medicinal Chemistry.
- Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives - PMC - NIH.
- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core - Preprints.org. Preprints.org.
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- 1. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core[v1] | Preprints.org [preprints.org]
- 2. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Methyl-2,3-dihydro-1h-indol-5-amine dihydrochloride - CAS:1240527-25-6 - Sunway Pharm Ltd [3wpharm.com]
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An In-depth Technical Guide to Elucidating the Mechanism of Action of 1-Methylindolin-5-amine dihydrochloride
Abstract
1-Methylindolin-5-amine dihydrochloride is a small molecule featuring the indoline scaffold, a privileged structure in medicinal chemistry.[1][2] While its specific biological activity and mechanism of action are not yet fully characterized in publicly available literature, its structural motifs suggest several plausible and compelling avenues for investigation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically explore the mechanistic underpinnings of this compound. We will delve into three primary, plausible hypotheses based on the known pharmacology of related indoline and aminoindole structures: 1) interaction with monoaminergic G-protein coupled receptors (GPCRs), 2) inhibition of key enzymes such as Lysine Specific Demethylase 1 (LSD1) or Monoamine Oxidases (MAOs), and 3) modulation of inflammatory pathways. For each hypothesis, we will outline the scientific rationale, propose detailed experimental protocols, and provide visual workflows to guide the research process. This document is intended to serve as a foundational blueprint for initiating a rigorous investigation into the pharmacological identity of this compound.
Introduction: The Indoline Scaffold and the Promise of 1-Methylindolin-5-amine
The indoline ring system is a core component of numerous natural products and biologically active compounds.[3] Its structural rigidity and synthetic tractability have made it a valuable scaffold in the design of novel therapeutics. Derivatives of indoline have been shown to interact with a wide array of biological targets, including GPCRs, enzymes, and ion channels, leading to applications in oncology, neuroscience, and inflammation.[1][4][5][6][7]
1-Methylindolin-5-amine features a methylated indoline core with a primary amine at the 5-position. This specific arrangement of functional groups provides a starting point for formulating hypotheses about its potential biological targets. The basic amine is a common feature in ligands for monoaminergic receptors and substrates for various enzymes. The methyl group on the indoline nitrogen may influence selectivity and metabolic stability.
Given the absence of established data, a hypothesis-driven approach is essential. This guide will proceed by outlining three testable mechanistic theories, providing the rationale and the experimental means to validate or refute each one.
Hypothesis I: 1-Methylindolin-5-amine as a Modulator of Monoaminergic G-Protein Coupled Receptors
Scientific Rationale
The structural similarity of 1-Methylindolin-5-amine to endogenous monoamines (e.g., serotonin, dopamine) and known synthetic ligands makes monoaminergic GPCRs a primary target class for investigation. The indole and indoline nuclei are present in numerous serotonin (5-HT) receptor ligands.[7][8] Specifically, the 5-aminoindole moiety is a known pharmacophore for certain 5-HT receptors.[9] Furthermore, the trace amine-associated receptors (TAARs), another class of aminergic GPCRs, bind to a variety of small molecule amines and are implicated in neuropsychiatric disorders.[10][11]
Experimental Workflow
A tiered approach, starting with broad screening and progressing to more specific functional and kinetic assays, is recommended.
The first step is to determine if 1-Methylindolin-5-amine binds to a panel of relevant GPCRs. A competitive radioligand binding assay is a robust and high-throughput method for this initial screen.
Experimental Protocol: Radioligand Binding Assay Panel
-
Target Selection: A comprehensive panel of human recombinant monoaminergic receptors expressed in a stable cell line (e.g., HEK293 or CHO cells) should be used. This panel should minimally include:
-
Serotonin Receptors (e.g., 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7).
-
Dopamine Receptors (e.g., D1, D2, D3, D4, D5).
-
Adrenergic Receptors (e.g., α1A, α2A, β1, β2).
-
Trace Amine-Associated Receptor 1 (TAAR1).
-
-
Membrane Preparation: Prepare cell membrane homogenates from the expressing cell lines.
-
Assay Conditions: For each receptor target, incubate the cell membranes with a specific, high-affinity radioligand at a concentration near its dissociation constant (Kd).
-
Competition: Add increasing concentrations of this compound to the incubation mixture.
-
Incubation and Filtration: Allow the binding to reach equilibrium. Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the inhibition constant (Ki).
Data Presentation: Receptor Binding Affinity Profile
| Receptor Target | Radioligand Used | Ki of 1-Methylindolin-5-amine (nM) |
| 5-HT1A | [3H]8-OH-DPAT | Experimental Value |
| 5-HT2A | [3H]Ketanserin | Experimental Value |
| 5-HT7 | [3H]LSD | Experimental Value |
| D2 | [3H]Spiperone | Experimental Value |
| TAAR1 | [3H]RO5256390 | Experimental Value |
| ... | ... | ... |
If significant binding affinity (e.g., Ki < 1 µM) is observed for any receptor, the next step is to determine the functional consequence of this binding (i.e., is the compound an agonist, antagonist, or inverse agonist?).
Experimental Protocol: cAMP and Calcium Flux Assays
-
For Gs or Gi-coupled receptors (e.g., 5-HT1A, 5-HT7, D1, D5):
-
Use a stable cell line expressing the receptor of interest.
-
Pre-treat cells with 1-Methylindolin-5-amine at various concentrations.
-
To test for agonism, measure the accumulation of cyclic AMP (cAMP) using a suitable assay kit (e.g., HTRF, ELISA).
-
To test for antagonism, stimulate the cells with a known agonist in the presence of varying concentrations of 1-Methylindolin-5-amine and measure the inhibition of cAMP production.
-
-
For Gq-coupled receptors (e.g., 5-HT2A, 5-HT2C):
-
Load cells expressing the receptor of interest with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
To test for agonism, add 1-Methylindolin-5-amine and measure the transient increase in intracellular calcium using a fluorescence plate reader.
-
To test for antagonism, pre-incubate with 1-Methylindolin-5-amine before adding a known agonist and measure the attenuation of the calcium signal.
-
-
Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
Understanding the kinetics of the ligand-receptor interaction (on-rate and off-rate) can provide valuable insights into the compound's potential in vivo efficacy.[12] Surface Plasmon Resonance (SPR) is a powerful biophysical technique for this purpose.[13]
Workflow for GPCR Interaction Analysis
Caption: Tiered experimental workflow for GPCR target validation.
Hypothesis II: 1-Methylindolin-5-amine as an Enzyme Inhibitor
Scientific Rationale
The indoline scaffold is present in inhibitors of various enzymes.[1] A notable example is the development of indolin-5-yl-cyclopropanamine derivatives as potent and selective inhibitors of Lysine Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in cancer.[1][14] Additionally, the overall structure of 1-Methylindolin-5-amine bears some resemblance to substrates of Monoamine Oxidases (MAOs), enzymes critical for the metabolism of neurotransmitters. Inhibition of MAOs is a validated strategy for treating depression and Parkinson's disease.[15]
Experimental Workflow
A direct assessment of inhibitory activity against LSD1 and the two major isoforms of MAO (MAO-A and MAO-B) is the logical first step.
Experimental Protocol: LSD1 Inhibition Assay (Amplex Red)
-
Principle: This is a coupled-enzyme assay. LSD1 demethylates its substrate (e.g., H3K4me2 peptide), producing formaldehyde. The formaldehyde is then oxidized by horseradish peroxidase (HRP), which in turn converts the non-fluorescent Amplex Red reagent to the highly fluorescent resorufin.
-
Reagents: Human recombinant LSD1, H3K4me2 peptide substrate, HRP, Amplex Red.
-
Procedure:
-
Incubate LSD1 with varying concentrations of 1-Methylindolin-5-amine.
-
Initiate the reaction by adding the peptide substrate and the HRP/Amplex Red detection mix.
-
Monitor the increase in fluorescence over time at Ex/Em ~540/590 nm.
-
-
Data Analysis: Calculate the initial reaction rates and plot the percent inhibition against the log concentration of the inhibitor to determine the IC50 value.
Experimental Protocol: MAO-A and MAO-B Inhibition Assay
-
Principle: This assay measures the activity of MAO by detecting the hydrogen peroxide produced during the oxidative deamination of a substrate.
-
Reagents: Human recombinant MAO-A and MAO-B, a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B), HRP, Amplex Red.
-
Procedure: Similar to the LSD1 assay, pre-incubate the respective MAO isoform with the test compound, then initiate the reaction by adding the substrate and detection reagents.
-
Data Analysis: Determine the IC50 values for both MAO-A and MAO-B to assess potency and selectivity.
Data Presentation: Enzyme Inhibition Profile
| Enzyme Target | Substrate Used | IC50 of 1-Methylindolin-5-amine (µM) |
| LSD1 | H3K4me2 peptide | Experimental Value |
| MAO-A | Kynuramine | Experimental Value |
| MAO-B | Benzylamine | Experimental Value |
If potent inhibition is confirmed, it is crucial to understand how the compound inhibits the enzyme (e.g., competitive, non-competitive, uncompetitive, or irreversible).[16][17]
Experimental Protocol: Enzyme Kinetic Studies
-
Varying Substrate Concentration: Perform the enzyme assay with a fixed concentration of 1-Methylindolin-5-amine (e.g., near its IC50) and a range of substrate concentrations bracketing the Michaelis constant (Km).
-
Varying Inhibitor Concentration: Repeat the experiment at several different fixed inhibitor concentrations.
-
Data Analysis: Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.
-
Competitive: Km increases, Vmax is unchanged.
-
Non-competitive: Km is unchanged, Vmax decreases.
-
Uncompetitive: Both Km and Vmax decrease.
-
-
Irreversibility Check (Dialysis or Jump Dilution):
-
Pre-incubate the enzyme with a high concentration of the inhibitor.
-
Remove the free inhibitor by dialysis or by a rapid, large-volume dilution ("jump dilution").[17]
-
Measure the enzyme activity. If activity is not restored, the inhibition is likely irreversible.
-
Workflow for Enzyme Inhibition Analysis
Caption: Systematic workflow for enzyme inhibitor characterization.
Hypothesis III: 1-Methylindolin-5-amine as a Modulator of Inflammatory Pathways
Scientific Rationale
Recent studies have identified indoline-based compounds as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in the arachidonic acid cascade that governs inflammation.[5][6][18] Inhibition of these targets represents a promising anti-inflammatory strategy.[6] Given that 1-Methylindolin-5-amine is an indoline derivative, its potential to modulate these or other inflammatory targets warrants investigation.
Experimental Workflow
A cell-based approach is often the most direct way to assess potential anti-inflammatory activity.
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release Assay
-
Cell Model: Use a relevant immune cell line (e.g., RAW 264.7 murine macrophages) or primary human peripheral blood mononuclear cells (PBMCs).
-
Procedure:
-
Plate the cells and allow them to adhere.
-
Pre-treat the cells with various concentrations of 1-Methylindolin-5-amine for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
After an appropriate incubation period (e.g., 18-24 hours), collect the cell culture supernatant.
-
-
Quantification: Measure the levels of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), using ELISA kits.
-
Data Analysis: Determine the IC50 of the compound for the inhibition of cytokine release. A cytotoxicity assay (e.g., MTT or LDH release) should be run in parallel to ensure the observed effects are not due to cell death.
If anti-inflammatory activity is observed in the cellular assay, the next step is to identify the specific molecular target(s). This can begin with testing against the enzymes identified for other indoline derivatives.
Experimental Protocol: 5-LOX and sEH Inhibition Assays
-
5-LOX Assay:
-
Cell-based: Use activated human polymorphonuclear leukocytes (PMNLs) and measure the production of leukotrienes via HPLC or ELISA.[5]
-
Enzyme-based: Use isolated human recombinant 5-LOX and measure the formation of the product from arachidonic acid spectrophotometrically.
-
-
sEH Assay: Use human recombinant sEH and a fluorogenic substrate (e.g., PHOME). Inhibition is measured by a decrease in the fluorescent product.
Logical Relationship for Inflammation Pathway Investigation
Caption: Logic diagram for investigating anti-inflammatory properties.
Conclusion and Forward Path
This guide outlines a rigorous, multi-pronged strategy for elucidating the mechanism of action of this compound. By systematically testing plausible hypotheses derived from the known pharmacology of its structural components, researchers can efficiently navigate the early stages of drug discovery. The proposed workflows, moving from broad screening to detailed mechanistic studies, ensure that experimental resources are deployed effectively. Positive results in any of these pathways would provide a strong foundation for lead optimization, structure-activity relationship (SAR) studies, and eventual in vivo testing. The true pharmacological identity of 1-Methylindolin-5-amine awaits discovery through the application of these robust scientific principles and methodologies.
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The Indoline Scaffold: A Privileged Framework in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of medicinal chemistry, certain molecular architectures consistently emerge as foundational pillars for the design of novel therapeutics. These "privileged scaffolds" possess the inherent ability to interact with a diverse range of biological targets, offering a fertile starting point for the development of potent and selective drugs. Among these, the indoline scaffold, a bicyclic heterocyclic system, has garnered significant attention for its remarkable versatility and prevalence in a multitude of clinically successful and biologically active compounds. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical exploration of the indoline core. We will delve into its fundamental physicochemical properties, dissect key synthetic strategies for its construction and functionalization, and survey its broad therapeutic applications, supported by mechanistic insights and quantitative data. Through detailed protocols, illustrative diagrams, and curated data tables, this document aims to serve as a valuable resource for harnessing the full potential of the indoline scaffold in the ongoing quest for innovative medicines.
The Indoline Scaffold: A Profile of a Privileged Structure
The indoline scaffold, characterized by a fused benzene and pyrrolidine ring system, represents a partially saturated analog of the well-known indole nucleus. This seemingly subtle structural modification imparts a profound influence on its three-dimensional conformation and physicochemical properties, rendering it a highly attractive framework in drug design.
Structural Features and Physicochemical Properties
The non-planar, three-dimensional nature of the indoline scaffold provides a distinct advantage over its flat, aromatic counterpart, indole. This puckered conformation allows for more precise and multi-directional interactions with the complex topographies of biological targets. The sp³-hybridized carbons in the pyrrolidine ring introduce conformational flexibility, enabling the molecule to adopt optimal binding geometries.
Key physicochemical properties that contribute to the "privileged" status of the indoline scaffold include:
-
Improved Solubility: The reduced aromaticity and increased polarity compared to indole generally lead to enhanced aqueous solubility, a critical parameter for drug absorption and distribution.[1]
-
Enhanced Metabolic Stability: The saturated pyrrolidine ring is often less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the electron-rich indole ring.[2] This can lead to improved pharmacokinetic profiles, including longer half-life and reduced potential for the formation of reactive metabolites.[3]
-
Stereochemical Complexity: The presence of stereocenters in the indoline core allows for the introduction of chirality, which can be pivotal for achieving target selectivity and potency.
-
Versatile Substitution Patterns: The scaffold offers multiple points for chemical modification on both the aromatic and saturated rings, enabling fine-tuning of steric, electronic, and pharmacokinetic properties.
The benzene ring of indoline can engage in hydrophobic interactions with amino acid residues within a protein's binding pocket, while the nitrogen atom can act as both a hydrogen bond donor and acceptor, facilitating crucial polar contacts.[1] This dual-nature allows for a wide range of binding modes, contributing to the scaffold's ability to interact with diverse biological targets.
Synthetic Strategies for Assembling the Indoline Core
The construction of the indoline framework has been a subject of intense research, leading to the development of a rich portfolio of synthetic methodologies. These range from classical named reactions to modern catalytic and metal-free approaches, providing chemists with a versatile toolbox to access a wide array of substituted indolines.
Classical Synthetic Approaches
Fischer Indole Synthesis (with subsequent reduction): A cornerstone of indole chemistry, the Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a[2][2]-sigmatropic rearrangement and cyclization.[4][5] To obtain the indoline scaffold, a subsequent reduction step is required.
Experimental Protocol: Fischer Indole Synthesis of 2-Phenylindole [2]
-
Step 1: Synthesis of Acetophenone Phenylhydrazone
-
Warm a mixture of acetophenone (4.0 g, 0.033 mol) and phenylhydrazine (3.6 g, 0.033 mol) on a steam bath for 1 hour.
-
Dissolve the hot mixture in 80 mL of 95% ethanol.
-
Induce crystallization by agitation and cool the mixture in an ice bath.
-
Collect the product by filtration and wash with 25 mL of cold ethanol.
-
A second crop of crystals can be obtained by concentrating the combined filtrate and washings.
-
Dry the combined solids under reduced pressure over calcium chloride. The typical yield of acetophenone phenylhydrazone is 87-91%.
-
-
Step 2: Cyclization to 2-Phenylindole
-
Prepare an intimate mixture of freshly prepared acetophenone phenylhydrazone (5.3 g, 0.025 mol) and powdered anhydrous zinc chloride (25.0 g) in a tall 1-L beaker.
-
Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously.
-
After 3-4 minutes, the mass will become liquid, and white fumes will evolve.
-
Remove the beaker from the bath and continue stirring for 5 minutes.
-
Pour the hot reaction mixture into a beaker containing 400 mL of water.
-
Add 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid to dissolve the zinc salts.
-
Collect the crude 2-phenylindole by filtration, wash with 200 mL of water, and recrystallize from hot 95% ethanol.
-
-
Step 3: Reduction to 2-Phenylindoline A variety of reducing agents can be employed for the reduction of the resulting indole to the corresponding indoline, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., NaBH₃CN).
Bischler-Möhlau Indole Synthesis: This method involves the reaction of an α-bromo-acetophenone with an excess of aniline to form a 2-aryl-indole, which can then be reduced to the indoline.[6][7] While historically significant, this reaction often requires harsh conditions and can lead to mixtures of products.[6] Modern variations utilizing microwave irradiation have been developed to improve yields and reaction times.[8]
Experimental Workflow: Bischler-Möhlau Indole Synthesis
Caption: Workflow for the Bischler-Möhlau synthesis of 2-aryl-indolines.
Modern Catalytic Methods
Palladium-Catalyzed C-H Amination: This powerful and atom-economical strategy involves the intramolecular cyclization of N-substituted 2-arylethylamines via direct C-H bond activation.[9] This approach avoids the need for pre-functionalized starting materials, offering a more efficient route to substituted indolines.
Organocatalytic Asymmetric Synthesis: The development of chiral organocatalysts has enabled the enantioselective synthesis of indolines.[10] For instance, the intramolecular Michael addition of enamine intermediates, catalyzed by chiral primary or secondary amines, can afford highly enantioenriched 2,3-disubstituted indolines.[11][12]
Experimental Protocol: Organocatalytic Asymmetric Synthesis of 2,3-Disubstituted Indolines [11]
-
To a solution of (E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-one (1.0 equiv) in ethyl acetate, add the chiral primary amine catalyst (e.g., a cinchona alkaloid derivative, 10 mol%) and 2-nitrobenzoic acid (20 mol%).
-
Stir the reaction mixture at 0 °C for the appropriate time, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cis-2,3-disubstituted indoline.
Metal-Free Synthetic Approaches
Recent advancements have focused on the development of more environmentally benign, metal-free methods for indoline synthesis. These often involve the use of hypervalent iodine reagents or photoredox catalysis to initiate the cyclization cascade.[12][13] For example, a photoinduced dearomative nucleophilic addition to N-Boc protected indoles using organic photoredox catalysts can furnish 2-substituted indolines under mild conditions.[14]
Therapeutic Applications of the Indoline Scaffold
The unique structural and physicochemical properties of the indoline scaffold have led to its incorporation into a wide range of therapeutic agents across various disease areas.
Oncology
The indoline core is a prominent feature in several anticancer drugs, targeting key pathways involved in tumor growth and proliferation.[7][15][16]
-
Kinase Inhibitors: Nintedanib and Sunitinib are multi-targeted tyrosine kinase inhibitors that feature an indolinone (a derivative of indoline) core. They exert their anticancer effects by inhibiting vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), thereby suppressing tumor angiogenesis.[16]
-
Tubulin Polymerization Inhibitors: Certain indoline derivatives have been shown to inhibit tubulin polymerization, a mechanism shared by well-known anticancer agents like the vinca alkaloids. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.
Signaling Pathway: Inhibition of VEGFR by Indoline-Based Kinase Inhibitors
Caption: Indoline-based kinase inhibitors block VEGFR signaling, leading to the suppression of angiogenesis.
Table 1: Selected Indoline-Based Anticancer Agents and their Targets
| Compound | Target(s) | IC₅₀ (nM) | Cancer Type | Reference |
| Nintedanib | VEGFR, PDGFR, FGFR | 13-34 (VEGFRs) | Non-Small Cell Lung Cancer | [16] |
| Sunitinib | VEGFR, PDGFR, c-KIT | 2-83 (VEGFRs, PDGFRs) | Renal Cell Carcinoma | [16] |
| Indoline Derivative 11 | α-Glucosidase | 900 | (Diabetes) | [17][18] |
| Indoline Derivative 1 | α-Glucosidase | 1100 | (Diabetes) | [17][18] |
| Indoline Derivative 6 | α-Glucosidase | 1200 | (Diabetes) | [17][18] |
Neurodegenerative Diseases
The indoline scaffold is also being explored for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[19][20][21]
-
Cholinesterase Inhibitors: Some indoline derivatives have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[19]
-
Monoamine Oxidase (MAO) Inhibitors: Indoline-based compounds have been identified as inhibitors of MAO, an enzyme involved in the metabolism of neurotransmitters like dopamine and serotonin. MAO inhibitors are used in the treatment of Parkinson's disease.[19]
-
Antioxidant and Neuroprotective Agents: The antioxidant properties of some indole and indoline derivatives, such as melatonin, help to combat oxidative stress, a key factor in the pathology of many neurodegenerative diseases.[21][22]
Infectious Diseases
The indoline scaffold has demonstrated promising activity against a range of infectious agents, including bacteria, viruses, and parasites.[3][11][23]
-
Antibacterial Agents: Indoline-containing compounds have been shown to possess activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[3][11] Some derivatives act as resistance-modifying agents, enhancing the efficacy of existing antibiotics.[11]
-
Antiviral Agents: A number of indole derivatives are in clinical use or under investigation as antiviral agents, targeting viruses such as HIV and influenza.[17] The indoline scaffold is being explored for the development of novel antiviral compounds.[24]
Table 2: Antiviral Activity of Selected Indoline Derivatives against Dengue Virus (DENV) [24]
| Compound | Target | EC₅₀ (µM) |
| Compound 13 | DENV NS5 RdRp | 1.5 |
| Compound 15 | DENV NS5 RdRp | 2.3 |
Clinical Perspectives and Future Directions
The therapeutic potential of the indoline scaffold is underscored by the number of indole-containing drugs that are already on the market or in clinical development.[13][15][25] While many of these are indole derivatives, the advantages of the indoline core in terms of physicochemical properties and metabolic stability are driving increased interest in its clinical translation.
Table 3: Selected Indole/Indoline-Containing Drugs in Clinical Use or Trials [15][17][25]
| Drug Name | Therapeutic Area | Status |
| Nintedanib | Oncology | FDA Approved |
| Sunitinib | Oncology | FDA Approved |
| Panobinostat | Oncology | FDA Approved |
| Atevirdine | Antiviral (HIV) | Clinical Trials |
| Delavirdine | Antiviral (HIV) | FDA Approved |
| Arbidol | Antiviral (Influenza) | Marketed |
The future of the indoline scaffold in medicinal chemistry is bright.[13] Ongoing research is focused on:
-
Development of Novel Synthetic Methodologies: The discovery of more efficient, stereoselective, and environmentally friendly methods for the synthesis of complex indoline derivatives will continue to be a major focus.
-
Scaffold Hopping and Bioisosteric Replacement: The strategic replacement of other heterocyclic systems with the indoline scaffold, and vice-versa, will be employed to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates.[3]
-
Multi-Targeted Ligands: The ability of the indoline scaffold to interact with multiple targets will be further exploited in the design of multi-targeted drugs for complex diseases like cancer and neurodegenerative disorders.
-
Exploration of New Therapeutic Areas: The unique properties of the indoline core will be leveraged to explore its potential in a wider range of therapeutic areas, including inflammatory and metabolic diseases.
Conclusion
The indoline scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its unique three-dimensional architecture, favorable physicochemical properties, and synthetic tractability make it an invaluable tool for the design and discovery of novel therapeutic agents. From its roots in classical organic synthesis to its central role in modern catalytic and asymmetric methodologies, the journey of the indoline scaffold is a testament to its enduring importance. As our understanding of disease biology deepens and synthetic capabilities expand, the indoline core is poised to remain at the forefront of innovation, providing the foundation for the next generation of life-saving medicines.
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Discovery and background of substituted indolines
An In-depth Technical Guide to the Discovery and Background of Substituted Indolines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indoline scaffold, a saturated bicyclic heterocycle, has emerged from the shadow of its aromatic counterpart, indole, to become a cornerstone of modern medicinal chemistry. Its three-dimensional, sp³-rich architecture offers significant advantages in drug design, including improved solubility, metabolic stability, and novel intellectual property space. This guide provides a comprehensive overview of the substituted indoline core, tracing its origins from natural products to its current status as a privileged scaffold in drug discovery. We will delve into the evolution of synthetic methodologies, from classical reductions to state-of-the-art asymmetric, organocatalytic, and photochemical strategies. By examining the causality behind experimental choices and highlighting key applications in pharmaceuticals, this document serves as a technical resource for professionals dedicated to the art and science of molecule-making.
The Rise of a Privileged Scaffold: An Introduction to the Indoline Core
Indoline, or 2,3-dihydro-1H-indole, is a heterocyclic organic compound consisting of a benzene ring fused to a five-membered pyrrolidine ring.[1] While structurally related to the aromatic indole, the saturation of the five-membered ring fundamentally alters its chemical and physical properties. This structural distinction is the primary driver of its value in drug discovery.[2]
For decades, the indole nucleus, present in essential amino acids like tryptophan and neurotransmitters like serotonin, dominated research.[3][4] However, the pharmaceutical industry's recent pivot towards molecules with greater three-dimensional complexity to tackle challenging biological targets has thrust the indoline scaffold into the spotlight.[2] Indoline-containing structures are prevalent in a vast array of natural alkaloids and synthetic compounds, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and cardiovascular effects.[1][5][6]
The strategic replacement of an indole with an indoline is a powerful bioisosteric approach in drug design. Moving from a flat, aromatic system to a non-planar, sp³-hybridized core can disrupt undesirable π-π stacking interactions with off-target proteins, enhance aqueous solubility, and improve pharmacokinetic profiles by blocking sites of metabolic oxidation.[6]
Caption: Comparison of the planar indole and non-planar indoline scaffolds.
Strategic Synthesis: Crafting the Chiral Indoline Core
The therapeutic potential of substituted indolines is intrinsically linked to the stereochemistry of their substituents. Consequently, the development of efficient, stereoselective synthetic methods has been a major focus of chemical research. Early methods often relied on the reduction of pre-functionalized indoles, but modern chemistry offers a far more sophisticated and versatile toolkit.
Asymmetric Hydrogenation of Indoles
The direct asymmetric hydrogenation of indoles and their derivatives stands as one of the most atom-economical and straightforward routes to chiral indolines.[7] However, this transformation is challenging due to the aromatic stability of the indole ring and the potential for catalyst poisoning by the nitrogen-containing substrate or product.[7]
Significant breakthroughs have been achieved using transition metal catalysts and, more recently, metal-free organocatalytic systems.
-
Transition Metal Catalysis: Rhodium, ruthenium, iridium, and palladium complexes have been successfully employed for the asymmetric hydrogenation of N-protected indoles.[7] A notable advancement is the palladium-catalyzed hydrogenation of unprotected indoles, which requires a Brønsted acid co-catalyst to activate the substrate towards reduction.[7][8] Manganese-based catalysts are also emerging as a cost-effective and efficient alternative to precious metals.[9]
-
Brønsted Acid Organocatalysis: A metal-free approach utilizes chiral Brønsted acids, such as chiral phosphoric acids, to catalyze the transfer hydrogenation of 3H-indoles using a hydrogen source like Hantzsch ester.[6][10] This method is highly effective for synthesizing optically active indolines with excellent enantioselectivities under mild conditions, avoiding the need for high-pressure hydrogen gas and transition metals.[10]
| Catalyst System | Substrate | Key Features | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Pd(TFA)₂ / Chiral Ligand | Unprotected Indoles | One-pot process from keto-anilines; requires Brønsted acid co-catalyst. | up to 91 | up to 96 | [7][8] |
| Chiral Phosphoric Acid | 2-Aryl-3H-Indoles | Metal-free; uses Hantzsch ester; mild conditions. | up to 98 | up to 97 | [10] |
| Chiral Mn-Complex | 3H-Indoles | Earth-abundant metal; excellent yields and enantioselectivities. | High | High | [9] |
| CuH / Chiral Ligand | Functionalized Alkenes | Diastereo- and enantioselective reductive cyclization. | High | High | [11] |
Organocatalytic Cyclization Strategies
Beyond hydrogenation, organocatalysis provides powerful metal-free pathways to construct the indoline framework. One elegant strategy is the intramolecular Michael addition. Primary amines derived from cinchona alkaloids can catalyze the cyclization of specifically designed aniline derivatives, affording cis- or trans-2,3-disubstituted indolines with high diastereo- and enantioselectivity.[12] The choice of substrate dictates the resulting stereochemistry, offering a tunable method for accessing different isomers.[12]
Modern Methods: C-H Activation, Photocatalysis, and Electrochemistry
Recent innovations have focused on increasing efficiency and sustainability in indoline synthesis.
-
Palladium-Catalyzed C-H Amination: This powerful strategy involves the intramolecular amination of an ortho-C(sp²)-H bond of a β-arylethylamine derivative.[11] This approach builds the heterocyclic ring by forming a C-N bond directly, often under mild conditions and with low catalyst loadings.[11]
-
Photocatalysis and Electrochemistry: These emerging techniques offer green, metal-free alternatives for constructing indolines.[13][14][15] Photocatalyzed methods can generate radicals that undergo cyclization to form the indoline ring, tolerating a wide range of functional groups that are incompatible with many metal-catalyzed reactions.[13][14][16] Similarly, electrochemical methods can mediate intramolecular C-H amination, providing a switchable synthesis of either indolines or indoles from the same starting material.[11]
Caption: A generalized experimental workflow for catalytic indoline synthesis.
A Self-Validating Protocol: Asymmetric Transfer Hydrogenation
To illustrate the practical application of these methodologies, we present a detailed protocol for a Brønsted acid-catalyzed asymmetric transfer hydrogenation, adapted from established literature.[10] This protocol serves as a self-validating system, where successful execution yields a product whose optical activity (enantiomeric excess) confirms the efficacy of the chiral catalyst.
Experimental Protocol: Synthesis of an Optically Active 2-Arylindoline
Objective: To synthesize an enantiomerically enriched 2-arylindoline from a 2-aryl-3H-indole precursor via organocatalytic transfer hydrogenation.
Materials:
-
2-Aryl-3H-indole substrate (1.0 eq)
-
Chiral Phosphoric Acid Catalyst (e.g., TRIP) (1-5 mol%)
-
Hantzsch Ester (1,4-Dihydropyridine derivative) (1.2 eq)
-
Anhydrous Toluene (Solvent)
-
Inert atmosphere supplies (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried reaction vial under an inert atmosphere, add the 2-aryl-3H-indole substrate, the chiral phosphoric acid catalyst, and the Hantzsch ester.
-
Solvent Addition: Add anhydrous toluene via syringe. The typical concentration is 0.1 M with respect to the substrate.
-
Reaction Execution: Stir the reaction mixture at the specified temperature (e.g., 40 °C) for the required time (typically 12-48 hours).
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude residue directly by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the pure indoline product.
-
Analysis & Validation:
-
Determine the yield of the isolated product.
-
Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Crucially, determine the enantiomeric excess (ee) of the product using High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase. A high 'ee' value (e.g., >90%) validates the stereocontrolling power of the chiral catalyst.
-
Applications in Drug Discovery and Development
The indoline scaffold is a key structural motif in numerous approved drugs and clinical candidates, demonstrating its therapeutic relevance across a wide range of diseases.[5][6]
| Compound/Class | Therapeutic Area | Mechanism of Action (if known) | Significance | Reference |
| Indoline Derivatives | Anticancer | Various (e.g., Kinase inhibition) | The indoline core serves as a scaffold for potent inhibitors of signaling pathways crucial for tumor growth. | [1][5] |
| Indoline-based CETP Inhibitors | Cardiovascular | Cholesterol Ester Transfer Protein (CETP) Inhibition | Show powerful effects in reducing cholesterol in preclinical models. | [6] |
| Selective α₁A-Adrenoceptor Antagonists | Benign Prostatic Hyperplasia | α₁A-Adrenergic Receptor Blockade | Indoline derivatives have been designed as potent and selective antagonists for treating BPH. | [17] |
| Dual 5-LOX/sEH Inhibitors | Anti-inflammatory | Inhibition of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) | A multitarget approach for developing novel anti-inflammatory drugs. | [18] |
The versatility of the indoline core allows medicinal chemists to fine-tune the steric and electronic properties of drug candidates, optimizing their potency, selectivity, and pharmacokinetic profiles.
Conclusion and Future Outlook
The journey of the substituted indoline from a simple heterocyclic structure to a privileged scaffold in drug discovery is a testament to the power of synthetic innovation. The development of robust and highly stereoselective synthetic methods has unlocked access to a vast chemical space, enabling the creation of complex molecules with precisely controlled three-dimensional architectures. As the demand for novel therapeutics capable of modulating increasingly complex biological targets continues to grow, the importance of sp³-rich scaffolds like indoline will only intensify. Future research will likely focus on further refining synthetic methods to enhance sustainability (e.g., through increased use of photocatalysis and earth-abundant metal catalysts), exploring new biological applications, and integrating computational design to more rapidly identify and optimize the next generation of indoline-based medicines.
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An In-depth Technical Guide to 1-Methylindolin-5-amine Dihydrochloride: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylindolin-5-amine dihydrochloride, a key heterocyclic building block, holds significant importance in the landscape of modern medicinal chemistry. Its rigid, three-dimensional indoline scaffold, coupled with a reactive primary amine at the 5-position and a methyl group on the nitrogen atom, renders it a versatile intermediate in the synthesis of complex, biologically active molecules. The indoline core itself is recognized as a privileged structure, frequently found in a multitude of natural products and pharmaceuticals, prized for its ability to form potent and selective interactions with various biological targets.[1]
This technical guide provides a comprehensive overview of this compound, delving into its synthesis, physicochemical properties, and, most notably, its critical role as a precursor in the development of novel therapeutic agents. As a Senior Application Scientist, the following sections are designed to offer not just procedural steps, but also the underlying chemical principles and strategic considerations that guide its synthesis and application in drug discovery programs.
Synthesis of this compound
The synthesis of this compound is a multi-step process that demands careful control of reaction conditions to achieve high purity and yield. The most logical and commonly employed synthetic strategy commences with the readily available starting material, isatin. The overall transformation involves a sequence of nitration, N-methylation, and sequential reductions, culminating in the formation of the desired dihydrochloride salt.
Overall Synthesis Workflow:
Caption: Synthetic pathway for this compound.
Part 1: Synthesis of 1-Methyl-5-nitroindoline
The initial phase of the synthesis focuses on the construction of the key intermediate, 1-methyl-5-nitroindoline.
Step 1: Nitration of Isatin to 5-Nitroisatin
The synthesis begins with the electrophilic nitration of isatin. The C5 position is preferentially nitrated due to the directing effects of the acyl and amino groups on the benzene ring.
-
Experimental Protocol:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0 °C, cautiously add isatin to concentrated sulfuric acid.
-
While maintaining the temperature below 5 °C, add fuming nitric acid dropwise to the stirring mixture.
-
After the addition is complete, continue stirring the reaction mixture for 30 minutes.
-
Pour the reaction mixture over crushed ice, which will result in the immediate precipitation of a yellow solid.
-
Collect the 5-nitroisatin by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry.
-
Step 2: N-Methylation of 5-Nitroisatin
The subsequent step involves the methylation of the nitrogen atom of the indoline ring system.
-
Experimental Protocol:
-
To a solution of 5-nitroisatin in anhydrous dimethylformamide (DMF), add anhydrous potassium carbonate.
-
Add methyl iodide to the mixture and stir at room temperature overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Collect the precipitated 1-methyl-5-nitroisatin by filtration, wash with water, and dry.[2][3]
-
Step 3: Reduction of 1-Methyl-5-nitroisatin to 1-Methyl-5-nitroindoline
The dicarbonyl groups of the isatin ring are reduced to a methylene group to form the indoline core.
-
Experimental Protocol:
-
To a suspension of 1-methyl-5-nitroisatin in a suitable solvent such as ethanol, add hydrazine hydrate.
-
Reflux the mixture for several hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude 1-methyl-5-nitroindoline can be purified by column chromatography.
-
Part 2: Synthesis and Purification of this compound
The final stage of the synthesis involves the reduction of the nitro group and subsequent conversion to the dihydrochloride salt.
Step 4: Reduction of 1-Methyl-5-nitroindoline to 1-Methylindolin-5-amine
The nitro group is reduced to a primary amine, a crucial transformation for its use as a synthetic handle.
-
Experimental Protocol:
-
To a solution of 1-methyl-5-nitroindoline in ethyl acetate, add stannous chloride dihydrate (SnCl₂·2H₂O).[4]
-
Stir the reaction mixture at room temperature overnight.[4]
-
Neutralize the reaction mixture with an aqueous sodium hydroxide solution.[4]
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-Methylindolin-5-amine.
-
Step 5: Formation of this compound
The final step involves the formation of the dihydrochloride salt to improve stability and handling.
-
Experimental Protocol:
-
Dissolve the crude 1-Methylindolin-5-amine in a suitable solvent such as isopropanol or diethyl ether.
-
Cool the solution in an ice bath and bubble hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., ethereal HCl).
-
The dihydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield this compound as a solid.
-
Physicochemical Properties
The accurate characterization of this compound is essential for its use in further synthetic applications. The following table summarizes its key physicochemical properties.
| Property | Value |
| Chemical Formula | C₉H₁₄Cl₂N₂ |
| Molecular Weight | 221.13 g/mol |
| CAS Number | 1240527-25-6 |
| Appearance | Expected to be a solid |
| Solubility | Expected to be soluble in water and polar protic solvents |
Spectroscopic Characterization (Expected):
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indoline ring, the methylene protons of the indoline core, the N-methyl protons, and the protons of the ammonium and amine groups. The aromatic protons will likely appear as multiplets in the downfield region. The methylene protons will appear as triplets, and the N-methyl group as a singlet.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the methylene carbons of the indoline ring, and the N-methyl carbon.
-
IR Spectroscopy: The infrared spectrum is expected to exhibit characteristic absorption bands for N-H stretching of the primary amine and ammonium salt, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the free base (C₉H₁₂N₂) and characteristic fragmentation patterns.
Applications in Drug Development: The Synthesis of Delafloxacin
The utility of this compound as a building block is prominently demonstrated in the synthesis of Delafloxacin, a modern fluoroquinolone antibiotic.[5][6] Delafloxacin is effective against a broad spectrum of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5] The 1-methylindolin-5-amine moiety is a crucial component of the Delafloxacin structure, contributing to its overall pharmacological profile.
The synthesis of Delafloxacin involves the coupling of the 1-Methylindolin-5-amine with a functionalized quinolone core. The primary amine of the indoline derivative acts as a nucleophile, displacing a leaving group on the quinolone scaffold.
Delafloxacin Synthesis Workflow:
Caption: Role of 1-Methylindolin-5-amine in Delafloxacin synthesis.
This reaction highlights the importance of 1-Methylindolin-5-amine as a key intermediate that allows for the introduction of the indoline pharmacophore into the final drug molecule. The synthesis of Delafloxacin is a testament to the value of strategically designed building blocks in streamlining the production of complex and life-saving pharmaceuticals.[7][8][9]
Conclusion
This compound is a valuable and versatile intermediate in the field of medicinal chemistry. Its synthesis, while requiring multiple steps, is achievable through well-established organic transformations. The strategic placement of the primary amine and the inherent properties of the indoline scaffold make it an attractive starting material for the synthesis of a new generation of therapeutic agents. The successful incorporation of this building block into the antibiotic Delafloxacin underscores its significance and potential for future drug discovery endeavors. This guide provides a solid foundation for researchers and scientists working with this important compound, enabling them to leverage its full potential in their synthetic and medicinal chemistry programs.
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The Strategic Intermediate: A Technical Guide to 1-Methylindolin-5-amine Dihydrochloride for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-Methylindolin-5-amine dihydrochloride, a key building block in modern medicinal chemistry. While direct, in-depth research on this specific salt is limited, its significance lies in its role as a versatile intermediate. By examining the synthesis of its precursors and the broader applications of the 5-aminoindoline scaffold, we can construct a detailed understanding of its properties and utility. This document will delve into the logical synthesis, physicochemical characteristics, and the strategic application of this compound in the development of targeted therapeutics, particularly in the realm of kinase inhibition.
The Indoline Scaffold: A Privileged Structure in Medicinal Chemistry
The indoline nucleus, a saturated analog of the indole ring system, is recognized as a "privileged structure" in drug discovery.[1] Its three-dimensional geometry provides an advantageous framework for achieving potent and selective interactions with a wide array of biological targets.[1] The introduction of an amino group at the 5-position and a methyl group at the 1-position creates a strategic intermediate, 1-Methylindolin-5-amine, which offers multiple vectors for chemical modification and the incorporation of diverse pharmacophoric elements. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it a convenient form for storage and use in subsequent synthetic steps.
Synthesis and Physicochemical Properties
The synthesis of this compound can be logically inferred from established methodologies for related compounds. A common and efficient pathway involves a two-step sequence starting from the commercially available 5-nitroisatin: N-methylation followed by reduction of the nitro group and the isatin carbonyls.
Synthesis of the Key Precursor: 1-Methyl-5-nitroindoline
The initial step involves the N-methylation of a suitable 5-nitroindole or 5-nitroindoline precursor. A well-documented related synthesis is the N-methylation of 5-nitroisatin (1-Methyl-5-nitroindoline-2,3-dione).[2][3]
Sources
An In-depth Technical Guide to 1-Methylindolin-5-amine Dihydrochloride and its Homologs and Analogs
Abstract
This technical guide provides a comprehensive overview of 1-Methylindolin-5-amine dihydrochloride, a key heterocyclic building block, and explores its chemical neighborhood through an examination of its homologs and analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, analytical characterization, and the rich pharmacological landscape of this compound class. We will explore the nuanced structure-activity relationships that govern their interactions with critical biological targets, including Lysine-Specific Demethylase 1 (LSD1), the Interleukin-6 (IL-6) signaling pathway, and Dopamine D2/D4 receptors. Detailed experimental protocols and mechanistic insights are provided to empower researchers in their pursuit of novel therapeutics.
Introduction to this compound
1-Methylindolin-5-amine, in its dihydrochloride salt form, is a stable and versatile chemical intermediate. The indoline scaffold, a saturated derivative of indole, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The presence of a primary amine at the 5-position and a methyl group on the indoline nitrogen provides two key points for chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1240527-25-6 | [1] |
| Molecular Formula | C₉H₁₄Cl₂N₂ | [1] |
| Molecular Weight | 221.13 g/mol | [1] |
| Appearance | White to off-white solid | Typical |
| Solubility | Soluble in water and methanol | Typical |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, typically starting from a commercially available indole or indoline precursor. A common and effective strategy involves the nitration of a suitable indole, followed by N-methylation, reduction of the nitro group to a primary amine, reduction of the indole to an indoline, and finally, formation of the dihydrochloride salt.
Synthetic Workflow
The overall synthetic strategy is depicted in the workflow diagram below. The key transformations involve electrophilic nitration, N-alkylation, and catalytic hydrogenation.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Methyl-5-nitroindole
This step involves the N-methylation of 5-nitroindole.
-
To a stirred solution of 5-nitroindole (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 3.0 eq).
-
Cool the mixture to 0 °C and add methyl iodide (CH₃I, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-Methyl-5-nitroindole.
Step 2: Synthesis of 1-Methylindolin-5-amine
This step involves the simultaneous reduction of the nitro group and the indole double bond via catalytic hydrogenation.[2][3][4]
-
In a high-pressure reaction vessel, dissolve 1-Methyl-5-nitroindole (1.0 eq) in ethanol.
-
Add Palladium on carbon (10% Pd/C, 0.1 eq by weight) to the solution.
-
Pressurize the vessel with hydrogen gas (H₂) to 50-100 psi.
-
Heat the mixture to 50-60 °C and stir vigorously for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude 1-Methylindolin-5-amine.
Step 3: Formation of this compound
This step involves the formation of the dihydrochloride salt to improve stability and handling.[5][6]
-
Dissolve the crude 1-Methylindolin-5-amine in a minimal amount of cold ethanol.
-
Slowly add a solution of hydrochloric acid in ethanol (e.g., 2 M) dropwise with stirring until the solution becomes acidic.
-
A precipitate will form. Continue stirring for 30 minutes in an ice bath.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a stable solid.
Homologs and Analogs: A Structure-Activity Relationship (SAR) Exploration
The 1-Methylindolin-5-amine scaffold serves as a versatile platform for the development of a wide array of biologically active molecules. By systematically modifying its structure, researchers can fine-tune its pharmacological properties.
Simple Homologs
Simple homologs of 1-Methylindolin-5-amine can be generated by varying the length of the N-alkyl chain (e.g., ethyl, propyl, butyl). While specific data for these simple homologs is not extensively published, general medicinal chemistry principles suggest that increasing the alkyl chain length will increase lipophilicity. This can impact solubility, membrane permeability, and binding affinity to target proteins. For instance, in some receptor-ligand interactions, a longer alkyl chain may provide more favorable van der Waals interactions within a hydrophobic pocket, leading to increased potency. However, excessive lipophilicity can lead to poor pharmacokinetic properties.
Analogs with Diverse Biological Activities
More complex structural modifications of the 1-Methylindolin-5-amine core have led to the discovery of potent and selective modulators of various biological targets.
Lysine-Specific Demethylase 1 (LSD1) is a key epigenetic regulator and a promising target in oncology. A series of indolin-5-yl-cyclopropanamine derivatives have been identified as potent and selective LSD1 inhibitors.
Table 2: Biological Activity of Representative Indolin-5-yl-cyclopropanamine LSD1 Inhibitors
| Compound | LSD1 IC₅₀ (nM) | Selectivity (LSD2/LSD1) | Antiproliferative Activity (MV-4-11, IC₅₀, µM) |
| 7e | 24.43 | >200 | Not specified |
Data from Li et al. (2022)[7]
The mechanism of action of these inhibitors involves the modulation of histone methylation, leading to the reactivation of silenced tumor suppressor genes. This can induce differentiation and apoptosis in cancer cells.[8][9][10][11]
Caption: Simplified signaling pathway of LSD1 inhibition.
Madindoline A, a natural product featuring an indoline core, is a known inhibitor of the Interleukin-6 (IL-6) signaling pathway.[12] It is believed to act by preventing the homodimerization of the gp130 receptor subunit, a crucial step in signal transduction.[13][14] The IL-6 pathway is a key driver of inflammation and is implicated in various autoimmune diseases and cancers.[1][5][15][16][17]
Table 3: Biological Activity of Madindoline A
| Compound | IL-6 Dependent Cell Growth IC₅₀ (µM) |
| Madindoline A | 8 |
Data from Hayashi et al. (1996)[12]
Caption: Simplified IL-6 signaling pathway and the inhibitory action of Madindoline A.
The indoline scaffold has also been incorporated into ligands targeting dopamine receptors, which are crucial in the central nervous system and are implicated in psychiatric disorders like schizophrenia.[7][11][18][19] Certain indolin-2-one derivatives have shown high affinity and selectivity for the D4 receptor.
Table 4: Binding Affinities of a Representative Indoline-based Dopamine D4 Receptor Antagonist
| Compound | D4 Receptor Kᵢ (nM) | D2/D4 Selectivity |
| 4c | 0.5 | High (specific value not provided) |
Data from an in vitro receptor binding assay.
Dopamine D4 receptor antagonists are thought to exert their therapeutic effects by modulating dopaminergic signaling in the brain.[18][20]
Caption: Simplified dopamine D4 receptor signaling pathway.
Analytical and Characterization Methods
The purity and structure of this compound and its derivatives are critical for their use in research and development. A combination of chromatographic and spectroscopic techniques is typically employed for their analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of these compounds and for monitoring reaction progress. A reverse-phase HPLC method is generally suitable.[21][22][23]
Protocol: HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or mobile phase) to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of this compound and its analogs. Both ¹H and ¹³C NMR should be performed.[24][25][26][27][28]
Protocol: NMR Analysis
-
Solvent: Deuterated methanol (CD₃OD) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
¹H NMR: Acquire standard proton spectra. Expected signals would include aromatic protons, the indoline ring protons, the N-methyl protons, and potentially exchangeable amine protons.
-
¹³C NMR: Acquire proton-decoupled carbon spectra. Expected signals would correspond to the different carbon environments in the molecule.
-
2D NMR: For unambiguous assignment of complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition.
Protocol: Mass Spectrometry Analysis
-
Ionization Source: Electrospray Ionization (ESI) is typically suitable for these polar molecules.
-
Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended for accurate mass measurements.
-
Mode: Positive ion mode is generally used to observe the protonated molecule [M+H]⁺.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the amenability of its structure to modification have enabled the development of a diverse range of biologically active analogs. The exploration of indoline-based compounds as LSD1 inhibitors, IL-6 signaling modulators, and dopamine receptor antagonists highlights the therapeutic potential of this scaffold. The detailed synthetic and analytical protocols provided in this guide are intended to facilitate further research and development in this exciting area of drug discovery. As our understanding of the intricate roles of these biological targets in disease pathogenesis continues to grow, so too will the importance of chemical scaffolds like 1-Methylindolin-5-amine in the design of next-generation therapeutics.
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Predicted Therapeutic Targets for 1-Methylindolin-5-amine dihydrochloride: An In-Silico and Experimental Validation Framework
Abstract: 1-Methylindolin-5-amine is a small molecule built upon the indoline scaffold, a "privileged" structure in medicinal chemistry found in numerous biologically active compounds.[1][2] However, the specific biological targets of 1-Methylindolin-5-amine remain uncharacterized. This technical guide presents a comprehensive, hypothesis-driven framework for identifying and validating its potential therapeutic targets. We outline a multi-pronged in silico strategy that leverages both ligand-based and structure-based computational methods to generate a high-probability list of candidate targets.[3][4] Subsequently, this guide provides detailed, tiered experimental protocols for validating these predictions, moving from initial binding confirmation to functional cellular assays.[5] This integrated approach is designed for researchers, scientists, and drug development professionals seeking to elucidate the mechanism of action for novel or under-researched small molecules, using 1-Methylindolin-5-amine as a practical case study.
The Pharmacological Potential of the Indoline Scaffold
The indoline core, a bicyclic structure fusing a benzene ring with a pyrrolidine ring, is a cornerstone of many synthetic and natural compounds with diverse pharmacological activities.[1][6] Its structural rigidity and synthetic tractability have made it a frequent starting point for the development of potent and selective modulators of various biological targets.
Notable examples of indoline-containing compounds underscore the scaffold's versatility:
-
Adrenergic Receptor Modulators: Certain substituted indolines have demonstrated potent activity as α2-antagonists and α1-agonists, highlighting their potential in cardiovascular and neurological applications.[7]
-
Epigenetic Regulators: The indolin-5-yl-cyclopropanamine framework is a key component of highly selective inhibitors of Lysine-Specific Demethylase 1 (LSD1), a critical target in oncology.[8][9]
-
Enzyme Inhibitors: Indoline derivatives have been successfully developed as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), enzymes central to inflammatory pathways.[10][11]
Given this precedent, 1-Methylindolin-5-amine, with its amine substitution at the 5-position, is well-positioned to interact with targets that recognize monoamine structures or engage in specific hydrogen bonding and aromatic interactions characteristic of the indoline scaffold.
A Multi-Pronged Computational Strategy for Target Prediction
For a novel compound with limited or no published biological data, a purely experimental screening approach is inefficient. Computational, or in silico, methods provide a rapid, cost-effective means to generate testable hypotheses by mining vast biological and chemical databases.[12][13] We propose a parallel, consensus-based approach to increase the confidence of our predictions.
The core principle is that a candidate target identified by multiple, orthogonal computational methods is more likely to be a true positive.[14][15] Our strategy integrates ligand-based and structure-based techniques.
-
Ligand-Based Approaches: These methods rely on the principle of chemical similarity: molecules with similar structures are likely to have similar biological activities.[4]
-
2D/3D Similarity Searching: The structure of 1-Methylindolin-5-amine is used to search chemical databases (e.g., ChEMBL, PubChem) for known compounds with high structural similarity (e.g., Tanimoto coefficient > 0.85). The validated targets of these similar compounds become predicted targets for our molecule.
-
Pharmacophore Modeling: This technique identifies the 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, positive charges) required for binding to a specific target. We can screen 1-Methylindolin-5-amine against a library of pre-built pharmacophore models of known drug targets.
-
-
Structure-Based Approaches: These methods use the 3D structure of proteins to predict binding.
-
Reverse Docking: In this approach, our single ligand (1-Methylindolin-5-amine) is computationally docked into the binding sites of a large collection of proteins with known crystal structures (e.g., the Protein Data Bank).[3] The proteins to which the molecule docks with the most favorable binding energy are identified as potential targets.
-
High-Probability Predicted Therapeutic Targets
Based on the computational strategy and the known pharmacology of the indoline scaffold, we can prioritize several classes of proteins as high-probability targets for 1-Methylindolin-5-amine.
| Predicted Target Class | Specific Example(s) | Rationale for Prediction | Primary Computational Method |
| Epigenetic Modulators | Lysine-Specific Demethylase 1 (LSD1/KDM1A) | The indolin-5-amine moiety is a key structural feature in known potent LSD1 inhibitors.[8][9] The molecule's structure resembles the core of established tranylcypromine-based inhibitors. | 2D/3D Similarity Search |
| Monoamine Receptors | Adrenergic Receptors (e.g., α1, α2), Serotonin Receptors | The indoline structure is a bioisostere of indole, the core of serotonin. Substituted indolines are known to bind adrenergic receptors.[7] | Reverse Docking, Pharmacophore Screening |
| Monoamine Oxidases | Monoamine Oxidase A/B (MAO-A/B) | The overall structure shares features with known MAO inhibitors, which often target monoamine-like scaffolds. | Pharmacophore Screening, 2D Similarity |
| Inflammatory Enzymes | 5-Lipoxygenase (5-LOX), Soluble Epoxide Hydrolase (sEH) | The indoline scaffold has been successfully optimized to yield potent dual inhibitors of these enzymes.[10][11] | Reverse Docking |
Experimental Validation Framework
Computational predictions, no matter how robust, must be confirmed through rigorous experimental validation.[16][17] We propose a tiered approach to systematically validate the predicted targets, ensuring that resources are focused on the most promising candidates.
Tier 1 Protocol: Direct Target Binding via Surface Plasmon Resonance (SPR)
Objective: To confirm a direct, physical interaction between 1-Methylindolin-5-amine and a purified recombinant predicted target protein (e.g., LSD1) and to determine the binding affinity (KD).
Causality Behind Choices: SPR is a label-free technology that provides real-time kinetics (association and dissociation rates) and affinity data. This is a crucial first step to confirm that any observed functional effect is due to direct binding, not an artifact.[18] Using a high-purity recombinant protein is essential to eliminate confounding variables from other cellular components.
Methodology:
-
Protein Immobilization:
-
Covalently immobilize the purified recombinant target protein onto a CM5 sensor chip surface using standard amine coupling chemistry.
-
Expertise Note: Aim for a low immobilization density (~1000-2000 RU) to minimize mass transport effects and ensure 1:1 binding kinetics. An unmodified flow cell will serve as a reference to subtract bulk refractive index changes.
-
-
Analyte Preparation:
-
Prepare a dilution series of 1-Methylindolin-5-amine dihydrochloride in a suitable running buffer (e.g., HBS-EP+).
-
Concentrations should span at least two orders of magnitude around the expected KD (e.g., 0.1 µM to 10 µM). Include a zero-concentration (buffer only) injection for double referencing.
-
-
Binding Analysis:
-
Inject the analyte concentrations over the reference and active flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase during injection and the dissociation phase during buffer flow.
-
Regenerate the chip surface between cycles with a low pH buffer (e.g., glycine-HCl, pH 2.5) if necessary.
-
-
Data Analysis:
-
Perform reference subtraction (active flow cell - reference flow cell) and buffer blank subtraction.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Self-Validation: A valid result requires the fitted model to closely match the experimental data with low Chi-squared values and demonstrates concentration-dependent binding.
-
Tier 2 Protocol: Functional LSD1 Enzymatic Assay
Objective: To determine if the binding of 1-Methylindolin-5-amine to LSD1 translates into functional inhibition of its demethylase activity.
Causality Behind Choices: A compound can bind to a protein without affecting its function (non-functional binding). This assay is critical to demonstrate that the compound is not just a binder but a functional modulator.[5] A horseradish peroxidase (HRP)-coupled assay is a common, robust method for measuring the formaldehyde produced during the demethylation reaction.
Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris, pH 7.5).
-
Prepare solutions of recombinant LSD1-CoREST complex, the HRP enzyme, a suitable substrate (e.g., dimethylated H3K4 peptide), and a peroxidase substrate (e.g., Amplex Red).
-
Prepare a serial dilution of 1-Methylindolin-5-amine in DMSO, then dilute further into the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the LSD1-CoREST complex, the H3K4 peptide substrate, and the test compound at various concentrations. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Incubate for a set period (e.g., 60 minutes) at 37°C to allow the demethylation reaction to proceed.
-
Stop the reaction and initiate the detection step by adding the HRP and Amplex Red solution.
-
Incubate for 15 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence (excitation ~530 nm, emission ~590 nm) using a plate reader.
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Normalize the data to the "no inhibitor" control (100% activity) and the "no enzyme" control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Self-Validation: The assay must show a clear dose-response curve, and the control wells must perform as expected (high signal for "no inhibitor," low signal for "no enzyme").
-
Potential Therapeutic Implications
The validation of a specific target for 1-Methylindolin-5-amine would open distinct therapeutic avenues:
-
LSD1 Inhibition: A confirmed LSD1 inhibitor could be a candidate for treating certain cancers, particularly acute myeloid leukemia (AML), and other blood disorders where LSD1 is overexpressed.[9]
-
Adrenergic/Serotonergic Modulation: Activity at these receptors could suggest applications in treating hypertension, depression, anxiety, or other neurological and psychiatric conditions.
-
MAO Inhibition: This could position the compound for development as an antidepressant or for treating neurodegenerative diseases like Parkinson's disease.
This structured approach, combining predictive computational science with rigorous, tiered experimental validation, provides a clear and robust pathway to deconvolute the pharmacological action of 1-Methylindolin-5-amine and unlock its potential therapeutic value.
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An In-depth Technical Guide to the Safety and Toxicity Profile of 1-Methylindolin-5-amine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Data Frontier
As a Senior Application Scientist, it is imperative to begin this guide with a statement on the current toxicological data landscape for 1-Methylindolin-5-amine dihydrochloride (CAS No: 1241034-60-5). As of the latest review, comprehensive, peer-reviewed toxicological studies specifically for this dihydrochloride salt are not extensively available in the public domain. This is not uncommon for novel research chemicals.
Therefore, this guide is structured to provide a robust framework for assessing its safety and toxicity. We will proceed with the following logic:
-
Analysis of Available Data: Examination of Safety Data Sheets (SDS) for the parent compound and structurally related analogs to establish a baseline of potential hazards.
-
Predictive Toxicology: Leveraging the data from analogs to forecast a likely, albeit unconfirmed, safety profile.
-
A Roadmap for Definitive Assessment: Outlining the essential, step-by-step experimental protocols required to rigorously define the compound's toxicity profile, thereby establishing a self-validating system of inquiry.
-
Guidance on Safe Handling: Providing actionable protocols for laboratory use based on the predictive assessment.
This approach ensures that while we operate at the edge of available knowledge, we do so with a commitment to scientific integrity, safety, and a clear path toward comprehensive understanding.
Part 1: Chemical Identity and Predicted Hazard Profile
This compound is an indoline derivative. The indoline scaffold is a common motif in pharmacologically active compounds, including those with anti-inflammatory properties.[1] The dihydrochloride salt form generally enhances solubility and stability.
GHS Classification Analysis of Structurally Related Compounds
While no specific GHS classification exists for this compound, data from closely related amines and indole derivatives suggest a precautionary approach is warranted. Analysis of SDS for compounds like 1-Methyl-1H-indol-5-amine and other aromatic amines indicates the following potential classifications should be assumed until proven otherwise.[2]
| Hazard Class | Hazard Category | GHS Hazard Statement (Predicted) | Basis for Prediction |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Common for amine hydrochlorides and indole derivatives.[2][3] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | A potential route of exposure for solid compounds.[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Frequently observed with functionalized aromatic amines.[2][3][4][5] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | A common hazard for fine, powdered chemical substances.[2][3][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | A typical hazard for powdered substances that can be inhaled.[2][6] |
Note: Carcinogenicity and mutagenicity data are largely unavailable for close analogs.[4][5] Standard assays would be required to assess these critical endpoints.
Physicochemical Properties and Their Toxicological Implications
The dihydrochloride salt structure suggests good water solubility. This has dual implications:
-
Increased Bioavailability: Higher solubility can lead to more rapid absorption through oral or dermal routes, potentially increasing systemic exposure.
-
Environmental Mobility: Spills may be more readily dispersed in aqueous environments, necessitating careful containment.[7]
Part 2: A Framework for Comprehensive Toxicological Evaluation
To establish a definitive safety profile, a tiered approach to toxicological testing is essential. The following sections outline the standard, self-validating protocols that should be employed.
Initial Screening: In Vitro Assays
The initial phase focuses on cell-based assays to rapidly assess key toxicity endpoints without the use of animal models. This aligns with the principles of the 3Rs (Replacement, Reduction, Refinement).
Workflow for In Vitro Toxicity Screening
Caption: Workflow for initial in-vitro toxicity screening.
Experimental Protocol: Bacterial Reverse Mutation (Ames) Test
-
Objective: To assess the mutagenic potential of the compound by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.
-
Materials:
-
Test strains (e.g., TA98, TA100, TA1535, TA1537).
-
This compound, dissolved in a suitable solvent (e.g., sterile water or DMSO).
-
S9 fraction from Aroclor-1254 induced rat liver for metabolic activation.
-
Minimal glucose agar plates.
-
Positive and negative controls.
-
-
Methodology:
-
Prepare a range of concentrations of the test article.
-
In separate tubes, combine the test article, the bacterial culture, and either the S9 mix (for metabolic activation) or a buffer (without S9).
-
After a brief pre-incubation, add top agar and pour the mixture onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies (his+ revertants) on each plate.
-
-
Interpretation (Self-Validation):
-
A positive result is defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.
-
The inclusion of positive controls (e.g., sodium azide for TA1535, 2-nitrofluorene for TA98) validates the sensitivity of the assay. The S9 mix's activity is validated using a pro-mutagen like 2-aminoanthracene.
-
Tier 2: In Vivo Acute Toxicity and Dermal/Ocular Irritation
Should in vitro results warrant further investigation, or if significant handling exposure is anticipated, targeted in vivo studies become necessary.
Logical Flow for In Vivo Acute Studies
Caption: Decision workflow for conducting acute in-vivo studies.
Experimental Protocol: Acute Dermal Irritation (OECD 404)
-
Objective: To assess the potential of the compound to cause skin irritation or corrosion.
-
Model: Albino rabbit (single animal).
-
Methodology:
-
Twenty-four hours before the test, clip the fur from a small area (~6 cm²) on the animal's back.
-
Apply 0.5 g of the test substance (moistened with a small amount of water to form a paste) to a small patch of gauze.
-
Apply the patch to the prepared skin site and secure with tape.
-
After a 4-hour exposure period, remove the patch and wash the treated area with water or an appropriate solvent to remove any residual test substance.
-
Observe and score the skin reactions (erythema and edema) at 1, 24, 48, and 72 hours after patch removal.
-
-
Interpretation (Self-Validation):
-
The scoring is based on a standardized scale (Draize scale).
-
The reversibility of the observed effects is a key component of the classification. Lesions that do not reverse within 14 days are considered corrosive.
-
The protocol is designed to minimize animal use by employing a tiered strategy; if a corrosive effect is strongly suspected, an in vitro test (e.g., reconstituted human epidermis test, OECD 431) should be performed first.
-
Part 3: Safe Handling, Exposure Control, and First Aid
Based on the predictive hazard assessment, the following control measures are mandatory when handling this compound.
Engineering and Personal Protective Equipment (PPE)
| Control Measure | Specification | Rationale |
| Ventilation | Use in a certified chemical fume hood. | To prevent inhalation of the powdered substance, addressing the predicted respiratory irritation hazard (H335).[8] |
| Eye Protection | ANSI Z87.1-compliant safety goggles. | To prevent eye contact and serious irritation (predicted H319).[2][3] |
| Hand Protection | Nitrile gloves (minimum 0.11 mm thickness). | To prevent skin contact and irritation (predicted H315).[2][3][4] |
| Skin and Body | Lab coat. | To prevent contamination of personal clothing.[2] |
First Aid Measures
These protocols are based on standard practice for chemicals with the predicted hazard profile.[3][4][8]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, call a poison center or doctor.[4][6]
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice.[3][4]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[3][4]
-
If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell. Do NOT induce vomiting.[3][8]
Fire and Spillage
-
Fire Fighting: The compound is combustible. Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear a self-contained breathing apparatus. Thermal decomposition may produce hazardous gases like nitrogen oxides (NOx) and hydrogen chloride.
-
Spillage: Avoid dust formation.[8] Wear full PPE. Sweep up the material and place it in a suitable, closed container for disposal. Do not let the product enter drains.[8]
References
- Title: Discovery and Optimization of Indoline-Based Compounds as Dual 5‑LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Ch Source: Semantic Scholar / Journal of Medicinal Chemistry URL:[Link]
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- 3. tcichemicals.com [tcichemicals.com]
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- 7. fishersci.com [fishersci.com]
- 8. lgcstandards.com [lgcstandards.com]
Methodological & Application
Application Note & Synthesis Protocol for 1-Methylindolin-5-amine dihydrochloride
Abstract
This document provides a comprehensive guide for the multi-step synthesis of 1-Methylindolin-5-amine dihydrochloride, a key intermediate for pharmaceutical research and drug development. The protocol outlines a reliable and reproducible pathway starting from commercially available 5-nitroindole. The synthesis involves three primary stages: (1) N-methylation of 5-nitroindole followed by selective reduction of the indole moiety to the corresponding indoline, (2) reduction of the nitro group to a primary amine, and (3) conversion of the final amine to its stable dihydrochloride salt. This guide is intended for researchers and scientists in organic and medicinal chemistry, offering detailed experimental procedures, mechanistic insights, safety protocols, and data presentation to ensure successful synthesis.
Introduction: Significance and Application
1-Methylindolin-5-amine is a valuable heterocyclic building block in the synthesis of pharmacologically active compounds. The indoline scaffold is a privileged structure found in numerous natural products and synthetic drugs. The specific substitution pattern of 1-Methylindolin-5-amine, featuring a methylated nitrogen and an amino group at the 5-position, makes it a crucial precursor for developing targeted therapeutics, including kinase inhibitors, receptor antagonists, and other agents in oncology and neuroscience research. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in subsequent reactions and biological screening.
This protocol details a robust and scalable synthetic route, providing chemists with a practical guide to access this important intermediate.
Overall Synthetic Strategy
The synthesis of this compound is accomplished via a three-part strategy. The chosen pathway prioritizes the use of accessible starting materials and well-established chemical transformations to ensure high yields and purity.
-
Part A: Synthesis of 1-Methyl-5-nitroindoline. This initial stage involves the N-methylation of 5-nitroindole to protect the indole nitrogen and install the desired methyl group. This is followed by the selective reduction of the C2-C3 double bond of the indole ring system to yield the indoline core, while preserving the nitro group for later transformation.
-
Part B: Synthesis of 1-Methylindolin-5-amine. The nitro group of 1-Methyl-5-nitroindoline is reduced to the corresponding primary amine. This transformation is a critical step, converting the electron-withdrawing nitro group into a versatile electron-donating amino group, which can be used for further functionalization.
-
Part C: Formation of this compound. The final free base is converted to its dihydrochloride salt to improve handling, stability, and solubility.
The complete reaction pathway is illustrated below.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Part A: Synthesis of 1-Methyl-5-nitroindoline
This part is conducted in two steps: N-methylation of 5-nitroindole followed by reduction of the indole ring.
Step A1: Synthesis of 1-Methyl-5-nitroindole
The N-H proton of indoles is weakly acidic and can be removed by a suitable base. The resulting anion acts as a nucleophile, reacting with an electrophile like methyl iodide in an SN2 reaction to form the N-methylated product.[1]
Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 5-Nitroindole | 162.15 | 5.00 g | 30.8 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 8.52 g | 61.6 |
| Methyl Iodide (MeI) | 141.94 | 2.9 mL (6.56 g) | 46.2 |
| N,N-Dimethylformamide (DMF), anhydrous | - | 100 mL | - |
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-nitroindole (5.00 g, 30.8 mmol) and anhydrous potassium carbonate (8.52 g, 61.6 mmol).
-
Add 100 mL of anhydrous DMF to the flask. Stir the suspension at room temperature.
-
Slowly add methyl iodide (2.9 mL, 46.2 mmol) dropwise to the stirring suspension.
-
Stir the reaction mixture at room temperature overnight (approx. 16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into 500 mL of ice-cold water.
-
A yellow solid will precipitate. Stir the suspension for 30 minutes.
-
Collect the solid by vacuum filtration, washing thoroughly with water until the filtrate is neutral.
-
Dry the collected solid, 1-methyl-5-nitroindole, under vacuum to a constant weight. The product can be used in the next step without further purification.
Step A2: Synthesis of 1-Methyl-5-nitroindoline
The reduction of the indole C2=C3 double bond to an indoline can be achieved using sodium borohydride in an acidic medium like trifluoroacetic acid. This method is effective for reducing indoles without affecting the nitro group.[2]
Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 1-Methyl-5-nitroindole | 176.17 | 4.50 g | 25.5 |
| Trifluoroacetic Acid (TFA) | 114.02 | 50 mL | - |
| Sodium Borohydride (NaBH₄) | 37.83 | 2.90 g | 76.6 |
Protocol:
-
In a 250 mL round-bottom flask, dissolve 1-methyl-5-nitroindole (4.50 g, 25.5 mmol) in trifluoroacetic acid (50 mL) and stir at room temperature for 10 minutes.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully and portion-wise, add sodium borohydride (2.90 g, 76.6 mmol) to the solution. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation and slow addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours.
-
Slowly quench the reaction by pouring it over crushed ice.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield 1-methyl-5-nitroindoline as a solid, which can be purified by recrystallization if necessary.[3][4]
Part B: Synthesis of 1-Methylindolin-5-amine
The reduction of an aromatic nitro group to a primary amine is a common transformation. Stannous chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethyl acetate or ethanol is a mild and effective reagent for this purpose.[5]
Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 1-Methyl-5-nitroindoline | 178.19 | 4.00 g | 22.4 |
| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 25.3 g | 112.2 |
| Ethyl Acetate (EtOAc) | - | 200 mL | - |
| Sodium Hydroxide (NaOH), aq. solution | - | As needed | - |
Protocol:
-
To a 500 mL round-bottom flask, add 1-methyl-5-nitroindoline (4.00 g, 22.4 mmol) and suspend it in ethyl acetate (200 mL).
-
Add stannous chloride dihydrate (25.3 g, 112.2 mmol) to the suspension.
-
Stir the reaction mixture vigorously at room temperature overnight (approx. 18 hours).
-
After the reaction is complete, carefully neutralize the mixture by adding a 1M aqueous sodium hydroxide solution until the pH is basic (~9-10). A thick precipitate of tin salts will form.
-
Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-Methylindolin-5-amine as an oil or solid.
Part C: Synthesis of this compound
The final amine product is converted to its dihydrochloride salt to enhance stability and ease of handling. This is achieved by treating the free base with hydrochloric acid.[6][7]
Reagents and Materials
| Reagent/Material | Amount |
| 1-Methylindolin-5-amine (crude from Part B) | ~3.32 g (22.4 mmol) |
| 2M HCl in Diethyl Ether (or Isopropanol) | ~30 mL |
| Diethyl Ether (anhydrous) | 100 mL |
Protocol:
-
Dissolve the crude 1-Methylindolin-5-amine in 100 mL of anhydrous diethyl ether.
-
While stirring, slowly add 2M HCl in diethyl ether (~30 mL) dropwise.
-
A precipitate will form immediately. Continue adding the HCl solution until no further precipitation is observed.
-
Stir the resulting suspension at room temperature for 1 hour.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold diethyl ether to remove any impurities.
-
Dry the white to off-white solid under vacuum to yield the final product, this compound.
Overall Experimental Workflow
The following diagram outlines the logical flow of the laboratory procedure, from initial setup to final product isolation.
Caption: Laboratory workflow for the synthesis of this compound.
Safety and Handling
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Methyl Iodide: Highly toxic, a suspected carcinogen, and a potent alkylating agent. Handle with extreme care.[8]
-
Trifluoroacetic Acid (TFA): Highly corrosive. Avoid contact with skin and eyes and prevent inhalation of vapors.
-
Sodium Borohydride (NaBH₄): Reacts with acidic and protic solvents to release flammable hydrogen gas. Add slowly and in portions.
-
Stannous Chloride (SnCl₂): Harmful if swallowed and causes skin and eye irritation.[9]
-
Hydrochloric Acid (HCl): Highly corrosive. Handle concentrated solutions and solutions in volatile solvents with care.
Refer to the Safety Data Sheets (SDS) for all chemicals before use.[10][11][12]
Characterization
The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.
-
Melting Point (MP): To assess the purity of the final solid product.
References
- BenchChem. (2025). Applications of 1-Methyl-5-nitroindoline-2,3-dione in Organic Synthesis. BenchChem.
- BenchChem. (2025). Technical Support Center: Synthesis of 1-Methyl-5-nitroindoline-2,3-dione. BenchChem.
- Csemondor, M. et al. (2019). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed Central. [Link]
- PubChem. (n.d.). 1H-Indole, 2,3-dihydro-1-methyl-5-nitro-.
- MDPI. (2018). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI. [Link]
- Matrix Fine Chemicals. (n.d.). N-METHYL-5-NITROINDOLINE.
- Google Patents. (2021). Process for the production of 5-(4-((2 s,5 s)-5-(4-chlorobenzyl)-2-methylmorpholino)piperidin-1-yl)-1 h-1,2,4-triazol-3-amine.
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- 3. N-METHYL-5-NITROINDOLINE | CAS 18711-25-6 [matrix-fine-chemicals.com]
- 4. 1H-Indole, 2,3-dihydro-1-methyl-5-nitro- | C9H10N2O2 | CID 167738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Amino-1-methylindoline 97% synthesis - chemicalbook [chemicalbook.com]
- 6. (2,3-Dihydro-1H-indol-5-ylmethyl)amine | MDPI [mdpi.com]
- 7. WO2021059220A1 - Process for the production of 5-(4-((2 s,5 s)-5-(4-chlorobenzyl)-2-methylmorpholino)piperidin-1-yl)-1 h-1,2,4-triazol-3-amine - Google Patents [patents.google.com]
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- 11. lgcstandards.com [lgcstandards.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
Step-by-step synthesis of 1-Methylindolin-5-amine dihydrochloride
An Application Note and Protocol for the Synthesis of 1-Methylindolin-5-amine Dihydrochloride
Introduction
1-Methylindolin-5-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its substituted indoline core is a key structural motif in various biologically active compounds. Notably, related small molecules such as 5-amino-1MQ are known inhibitors of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolic diseases and oncology.[1][2] The ability to efficiently synthesize high-purity 1-Methylindolin-5-amine and its salt forms is therefore critical for researchers developing novel therapeutics.
This document provides a comprehensive, step-by-step guide for the synthesis of this compound. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying chemical principles and critical process considerations. The synthesis follows a robust two-step pathway: the catalytic hydrogenation of a nitro-intermediate followed by the formation of the corresponding dihydrochloride salt. This method is selected for its high efficiency, clean conversion, and scalability.
Overall Synthetic Scheme
The synthesis proceeds in two primary stages:
-
Reduction of the Nitro Group : 1-Methyl-5-nitroindoline is reduced to 1-Methylindolin-5-amine (the free base) via catalytic hydrogenation.
-
Salt Formation : The resulting amine is treated with hydrochloric acid to precipitate the stable dihydrochloride salt.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 1-Methylindolin-5-amine (Free Base)
Principle and Mechanistic Insight
The conversion of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a preferred method due to its high yield and the generation of water as the only byproduct.[3] In this step, 1-methyl-5-nitroindoline is exposed to hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The palladium surface adsorbs both the hydrogen gas and the nitro compound, facilitating the transfer of hydrogen atoms and the stepwise reduction of the nitro group (-NO₂) to the amine group (-NH₂). The reaction is typically carried out in an alcohol solvent, such as ethanol, which effectively dissolves the starting material and facilitates interaction with the solid-phase catalyst.
Materials and Reagents
| Reagent/Material | Molecular Wt. ( g/mol ) | Quantity | Moles (mmol) | Eq. | Supplier Note |
| 1-Methyl-5-nitroindoline | 178.19[4] | 10.0 g | 56.1 | 1.0 | CAS: 18711-25-6[5] |
| Palladium on Carbon (10%) | N/A | 1.0 g | N/A | 10% w/w | Degussa type, 50% wet |
| Ethanol (Anhydrous) | 46.07 | 200 mL | N/A | Solvent | ACS Grade or higher |
| Hydrogen (H₂) Gas | 2.02 | ~4 bar (55 psi) | Excess | N/A | High purity grade |
| Celite® | N/A | ~10 g | N/A | Filtration | Standard grade |
Experimental Protocol
-
Reactor Setup : To a 500 mL hydrogenation vessel (e.g., Parr shaker apparatus), add 1-Methyl-5-nitroindoline (10.0 g, 56.1 mmol).
-
Catalyst Addition : Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on Carbon (1.0 g, 10% w/w). Safety Note: Dry Pd/C is pyrophoric and must be handled with care. Using a 50% wet catalyst mitigates this risk.
-
Solvent Addition : Add anhydrous ethanol (200 mL) to the vessel.
-
Hydrogenation : Seal the vessel and connect it to the hydrogenation apparatus. Purge the vessel three times with nitrogen, followed by three purges with hydrogen gas.
-
Reaction : Pressurize the vessel with hydrogen gas to approximately 4 bar (55 psi) and begin vigorous stirring or shaking. The reaction is mildly exothermic; monitor the temperature and pressure. The reaction progress can be monitored by TLC or LC-MS. The reduction is typically complete within 4-6 hours, as indicated by the cessation of hydrogen uptake.
-
Catalyst Removal : Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel three times with nitrogen.
-
Filtration : Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional ethanol (~50 mL) to ensure complete recovery of the product. Safety Note: The Celite pad containing the catalyst should not be allowed to dry, as it can be pyrophoric. Quench it carefully with water.
-
Solvent Removal : Combine the filtrate and washings. Remove the ethanol under reduced pressure using a rotary evaporator to yield 1-Methylindolin-5-amine as a crude oil or solid. The product can be used in the next step without further purification.[6]
Part 2: Formation and Isolation of Dihydrochloride Salt
Principle and Mechanistic Insight
The free amine product contains two basic nitrogen atoms: the aromatic C5-amine and the tertiary N1-amine of the indoline ring. Both can be protonated by a strong acid. The dihydrochloride salt is formed by treating the free base with at least two equivalents of hydrochloric acid. This converts the often-oily and air-sensitive amine into a stable, crystalline solid that is easier to handle, purify, and store.[7] The use of HCl dissolved in an organic solvent (like ethanol or ethyl acetate) facilitates the precipitation of the salt, as it is typically much less soluble in these solvents than the free base.[8]
Materials and Reagents
| Reagent/Material | Molecular Wt. ( g/mol ) | Quantity | Moles (mmol) | Eq. | Supplier Note |
| 1-Methylindolin-5-amine | 148.21 | ~8.3 g (crude) | ~56.1 | 1.0 | From Step 1 |
| Ethyl Acetate | 88.11 | 150 mL | N/A | Solvent | Anhydrous, ACS Grade |
| Hydrochloric Acid | 36.46 | ~15 mL | ~180 | >3.0 | 4M in 1,4-Dioxane or prepared by bubbling HCl gas into solvent |
Experimental Protocol
-
Dissolution : Dissolve the crude 1-Methylindolin-5-amine from Part 1 in anhydrous ethyl acetate (150 mL). If the crude product is an oil, ensure it is fully dissolved. Gentle warming may be applied if necessary, followed by cooling to room temperature.
-
Acidification : While stirring, slowly add a 4M solution of HCl in 1,4-dioxane (or a similarly prepared solution in ethanol/ethyl acetate) dropwise to the amine solution.
-
Precipitation : A precipitate will begin to form almost immediately. Continue adding the HCl solution until no further precipitation is observed. Check the pH of the supernatant with moist pH paper to ensure it is strongly acidic.
-
Crystallization : Continue stirring the resulting slurry at room temperature for 1-2 hours to allow for complete crystallization. For improved crystal formation, the mixture can be cooled in an ice bath for an additional 30 minutes.
-
Isolation : Collect the solid product by vacuum filtration.
-
Washing : Wash the filter cake with a small amount of cold ethyl acetate (~20 mL) to remove any soluble impurities.
-
Drying : Dry the resulting white to off-white solid under vacuum at 40-50 °C to a constant weight. This yields the final product, this compound.
Characterization
-
Appearance : White to off-white crystalline solid.
-
Purity (HPLC) : ≥97%
-
NMR Spectroscopy : The structure should be confirmed by ¹H and ¹³C NMR. Expected ¹H NMR signals would correspond to the aromatic protons, the aliphatic protons of the indoline ring, the N-methyl group, and the amine protons.
-
Mass Spectrometry : HRMS (ESI+) should show a peak corresponding to the free base [M+H]⁺.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Part 1: Incomplete Reduction | - Inactive catalyst- Insufficient hydrogen pressure- Poor quality solvent | - Use fresh, high-activity Pd/C catalyst.- Ensure the system is leak-free and maintains the target pressure.- Use anhydrous ethanol to avoid catalyst poisoning. |
| Part 1: Low Yield | - Catalyst filtered while hot (product loss)- Incomplete reaction- Loss during workup | - Allow the reaction mixture to cool to room temperature before filtration.- Monitor reaction by TLC/LC-MS to ensure completion.- Ensure the filter cake is washed sufficiently to recover all product. |
| Part 2: Product Oiling Out | - Presence of water in the solvent- Insufficient solvent volume | - Use anhydrous solvents for dissolution and precipitation.- Increase the volume of ethyl acetate to ensure the salt precipitates as a solid. |
| Part 2: Product Discoloration | - Air oxidation of the free amine before salt formation | - Minimize the time the free amine is exposed to air. Work under an inert atmosphere if possible. Proceed to the salt formation step immediately after solvent removal in Part 1. |
References
- MDPI. (2018). (2,3-Dihydro-1H-indol-5-ylmethyl)amine.
- Matrix Fine Chemicals. (n.d.). N-METHYL-5-NITROINDOLINE | CAS 18711-25-6.
- Journal of Chemistry. (2008). Contribution to syntheses of some azomethines of 5-amino-1-methyl-2-phenylindole series.
- PubChem. (n.d.). 1H-Indole, 2,3-dihydro-1-methyl-5-nitro-.
- Wiley Online Library. (2020). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity.
- Peptide Sciences. (n.d.). Everything You Need to Know About 5-Amino-1MQ.
- PubMed. (2022). Methods for Direct Reductive N-Methylation of Nitro Compounds.
- Royal Society of Chemistry. (2017). N-Methylation of amine and nitro compounds with CO2/H2 catalyzed by Pd/CuZrOx under mild reaction conditions.
- PubChemLite. (n.d.). 1-methyl-5-nitroindoline-2,3-dione (C9H6N2O4).
- Chembest. (n.d.). 1-Methyl-2,3-dihydro-1h-indol-5-amine dihydrochloride.
- National Institutes of Health. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization.
- Google Patents. (2016). Process for synthesis of amino-methyl tetralin derivatives.
- OpenStax. (2023). 24.6 Synthesis of Amines.
- Royal Society of Chemistry. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.
- MDPI. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.
- Chemistry LibreTexts. (2025). 10.5: Synthesis of Amines.
- PubMed Central. (2020). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity.
- Google Patents. (2018). Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
- OpenStax. (n.d.). 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition.
- Google Patents. (2021). Process for the production of 5-(4-((2 s,5 s)-5-(4-chlorobenzyl)-2-methylmorpholino)piperidin-1-yl)-1 h-1,2,4-triazol-3-amine.
- Crs.chem.cn. (n.d.). 1-Methylindolin-5-amine.
- Google Patents. (2013). Synthesizing method of 1-methyl-5-aminotetrazole.
- ACS Publications. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization.
Sources
- 1. peptidesciences.com [peptidesciences.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. 1H-Indole, 2,3-dihydro-1-methyl-5-nitro- | C9H10N2O2 | CID 167738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-METHYL-5-NITROINDOLINE | CAS 18711-25-6 [matrix-fine-chemicals.com]
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- 8. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride - Google Patents [patents.google.com]
The Strategic Utility of 1-Methylindolin-5-amine Dihydrochloride in Contemporary Drug Synthesis
Introduction: The Rising Prominence of the Indoline Scaffold
The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds and approved pharmaceuticals.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. Among the myriad of functionalized indoline building blocks, 1-Methylindolin-5-amine dihydrochloride has emerged as a key intermediate, particularly in the synthesis of next-generation therapeutics such as Selective Androgen Receptor Modulators (SARMs).[2][3] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the applications and protocols associated with this versatile intermediate.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations of any pharmaceutical intermediate is a prerequisite for its effective and safe utilization in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1240527-25-6 | [4] |
| Molecular Formula | C₉H₁₄Cl₂N₂ | [4] |
| Molecular Weight | 221.13 g/mol | [4] |
| Appearance | Off-white to light yellow solid | Supplier Data |
| Solubility | Soluble in water and methanol | General knowledge of hydrochloride salts |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. | [5] |
Safety and Handling:
This compound, like many amine hydrochlorides, should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5] Operations that may generate dust should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Application in Drug Synthesis: A Gateway to Novel Therapeutics
The primary utility of this compound lies in its bifunctional nature. The secondary amine at the 1-position is relatively unreactive, while the primary aromatic amine at the 5-position is a potent nucleophile, readily participating in a variety of bond-forming reactions. This differential reactivity allows for selective functionalization at the 5-position, a crucial step in the synthesis of many targeted therapies.
A notable application of this intermediate is in the synthesis of Selective Androgen Receptor Modulators (SARMs). SARMs are a class of therapeutic compounds that have similar anabolic properties to androgenic steroids but with reduced androgenic (masculinizing) effects.[6] They are being investigated for the treatment of muscle wasting, osteoporosis, and other conditions. The synthesis of certain SARMs involves the coupling of a functionalized indoline core with other molecular fragments, where the 5-amino group serves as a key attachment point.
Protocols for Synthesis and Application
Protocol 1: Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 5-nitroindoline: N-methylation followed by reduction of the nitro group.
Step 1: Synthesis of 1-Methyl-5-nitroindoline
This reaction involves the methylation of the nitrogen atom of the indoline ring.
-
Materials: 5-nitroindoline, methyl iodide, potassium carbonate, and anhydrous N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of 5-nitroindoline (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
The product, 1-methyl-5-nitroindoline, will precipitate and can be collected by vacuum filtration.
-
Wash the solid with water and dry under vacuum.
-
Step 2: Reduction of 1-Methyl-5-nitroindoline to 1-Methylindolin-5-amine
The nitro group is reduced to a primary amine, a common transformation in organic synthesis.[7]
-
Materials: 1-Methyl-5-nitroindoline, iron powder, ammonium chloride, ethanol, and water.
-
Procedure:
-
In a round-bottom flask, suspend 1-methyl-5-nitroindoline (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield 1-methylindolin-5-amine.
-
Step 3: Formation of the Dihydrochloride Salt
-
Procedure:
-
Dissolve the crude 1-methylindolin-5-amine in a minimal amount of a suitable organic solvent like isopropanol.
-
Slowly add a solution of hydrochloric acid in isopropanol (2.2 eq) with stirring.
-
The dihydrochloride salt will precipitate. Collect the solid by filtration, wash with a small amount of cold isopropanol, and dry under vacuum.
-
Protocol 2: Application in Amide Bond Formation - A Key Step in SARM Synthesis
This protocol outlines a general procedure for the coupling of 1-Methylindolin-5-amine with a carboxylic acid, a common reaction in the synthesis of many drug candidates.
-
Materials: this compound, a carboxylic acid of interest, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), N,N-Diisopropylethylamine (DIPEA), and a suitable solvent such as DMF.
-
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (3.0 eq). Note: DIPEA is added to neutralize the dihydrochloride salt of the amine and the in-situ formed HCl from the coupling reaction.
-
Stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC or HPLC.
-
Upon completion, dilute the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quality Control and Analytical Methods
Ensuring the purity and identity of pharmaceutical intermediates is critical for the successful synthesis of the final active pharmaceutical ingredient (API).[8][9]
Table 2: Recommended Analytical Methods for Quality Control
| Method | Purpose | Typical Parameters |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Column: C18 reverse-phase.[10] Mobile Phase: Gradient of acetonitrile and water with a modifier like trifluoroacetic acid (TFA).[10] Detection: UV at a suitable wavelength (e.g., 254 nm). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and identification of impurities | ¹H NMR: To confirm the presence and integration of all protons. ¹³C NMR: To confirm the carbon skeleton.[7][11] |
| Mass Spectrometry (MS) | Molecular weight confirmation and fragmentation analysis | Technique: Electrospray Ionization (ESI) is commonly used for polar molecules like amines.[12] |
| Elemental Analysis | Confirmation of elemental composition | To verify the percentage of C, H, N, and Cl. |
Conclusion
This compound is a valuable and versatile intermediate in modern drug discovery and development. Its strategic importance is particularly evident in the synthesis of complex molecules such as SARMs. The protocols and analytical methods detailed in this guide are intended to provide researchers with a solid foundation for the effective utilization of this key building block in their synthetic endeavors. Adherence to rigorous quality control standards is paramount to ensure the successful translation of laboratory-scale synthesis to the production of safe and effective pharmaceuticals.
References
- Five Key Elements of Pharmaceutical Intermediate Quality Control. (n.d.).
- Pharmaceutical Intermediate Quality Standards: A Practical Guide. (n.d.).
- Quality Control in Pharmaceutical Intermediates: A Manufacturer's Perspective. (n.d.).
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). Molecules, 26(11), 3321.
- A Strategy for Developing HPLC Methods for Chiral Drugs. (2004). LCGC North America, 22(2).
- Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. (2020). Chemical Engineering Transactions, 81, 133-138.
- 1H- and 13C-NMR chemical shifts for compound 5. (n.d.).
- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.).
- HPLC separation of enantiomers using chiral stationary phases. (2007). Ceska Slov Farm, 56(4), 155-165.
- 13C NMR Chemical Shifts. (n.d.).
- mass spectra - fragmentation patterns. (n.d.).
- The Role of Indole Intermediates in Modern Pharmaceutical Synthesis. (n.d.).
- Mass Spectrometry - Fragmentation Patterns. (2023).
- A guide to 13c nmr chemical shift values. (n.d.).
- Tables For Organic Structure Analysis. (n.d.).
- Mastering Indoline Synthesis: A Guide for Chemical Manufacturers. (n.d.).
- (2,3-Dihydro-1H-indol-5-ylmethyl)amine. (2017). Molbank, 2017(3), M949.
- Optimizing Ligand Efficiency of Selective Androgen Receptor Modulators (SARMs). (2014). ACS Medicinal Chemistry Letters, 5(2), 133-137.
- US8748633B2 - Selective androgen receptor modulators (SARMs) and uses thereof. (n.d.).
- 6.5: Amine Fragmentation. (2022).
- Chemistry Continuous flow synthesis of imatinib intermediates. (n.d.).
- Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140. (2025). Journal of Medicinal Chemistry, 68(15), 8438-8451.
- Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage. (2022).
- Synthesis and In Vitro Metabolic Profiling of the Selective Androgen Receptor Modulator (SARM) LY305. (2025). Metabolites, 15(8), 987.
- WO2011030356A2 - Process for the preparation of indoline derivatives and their intermediates thereof. (n.d.).
- Detection of selective androgen receptor modulators (SARMs) in serum using a molecularly imprinted nanoparticle surface plasmon. (n.d.).
- PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2020).
- A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives. (2021). The Journal of Organic Chemistry, 86(12), 8236-8247.
- Synthesis of indolines. (n.d.).
- Indolin-1-amine hydrochloride. (n.d.).
- 1,3-Benzodioxol-5-amine. (n.d.).
- 2-methyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride. (n.d.).
Sources
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- 2. Optimizing Ligand Efficiency of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. 1-Methyl-2,3-dihydro-1h-indol-5-amine dihydrochloride - CAS:1240527-25-6 - Sunway Pharm Ltd [3wpharm.com]
- 5. Indolin-1-amine hydrochloride | C8H11ClN2 | CID 2760931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US8748633B2 - Selective androgen receptor modulators (SARMs) and uses thereof - Google Patents [patents.google.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Synthesis of Potent LSD1 Inhibitors Utilizing a 1-Methylindolin-5-amine Core
Introduction: Targeting LSD1 in Oncology
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] Dysregulation of LSD1 activity has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), by promoting cell proliferation and blocking differentiation.[1][2] Consequently, the development of potent and selective LSD1 inhibitors has emerged as a promising therapeutic strategy in oncology.[3] A number of LSD1 inhibitors are currently in clinical trials for various malignancies.[4][5]
This application note provides a detailed guide for the synthesis of a novel class of highly potent and selective LSD1 inhibitors based on an indolin-5-yl-cyclopropanamine scaffold. The synthetic strategy leverages the key intermediate, 1-Methylindolin-5-amine, to construct molecules that exhibit significant anti-proliferative activity in cancer cell lines. We will delve into the rationale behind the molecular design, provide step-by-step synthetic protocols, and outline methods for biological evaluation.
Molecular Design Rationale: The Indoline Scaffold
The design of this inhibitor series is centered around the privileged indoline scaffold, which serves as a versatile platform for generating molecules with favorable pharmacological properties. By incorporating a cyclopropanamine moiety, these compounds are designed to act as mechanism-based irreversible inhibitors that form a covalent adduct with the FAD cofactor of LSD1, a well-established mechanism for potent enzyme inhibition.[6] The 1-methyl group on the indoline nitrogen is a key feature for optimizing potency and selectivity.
The general structure of the target compounds features a 1-methylindoline core linked to a cyclopropylamine group, with further substitutions on the aromatic ring to fine-tune the inhibitor's properties. This design strategy aims to enhance the binding affinity and selectivity for LSD1 over other FAD-dependent enzymes like monoamine oxidases (MAO-A and MAO-B).
Synthetic Workflow Overview
The synthesis of the target indolin-5-yl-cyclopropanamine LSD1 inhibitors can be achieved through a multi-step sequence starting from commercially available 1-methylindoline. The overall workflow involves the introduction of a nitro group at the 5-position, followed by its reduction to the key amine intermediate, 1-Methylindolin-5-amine. This intermediate is then elaborated through a series of reactions to introduce the cyclopropylamine pharmacophore.
Sources
- 1. Lysine-Specific Demethylase 1 (LSD1) Inhibitors as Potential Treatment for Different Types of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural products as LSD1 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of small molecule inhibitors of LSD1 for use against MYCN-expressing neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of 1-Methylindolin-5-amine Dihydrochloride Stock Solutions: An Application Note and Protocol
Introduction
1-Methylindolin-5-amine dihydrochloride is a key chemical intermediate and building block in contemporary drug discovery and development. Its indoline core is a privileged scaffold found in numerous biologically active compounds. As a dihydrochloride salt, this compound's enhanced aqueous solubility and stability make it amenable to a variety of experimental conditions. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the best practices for preparing, handling, and storing stock solutions of this compound, ensuring reproducibility and accuracy in downstream applications.
The precise and consistent preparation of stock solutions is a cornerstone of reliable experimental outcomes. This document outlines the physicochemical properties of this compound, detailed protocols for preparing aqueous and organic stock solutions, and essential quality control measures.
Physicochemical Properties and Their Implications for Stock Solution Preparation
Understanding the fundamental physicochemical properties of this compound is paramount for developing a robust and reliable protocol for stock solution preparation. These properties dictate the choice of solvent, storage conditions, and handling procedures.
| Property | Value/Information | Significance for Solution Preparation |
| Molecular Formula | C₉H₁₄Cl₂N₂ | Essential for calculating molarity. |
| Molecular Weight | 221.13 g/mol [1] | The basis for all mass-to-mole conversions. |
| Form | Dihydrochloride Salt | Indicates the presence of two basic centers that have been protonated with hydrochloric acid. This salt form is generally chosen to enhance aqueous solubility and stability compared to the free base.[2] |
| Appearance | Typically a solid powder. | Visual inspection can be a preliminary indicator of purity. |
| pKa | Not experimentally determined for this specific molecule. The pKa of the conjugate acid of the structurally related indoline is predicted to be around 5.2. The second pKa for the primary amine will be different. | The pKa values of the two protonated amines influence the pH-dependent solubility and the stability of the compound in solution. At a pH below the lower pKa, the compound will be fully protonated and likely more soluble in aqueous solutions. |
| Solubility | Specific quantitative data is not readily available. As a dihydrochloride salt, it is expected to have good aqueous solubility. For structurally similar compounds, such as (2,3-dihydro-1H-indol-5-ylmethyl)amine dihydrochloride, dissolution in water has been reported in synthetic procedures.[3] Other related amine hydrochlorides show solubility in polar organic solvents like methanol.[4] | The choice of solvent (e.g., water, DMSO, ethanol) is the most critical decision in stock solution preparation. Preliminary solubility testing is highly recommended. |
| Stability | Specific stability data in solution is not available. Amine hydrochlorides in aqueous solution can be susceptible to degradation depending on pH and temperature.[5] | Dictates the appropriate storage conditions (temperature, light protection) and the recommended shelf-life of the stock solution. |
| Hygroscopicity | As a salt, it may be hygroscopic. | If the compound readily absorbs water from the atmosphere, it can affect the accuracy of weighing. Proper handling and storage in a desiccated environment are crucial.[6][7] |
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the general workflow for the preparation of this compound stock solutions.
Caption: General workflow for preparing stock solutions.
Protocol 1: Preparation of an Aqueous Stock Solution
Aqueous stock solutions are often preferred for cell-based assays and other biological applications to avoid solvent-induced toxicity. Given that 1-Methylindolin-5-amine is a dihydrochloride salt, it is anticipated to be soluble in water.
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q® or equivalent)
-
Calibrated analytical balance
-
Appropriate volumetric flasks and pipettes
-
Vortex mixer and/or sonicator
-
Sterile syringe filters (0.22 µm) and sterile tubes (if for cell culture)
Procedure:
-
Determine the Desired Concentration and Volume: Decide on the final concentration (e.g., 10 mM) and volume (e.g., 10 mL) of the stock solution.
-
Calculate the Required Mass: Use the following formula to calculate the mass of the compound needed:
Mass (g) = Desired Molarity (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )
For a 10 mM (0.010 mol/L) solution in 10 mL (0.010 L): Mass (g) = 0.010 mol/L * 0.010 L * 221.13 g/mol = 0.022113 g = 22.11 mg
-
Weighing the Compound:
-
Due to potential hygroscopicity, it is advisable to allow the container of the compound to equilibrate to room temperature before opening to minimize moisture condensation.
-
Accurately weigh the calculated mass of the powder using a calibrated analytical balance in a low-humidity environment if possible.
-
-
Dissolution:
-
Transfer the weighed powder to a volumetric flask of the appropriate size.
-
Add a portion of the high-purity water (approximately 70-80% of the final volume).
-
Agitate the solution to dissolve the compound. This can be facilitated by vortexing or sonication. Gentle warming (to no more than 37°C) may be used if dissolution is slow, but monitor for any signs of degradation.
-
-
Bringing to Final Volume: Once the solid is completely dissolved, add water to bring the solution to the final volume marked on the volumetric flask.
-
pH Measurement (Optional but Recommended): Measure the pH of the resulting solution. The solution will be acidic due to the hydrochloride salt. Knowing the pH is important for understanding the stability and for buffering in downstream applications.
-
Sterilization (for Biological Applications): If the stock solution is for use in cell culture, sterile filter it through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (a few days), 4°C may be acceptable, but stability should be verified. Protect from light.
-
Protocol 2: Preparation of a DMSO Stock Solution
Dimethyl sulfoxide (DMSO) is a versatile aprotic solvent capable of dissolving a wide range of organic molecules.[8] It is often used for preparing high-concentration stock solutions.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Appropriate glass vials or tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Determine the Desired Concentration and Volume.
-
Calculate the Required Mass using the formula provided in Protocol 1.
-
Weighing the Compound: Follow the same precautions as for the aqueous solution preparation.
-
Dissolution:
-
Add the weighed powder to a glass vial.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex thoroughly. If necessary, sonicate in a water bath or warm gently to aid dissolution.
-
-
Aliquoting and Storage:
-
Aliquot into single-use, tightly sealed tubes designed for low-temperature storage.
-
Store at -20°C or -80°C. DMSO has a relatively high freezing point (~18.5°C), so solutions will be frozen at these temperatures. Protect from light and moisture.
-
Quality Control and Best Practices
-
Visual Inspection: Always visually inspect the stock solution for any undissolved particles or signs of precipitation before use.
-
Solubility Testing: If the solubility of a new batch of the compound is unknown, it is prudent to perform a small-scale solubility test before preparing a large volume of stock solution.
-
Documentation: Label all stock solutions clearly with the compound name, concentration, solvent, date of preparation, and the preparer's initials. Maintain a detailed record in a laboratory notebook.
-
Avoid Repeated Freeze-Thaw Cycles: Repeated changes in temperature can degrade the compound and affect the accuracy of the solution's concentration. Aliquoting is a critical step to prevent this.
-
Hygroscopic Nature: If the compound is found to be highly hygroscopic, consider weighing it in a glove box under an inert atmosphere.[7] If this is not possible, work quickly and store the solid in a desiccator.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Compound does not fully dissolve | - Insufficient solvent volume- Low solubility in the chosen solvent- Poor quality of the compound | - Gently warm the solution (not exceeding 37°C).- Use a sonicator to aid dissolution.- Try a different solvent or a co-solvent system.- Perform a small-scale test to determine the solubility limit. |
| Precipitation upon storage | - Solution is supersaturated- Degradation of the compound- Absorption of water into DMSO stocks | - Prepare a less concentrated stock solution.- Store at the recommended temperature and protect from light.- Use anhydrous DMSO and ensure vials are tightly sealed. |
| Variability in experimental results | - Inaccurate initial weighing- Degradation of the stock solution- Incomplete dissolution | - Ensure the analytical balance is calibrated.- Prepare fresh stock solutions regularly.- Visually confirm complete dissolution before use. |
Conclusion
The preparation of high-quality stock solutions of this compound is a fundamental prerequisite for obtaining reliable and reproducible experimental data. By understanding the physicochemical properties of this compound and following the detailed protocols and best practices outlined in this guide, researchers can confidently prepare stock solutions that will serve as a dependable foundation for their scientific investigations. Due to the limited availability of specific experimental data for this compound, it is strongly recommended that end-users perform initial solubility and stability assessments under their specific experimental conditions.
References
- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: Properties, selection, and use. John Wiley & Sons.
- Bastin, R. J., Bowker, M. J., & Slater, M. J. (2000). Salt selection and optimisation procedures for pharmaceutical new chemical entities. Organic Process Research & Development, 4(5), 427-435.
- Gould, P. L. (1986). Salt selection for basic drugs. International journal of pharmaceutics, 33(1-3), 201-217.
- Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals? r/labrats.
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- Chemspace. (n.d.). 2-methyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride.
- Journal of Pharmaceutical Sciences. (1979). Stability of amitriptyline hydrochloride in a commercial aqueous solution. Journal of Pharmaceutical Sciences, 68(10), 1329-1330.
- PubChem. (n.d.). Indolin-1-amine hydrochloride.
- ResearchGate. (2014, August 20). Do aqueous solutions of strongly hygroscopic salts continue to hydrate over time?
- Chemistry Stack Exchange. (2017, May 20). How do I measure out these salts using the proper method?
- Iminoiodinane - Wikipedia. (n.d.).
- ResearchGate. (2022, January 6). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN).
- ResearchGate. (n.d.). Experimental pKa values, atomic partial charges calculated by MNDO-PM6...
- Chemistry Stack Exchange. (2016, December 22). Why amine salts are soluble in water?
- PubMed. (n.d.). Predictive relationships in the water solubility of salts of a nonsteroidal anti-inflammatory drug.
- Simple Method for the Estimation of pKa of Amines. (n.d.).
- PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
- ResearchGate. (2016, February 15). Solubility of compounds slightly soluble or insoluble in DMSO?
- Journal of Medicinal Chemistry. (2022, November 1). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization.
- MDPI. (n.d.). (2,3-Dihydro-1H-indol-5-ylmethyl)amine.
- Chemdad. (n.d.). 1-Amino-2-methylindoline hydrochloride.
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- 1. 1-Methyl-2,3-dihydro-1h-indol-5-amine dihydrochloride - CAS:1240527-25-6 - Sunway Pharm Ltd [3wpharm.com]
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- 8. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive Analytical Characterization of 1-Methylindolin-5-amine dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: In the landscape of pharmaceutical development and chemical synthesis, the rigorous characterization of intermediates and active pharmaceutical ingredients is not merely a regulatory requirement but the bedrock of scientific integrity. 1-Methylindolin-5-amine dihydrochloride, as a key building block for more complex molecules, demands a multi-faceted analytical approach to unequivocally confirm its identity, purity, and stability. This guide is structured not as a rigid template, but as a logical workflow, mirroring the process a senior scientist would follow—from rapid purity assessment to definitive structural elucidation and physical property analysis. Each protocol is presented with an explanation of its underlying principles, empowering the user to not only execute the method but to understand the causality behind each experimental choice.
Introduction and Physicochemical Profile
1-Methylindolin-5-amine is a substituted indoline derivative, a structural motif found in numerous biologically active compounds.[1] Its dihydrochloride salt form is often preferred for its improved stability and solubility. Accurate characterization is paramount to ensure the quality and consistency of downstream synthesis and to build a robust data package for regulatory submissions.
A foundational step in characterization is documenting the basic physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₄Cl₂N₂ | PubChem CID: 2760931 |
| Molecular Weight | 221.13 g/mol | PubChem CID: 2760931 |
| CAS Number | 1240527-25-6 | BLD Pharm |
| Appearance | Typically an off-white to pale yellow solid | General knowledge |
| Canonical SMILES | CN1CC2=CC(=C(C=C2)N)C1.Cl.Cl | PubChem CID: 2760931 |
Integrated Analytical Workflow
A comprehensive analysis relies on the integration of orthogonal techniques. Chromatographic methods assess purity, spectroscopic methods confirm identity, and thermal analysis evaluates physical stability. The following diagram illustrates a logical workflow for the complete characterization of the compound.
Caption: Integrated workflow for characterization.
Chromatographic Methods: Purity and Impurity Assessment
Chromatographic techniques are the cornerstone for determining the purity of a compound and identifying any process-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC)
Principle of Method: Reversed-phase HPLC (RP-HPLC) is the method of choice for non-volatile, polar aromatic amines.[2][3] The compound is separated based on its partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A Diode Array Detector (DAD) is employed for quantification and to assess peak purity across a range of wavelengths.
Protocol: Purity Determination by RP-HPLC
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and DAD.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
-
Reagents:
-
Acetonitrile (ACN), HPLC grade.
-
Potassium Dihydrogen Phosphate (KH₂PO₄), analytical grade.
-
Orthophosphoric Acid (H₃PO₄) for pH adjustment.
-
Water, HPLC grade.
-
-
Mobile Phase Preparation:
-
Buffer (A): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust pH to 3.0 with H₃PO₄. Filter through a 0.45 µm membrane filter.
-
Organic (B): Acetonitrile.
-
-
Sample Preparation:
-
Diluent: 50:50 mixture of Acetonitrile and Water.
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a final concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the Standard Solution.
-
-
Chromatographic Conditions:
Parameter Condition Flow Rate 1.0 mL/min Injection Volume 10 µL Column Temperature 30 °C Detection Wavelength 254 nm (or λmax determined by DAD) Gradient Program 0-2 min (10% B), 2-15 min (10-90% B), 15-18 min (90% B), 18-18.1 min (90-10% B), 18.1-25 min (10% B) -
Data Analysis:
-
Calculate the purity by area normalization. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
-
% Purity = (Area_main_peak / Total_Area_all_peaks) * 100
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Method: GC-MS is ideal for identifying volatile or semi-volatile impurities that may not be detected by HPLC.[4] While the dihydrochloride salt itself is non-volatile, this method is useful for analyzing the free base or for specific volatile impurities from the synthesis (e.g., residual solvents).
Protocol: Analysis of Volatile Impurities
-
Instrumentation:
-
GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
-
Sample Preparation:
-
Dissolve a known amount of the sample in a suitable solvent like methanol or dichloromethane to a concentration of ~1 mg/mL. For analysis of the free base, the sample can be neutralized with a base (e.g., NaOH solution) and extracted into an organic solvent.
-
-
Chromatographic and MS Conditions:
Parameter Condition Carrier Gas Helium, constant flow 1.2 mL/min Injector Temperature 250 °C Split Ratio 20:1 Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min MS Transfer Line 280 °C Ion Source Temp. 230 °C Ionization Mode Electron Ionization (EI) at 70 eV Scan Range 40-450 m/z -
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).[5]
-
Spectroscopic Methods: Structural Elucidation
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Method: NMR is the most powerful technique for structural elucidation. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule.[6][7][8]
Protocol: ¹H and ¹³C NMR Analysis
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or D₂O. DMSO-d₆ is often preferred as it solubilizes the salt and allows observation of exchangeable protons (NH₃⁺).
-
-
Data Acquisition and Analysis:
-
Acquire standard ¹H and ¹³C{¹H} spectra.
-
The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., TMS).
-
Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the structure.
-
Table 2: Expected NMR Spectral Data (in DMSO-d₆)
| Assignment | ¹H NMR (Expected δ, Multiplicity, Integration) | ¹³C NMR (Expected δ) |
| Aromatic-H | ~7.0-7.5 ppm (m, 3H) | ~110-150 ppm |
| -CH₂- (Position 2) | ~3.4-3.6 ppm (t, 2H) | ~50-55 ppm |
| -CH₂- (Position 3) | ~3.0-3.2 ppm (t, 2H) | ~28-32 ppm |
| N-CH₃ | ~2.8-3.0 ppm (s, 3H) | ~35-40 ppm |
| -NH₃⁺ | Broad singlet, variable ppm | N/A |
Note: Expected shifts are estimated based on typical values for indoline and amine structures. Actual values may vary.[6][9][10][11]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle of Method: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). For a dihydrochloride salt, characteristic bands for the ammonium group (NH₃⁺) are expected.[12]
Protocol: FT-IR Analysis
-
Instrumentation:
-
FT-IR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.
-
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition and Analysis:
-
Acquire the spectrum, typically from 4000 to 400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups.
-
Table 3: Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3000-2800 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~3100-3000 | C-H Stretch | Aromatic |
| ~2700-2400 | N-H Stretch | Ammonium Salt (NH₃⁺) |
| ~1610-1580 | N-H Bend | Ammonium Salt (NH₃⁺) |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| ~1335-1250 | C-N Stretch | Aromatic Amine |
Note: The N-H stretching region for amine salts is often broad and complex.[12][13][14][15]
Mass Spectrometry (MS)
Principle of Method: Mass spectrometry provides the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules, typically showing the protonated molecular ion [M+H]⁺ of the free base.
Protocol: ESI-MS Analysis
-
Instrumentation:
-
Mass spectrometer with an ESI source (e.g., LC-MS system).[1]
-
-
Sample Preparation:
-
Prepare a dilute solution (~10 µg/mL) of the sample in a suitable solvent like methanol or an acetonitrile/water mixture.
-
-
Data Acquisition and Analysis:
-
Infuse the sample solution into the ESI source in positive ion mode.
-
The expected molecular ion peak for the free base (C₉H₁₂N₂) is at m/z 149.10 [M+H]⁺. The molecular weight of the free base is 148.21 g/mol .
-
Fragmentation patterns can also provide structural information. A common fragmentation for indoline derivatives is the α-cleavage next to the nitrogen atom.[16]
-
Thermal Analysis
Thermal analysis techniques are critical for understanding the stability, melting behavior, and presence of solvates or hydrates in a sample.
Principle of Method:
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and other thermal events.[17]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to quantify weight loss due to dehydration, desolvation, or decomposition.[18][19][20]
Protocol: DSC and TGA Analysis
-
Instrumentation:
-
DSC instrument.
-
TGA instrument (or a simultaneous TGA-DSC instrument).[18]
-
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into an appropriate pan (e.g., aluminum for DSC, platinum or ceramic for TGA).
-
-
Analytical Conditions:
Parameter Condition Heating Rate 10 °C/min Temperature Range 30 °C to 350 °C (or until complete decomposition) Purge Gas Nitrogen, 20-50 mL/min -
Data Analysis:
-
DSC: Determine the onset and peak temperature of any endothermic (melting) or exothermic (decomposition) events.
-
TGA: Observe for any initial weight loss that may correspond to water or solvent. Determine the onset temperature of decomposition. For a dihydrochloride salt, decomposition may involve the loss of HCl gas.[21]
-
References
- Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.PubMed.
- Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns.PubMed.
- Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns.Semantic Scholar.
- Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).Taylor & Francis Online.
- Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC.AZoM.
- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation.YouTube.
- The infrared spectra of secondary amines and their salts.ResearchGate.
- Characterization of Hydrochloride and Tannate Salts of Diphenhydramine.National Center for Biotechnology Information.
- Nuclear Magnetic Resonance Spectra of Indoles.Journal of the American Chemical Society.
- NMR STUDIES OF INDOLE.HETEROCYCLES.
- TGA (red trace) of TMZ ? HCl dihydrate salt bulk material.ResearchGate.
- Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.TA Instruments.
- SALTS AND SOLID FORMS OF THE COMPOUND (S)-3-(4-((4-MORPHOLINOMETHYL)BENZYL)OXY)-1-OXOISOINDOLIN-2-YL)PIPERIDINE-2,6-DIONE.Google Patents.
- IR: amines.University of Calgary.
- 6-((2-Oxoindolin-3-ylidene)hydrazineylidene)indolo[2,1-b]qui-nazolin-12(6H)-one.MDPI.
- Amine infrared spectra.Blogger.
- Spectroscopy of Amines.Chemistry LibreTexts.
- Spectroscopy of Amines.OpenStax.
- (2,3-Dihydro-1H-indol-5-ylmethyl)amine.MDPI.
- Indolin-1-amine hydrochloride.PubChem.
- Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines.ARKIVOC.
- Spectroscopy of Amines.Chemistry LibreTexts.
- Indole.NIST WebBook.
- 1,3-Benzodioxol-5-amine.PubChem.
- 1-(Quinolin-8-ylmethyl)-2,3-dihydroindol-5-amine.PubChem.
- mass spectrum of methylamine CH5N CH3NH2 fragmentation pattern.Doc Brown's Chemistry.
- 5-Aminolevulinic Acid.PubChem.
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- 6. youtube.com [youtube.com]
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- 11. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
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Application Note: A Guide to the ¹H and ¹³C NMR Spectral Interpretation of 1-Methylindolin-5-amine Dihydrochloride
Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in drug discovery and development, providing atomic-level insights into molecular structure and purity.[1][2][3] 1-Methylindolin-5-amine is a key structural motif found in various biologically active compounds. Its dihydrochloride salt form is common for improving solubility and stability. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the interpretation of ¹H and ¹³C NMR spectra of 1-Methylindolin-5-amine dihydrochloride. We present a detailed theoretical analysis of expected chemical shifts and coupling constants, a step-by-step protocol for sample preparation and data acquisition, and a guide to interpreting the resulting spectra. This document is designed to serve as a practical reference for the unambiguous structural verification of this important chemical entity.
Theoretical ¹H and ¹³C NMR Spectral Analysis
A thorough understanding of the molecular structure is the foundation for accurate spectral interpretation. The dihydrochloride salt form of 1-methylindolin-5-amine features protonation at both the indolinic nitrogen (N-1) and the exocyclic amino group (at C-5). This dual protonation significantly influences the electronic environment of the molecule, causing substantial downfield shifts for nearby protons and carbons compared to the free base.
Molecular Structure and Numbering
For clarity in the subsequent spectral analysis, the atoms of this compound are numbered as shown in the diagram below.
Figure 1. Structure of this compound.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct signals for the aromatic, aliphatic, N-methyl, and ammonium protons. Protonation of the nitrogen atoms leads to a general deshielding (downfield shift) of adjacent protons.
-
Aromatic Protons (H-4, H-6, H-7): The aromatic region will display signals for three protons.
-
H-7: This proton is adjacent to the protonated indolinic nitrogen (N1-H⁺), which exerts a strong electron-withdrawing effect. It is expected to be the most downfield of the aromatic protons, appearing as a doublet due to coupling with H-6.
-
H-6: This proton is ortho to the C-5 ammonium group (-NH₃⁺) and will also be significantly deshielded. It is expected to appear as a doublet of doublets, coupling to both H-7 and H-4.
-
H-4: This proton is meta to the ammonium group and ortho to the fused aliphatic ring. It will be the most upfield of the aromatic signals, appearing as a doublet from coupling with H-6.
-
-
Aliphatic Protons (H-2, H-3): The two methylene groups of the indoline ring are diastereotopic and will appear as two distinct signals.
-
H-2 & H-3: These protons are adjacent to the protonated nitrogen (N1-H⁺) and will be shifted downfield. They form an AA'BB' system and are expected to appear as two triplets, each integrating to 2H, due to coupling with each other.
-
-
N-Methyl Protons (H-8): The methyl group attached to N-1 will be deshielded by the adjacent positive charge on the nitrogen. It will appear as a singlet, integrating to 3H.
-
Ammonium Protons (N1-H, N5-H₃): Protons on nitrogen atoms often exhibit broad signals due to quadrupolar relaxation and chemical exchange with the solvent.[4]
-
N1-H: The proton on the indolinic nitrogen is expected to be a broad singlet.
-
N5-H₃: The three protons on the exocyclic ammonium group will also appear as a broad singlet. The chemical shift of these protons can be highly variable and dependent on solvent, concentration, and temperature.[5]
-
Table 1. Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| N1-H | 10.0 - 12.0 | broad singlet (br s) | 1H | - |
| N5-H ₃ | 8.0 - 9.5 | broad singlet (br s) | 3H | - |
| H-7 | 7.5 - 7.8 | doublet (d) | 1H | J = 8.0 - 8.5 |
| H-6 | 7.3 - 7.5 | doublet of doublets (dd) | 1H | J = 8.0 - 8.5, 1.5 - 2.0 |
| H-4 | 7.1 - 7.3 | doublet (d) | 1H | J = 1.5 - 2.0 |
| H-2 | 3.6 - 3.9 | triplet (t) | 2H | J = 8.0 - 9.0 |
| H-3 | 3.1 - 3.4 | triplet (t) | 2H | J = 8.0 - 9.0 |
| N1-CH ₃ (H-8) | 3.0 - 3.2 | singlet (s) | 3H | - |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide complementary information, confirming the carbon skeleton of the molecule. The influence of protonation is also observed here, with carbons bonded to nitrogen showing downfield shifts.
-
Aromatic Carbons (C-3a, C-4, C-5, C-6, C-7, C-7a): Six distinct signals are expected in the aromatic region (110-150 ppm).
-
C-7a and C-3a: These are quaternary carbons at the ring junction. C-7a, being directly attached to the protonated N-1, will be significantly downfield.
-
C-5: This carbon, bearing the electron-withdrawing -NH₃⁺ group, will be deshielded and shifted downfield.
-
C-7, C-6, C-4: The chemical shifts of these carbons will be influenced by their position relative to the two nitrogen substituents.
-
-
Aliphatic Carbons (C-2, C-3):
-
C-2: Directly bonded to the protonated N-1, this carbon will be the most downfield of the aliphatic signals.
-
C-3: This methylene carbon will be more shielded than C-2.
-
-
N-Methyl Carbon (C-8): The methyl carbon attached to N-1 will appear in the upfield region of the spectrum.
Table 2. Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-7a | 145 - 150 |
| C-5 | 135 - 140 |
| C-3a | 130 - 135 |
| C-6 | 125 - 130 |
| C-4 | 120 - 125 |
| C-7 | 115 - 120 |
| C-2 | 50 - 55 |
| C-3 | 28 - 33 |
| C-8 (N-Me) | 35 - 40 |
Experimental Protocol for NMR Data Acquisition
Acquiring high-quality NMR data requires careful sample preparation and appropriate instrument parameter selection. The protocol below provides a validated starting point.
Figure 2. Workflow for NMR analysis.
Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation.[6][7] For hydrochloride salts, which can be challenging to dissolve in standard solvents like chloroform-d, polar aprotic or protic solvents are required.
-
Select Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its high polarity, which effectively dissolves the dihydrochloride salt. Deuterium oxide (D₂O) is an alternative, but will result in the exchange and disappearance of the N-H proton signals.
-
Weigh Compound: Accurately weigh the this compound sample.
-
Dissolve Sample: Transfer the weighed solid into a clean, dry vial. Add 0.6-0.7 mL of DMSO-d₆ using a calibrated pipette. This volume is optimal for standard 5 mm NMR tubes.[9]
-
Ensure Complete Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A homogenous solution is critical for sharp, well-resolved NMR signals. If any particulate matter remains, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube.[7][8]
-
Transfer to NMR Tube: Carefully transfer the clear solution into a high-quality 5 mm NMR tube. Ensure the tube is clean and free of scratches.
-
Cap and Label: Cap the NMR tube and label it clearly.
NMR Instrument Parameters
The following parameters are recommended for a 400 MHz or 500 MHz spectrometer.
Table 3. Recommended NMR Spectrometer Parameters.
| Parameter | ¹H Experiment | ¹³C Experiment | Rationale |
|---|---|---|---|
| Spectrometer Frequency | 400/500 MHz | 100/125 MHz | Standard high-field instruments. |
| Pulse Program | zg30 | zgpg30 | Standard 1D acquisition with a 30° pulse angle. |
| Number of Scans (NS) | 8 - 16 | 1024 - 4096 | ¹³C requires significantly more scans for adequate signal-to-noise. |
| Relaxation Delay (D1) | 2 - 5 s | 2 s | Allows for sufficient relaxation of nuclei between pulses. |
| Acquisition Time (AQ) | 3 - 4 s | 1 - 2 s | Determines the resolution of the spectrum. |
| Spectral Width (SW) | 16 ppm | 240 ppm | Covers the expected range of chemical shifts. |
| Temperature | 298 K | 298 K | Standard room temperature. |
Data Interpretation and Validation
After data acquisition, the raw Free Induction Decay (FID) signal is processed to generate the frequency-domain spectrum.
-
Processing: Apply a Fourier Transform (FT) to the FID. The resulting spectrum must be accurately phased and baseline corrected.
-
Referencing: Calibrate the chemical shift axis. For DMSO-d₆, the residual solvent peak is used as a reference (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).
-
Signal Assignment:
-
¹H Spectrum:
-
Identify the singlet corresponding to the N-methyl group (H-8) around 3.0-3.2 ppm.
-
Locate the two triplets for the aliphatic protons (H-2 and H-3) between 3.1 and 3.9 ppm.
-
Analyze the aromatic region (7.1-7.8 ppm) to assign the three distinct signals for H-4, H-6, and H-7 based on their predicted multiplicity and chemical shifts.
-
Look for the broad signals of the ammonium protons (N1-H and N5-H₃) in the downfield region (>8 ppm). Adding a drop of D₂O to the sample will cause these signals to disappear, confirming their assignment.
-
Verify that the integration of all signals corresponds to the number of protons in each environment (1:1:1:2:2:3:1:3).
-
-
¹³C Spectrum:
-
Identify the nine distinct carbon signals. Use the predicted shifts from Table 2 as a guide. 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively correlate each protonated carbon with its attached proton(s), greatly simplifying assignment.
-
-
Conclusion
The structural elucidation of this compound via NMR spectroscopy is a straightforward process when guided by a theoretical understanding of the molecule's electronic properties and a robust experimental protocol. The protonation at both nitrogen centers is the dominant factor influencing the spectral features, causing significant downfield shifts in adjacent nuclei. By following the detailed procedures and interpretive guidelines presented in this application note, researchers can confidently verify the identity, purity, and structure of this compound, ensuring the integrity of their downstream applications in pharmaceutical and chemical research.
References
- Vertex AI Search. (2024). NMR Spectroscopy Revolutionizes Drug Discovery.
- ACS Publications. (n.d.). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry.
- Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry.
- Labome. (2014, March 14). NMR Spectroscopy in Drug Discovery and Development.
- researchmap. (n.d.). Application of NMR in drug discovery.
- Semenov, V. A., Samultsev, D. O., & Krivdin, L. B. (2015). Theoretical and experimental study of 15N NMR protonation shifts. Magnetic Resonance in Chemistry, 53(6), 433-441.
- UCL Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation.
- ResearchGate. (n.d.). Chemical shifts of the amine protons signal in ¹H NMR spectra.
- Semantic Scholar. (1987). 13C NMR spectroscopy of indole derivatives.
- Chemistry LibreTexts. (2021, July 31). Spectroscopic Properties of Amines.
- Cornell University. (n.d.). NMR Sample Preparation.
- ResearchGate. (n.d.). ¹H-NMR shift for protons adjacent to the amine group in benzylamine.
- Sarneski, J. E., Surprenant, H. L., Molen, F. K., & Reilley, C. N. (1975). Chemical shifts and protonation shifts in carbon-13 nuclear magnetic resonance studies of aqueous amines. Analytical Chemistry, 47(13), 2116-2123.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Iowa State University. (n.d.). NMR Sample Preparation.
- Kolehmainen, E., & Knuutinen, J. (1987). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Magnetic Resonance in Chemistry, 25(10), 849-853.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- ChemicalBook. (n.d.). Indoline(496-15-1) 13C NMR spectrum.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. researchmap.jp [researchmap.jp]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. organomation.com [organomation.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 9. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
Application Note: High-Performance Liquid Chromatography (HPLC) Purity Analysis of 1-Methylindolin-5-amine Dihydrochloride
Abstract
This application note presents a detailed protocol for the determination of the purity of 1-Methylindolin-5-amine dihydrochloride, a key intermediate in pharmaceutical synthesis, using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is designed to be stability-indicating, ensuring that the analysis can accurately quantify the main component in the presence of potential impurities and degradation products. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale for method development, a step-by-step experimental protocol, and guidelines for method validation in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction: The Critical Role of Purity Analysis
This compound is a crucial building block in the synthesis of various pharmacologically active molecules. The purity of this intermediate directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust and reliable analytical method for purity assessment is paramount. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.
The development of a stability-indicating HPLC method is a core requirement in pharmaceutical analysis. Such a method can resolve the main analyte from any potential degradation products that may form under various stress conditions (e.g., acid, base, oxidation, heat, and light). This ensures that the measured purity is a true reflection of the compound's stability and is not masked by co-eluting impurities.
This application note provides a scientifically grounded starting point for the HPLC analysis of this compound, based on the known chemistry of indole derivatives and aromatic amines.
Scientific Rationale and Method Development Strategy
The molecular structure of 1-Methylindolin-5-amine, with its aromatic indole core and basic amine functionality, dictates the strategy for HPLC method development.
-
Chromatographic Mode: Reversed-phase HPLC is the most suitable approach. The nonpolar stationary phase (typically C18) will interact with the hydrophobic indole backbone, while the polar mobile phase will elute the compound.
-
Stationary Phase: A C18 (octadecylsilyl) column is selected as the stationary phase due to its versatility and proven efficacy in retaining and separating a wide range of aromatic and moderately polar compounds.
-
Mobile Phase: A combination of an organic solvent (acetonitrile or methanol) and an aqueous buffer is employed.
-
Organic Modifier: Acetonitrile is often preferred over methanol as it generally provides lower backpressure and better peak efficiency for many compounds.
-
Aqueous Phase: An acidic buffer is crucial for the analysis of basic compounds like amines. The acidic conditions (pH 2-4) ensure that the amine group is protonated, leading to improved peak shape and retention time reproducibility. A common choice is a buffer prepared with formic acid or trifluoroacetic acid (TFA).
-
-
Detection: The indole chromophore in 1-Methylindolin-5-amine suggests strong UV absorbance. Based on data for similar indole and indoline structures, a detection wavelength in the range of 260-290 nm is expected to provide good sensitivity. An initial UV scan of a dilute solution of the analyte is recommended to determine the absorbance maximum (λmax) for optimal signal-to-noise ratio. For the purpose of this protocol, a wavelength of 280 nm is proposed as a starting point.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Formic acid (reagent grade, ~99%)
-
0.45 µm syringe filters (e.g., PTFE or nylon)
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with quaternary pump, autosampler, column thermostat, and diode array detector (DAD) or UV detector. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm (or determined λmax) |
Solution Preparation
3.3.1. Mobile Phase Preparation
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water. Mix thoroughly and degas.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile. Mix thoroughly and degas.
3.3.2. Standard and Sample Preparation
-
Solubility Testing (Preliminary Step): Due to the dihydrochloride salt form, 1-Methylindolin-5-amine is expected to be soluble in polar solvents. It is recommended to experimentally determine the solubility in water, methanol, and a 50:50 mixture of water:acetonitrile to select the most appropriate diluent.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the chosen diluent (e.g., 50:50 water:methanol). Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter into HPLC vials.
Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no interfering peaks are present.
-
Inject the Working Standard Solution and identify the retention time of the main peak.
-
Inject the Sample Solution.
-
After the analysis is complete, process the chromatograms using appropriate software.
Data Analysis and Purity Calculation
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
System Suitability: Before sample analysis, the performance of the chromatographic system should be verified by assessing system suitability parameters from replicate injections of the Working Standard Solution.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=5 injections) |
Method Validation Strategy
The developed HPLC method must be validated in accordance with ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[1][2][3][4][5] The following validation parameters should be assessed:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through forced degradation studies.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentration levels should be evaluated.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This can be assessed by the recovery of spiked samples of known concentration.
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: The precision within-laboratory variations: different days, different analysts, different equipment, etc.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Forced Degradation Studies (Specificity)
To establish the stability-indicating nature of the method, forced degradation studies should be performed on the this compound sample. The goal is to achieve 5-20% degradation of the active substance. The stressed samples are then analyzed by the developed HPLC method to ensure that the degradation product peaks are well-resolved from the main peak.
Recommended Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period (e.g., 1.2 million lux hours and 200 watt hours/square meter).
Visualization of Experimental Workflow
The overall workflow for the purity analysis of this compound is depicted in the following diagram.
Caption: HPLC Purity Analysis Workflow
Conclusion
The HPLC method outlined in this application note provides a robust and scientifically sound approach for the purity determination of this compound. The use of a C18 column with a gradient elution of acetonitrile and acidic water, coupled with UV detection, is a well-established strategy for the analysis of such compounds. By following the detailed protocol and implementing a thorough validation strategy as per ICH guidelines, laboratories can ensure the generation of accurate and reliable data, which is essential for quality control and regulatory compliance in the pharmaceutical industry.
References
- ICH Guideline Q2(R2): Validation of Analytical Procedures. European Medicines Agency. (2024). Link
- ICH Q2(R2) Validation of Analytical Procedures. MasterControl. (n.d.). Link
- Validation of Analytical Procedures Q2(R2).
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Asphalion. (2024). Link
- Q2(R2) Validation of Analytical Procedures. U.S.
Sources
Application Note: A Robust LC-MS/MS Method for the Quantification of 1-Methylindolin-5-amine dihydrochloride
Abstract
This application note presents a detailed, robust, and sensitive method for the quantitative analysis of 1-Methylindolin-5-amine dihydrochloride using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). 1-Methylindolin-5-amine, a key intermediate in pharmaceutical synthesis, is a polar basic compound whose accurate quantification is critical for process monitoring, quality control, and pharmacokinetic studies. The protocol herein addresses the common analytical challenges associated with small polar amines, such as poor retention in reversed-phase chromatography, by optimizing mobile phase composition and chromatographic parameters. This guide provides a comprehensive workflow, from sample and standard preparation to instrument setup and data analysis, designed for researchers, analytical chemists, and drug development professionals.
Introduction and Scientific Rationale
Indoline derivatives are a significant class of heterocyclic compounds that form the structural backbone of numerous biologically active molecules and pharmaceuticals.[1][2] 1-Methylindolin-5-amine (MW: 148.21 g/mol for free base) is a functionalized indoline that serves as a critical building block in medicinal chemistry. Its dihydrochloride salt form (CAS: 1240527-25-6, MW: 221.13 g/mol ) enhances its stability and solubility in aqueous media.[3]
The analytical challenge for compounds like 1-Methylindolin-5-amine lies in its physicochemical properties. As a small, polar molecule, it is often poorly retained on conventional reversed-phase (RP) liquid chromatography columns, such as C18.[4] Furthermore, its basic amine functional groups can lead to poor peak shape (tailing) due to interactions with residual silanols on the stationary phase. This protocol overcomes these issues by employing an acidic mobile phase modifier, which protonates the analyte to improve retention and ensures symmetrical peak shapes.
For detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technology of choice due to its exceptional sensitivity and selectivity.[5][6] The basic nitrogen atoms in 1-Methylindolin-5-amine are readily protonated, making it highly suitable for positive mode Electrospray Ionization (ESI+), which generally provides excellent signal intensity for such compounds.[1][7] The use of Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer allows for highly specific quantification, minimizing interferences from complex sample matrices.[8][9]
Experimental Workflow and Logic
The overall analytical process is designed to be linear and reproducible, ensuring data integrity from sample preparation through final analysis. Each stage is optimized to maximize recovery, sensitivity, and accuracy.
Caption: High-level workflow for the quantification of 1-Methylindolin-5-amine.
Detailed Protocols
Materials and Reagents
-
Analyte: this compound (CAS: 1240527-25-6), >97% purity.
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), and Water.
-
Reagents: LC-MS Grade Formic Acid (FA).
-
Equipment: Analytical balance, volumetric flasks, pipettes, 0.22 µm syringe filters, LC vials.
Standard Preparation
-
Primary Stock Solution (1 mg/mL free base):
-
Accurately weigh 14.92 mg of this compound (MW 221.13). Note: This weight is adjusted to account for the hydrochloride salts (14.92 mg salt = 10.0 mg free base).
-
Dissolve in a 10 mL volumetric flask with methanol. Sonicate briefly if necessary to ensure complete dissolution. This yields a stock concentration of 1 mg/mL of the active free base.
-
-
Working Stock Solution (10 µg/mL):
-
Pipette 100 µL of the 1 mg/mL Primary Stock Solution into a 10 mL volumetric flask and dilute to volume with 50:50 (v/v) Acetonitrile:Water.
-
-
Calibration Standards:
-
Perform serial dilutions from the 10 µg/mL Working Stock Solution using 50:50 (v/v) Acetonitrile:Water to prepare a calibration curve. A typical range would be 1 ng/mL to 1000 ng/mL.
-
Sample Preparation
The choice of sample preparation is matrix-dependent. For complex matrices, a more rigorous cleanup like Solid Phase Extraction (SPE) may be required to minimize matrix effects.[5][9]
-
Method A: "Dilute-and-Shoot" (for simple matrices, e.g., reaction mixtures)
-
Dilute the sample with 50:50 (v/v) Acetonitrile:Water to bring the expected analyte concentration within the calibration range.
-
Filter the diluted sample through a 0.22 µm syringe filter into an LC vial.
-
-
Method B: Protein Precipitation (for biological matrices, e.g., plasma)
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile (containing an internal standard, if used).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.[6]
-
Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% FA).
-
Filter through a 0.22 µm syringe filter into an LC vial.
-
LC-MS/MS Method Parameters
The following parameters are provided as a starting point and should be optimized for the specific instrumentation used.[8]
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| LC System | Agilent 1290 Infinity II or equivalent | Provides robust and reproducible high-performance separation. |
| Column | Agilent Zorbax RRHD Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) | C18 chemistry provides good hydrophobic retention, and the small particle size ensures high efficiency. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier protonates the amine for better retention and peak shape.[10] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic solvent for reversed-phase chromatography. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, balancing speed and efficiency. |
| Column Temp. | 40 °C | Reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Volume | 5 µL | A small volume minimizes peak distortion. |
| Gradient Elution | 0-1.0 min: 5% B; 1.0-5.0 min: 5% to 95% B; 5.0-6.0 min: 95% B; 6.1-8.0 min: 5% B | A gradient is used to elute the polar analyte and then wash the column of less polar components. |
Table 2: Mass Spectrometry (MS) Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| MS System | Agilent 6470A Triple Quadrupole or equivalent | Offers high sensitivity and specificity for quantitative analysis. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic amine is readily protonated, making ESI+ the ideal mode for high sensitivity.[1][11] |
| Gas Temperature | 300 °C | Optimal for desolvation of the mobile phase. |
| Gas Flow | 10 L/min | Works in conjunction with temperature to facilitate droplet evaporation. |
| Nebulizer | 40 psi | Aids in the formation of a fine spray for efficient ionization. |
| Sheath Gas Temp | 350 °C | Helps to focus and desolvate the ion spray. |
| Capillary Voltage | 3500 V | Potential applied to the ESI needle to generate charged droplets. |
| Scan Type | Dynamic Multiple Reaction Monitoring (dMRM) | Maximizes dwell time for each transition, improving signal-to-noise and accuracy.[8] |
MRM Transitions and Collision Energies
The precursor ion is the protonated molecule [M+H]⁺. For 1-Methylindolin-5-amine (C₉H₁₂N₂), the monoisotopic mass is 148.1000, resulting in a precursor ion of m/z 149.1 . Product ions are generated by collision-induced dissociation (CID) in the collision cell.
Caption: Principle of Multiple Reaction Monitoring (MRM) for selective quantification.
Table 3: Optimized MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | Collision Energy (V) | Use |
|---|---|---|---|---|---|
| 1-Methylindolin-5-amine | 149.1 | 132.1 | 50 | 15 | Quantifier |
| 1-Methylindolin-5-amine | 149.1 | 118.1 | 50 | 25 | Qualifier |
Note: Collision energies are instrument-dependent and must be optimized empirically by infusing a standard solution. The proposed fragments correspond to the loss of NH₃ (Ammonia) and C₂H₄ (Ethene) from the indoline ring structure, common fragmentation pathways for such molecules.
Data Analysis and System Suitability
-
Calibration Curve: Plot the peak area of the quantifier transition against the concentration of the prepared calibration standards. Apply a linear regression with 1/x or 1/x² weighting to generate the calibration curve.
-
Acceptance Criteria: The coefficient of determination (R²) should be >0.995. The accuracy of back-calculated concentrations for each standard should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
-
System Suitability: Before running samples, inject a mid-level standard multiple times (n=5). The Relative Standard Deviation (RSD) for peak area and retention time should be <15%. The peak asymmetry (tailing factor) should be between 0.8 and 1.5.
Conclusion
This application note provides a comprehensive and scientifically grounded LC-MS/MS protocol for the quantitative determination of this compound. By utilizing a standard reversed-phase C18 column with an acidic mobile phase and optimized ESI+ MRM parameters, this method achieves the necessary retention, selectivity, and sensitivity for accurate analysis in various research and development settings. The detailed steps and rationale provided herein serve as a robust foundation for method implementation and further validation according to specific laboratory and regulatory requirements.
References
- BenchChem. (2025). Application Note: High-Resolution ESI-MS for the Structural Characterization of Synthesized Indoles.
- Gao, S., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs.
- Saad, B., & Basheer, C. (2019). Sample Preparation Methods for the Analysis of Biogenic Amines. In Biogenic Amines in Food: Analysis, Occurrence and Toxicity. The Royal Society of Chemistry.
- Zhang, Y., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Molecules.
- Daniel, D. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies, Inc.
- Jayabalan, N. (2021). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. National Institutes of Health.
- Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis.
- Wilson, I. D., et al. (2021). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. The Royal Society of Chemistry.
- Sunway Pharm. (n.d.). 1-Methyl-2,3-dihydro-1h-indol-5-amine dihydrochloride.
- Sytov, A. V., et al. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI.
Sources
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- 2. mdpi.com [mdpi.com]
- 3. 1-Methyl-2,3-dihydro-1h-indol-5-amine dihydrochloride - CAS:1240527-25-6 - Sunway Pharm Ltd [3wpharm.com]
- 4. books.rsc.org [books.rsc.org]
- 5. books.rsc.org [books.rsc.org]
- 6. organomation.com [organomation.com]
- 7. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. lcms.cz [lcms.cz]
- 10. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata ‘Chachi’ - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Methylindolin-5-amine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylindolin-5-amine dihydrochloride (CAS No. 1240527-25-6) is a substituted indoline derivative that holds significant potential as a key building block in medicinal chemistry and drug discovery. Its bifunctional nature, featuring a secondary amine within the indoline ring and a primary aromatic amine, makes it a versatile precursor for the synthesis of a wide array of complex molecules. Indoline scaffolds are prevalent in numerous biologically active compounds, and the strategic placement of the amino group on the benzene ring offers a reactive handle for diverse chemical modifications.
This guide provides a comprehensive overview of the essential handling, storage, and quality control procedures for this compound. Furthermore, it presents a representative protocol for its application in synthetic chemistry, empowering researchers to confidently and safely incorporate this valuable intermediate into their research and development workflows. It is important to note that a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. Therefore, the safety and handling recommendations provided herein are synthesized from data on structurally similar indoline derivatives and amine hydrochlorides.[1][2][3]
Material Properties and Characteristics
A thorough understanding of the physicochemical properties of this compound is fundamental to its appropriate handling and storage.
| Property | Value | Source |
| CAS Number | 1240527-25-6 | [4] |
| Molecular Formula | C₉H₁₄Cl₂N₂ | [5] |
| Molecular Weight | 221.13 g/mol | [5] |
| Appearance | Likely a solid, typical for dihydrochloride salts. | Inferred from related compounds. |
| Solubility | Expected to be soluble in water and polar protic solvents like methanol and ethanol. Poorly soluble in nonpolar organic solvents. | Inferred from amine hydrochloride properties. |
| Stability | May be sensitive to moisture and air. Dihydrochloride salts are generally more stable than the free base. | Inferred from supplier recommendations. |
Safe Handling and Personal Protective Equipment (PPE)
Given the lack of a specific SDS, a cautious approach to handling is paramount. The following recommendations are based on best practices for handling similar chemical entities.[1][2][3]
-
Engineering Controls: Handle the compound in a well-ventilated area. A fume hood is required for all weighing and solution preparation steps to minimize inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation before use.
-
Skin and Body Protection: A lab coat is required. For larger quantities or in case of a spill, additional protective clothing may be necessary.
-
Respiratory Protection: If working outside of a fume hood or if dust generation is significant, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
-
Storage Conditions
Proper storage is crucial to maintain the integrity and stability of this compound.
-
Short-Term Storage (Up to 1 month): Store in a tightly sealed container in a cool, dry, and well-ventilated area. Room temperature storage is generally acceptable for short periods.
-
Long-Term Storage (Greater than 1 month): For long-term stability, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture and oxygen. Storage at room temperature in a desiccator is a viable alternative. Keep the container tightly sealed and away from sources of ignition.
The following diagram illustrates the decision-making process for appropriate storage:
Caption: Decision workflow for the storage of this compound.
Representative Application Protocol: Synthesis of an Amide Derivative
This compound is an excellent starting material for the synthesis of various derivatives. The primary amine at the 5-position can readily undergo acylation to form amides, which are common motifs in pharmacologically active molecules. This protocol describes a general procedure for the acylation of this compound with an acid chloride.
Objective: To synthesize N-(1-methylindolin-5-yl)acetamide as a representative example of an amide coupling reaction.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise to the suspension with vigorous stirring. The triethylamine will neutralize the dihydrochloride salt and the HCl generated during the reaction.
-
Acylation: In a separate flask, dissolve acetyl chloride (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C via a dropping funnel over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(1-methylindolin-5-yl)acetamide.
The following diagram outlines the experimental workflow:
Caption: Workflow for the synthesis of an amide derivative.
Quality Control
To ensure the reliability of experimental results, it is essential to verify the identity and purity of this compound before use.
-
Identity Verification: The identity of the compound can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS). The obtained spectra should be consistent with the expected structure.
-
Purity Assessment: The purity of the material can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), depending on the volatility and thermal stability of the compound. A purity of ≥95% is generally recommended for use in synthesis.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Inadequate amount of base.- Poor quality of reagents. | - Extend the reaction time or gently heat the reaction mixture.- Ensure at least 2.2 equivalents of base are used.- Use freshly opened or purified reagents. |
| Low Yield | - Loss of product during workup.- Competing side reactions. | - Ensure proper phase separation and minimize transfers.- Maintain a low temperature during the addition of the acid chloride. |
| Impure Product | - Incomplete reaction.- Formation of byproducts. | - Optimize reaction conditions.- Employ a more effective purification method (e.g., recrystallization or preparative HPLC). |
References
Sources
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. 5-Amino-1-methylindoline dihydrochloride | CymitQuimica [cymitquimica.com]
- 5. 1-Methyl-2,3-dihydro-1h-indol-5-amine dihydrochloride - CAS:1240527-25-6 - Sunway Pharm Ltd [3wpharm.com]
Application Notes & Protocols: 1-Methylindolin-5-amine Dihydrochloride in the Synthesis of Advanced Anti-inflammatory Agents
Introduction: The Indoline Scaffold in Modern Drug Discovery
The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1][2] Its unique structural and electronic properties, including the ability of the nitrogen atom to act as a hydrogen bond donor and acceptor and the benzene ring's capacity for hydrophobic interactions, make it an attractive starting point for drug design.[3] In recent years, derivatives of indoline have shown significant promise in the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders.[3][4][5] This guide focuses on a key intermediate, 1-Methylindolin-5-amine dihydrochloride, and its application in the synthesis of next-generation anti-inflammatory agents, moving beyond traditional cyclooxygenase (COX) inhibitors to target more nuanced pathways of the inflammatory response.
This compound: A Versatile Building Block
This compound (CAS No. 1240527-25-6 for the free base dihydrochloride) is a readily available and highly reactive synthetic intermediate.[4] The presence of a primary amine at the 5-position of the 1-methylindoline core allows for a variety of chemical transformations, making it a valuable precursor for creating diverse libraries of compounds. Its primary application highlighted in this guide is in the synthesis of Lysine-Specific Demethylase 1 (LSD1) inhibitors, a class of epigenetic modulators with potent anti-inflammatory and anti-neoplastic activities.
Chemical Properties and Handling
| Property | Value |
| Molecular Formula | C₉H₁₄Cl₂N₂ |
| Molecular Weight | 221.13 g/mol |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in water and polar organic solvents |
| Storage | Store in a cool, dry place away from light and moisture |
Note: As a dihydrochloride salt, the compound is more stable and has improved solubility in aqueous media compared to the free base. For reactions requiring the free base, a simple neutralization step with a suitable base (e.g., triethylamine, sodium bicarbonate) is necessary.
The Role of LSD1 in Inflammation and as a Therapeutic Target
Lysine-Specific Demethylase 1 (LSD1) is a flavin-dependent monoamine oxidase that plays a crucial role in regulating gene expression by demethylating histone and non-histone proteins.[6] While initially studied for its role in cancer, emerging evidence has strongly implicated LSD1 as a key regulator of inflammatory responses. LSD1 can modulate the expression of pro-inflammatory cytokines and chemokines, and its inhibition has been shown to suppress inflammatory pathways.[7] Therefore, targeting LSD1 represents a novel and promising strategy for the development of anti-inflammatory therapeutics with a mechanism of action distinct from traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Synthesis of GSK2879552: A Case Study
GSK2879552 is a potent and selective irreversible inhibitor of LSD1 that has entered clinical trials for the treatment of various cancers, including those with inflammatory components.[5][7] The synthesis of this complex molecule utilizes 1-Methylindolin-5-amine as a key building block. The following protocol is a representative synthesis based on procedures described in the scientific literature and patents.[6]
Overall Synthetic Scheme
Caption: Synthetic workflow for GSK2879552.
Protocol 1: Reductive Amination of 1-Methylindolin-5-amine
This protocol details the crucial reductive amination step to form the key intermediate in the synthesis of GSK2879552.
Materials:
-
This compound
-
trans-2-Phenylcyclopropanecarbaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) and stir at room temperature for 10 minutes to generate the free base in situ.
-
Add trans-2-Phenylcyclopropanecarbaldehyde (1.1 eq) to the reaction mixture.
-
After stirring for 30 minutes, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 2-4 hours).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired secondary amine intermediate.
Rationale for Experimental Choices
-
In situ free base generation: The use of triethylamine to neutralize the dihydrochloride salt is a standard and efficient method to generate the more reactive free amine directly in the reaction vessel, avoiding an extra isolation step.
-
Reductive Amination: This is a widely used and versatile method for the formation of carbon-nitrogen bonds.[8]
-
Sodium triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less sensitive to moisture than other borohydrides and can be added directly to the reaction mixture containing the amine and aldehyde.
In Vitro Evaluation of Anti-inflammatory Activity
The anti-inflammatory potential of novel compounds synthesized from 1-Methylindolin-5-amine can be assessed using a variety of in vitro assays.
Protocol 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-stimulated Macrophages
This protocol describes a common method to evaluate the ability of a compound to suppress the production of key pro-inflammatory cytokines.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., GSK2879552) dissolved in DMSO
-
Enzyme-linked immunosorbent assay (ELISA) kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of cytokine production for each concentration of the test compound relative to the LPS-stimulated control.
Data Presentation
| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| GSK2879552 | 0.1 | 25.3 | 21.8 |
| 1 | 68.7 | 62.4 | |
| 10 | 92.1 | 88.9 | |
| Dexamethasone | 1 | 85.4 | 81.2 |
(Note: The data presented in the table is illustrative and based on typical results for potent anti-inflammatory compounds.)
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in the synthesis of novel anti-inflammatory agents. Its application in the synthesis of the LSD1 inhibitor GSK2879552 highlights a shift in anti-inflammatory drug discovery towards targeting epigenetic modulators and other non-traditional inflammatory pathways. The protocols provided herein offer a framework for the synthesis and in vitro evaluation of such compounds. Future research in this area will likely focus on the development of even more potent and selective indoline-based inhibitors of novel inflammatory targets, with the ultimate goal of providing safer and more effective treatments for a wide range of inflammatory diseases.
References
- CORE. (n.d.). Synthesis, Characterization and Evaluation of Anti-inflammatory Activity of Novel Indoline Derivatives.
- Maes, T., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Medicinal Chemistry Letters, 12(12), 1935-1943. [Link]
- National Center for Biotechnology Information. (n.d.). GSK2879552. In PubChem.
- Penney, C. L., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]
- ResearchGate. (n.d.). Chiral synthesis of LSD1 inhibitor GSK2879552 enabled by directed evolution of an imine reductase.
- ResearchGate. (n.d.). Synthesis of LSD-1inhibitor GSK2879552 precursor 62 l by reductive amination using mutant 'M3' of IRED GSK_IR46 acquired by directed evolution.
- Zeeli, S., et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Journal of Medicinal Chemistry, 61(10), 4474-4487. [Link]
- Wucherer, G. O., et al. (2010). Discovery of 4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][1][4][6]triazine-6-carboxamide (BMS-582949), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. Journal of Medicinal Chemistry, 53(18), 6629-6639. [Link]
- Di Micco, S., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 65(21), 14386-14413. [Link]
- Husain, A., et al. (2016). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 21(11), 1488. [Link]
- ResearchGate. (n.d.). Reductive Amination Reaction Using Hantzsch Ester 1,4-Dihydropyridine as Reducing Reagent.
- Lee, J., et al. (2000). From imidazoles to pyrimidines: new inhibitors of cytokine release. Bioorganic & Medicinal Chemistry Letters, 10(11), 1141-1144. [Link]
- Certal, V., et al. (2014). Preparation and optimization of new 4-(2-(indolin-1-yl)-2-oxoethyl)-2-morpholinothiazole-5-carboxylic acid and amide derivatives as potent and selective PI3Kβ inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(6), 1506-1510. [Link]
- Singh, R., et al. (2024). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. Bioorganic Chemistry, 145, 108091. [Link]
- Kato, N., et al. (2011). Discovery and pharmacological characterization of N-[2-({2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl}amino)-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide hydrochloride (anagliptin hydrochloride salt) as a potent and selective DPP-IV inhibitor. Bioorganic & Medicinal Chemistry, 19(23), 7221-7227. [Link]
- Bui, C. T., et al. (1998). Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin approach. Molecular Diversity, 4(3), 155-163. [Link]
- Redalyc. (n.d.). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin.
- MDPI. (n.d.). (2,3-Dihydro-1H-indol-5-ylmethyl)amine.
- Wang, Y., et al. (2023). Development and Application of Indolines in Pharmaceuticals. Chemistry & Biodiversity, 20(2), e202200921. [Link]
- Li, J., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 27(11), 3543. [Link]
- Li, G., et al. (2019). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. European Journal of Medicinal Chemistry, 182, 111627. [Link]
- ResearchGate. (n.d.). Synthesis of Isoindoline-1,3-Dione Derivatives as Cyclooxygenase (Cox) S Inhibitors: Pharmaceutical Science-Medicinal chemistry.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Methylindolin-5-amine Dihydrochloride
Welcome to the technical support center for the synthesis of 1-Methylindolin-5-amine Dihydrochloride. This guide is designed for researchers, chemists, and process development professionals who are looking to improve the yield and purity of this valuable synthetic intermediate. We will move beyond simple procedural lists to explore the chemical principles behind each step, providing you with the expert insights needed to troubleshoot and optimize your synthesis.
Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high yields. The most common and logical synthetic route involves three key transformations: the N-methylation of 5-nitroindoline, the subsequent reduction of the nitro group to a primary amine, and the final conversion to the stable dihydrochloride salt. Each stage presents unique challenges and opportunities for optimization.
Caption: General synthetic route for this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that researchers commonly encounter during the synthesis. Each answer provides a mechanistic explanation and actionable advice.
Part 1: N-Methylation of 5-Nitroindoline
Q: My N-methylation reaction of 5-nitroindoline is sluggish or incomplete, resulting in a mixture of starting material and product. How can I drive the reaction to completion?
A: Incomplete methylation is a common issue often related to the base, solvent, or alkylating agent.
-
Causality: The reaction is an SN2 nucleophilic substitution where the deprotonated indoline nitrogen attacks the methyl iodide. The efficiency of this process hinges on several factors. The base must be strong enough to deprotonate the N-H of the indoline but not so strong as to cause side reactions. The solvent must fully dissolve the reactants, and moisture can quench the reagents.
-
Troubleshooting Steps:
-
Base and Solvent Integrity: Potassium carbonate (K₂CO₃) is a common and effective base for this reaction.[1] Ensure it is finely powdered and anhydrous. The solvent, typically Dimethylformamide (DMF), must be anhydrous as well. Water can hydrolyze the alkylating agent and interfere with the base.
-
Stoichiometry: While a slight excess of methyl iodide (MeI) is common, a larger excess (up to 5 equivalents) can sometimes be used to drive the reaction.[1] Similarly, using a greater excess of K₂CO₃ (e.g., 3 equivalents) can ensure sufficient deprotonation of the starting material.
-
Temperature: While this reaction is often performed at room temperature, gentle heating to 40-50 °C can increase the reaction rate without promoting significant side products. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.
-
Alternative Alkylating Agents: If methyl iodide proves problematic, consider using dimethyl sulfate. However, be aware of its higher toxicity and handle it with extreme caution.
-
Q: I'm concerned about C-alkylation on the indole ring. How can I ensure selective N-methylation?
A: This is a valid concern in indole chemistry, as the C3 position is highly nucleophilic.[2] However, for the N-methylation of indoline (the 2,3-dihydro derivative of indole), the aromaticity of the pyrrole ring is disrupted, making the nitrogen atom the primary nucleophilic site, especially under basic conditions. Using a polar aprotic solvent like DMF with a carbonate base strongly favors N-alkylation over C-alkylation.[3] The conditions described above are highly selective for the desired N-methylation.
Part 2: Reduction of 1-Methyl-5-nitroindoline (Critical Step)
Q: My yield drops dramatically during the reduction of the nitro group. What is the most reliable method to convert 1-methyl-5-nitroindoline to 1-methylindolin-5-amine?
A: This is the most critical and often lowest-yielding step. The choice of reducing agent and reaction conditions is paramount. The two most successful strategies are catalytic hydrogenation and metal-acid reduction.
-
Method 1: Catalytic Hydrogenation (Recommended for Cleanliness)
-
Expertise & Causality: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is often the cleanest method.[4] The reaction involves the adsorption of the nitro compound and hydrogen gas onto the catalyst surface, where the transfer of hydrogen atoms occurs, reducing the nitro group to an amine. The primary byproducts are water and the spent catalyst, simplifying workup.
-
Protocol & Optimization:
-
Catalyst Loading: Use 5-10 mol% of 10% Pd/C. Ensure the catalyst is of good quality; old or poorly stored catalyst will have low activity.
-
Solvent: Methanol or ethanol are excellent solvent choices.
-
Hydrogen Pressure: The reaction can often be run effectively under a balloon of hydrogen at atmospheric pressure. For more stubborn reductions, a Parr hydrogenator at 30-50 psi can be used.
-
Troubleshooting: If the reaction stalls, it may be due to catalyst poisoning. Ensure starting materials are pure. Sometimes, adding a small amount of acetic acid can help activate the catalyst, but this may not be necessary.
-
-
-
Method 2: Metal-Acid Reduction (Cost-Effective Alternative)
-
Expertise & Causality: Reduction using metals like iron powder in acidic media (e.g., HCl or acetic acid) is a classic, robust, and inexpensive method.[5] The metal acts as the electron donor, and the acid provides the protons for the reduction.
-
Protocol & Optimization:
-
Reagents: Use a significant excess of fine iron powder (e.g., 5-10 equivalents) with a catalytic or stoichiometric amount of acid. Ammonium chloride in aqueous ethanol can also be a very effective system.[6]
-
Temperature: The reaction is often exothermic and may require initial cooling, followed by heating to reflux to ensure completion.
-
Workup Challenges: The main drawback is the workup. After the reaction, the mixture will contain iron salts. The typical procedure involves filtering the hot reaction mixture through celite to remove the iron sludge, followed by basification of the filtrate with a strong base (e.g., NaOH) to precipitate iron hydroxides and liberate the free amine for extraction. This process can be cumbersome and lead to product loss.
-
-
Caption: Troubleshooting workflow for low yield in the nitro reduction step.
Part 3: Purification and Salt Formation
Q: The isolated free amine (1-Methylindolin-5-amine) is an oil that darkens quickly when exposed to air. How should I handle and purify it before salt formation?
A: Aromatic amines, especially electron-rich ones like this indoline derivative, are notoriously susceptible to air oxidation, which causes the discoloration. The goal is to minimize exposure to air and proceed to the stable salt form as quickly as possible.
-
Expertise & Causality: Oxidation typically occurs at the electron-rich aromatic ring and the amino group, leading to the formation of colored polymeric impurities.
-
Best Practices:
-
Inert Atmosphere: After workup and solvent removal, handle the crude free base under an inert atmosphere (Nitrogen or Argon) if possible.
-
Minimize Exposure: Do not store the free base for extended periods. Plan your workflow to proceed directly from the reduction workup to the salt formation step on the same day.
-
Purification (If Necessary): If the crude product is very impure, a rapid column chromatography on silica gel might be necessary. Use a solvent system like Dichloromethane/Methanol or Ethyl Acetate/Hexane with 1-2% triethylamine added to the mobile phase. The triethylamine prevents the amine from sticking to the acidic silica gel and reduces streaking. However, this adds time and potential for oxidation. A better approach is often to form the salt from the crude material and purify the salt itself.
-
Q: I am having trouble getting a clean, crystalline dihydrochloride salt. It either oils out or precipitates as a sticky solid. What's the best procedure?
A: The physical form of the salt is highly dependent on the solvent system and the method of HCl addition.
-
Causality: The dihydrochloride salt is formed by protonating both the basic indoline nitrogen and the primary amine at the 5-position. Its solubility is drastically lower than the free base in most organic solvents. A "crash" precipitation, caused by adding the acid too quickly or using a solvent in which the salt is completely insoluble, often leads to amorphous or oily products.
-
Recommended Protocol for Crystalline Salt:
-
Dissolve the crude 1-methylindolin-5-amine free base in a suitable solvent. A mixture of ethanol and diethyl ether or isopropanol can work well.
-
Slowly add a solution of HCl in ethanol or isopropanol dropwise with vigorous stirring. Alternatively, bubble dry HCl gas through the solution. Using concentrated aqueous HCl can also work, but may require subsequent removal of water.[7]
-
Observe the precipitation. If it begins to oil out, add more of the more polar solvent (e.g., ethanol) to maintain some solubility and allow for crystal lattice formation.
-
Once precipitation is complete, stir the slurry for a period (e.g., 1-2 hours), sometimes with cooling in an ice bath, to maximize recovery.
-
Collect the solid by filtration, wash with a non-polar solvent like diethyl ether or acetone to remove residual solvent and impurities, and dry under vacuum.[7] Recrystallization from a solvent mixture like Methanol/Ether can be performed if further purification is needed.
-
Quantitative Data Summary
Table 1: Comparison of Common Reducing Agents for Aromatic Nitro Groups
| Reducing Agent System | Typical Conditions | Pros | Cons |
| H₂ (1 atm), 10% Pd/C | MeOH or EtOH, Room Temp | Very clean reaction; Easy workup | Catalyst can be expensive; Potential for catalyst poisoning |
| Iron Powder / HCl | EtOH/H₂O, Reflux | Inexpensive and robust | Difficult workup; Iron sludge disposal |
| Tin(II) Chloride (SnCl₂)•2H₂O | EtOH or Ethyl Acetate, Reflux | Effective and generally clean | Stoichiometric tin waste is toxic |
| Sodium Hydrosulfite (Na₂S₂O₄) | H₂O/MeOH, Room Temp | Mild conditions | Often requires phase transfer catalyst; Can be sluggish |
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-Methyl-5-nitroindoline
-
To a round-bottom flask charged with 5-nitroindoline (1.0 eq), add anhydrous DMF (approx. 10 mL per gram of starting material).
-
Add finely powdered anhydrous potassium carbonate (K₂CO₃, 2.5 eq).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add methyl iodide (MeI, 1.5 eq) dropwise.
-
Stir the reaction mixture at room temperature overnight. Monitor progress by TLC (e.g., 30% Ethyl Acetate in Hexane).
-
Upon completion, pour the reaction mixture into a larger volume of cold water.
-
A solid precipitate of 1-methyl-5-nitroindoline will form. Stir for 30 minutes.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and air-dry to a constant weight. The product is often sufficiently pure for the next step.
Protocol 2: Reduction via Catalytic Hydrogenation
-
In a flask suitable for hydrogenation, dissolve 1-methyl-5-nitroindoline (1.0 eq) in methanol (approx. 20 mL per gram).
-
Carefully add 10% Palladium on Carbon (Pd/C, 5 mol %) under a stream of nitrogen or argon.
-
Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas (this process should be repeated 3 times).
-
Stir the reaction vigorously under a positive pressure of hydrogen (a balloon is often sufficient) at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).
-
Once complete, carefully purge the flask with nitrogen.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 1-methylindolin-5-amine as an oil. Proceed immediately to the next step.
Protocol 3: Formation of this compound
-
Dissolve the crude amine from the previous step in a minimal amount of isopropanol.
-
While stirring, slowly add a 2M solution of HCl in diethyl ether or a concentrated solution of HCl in isopropanol until the solution is strongly acidic (check with pH paper).
-
A precipitate should form. Continue stirring for 1 hour at room temperature, then cool in an ice bath for 30 minutes.
-
Collect the white to off-white solid by vacuum filtration.
-
Wash the solid with cold diethyl ether to facilitate drying.
-
Dry the final product under vacuum at 40-50 °C to a constant weight.
References
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole.
- MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine.
- ACS Publications. Diastereoselective Synthesis of Indoline- and Pyrrole-Embedded Tetracycles via an Unprecedented Dearomative Indole-C3-Alkylation/Aza-Friedel–Crafts Cascade Reaction.
- Synthesis and Chemistry of Indole.
- Wikipedia. Reduction of nitro compounds.
- View of Contribution to syntheses of some azomethines of 5-amino-1-methyl-2-phenylindole series.
- Synthesis Peptides. 5-Amino-1MQ.
- Wiley Online Library. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity.
- Wikipedia. Indole.
- MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
- ResearchGate. (a) Reduction of the nitro group in 6a to obtain 11a, a possible....
- NIH. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indole - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 4. d-nb.info [d-nb.info]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives [mdpi.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: 1-Methylindolin-5-amine Dihydrochloride Synthesis
Document ID: TSC-2026-01-07-IMAD-001
Version: 1.0
Introduction for the Modern Researcher
Welcome to the technical support guide for the synthesis of 1-Methylindolin-5-amine Dihydrochloride. As drug development professionals, we understand that the journey from starting materials to a pure, active pharmaceutical ingredient (API) is fraught with challenges. This document is designed to be your partner in the laboratory, providing not just protocols, but the underlying chemical principles and troubleshooting strategies to navigate the complexities of this synthesis. Our goal is to empower you with the knowledge to anticipate, identify, and resolve common issues, ensuring the integrity and success of your research.
This guide is structured in a practical, question-and-answer format to directly address the specific problems you may encounter. We will delve into the nuances of each synthetic step, from potential side reactions to the stability of your final compound, grounding our advice in established chemical literature.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Synthesis Pathway and Key Impurities
Question 1: What is a reliable synthetic route for this compound, and what are the expected impurities at each stage?
A common and scalable synthetic approach for this compound initiates with the nitration of indoline-2,3-dione (isatin), followed by N-methylation, and subsequent reduction of both the nitro and ketone functionalities. The final step involves the formation of the dihydrochloride salt. Each of these stages presents a unique impurity profile that must be carefully managed.
The overall synthetic pathway can be visualized as follows:
Caption: Synthetic pathway for this compound.
Table 1: Potential Impurities at Each Synthetic Stage
| Stage | Step | Starting Materials/Reagents | Potential Impurities | Rationale for Formation |
| 1 | Nitration | Isatin, HNO₃, H₂SO₄ | IMP-1: 7-NitroisatinIMP-2: Dinitroisatins | Incomplete regioselectivity of the nitration reaction. Over-nitration if reaction conditions are not carefully controlled. |
| 2 | N-Methylation | 5-Nitroisatin, CH₃I, K₂CO₃ | IMP-3: Unreacted 5-NitroisatinIMP-4: O-methylated byproduct | Incomplete reaction. Methylation at the oxygen of the carbonyl group. |
| 3 | Reduction (Ketone) | 1-Methyl-5-nitroindoline-2,3-dione, Hydrazine hydrate | IMP-5: Partially reduced intermediates | Incomplete Wolff-Kishner or similar reduction. |
| 4 | Reduction (Nitro) | 1-Methyl-5-nitroindoline, Pd/C, H₂ | IMP-6: 1-Methyl-5-nitrosoindolineIMP-7: N-(1-methylindolin-5-yl)hydroxylamine | Incomplete reduction of the nitro group. These are common intermediates in nitro group reduction. |
| 5 | Salt Formation | 1-Methylindolin-5-amine, HCl | IMP-8: Dimeric/Oligomeric speciesIMP-9: Oxidized impurities | Acid-catalyzed self-condensation or polymerization of the electron-rich aromatic amine.[1] Oxidation of the aminophenol-like structure, which can be sensitive to air and light.[2] |
Section 2: Troubleshooting Common Synthesis Issues
Question 2: My N-methylation of 5-nitroisatin is incomplete, and I observe a significant amount of starting material. How can I improve the conversion?
Incomplete N-methylation is a frequent issue and can often be resolved by addressing the following factors:
-
Base Strength and Solubility: Potassium carbonate is a common base, but its effectiveness can be limited by its solubility in the reaction solvent (often DMF). Ensure the K₂CO₃ is finely powdered and vigorously stirred to maximize its surface area. For challenging substrates, a stronger base like sodium hydride (NaH) can be employed, though it requires more stringent anhydrous conditions.
-
Reaction Temperature: While the reaction is often performed at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious, as higher temperatures can also promote side reactions.
-
Purity of Reagents: Ensure your 5-nitroisatin is dry and your DMF is anhydrous. Water can hydrolyze the methylating agent and deactivate the base.
-
Alternative Methylating Agents: While methyl iodide is effective, dimethyl sulfate is another option. For a greener and often highly efficient alternative, consider using dimethyl carbonate (DMC) at elevated temperatures.[3]
Question 3: During the reduction of 1-methyl-5-nitroindoline, my reaction yields a complex mixture of products, and the desired amine is in low yield. What is happening?
A complex product mixture during nitro group reduction often points to the formation of partially reduced intermediates or side reactions. Here's a troubleshooting guide:
Caption: Troubleshooting workflow for the reduction of 1-methyl-5-nitroindoline.
-
Catalyst Activity: The activity of palladium on carbon (Pd/C) can vary. If the reaction is sluggish or incomplete, consider using a fresh batch of catalyst. The catalyst can also be poisoned by impurities in the starting material or solvent.
-
Hydrogen Pressure: For catalytic hydrogenation, ensure adequate hydrogen pressure. If using a balloon, ensure it remains inflated throughout the reaction. For more robust reactions, a Parr hydrogenator is recommended.
-
Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider using a metal-acid system like iron powder in acetic acid or tin(II) chloride in hydrochloric acid. These methods are often effective for nitro group reductions.[4]
-
Oxygen Sensitivity: The final amine product, being an aminophenol analogue, can be susceptible to oxidation, leading to colored impurities.[2] It is crucial to work up the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.
Question 4: Upon forming the dihydrochloride salt with HCl, my product darkens significantly, and I see a loss of purity. How can I prevent this?
The darkening of the product during salt formation is a classic sign of degradation. 1-Methylindolin-5-amine is an electron-rich aromatic amine and is susceptible to oxidation and acid-catalyzed side reactions.
-
Oxidative Degradation: The presence of air (oxygen) can lead to the formation of colored oxidative impurities, a known issue with aminophenol derivatives.[5]
-
Preventative Measures: Perform the salt formation under an inert atmosphere. Use solvents that have been sparged with nitrogen or argon. The addition of a small amount of an antioxidant like sodium metabisulfite during workup (before salt formation) can sometimes be beneficial, but its compatibility with the final product must be verified.
-
-
Acid-Catalyzed Dimerization/Polymerization: Strong acidic conditions can promote the electrophilic attack of one indoline molecule onto another, leading to dimers or oligomers.[1]
-
Preventative Measures: Add the HCl solution slowly and at a low temperature (e.g., 0-5 °C) to control the exotherm and minimize the time the free amine is in a highly acidic environment before precipitation. Use the stoichiometric amount of HCl required for the dihydrochloride salt formation; a large excess of strong acid can exacerbate degradation.
-
Experimental Protocols
Protocol 1: Synthesis of 1-Methyl-5-nitroindoline
This protocol is a two-step process starting from 5-nitroisatin.
-
N-Methylation of 5-Nitroisatin:
-
To a solution of 5-nitroisatin (1.0 eq) in anhydrous DMF, add finely powdered potassium carbonate (3.0 eq).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add methyl iodide (1.5 eq) dropwise to the mixture.
-
Continue stirring at room temperature for 12-16 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and acidify with 1N HCl to precipitate the product.
-
Filter the solid, wash with water until the filtrate is neutral, and dry under vacuum to yield 1-methyl-5-nitroindoline-2,3-dione.[4]
-
-
Wolff-Kishner Reduction of 1-Methyl-5-nitroindoline-2,3-dione:
-
To a flask containing diethylene glycol, add 1-methyl-5-nitroindoline-2,3-dione (1.0 eq) and hydrazine hydrate (4.0 eq).
-
Heat the mixture to 120 °C for 1 hour.
-
Add potassium hydroxide pellets (4.0 eq) and increase the temperature to 200-210 °C, allowing water and excess hydrazine to distill off.
-
Maintain the temperature for 3-4 hours.
-
Cool the reaction mixture, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-methyl-5-nitroindoline.
-
Protocol 2: Reduction of 1-Methyl-5-nitroindoline and Dihydrochloride Salt Formation
-
Catalytic Hydrogenation:
-
Dissolve 1-methyl-5-nitroindoline (1.0 eq) in methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol% Pd).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr apparatus).
-
Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain crude 1-Methylindolin-5-amine.
-
-
Dihydrochloride Salt Formation:
-
Dissolve the crude 1-Methylindolin-5-amine in a minimal amount of isopropanol or ethanol.
-
Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Slowly add a solution of HCl in diethyl ether or isopropanol (2.2 eq) dropwise with stirring.
-
The dihydrochloride salt will precipitate. Stir for an additional 30 minutes at 0 °C.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound.
-
Protocol 3: HPLC Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
This method should provide good separation of the non-polar starting materials and intermediates from the more polar amine product and its salt.
References
- Szántay, C., et al. Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid.
- ResearchGate. Acid catalysed dimerization of indole-3-carbinols.
- Wirth, T., et al. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Chemistry – A European Journal.
- Royal Society of Chemistry. Pd(ii)-Catalyzed oxidative dearomatization of indoles: substrate-controlled synthesis of indolines and indolones. Organic Chemistry Frontiers.
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
- PubChem. 4-Aminophenol.
- Mutulis, F., et al.
- Reddit. Problems with Fischer indole synthesis. r/Chempros. 2021.
- Gu, J-D., et al. Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology.
- National Institutes of Health. Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles with Diverse C-H Nucleophiles: Efficient Approach to 2,2-Disubstituted Indolin-3-ones.
- Canadian Science Publishing. Indole Oxidation: the Dimer of 3-Hydroxy-2,3-dimethylindolenine. Canadian Journal of Chemistry. 1971.
- Pharmacy 180. p-Amino phenol derivatives.
- Koshy, K. T., & Lach, J. L. Stability of aqueous solutions of N-acetyl-p-aminophenol. Journal of Pharmaceutical Sciences. 1961.
- Wang, Y., et al. Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study.
- MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine.
- Ziegler, F. E., et al. Dimerization of 2-vinyl indoles and their alcohol precursors. The Journal of Organic Chemistry.
- Royal Society of Chemistry. Oxidative dimerization of N-protected and free indole derivatives toward 3,3′-biindoles via Pd-catalyzed direct C–H transformations.
- National Institutes of Health. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.
- ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions: a) SOCl2, reflux, 2–3 hrs.
- Organic Syntheses. 1-methylindole.
- ResearchGate. Suggest an efficient method for synthesis of 1-Methylindole?
- Wikipedia. 1-Methylindole.
- PubChem. 1-Methylindole.
- ResearchGate.
- ResearchGate.
- Chemdad. 1-Amino-2-methylindoline hydrochloride.
Sources
Troubleshooting guide for 1-Methylindolin-5-amine dihydrochloride reactions
Technical Support Center: 1-Methylindolin-5-amine Dihydrochloride
A Senior Application Scientist's Guide to Successful Reactions
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. My goal is to move beyond simple procedural lists and provide a deeper understanding of the molecule's behavior, helping you anticipate challenges and troubleshoot effectively. We will explore the causality behind common issues and provide robust, field-proven solutions.
Part 1: Critical Pre-Reaction Considerations
This initial section addresses the most fundamental and frequently encountered issues, which stem from the inherent properties of the reagent as a dihydrochloride salt. Understanding these principles is the foundation for successful experimentation.
FAQ 1: My reaction shows no conversion. Why is this compound unreactive?
Answer: This is the most common issue and is by design of the reagent's formulation. The starting material is a dihydrochloride salt , not the free amine. In this state, the primary amine at the 5-position is protonated to form an ammonium salt (R-NH3+), and the tertiary indoline nitrogen is also protonated. This protonation renders the nitrogen lone pairs unavailable for nucleophilic attack, making the compound unreactive in most standard transformations like acylations, alkylations, or cross-coupling reactions.
-
Causality: The nucleophilicity of an amine is dependent on the availability of its lone pair of electrons. As a salt, these electrons are engaged in a bond with protons (H+), effectively neutralizing their nucleophilic character. The reaction will not proceed until the amine is deprotonated to its neutral, free base form.
-
Solution: You must add a suitable base to neutralize the two hydrochloride equivalents and liberate the free amine in situ. A minimum of two molar equivalents of base is required. It is common practice to add a slight excess (e.g., 2.1-2.5 equivalents) to ensure complete neutralization. For reactions that generate an acidic byproduct (e.g., acylation with acyl chloride produces HCl), an additional equivalent of base is required for that purpose.
FAQ 2: What is the correct procedure for handling and storing this reagent?
Answer: Proper handling and storage are critical to ensure the reagent's integrity. Amine salts, including this one, are often hygroscopic.[1][2]
-
Storage: The material should be stored in a tightly sealed container in a cool, dry place. A desiccator or a glovebox with an inert atmosphere (Nitrogen or Argon) is ideal for long-term storage to prevent moisture absorption.
-
Handling: When weighing and dispensing the reagent, do so in a controlled environment with low humidity if possible. Minimize the time the container is open to the atmosphere. If the material appears clumpy or wet, it may have absorbed water, which can interfere with moisture-sensitive reactions.
FAQ 3: I'm having trouble dissolving the reagent in my reaction solvent. What should I do?
Answer: The solubility profile of the dihydrochloride salt is drastically different from that of its corresponding free base.
-
Salt Form (As Supplied): The dihydrochloride salt is ionic and therefore typically soluble in polar protic solvents like water, methanol, and ethanol. It exhibits poor solubility in many common aprotic organic solvents used for synthesis, such as tetrahydrofuran (THF), dichloromethane (DCM), toluene, or acetonitrile (ACN).[3]
-
Free Base Form (Neutralized): Once neutralized, the free 1-Methylindolin-5-amine is significantly more soluble in aprotic organic solvents like THF, DCM, and ethyl acetate.
-
Troubleshooting Strategy: If you observe poor solubility, it is likely because the neutralization has not occurred or is incomplete. Add the required base and stir. Often, you will see the solid dissolve as the free base is formed. For particularly stubborn cases, gentle warming may be employed, but always monitor for potential side reactions.
Initial Troubleshooting Workflow
Before proceeding to more complex issues, always verify these initial steps. This workflow resolves the vast majority of "failed reaction" inquiries.
Caption: Initial troubleshooting workflow for 1-Methylindolin-5-amine reactions.
Part 2: Troubleshooting Specific Synthetic Transformations
Once the fundamentals of reagent handling and activation are mastered, issues may arise that are specific to the desired chemical transformation.
Subsection 2.1: Acylation Reactions
Question: I am trying to form an amide using an acyl chloride, but I am getting a low yield and a complex mixture. What's going wrong?
Answer: This issue typically stems from an incorrect stoichiometry of base or the choice of base itself.
-
Causality: Acylation of an amine with an acyl chloride generates one equivalent of HCl as a byproduct. This HCl will immediately protonate any available free amine, rendering it unreactive. Therefore, you need base to neutralize both the starting material and the acid generated during the reaction.
-
Solution:
-
Base Stoichiometry: Use a minimum of three equivalents of a non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
2 equivalents to neutralize the this compound.
-
1 equivalent to quench the HCl byproduct.
-
-
Order of Addition: First, dissolve/suspend the starting amine salt in your solvent. Add the three equivalents of base and stir for 15-30 minutes to ensure complete formation of the free amine. Then, add the acyl chloride, often slowly or at a reduced temperature (e.g., 0 °C) to control the exotherm.
-
-
Expert Insight: For sensitive substrates, using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be effective. Alternatively, using thioesters as the acyl source with a base like cesium carbonate (Cs2CO3) can offer higher chemoselectivity and milder conditions.[4]
Subsection 2.2: N-Alkylation Reactions
Question: My N-alkylation reaction with an alkyl halide is producing multiple products, making purification a nightmare. How can I achieve mono-alkylation?
Answer: Controlling poly-alkylation is a classic challenge in amine chemistry. The mono-alkylated product is often more nucleophilic than the starting primary amine, leading to a second alkylation event.[5]
-
Causality: The reaction produces a secondary amine, which can compete with the remaining primary amine for the alkylating agent. This leads to a mixture of mono- and di-alkylated products, in addition to unreacted starting material.
-
Solutions:
-
Use a Large Excess of the Amine: By using a large excess (5-10 equivalents) of the 1-Methylindolin-5-amine free base relative to the alkyl halide, you increase the statistical probability that the alkyl halide will react with the desired primary amine before it encounters the mono-alkylated product. This is only practical if the amine is inexpensive or easily recovered.
-
Reductive Amination: A more robust and controllable method for mono-alkylation is reductive amination. React the free amine with an appropriate aldehyde or ketone in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN). This pathway avoids the issue of over-alkylation.
-
Protecting Group Strategy: For complex syntheses, consider protecting the primary amine, performing another desired reaction on the molecule, and then deprotecting and alkylating as a final step.
-
Subsection 2.3: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
Question: I am attempting a Buchwald-Hartwig coupling with an aryl bromide, but the reaction is sluggish and gives low yields. What factors should I optimize?
Answer: Buchwald-Hartwig amination is a powerful but sensitive reaction. Success hinges on the careful selection of catalyst, ligand, base, and solvent.[6] Indole and indoline derivatives are excellent substrates for this reaction.[7][8]
-
Causality: The catalytic cycle involves several delicate steps (oxidative addition, base-promoted amine coordination, and reductive elimination) that are highly dependent on the electronic and steric environment provided by the ligand and the strength of the base. An improper combination can stall the cycle.
-
Optimization Strategy:
-
Base Selection: Strong, non-nucleophilic bases are required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS, LiHMDS) or alkali metal alkoxides like sodium tert-butoxide (NaOtBu) are common. Note that you still need to account for the two equivalents of HCl in your starting material; you can pre-neutralize with a weaker base or use additional equivalents of the strong base.
-
Ligand/Catalyst Choice: The choice of phosphine ligand is critical. For electron-rich amines like indolines, sterically hindered biarylphosphine ligands are often successful.
-
Common Starting Points: XPhos, SPhos, or RuPhos with a suitable palladium precatalyst (e.g., G3 or G4 palladacycles) are excellent choices for screening.
-
-
Solvent: Anhydrous, deoxygenated polar aprotic solvents like dioxane or toluene are standard. Ensure your solvent is free of water and oxygen, which can deactivate the catalyst.
-
-
Expert Insight: Pre-forming the free base can be highly advantageous. Neutralize the dihydrochloride salt with aqueous base (e.g., 1M NaOH), extract the free amine into an organic solvent (like ethyl acetate or DCM), dry the organic layer thoroughly (e.g., with Na2SO4), and use the resulting solution of the free base directly in the cross-coupling reaction. This removes salt byproducts that can sometimes interfere with the catalysis.
Part 3: Protocols and Data
Protocol 1: In Situ Neutralization and Use of 1-Methylindolin-5-amine
This protocol describes the standard procedure for preparing the amine for a subsequent reaction.
Materials:
-
This compound
-
Anhydrous reaction solvent (e.g., THF, Dioxane, DCM)
-
Non-nucleophilic base (e.g., Triethylamine, DIPEA)
-
Inert atmosphere (Nitrogen or Argon)
-
Flame-dried reaction flask with a magnetic stir bar
Procedure:
-
Add this compound (1.0 eq) to the flame-dried reaction flask.
-
Seal the flask and purge with an inert atmosphere.
-
Add the anhydrous solvent (e.g., to a concentration of 0.1-0.5 M).
-
While stirring, add the base (e.g., DIPEA, 2.2 eq) dropwise.
-
Stir the resulting suspension/solution at room temperature for 30 minutes. A visual change from a solid suspension to a clearer solution is often observed.
-
The free amine is now ready in solution for the addition of other reagents (e.g., electrophile, catalyst).
Data Presentation
Table 1: Qualitative Solubility Profile of 1-Methylindolin-5-amine Forms
| Solvent Class | Dihydrochloride Salt Form | Free Base Form | Rationale |
| Polar Protic (Water, Methanol) | High | Moderate to High | The salt form is ionic and readily solvated. The free base can still hydrogen bond. |
| Polar Aprotic (THF, Ethyl Acetate) | Very Low | High | The non-polar organic backbone of the free base is compatible with these solvents. |
| Aprotic (DCM, Chloroform) | Very Low | High | Similar to polar aprotic solvents, good compatibility with the free base. |
| Non-Polar (Toluene, Hexanes) | Insoluble | Moderate to Low | The amine provides some polarity, but solubility is better in more polar organic solvents. |
Note: This data is based on established principles of chemical solubility for amine salts versus their free base forms.[3][9]
Visualizing the Neutralization Process
Caption: Liberation of the reactive free amine from its dihydrochloride salt.
References
- Buchwald, S. L., & Hartwig, J. F. (n.d.). Syntheses of indolyl amines through Buchwald-Hartwig cross coupling.
- Nagy, G. M., et al. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(16), 4988. [Link]
- Wicke, K. M., et al. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Organic & Biomolecular Chemistry, 17(40), 9062-9067. [Link]
- Wikipedia. (n.d.).
- Daugulis, O., et al. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. Chemical Society Reviews, 50(5), 3484-3507. [Link]
- Jiang, Y., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 54-60. [Link]
- Yusupov, V. I., et al. (2021). Synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine. Molbank, 2021(3), M1248. [Link]
- Scribd. (n.d.).
- Michigan State University Chemistry. (n.d.). Amine Reactivity. [Link]
- American Elements. (n.d.). 1-Methylindoline. [Link]
- Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. [Link]
- Google Patents. (n.d.).
- ChemRxiv. (2024).
- National Institutes of Health. (n.d.). 1-Methylindole. PubChem. [Link]
- Google Patents. (n.d.). WO2021059220A1 - Process for the production of 5-(4-((2 s,5 s)-5-(4-chlorobenzyl)-2-methylmorpholino)piperidin-1-yl)-1 h-1,2,4-triazol-3-amine.
- National Institutes of Health. (n.d.). Indolin-1-amine hydrochloride. PubChem. [Link]
- Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. [Link]
- Heravi, M. M., et al. (2008). A clean synthesis of 3,3-bis(5-amino-1h-pyrazol-4-yl)-indolin-2-one derivative. HETEROCYCLES, 75(9), 2229-2234. [Link]
- Parfenov, V. E. (2015). Alkylation of 5-dimethylaminotetrazolo-[1,5-a][1][10][11]triazin-7-one.
- Google Patents. (n.d.).
- Chemspace. (n.d.). 2-methyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride. [Link]
- Lopatik, D. (n.d.). Synthesis of S-aminoalkyl derivatives of 1,2,4-triazino[5,6-b]indole. [Link]
- Google Patents. (n.d.). WO2007069685A1 - Method for selectively producing primary amine compound.
- ResearchGate. (2025). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. [Link]
- Royal Society of Chemistry. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(53), 33265-33290. [Link]
- Royal Society of Chemistry. (1980). Reactions of 4,5-dihydro-5-methylpyrano[4,3-b]indole-1,3-dione. Journal of the Chemical Society, Perkin Transactions 1, 1688-1692. [Link]
- Sciforum. (n.d.).
- ResearchGate. (n.d.). Solubility Determination of 1,5-Naphthalenediamine and 1,8-Naphthalenediamine in Different Solvents and Mixing Properties of Solutions. [Link]
Sources
- 1. fishersci.com [fishersci.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-Methylation of Indoline
Welcome to the technical support center for the N-methylation of indoline. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this crucial transformation. Here, we move beyond simple protocols to explore the causality behind experimental choices, troubleshoot common issues, and provide a framework for rational reaction design.
Frequently Asked Questions (FAQs)
Section 1: Choosing Your N-Methylation Strategy
Q1: What are the most common methods for the N-methylation of indoline, and what are their primary advantages and disadvantages?
The N-methylation of indoline, a secondary amine, is a fundamental transformation. The choice of method typically balances factors like cost, safety, substrate compatibility, and scale. The three most common strategies are:
-
Classical Sₙ2 Alkylation: This involves using highly reactive methylating agents like methyl iodide (MeI) or dimethyl sulfate (DMS). The indoline nitrogen is first deprotonated with a base to form the more nucleophilic indolinide anion, which then attacks the methylating agent.
-
Advantages: High reactivity, often leading to fast reactions and high yields. The protocols are well-established.
-
Disadvantages: Both MeI and DMS are highly toxic and carcinogenic, requiring strict safety protocols and specialized handling.[1][2][3] Over-alkylation to form a quaternary ammonium salt is a potential risk, though less likely for indoline compared to primary amines.
-
-
"Green" Sₙ2 Alkylation: This strategy employs less hazardous methylating agents, with dimethyl carbonate (DMC) being the most prominent example.[4][5][6]
-
Advantages: DMC is an environmentally friendly, non-toxic, and biodegradable reagent.[7] It serves as both a reagent and sometimes a solvent, reducing waste.
-
Disadvantages: DMC is less reactive than MeI or DMS, often requiring higher temperatures (e.g., reflux in DMF at ~130 °C), stronger bases, or the use of a phase-transfer catalyst (PTC) to achieve good conversion.[4][5]
-
-
Reductive Amination (Eschweiler-Clarke Reaction): This classic reaction methylates primary and secondary amines using formaldehyde as the carbon source and formic acid as the reducing agent.[8][9][10]
-
Advantages: It is a cost-effective, one-pot procedure that inherently prevents over-methylation to the quaternary salt, as a tertiary amine cannot form the necessary iminium ion intermediate.[9][11]
-
Disadvantages: The reaction is typically run under acidic conditions at high temperatures (near boiling), which may not be suitable for substrates with acid-sensitive functional groups.
-
Q2: My project has a strong "green chemistry" mandate. How can I effectively replace toxic reagents like methyl iodide?
For sustainable N-methylation, Dimethyl Carbonate (DMC) is the leading alternative. It's an excellent choice for replacing highly toxic agents like MeI and DMS.[4][5]
To achieve high efficiency with DMC, you must compensate for its lower reactivity:
-
Elevated Temperatures: Reactions are often performed at reflux in a high-boiling solvent like DMF (120-134 °C).[5][6]
-
Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) is typically sufficient.
-
Phase-Transfer Catalysis (PTC): For challenging substrates or to improve reaction kinetics, a PTC like tetrabutylammonium bromide (TBAB) can be highly effective, even reducing reaction times to a few hours.[4][5]
Another innovative and safe option is the use of phenyl trimethylammonium iodide (PhMe₃NI) . This solid, easy-to-handle reagent provides monoselective N-methylation under mildly basic conditions (e.g., Cs₂CO₃ in toluene) and shows excellent functional group tolerance.[1][2][12]
Q3: I have a complex indoline substrate with multiple sensitive functional groups. Which methylation method offers the highest selectivity and mildest conditions?
For complex molecules where functional group tolerance is paramount, harsh conditions (high heat, strong acids/bases) must be avoided.
Your best option is likely the method developed by Schnürch and co-workers using phenyl trimethylammonium iodide (PhMe₃NI) with a mild base like cesium carbonate (Cs₂CO₃) in a non-polar solvent like toluene.[1][3][12]
Why this method is superior for sensitive substrates:
-
Mild Base: Cs₂CO₃ is a milder, more soluble base than hydroxides or hydrides, reducing the risk of base-mediated side reactions.
-
High Selectivity: The method is reported to be highly monoselective for N-methylation, even in the presence of other nucleophilic sites like amides.[1][2]
-
Broad Functional Group Tolerance: It has been shown to be compatible with halides, esters, nitriles, aldehydes, and nitro groups.[1][2][3]
While the Eschweiler-Clarke reaction is selective in that it avoids quaternization, its acidic and high-temperature nature can be detrimental to many functional groups.[9]
Troubleshooting Guide
Q4: My reaction yield is very low, or I'm only recovering the indoline starting material. What are the likely causes?
Low or no conversion is a common issue. A systematic approach is needed to diagnose the problem.
Troubleshooting Flowchart: Low Conversion
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]
- 6. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
- 9. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 10. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
1-Methylindolin-5-amine dihydrochloride stability in different solvents
Introduction
Welcome to the technical support guide for 1-Methylindolin-5-amine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in various solvents. As a substituted indoline, this molecule possesses distinct chemical characteristics that require careful consideration during experimental design to ensure data integrity and reproducibility. This guide offers a combination of theoretical principles, practical troubleshooting advice, and standardized protocols to help you navigate potential stability challenges.
The information herein is synthesized from established chemical principles governing indoline, aromatic amine, and dihydrochloride salt functionalities. We empower you, the researcher, to validate these principles within your specific experimental context through the provided protocols.
Troubleshooting Guide: Common Stability Issues
This section addresses specific issues you might encounter during your experiments. The troubleshooting steps are designed to be systematic, helping you to identify the root cause and implement an effective solution.
Issue 1: My solution of this compound is changing color (e.g., turning yellow or brown).
Potential Cause: This is a classic indicator of oxidative degradation. The indoline ring system is susceptible to oxidation, which can lead to the formation of colored impurities.[1][2][3] Aromatic amines are also known to be sensitive to air and light, which can accelerate this process.[4]
Troubleshooting Steps:
-
Inert Atmosphere: Immediately prepare a fresh solution using a solvent that has been de-gassed (e.g., by sparging with nitrogen or argon for 15-30 minutes).[5] Prepare and store the solution under an inert atmosphere (e.g., in a vial sealed with a septum under nitrogen).
-
Light Protection: Protect your solution from light by using amber vials or by wrapping the container in aluminum foil. Photodegradation can generate radical species that initiate or propagate oxidation.[6][7]
-
Solvent Purity: Ensure you are using high-purity, peroxide-free solvents. Ethers and other solvents can form peroxides over time, which are potent oxidizing agents.
-
Analytical Confirmation: Use an appropriate analytical method (e.g., HPLC-UV/MS) to compare the freshly prepared solution with the discolored one. The appearance of new peaks in the chromatogram of the aged sample confirms degradation.
Issue 2: My compound has precipitated out of an organic solvent.
Potential Cause: this compound is a salt, making it highly polar. Its solubility in non-polar or moderately polar organic solvents is expected to be limited.[8][9] Precipitation suggests that the solvent cannot maintain the compound in its solvated, ionic state.
Troubleshooting Steps:
-
Solvent Polarity: Switch to a more polar solvent. The general rule of "like dissolves like" is paramount here.[10] Polar protic solvents like water, methanol, or ethanol are often the best initial choices for hydrochloride salts.
-
Co-Solvent System: If a non-polar solvent is required for your reaction, consider using a co-solvent system. Start by dissolving the compound in a minimal amount of a polar solvent (like DMSO or DMF) before diluting it with the less polar co-solvent.
-
Temperature: Gently warm the solution. Solubility of many solids increases with temperature. However, be aware that elevated temperatures can also accelerate degradation.[7] If the compound dissolves upon heating but precipitates upon cooling, you are likely exceeding its solubility limit at room temperature.
Issue 3: I am observing a loss of potency or inconsistent results in my biological assay.
Potential Cause: This is a critical issue that could stem from compound degradation, leading to a lower effective concentration of the active molecule. Hydrolysis or pH-driven instability could be at play, especially in aqueous buffer systems.
Troubleshooting Steps:
-
pH of Medium: Check the pH of your assay buffer. The dihydrochloride salt is stable at acidic pH. If the buffer is neutral or basic, the salt can be converted to its free base form. The free base may have different solubility and stability characteristics.
-
Fresh Stock Solutions: Prepare fresh stock solutions immediately before each experiment. Avoid using solutions that have been stored for extended periods, especially at room temperature.[4]
-
Forced Degradation Study: Perform a forced degradation study (see protocol below) in your specific assay buffer to understand how quickly your compound degrades under the experimental conditions. This will help you define a "use-by" time for your solutions.[11][12]
Troubleshooting Workflow Diagram
Caption: A flowchart for troubleshooting common stability problems.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving and storing this compound?
A1: As a dihydrochloride salt, the compound is ionic and therefore most soluble in polar protic solvents. For long-term storage in solution, it is recommended to use acidic aqueous buffers (e.g., pH 3-5) or polar aprotic solvents like anhydrous DMSO or DMF, stored at -20°C or -80°C. For short-term use, de-gassed water, ethanol, or methanol are suitable. Always prepare aqueous solutions fresh.
Q2: How does pH affect the stability of this compound?
A2: The pH is a critical factor. The dihydrochloride salt form is stable in acidic conditions. As the pH increases towards neutral and into basic conditions, the amine groups will be deprotonated, converting the compound to its free base. This free base form is less water-soluble and the secondary amine of the indoline ring becomes more susceptible to oxidation.
Q3: What are the primary degradation pathways I should be aware of?
A3: Based on its structure, the two most likely degradation pathways are:
-
Oxidation: The electron-rich indoline ring can be oxidized, especially at the C2 and C3 positions, potentially forming 2-oxindoles or dehydrogenating to the corresponding indole.[2][13] This is often accelerated by light and oxygen.
-
Hydrolysis: While amine hydrochlorides themselves are stable against hydrolysis, if the compound is part of a formulation with other functional groups (e.g., esters, amides), extreme pH conditions used in stability studies could cause hydrolysis of those groups.[14][15]
Q4: What are the ideal storage conditions for the solid compound?
A4: The solid dihydrochloride salt should be stored in a tightly sealed container in a cool, dark, and dry place. A desiccator at room temperature or refrigerated conditions (2-8°C) is ideal. Amine salts can be hygroscopic, so minimizing exposure to moisture is important.
Solvent Selection Guide for this compound
| Solvent Name | Type | Polarity | Suitability for Dissolution | Potential Stability Concerns |
| Water | Polar Protic | High | Excellent (especially if acidified) | Potential for microbial growth; pH dependent stability |
| Methanol (MeOH) | Polar Protic | High | Good | Can be hygroscopic; use anhydrous for storage |
| Ethanol (EtOH) | Polar Protic | High | Good | Use anhydrous for long-term storage |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent | Hygroscopic; freeze for long-term storage |
| Dimethylformamide (DMF) | Polar Aprotic | High | Excellent | Can decompose at high temps; store cool & dry |
| Acetonitrile (ACN) | Polar Aprotic | Medium | Moderate to Low | Generally stable |
| Dichloromethane (DCM) | Non-polar | Low | Poor to Insoluble | Potential for reaction with free base form |
| Diethyl Ether | Non-polar | Low | Insoluble | Peroxide formation is a major oxidation risk |
Experimental Protocol: Forced Degradation Study
To establish the intrinsic stability of this compound and develop a stability-indicating analytical method, a forced degradation study is essential.[11][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11]
Objective:
To identify potential degradation products and understand the stability profile of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, methanol, and acetonitrile
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC-UV/MS system
-
pH meter, calibrated oven, photostability chamber
Methodology:
1. Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 methanol:water). This will be your "time zero" (T₀) sample.
2. Stress Conditions: For each condition, dilute the stock solution to a final concentration of ~0.1 mg/mL. Include a control sample stored at 2-8°C in the dark.
-
Acid Hydrolysis: Add 0.1 M HCl. Keep the solution at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH. Keep the solution at 60°C.
-
Oxidative Degradation: Add 3% H₂O₂. Keep the solution at room temperature.
-
Thermal Degradation (Solution): Keep the solution in the diluent at 60°C.
-
Thermal Degradation (Solid): Store the solid compound in an oven at 80°C.
-
Photolytic Degradation: Expose the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[16] Include a dark control wrapped in foil.
3. Sampling and Analysis: Withdraw aliquots from each stressed sample at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours). For acid/base samples, neutralize them before analysis. Analyze all samples by a suitable stability-indicating HPLC method.
4. Data Evaluation: Calculate the percentage of degradation for the parent compound. Identify degradation products using mass spectrometry (MS). A robust stability-indicating method should be able to separate all major degradation peaks from the parent peak.
Forced Degradation Workflow Diagram
Caption: Experimental workflow for a forced degradation study.
References
- Oxidation of Indoline with Ruthenium(III) Chloride.
- Effects of salt or cosolvent addition on solubility of a hydrophobic solute in water: Relevance to those on thermal stability of a protein. PubMed. [Link]
- Regioselective oxidation of indoles to 2-oxindoles. RSC Publishing. [Link]
- Pharma Stability: Troubleshooting & Pitfalls. NMS Labs. [Link]
- Indoline Dehydrogenation.
- Synthesis of an indole by oxidation of the indoline.
- Effects of salt or cosolvent addition on solubility of a hydrophobic solute in water: Relevance to those on thermal stability of a protein. The Journal of Chemical Physics. [Link]
- Types of Amide Hydrolysis. BYJU'S. [Link]
- Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
- Oxidation of Indole and Indole Derivatives... Applied Biochemistry & Microbiology. [Link]
- Amines. NCERT. [Link]
- What affects the solubility of salt? Why are there soluble and insoluble salts?. Quora. [Link]
- Reactions of Amides. Save My Exams. [Link]
- Effect of Temperature and Solvent on Solubility. IU Pressbooks. [Link]
- Photochemistry of Aliphatic and Aromatic Amines.
- Solubility and Factors Affecting Solubility. Chemistry LibreTexts. [Link]
- Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps!. YouTube. [Link]
- Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses. [Link]
- Short- and Long-Term Stability of Arom
- PHOTOSTABILITY OF MOLECULES OF AROMATIC AMINES IN... Journal of Applied Spectroscopy. [Link]
- Amine hydrochloride salts : a problem in polyurethane synthesis. Enlighten Theses. [Link]
- How To Overcome The Critical Challenges Faced In Forced Degrad
- Stability Challenges in Drug Discovery.
- Strategies for Resolving Stability Issues in Drug Formul
- Ways of crashing out amines. Reddit. [Link]
- Analysis of six aromatic amines stability in workplace measurement. FAO AGRIS. [Link]
- Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
- Properties of Amines and their Hydrochloride Salt.
Sources
- 1. Oxidation of Indoline with Ruthenium(III) Chloride [ucur.org]
- 2. Regioselective oxidation of indoles to 2-oxindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of six aromatic amines stability in workplace measurement [agris.fao.org]
- 6. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 7. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 8. ncert.nic.in [ncert.nic.in]
- 9. Effect of Temperature and Solvent on Solubility – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 13. researchgate.net [researchgate.net]
- 14. byjus.com [byjus.com]
- 15. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 16. ema.europa.eu [ema.europa.eu]
How to avoid side product formation in indoline synthesis
Welcome to the Technical Support Center for Indoline Synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of the indoline scaffold. Here, we provide in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you optimize your reactions, improve yields, and minimize the formation of unwanted byproducts.
General Troubleshooting & FAQs
This section addresses broad issues applicable to various indoline synthesis methodologies.
Q1: My reaction yield is consistently low, and the crude NMR shows a complex mixture. Where do I start troubleshooting?
A1: Low yields and complex product mixtures are common frustrations that often point to suboptimal reaction conditions, unstable intermediates, or impure starting materials.[1][2] Before focusing on a specific side reaction, it's crucial to validate the fundamentals of your experimental setup.
The Causality: Every chemical reaction is a competition between the desired pathway and various undesired ones. Factors like temperature, concentration, and catalyst activity influence the relative rates of these competing reactions. A complex mixture indicates that the energy barrier for side reactions is comparable to or lower than that of your desired transformation under the current conditions.
Troubleshooting Workflow:
-
Verify Starting Material Purity: Impurities in starting materials are a primary source of unexpected side reactions and low yields.[1][2] Always verify the purity of your substrates and reagents (e.g., via NMR or GC-MS) before starting. For instance, residual water or oxygen can deactivate sensitive organometallic catalysts.[3]
-
Optimize Reaction Conditions: Systematically screen key parameters.
-
Temperature: High temperatures can promote decomposition or undesired pathways.[3] Conversely, some cyclizations require significant thermal energy. Run the reaction at a lower temperature for a longer time, and incrementally increase it.
-
Concentration: Bimolecular side reactions (like dimerization) can be suppressed by running the reaction under more dilute conditions.
-
-
Inert Atmosphere: For many modern catalytic methods, particularly those involving palladium, copper, or cobalt, maintaining a strictly inert atmosphere is critical.[3] Oxygen can oxidize and deactivate the active catalytic species. Ensure proper degassing of solvents and use of dry glassware under an argon or nitrogen atmosphere.
Fischer Indole Synthesis: Preventing N-N Bond Cleavage
The Fischer synthesis is a classic method for preparing indoles, which are often subsequently reduced to indolines.[4][5][6] A notorious side reaction is the cleavage of the N-N bond in the hydrazone intermediate, leading to aniline byproducts instead of the desired indole.[7][8]
Q2: In my Fischer synthesis, I'm isolating significant amounts of aniline byproduct instead of the indole precursor to my indoline. Why is this happening and how can I prevent it?
A2: This is a classic case of a competing N-N bond cleavage pathway dominating the desired[9][9]-sigmatropic rearrangement.[7][8]
The Causality: The Fischer synthesis proceeds through an ene-hydrazine intermediate. This intermediate has two potential fates under acidic conditions: (1) the productive[9][9]-sigmatropic rearrangement to form the C-C bond necessary for the indole ring, or (2) heterolytic cleavage of the weak N-N bond. Electron-donating groups (EDGs) on the phenylhydrazine ring stabilize the positive charge that develops on the nitrogen during cleavage, making this undesired pathway more favorable.[1][7][8]
Diagram of Competing Pathways in Fischer Synthesis
Caption: Competing pathways in the Fischer Indole Synthesis.
Solutions to Suppress N-N Cleavage:
-
Modify Acid Catalyst: The choice of acid is critical. Stronger acids can sometimes favor the cleavage pathway.[7]
-
Action: Switch from a strong Brønsted acid (like H₂SO₄) or Lewis acid (like ZnCl₂) to a milder one like acetic acid or polyphosphoric acid (PPA).[7]
-
-
Lower Reaction Temperature: The activation energy for N-N cleavage can be lower than that for the rearrangement.
-
Action: Decrease the reaction temperature. This will slow both reactions but may disproportionately disfavor the side reaction, improving selectivity.
-
-
Substrate Modification: If possible, using a phenylhydrazine with electron-withdrawing groups (EWGs) will disfavor N-N cleavage.[7]
| Catalyst | Typical Conditions | Effect on N-N Cleavage |
| ZnCl₂ | 140-180 °C | High potential for cleavage, especially with EDGs. |
| Polyphosphoric Acid (PPA) | 80-140 °C | Generally effective, but harshness can still promote cleavage. |
| Acetic Acid (AcOH) | Reflux (~118 °C) | Milder conditions, often reduces N-N cleavage.[7] |
| Formic Acid | Reflux (~101 °C) | A mild alternative that can suppress side reactions. |
Modern Catalytic Methods: Palladium-Catalyzed C-H Amination
Palladium-catalyzed intramolecular C-H amination has become a powerful and versatile method for constructing the indoline core.[9][10] However, these reactions are sensitive and prone to issues like catalyst deactivation and competing side reactions.
Q3: My palladium-catalyzed intramolecular C-H amination is sluggish, and I'm recovering starting material. What are the likely causes?
A3: A stalled or sluggish Pd-catalyzed reaction typically points to one of three issues: an inactive catalyst, an inappropriate ligand, or suboptimal reaction conditions.
The Causality: The catalytic cycle for C-H amination involves several key steps: oxidative addition, C-H activation/cyclization, and reductive elimination.[3] A failure at any of these steps will halt the cycle. Catalyst deactivation (e.g., formation of Pd black) is a common culprit, often caused by oxygen, moisture, or excessively high temperatures.[3] The ligand is also critical, as it modulates the steric and electronic properties of the palladium center, directly impacting its reactivity and stability.
Troubleshooting Workflow for Pd-Catalyzed Reactions
Caption: A logical workflow for troubleshooting low-yielding Pd-catalyzed reactions.
Actionable Solutions:
-
Catalyst & Ligand System:
-
Action: If you observe the formation of palladium black, your catalyst is likely decomposing. Try a more robust pre-catalyst or a different ligand that better stabilizes the active species. Bulky, electron-rich phosphine ligands are often effective.
-
-
Temperature Optimization:
-
Base and Solvent:
-
Action: The base is crucial for the C-H activation step. Ensure you are using a sufficiently strong, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃). The solvent can also play a major role; screen alternatives like toluene, dioxane, or CPME.
-
Q4: My Pd-catalyzed reaction forms a halogenated or acetoxylated byproduct instead of the indoline. What is this side reaction?
A4: This indicates that a non-productive reductive elimination is occurring from the palladium center, competing with the desired C-N bond formation.[10]
The Causality: In many C-H activation cycles, an oxidant is used to regenerate the active Pd(II) catalyst. If the substrate contains a halide (from the starting material) or if acetate (from Pd(OAc)₂) is present on the palladium center, the Pd(IV) intermediate can reductively eliminate to form an aryl halide or aryl acetate instead of the desired C-N bond.[10]
Solutions:
-
Choice of Oxidant: The choice of oxidant is key to minimizing these pathways.
-
Action: Using an oxidant like PhI(OAc)₂ can sometimes promote the desired C-N reductive elimination from a high-valent palladium species.[10]
-
-
Modify Protecting Group: The directing/protecting group on the nitrogen can influence the facility of the C-N reductive elimination.
-
Action: Switching to a more readily removable group like a 2-pyridinesulfonyl (PySO₂) group has been shown to improve the desired transformation.[10]
-
Experimental Protocols
Protocol: General Procedure for Palladium-Catalyzed Intramolecular C-H Amination
This protocol is a general starting point for the synthesis of an indoline from a β-arylethylamine substrate.[3]
Materials:
-
β-arylethylamine substrate (with N-protecting group, e.g., Picolinamide) (1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Toluene (or other suitable solvent)
Procedure:
-
Vessel Preparation: Add the β-arylethylamine substrate (1.0 equiv) and K₂CO₃ (2.0 equiv) to a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ (0.02-0.05 equiv) followed by anhydrous toluene via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at 100-120 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired indoline product.
Purification Strategies
Q5: How can I effectively purify my crude indoline from unreacted starting materials and polar byproducts without significant product loss on silica gel?
A5: Indolines, being basic, can sometimes streak or decompose on acidic silica gel.[11] Proper workup and chromatography techniques are essential.
Solutions:
-
Aqueous Workup: Before chromatography, perform a liquid-liquid extraction.
-
Action: Wash the organic layer containing your crude product with a dilute acid (e.g., 1M HCl) to remove any highly basic impurities. Caution: Your indoline product may also be extracted into the aqueous layer. If so, re-basify the aqueous layer and extract your product back into an organic solvent. Follow with a wash using saturated sodium bicarbonate to remove acidic residues, and finally with brine.[11]
-
-
Deactivating Silica Gel:
-
Action: To prevent streaking or decomposition, neutralize the acidic sites on the silica gel. This can be done by "flushing" the packed column with your starting eluent containing 1% triethylamine (Et₃N) before loading your sample. Continue to use an eluent containing 0.5-1% Et₃N throughout the purification.[11]
-
-
Alternative Stationary Phases:
-
Action: If your compound is particularly acid-sensitive, consider using neutral or basic alumina as the stationary phase for your column chromatography.[11]
-
References
- BenchChem. (2025). Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles.
- BenchChem. (2025). common side reactions in indole-pyrrole synthesis.
- Chen, G., Shaughnessy, K. H., & Daugulis, O. (2012). Improved protocol for indoline synthesis via palladium-catalyzed intramolecular C(sp2)-H amination. Organic Letters, 14(12), 2944–2947.
- Damiano, C., Cavalleri, M., Panza, N., & Gallo, E. (2022). Optimization of conditions for indoline synthesis. ResearchGate.
- Hong, S., & Lee, C. (2018). Catalytic Synthesis of Substituted Indoles and Quinolines from the Dehydrative C–H Coupling of Arylamines with 1,2- and 1,3-Diols. National Institutes of Health.
- Wikipedia. (n.d.). Bischler–Möhlau indole synthesis.
- Topczewski, J. J., & Sanford, M. S. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. Beilstein Journal of Organic Chemistry, 17, 565–584.
- Burra, S., et al. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances.
- BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- BenchChem. (2025). Technical Support Center: Optimizing Catalyst Selection for Indoline Synthesis.
- BenchChem. (2025). Technical Support Center: Troubleshooting Indole Alkaloid Synthesis.
- Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
- ResearchGate. (n.d.). Optimization of the isoindoline synthesis.
- BenchChem. (n.d.). purification of indoles synthesized from (2-Chloro-4-iodophenyl)hydrazine.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole.
- Houk, K. N., & Cheong, P. H.-Y. (2011). Why Do Some Fischer Indolizations Fail?. PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. testbook.com [testbook.com]
- 5. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved protocol for indoline synthesis via palladium-catalyzed intramolecular C(sp2)-H amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up 1-Methylindolin-5-amine Dihydrochloride Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 1-Methylindolin-5-amine Dihydrochloride. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success at scale.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial inquiries regarding the compound's properties, handling, and the rationale behind its dihydrochloride salt form.
Q1: What is this compound and why is the dihydrochloride salt form preferred?
A: 1-Methylindolin-5-amine is a substituted indoline derivative, a structural motif found in many biologically active compounds. The free base is an oily substance that is susceptible to oxidation and degradation, particularly when exposed to air and light.[1] Converting it to the dihydrochloride salt serves several critical purposes for scalability and development:
-
Enhanced Stability: The salt form is typically a crystalline solid, which is significantly more stable than the free base, preventing oxidative discoloration and degradation during storage.
-
Improved Handling: Crystalline solids are easier to handle, weigh, and dispense accurately compared to oils, a crucial factor in large-scale production.[2]
-
Increased Solubility: The dihydrochloride salt is generally more soluble in aqueous and protic solvents, which can be advantageous for certain downstream applications and formulation processes.
Q2: What are the primary safety and handling precautions for this compound and its intermediates?
A: Handle all chemicals in accordance with good industrial hygiene and safety practices.[3][4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when handling solvents and reagents.[4]
-
Intermediates: The synthesis involves nitro-intermediates, which should be handled with care. The final amine product may cause skin, eye, and respiratory irritation.[5]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place to prevent moisture uptake and degradation.[3]
Q3: Which analytical techniques are recommended for monitoring reaction progress and final product purity?
A: A robust analytical package is crucial for successful scale-up.
-
In-Process Control (IPC):
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion, purity of intermediates, and byproduct formation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.
-
-
Final Product Qualification:
-
HPLC: To determine purity (>98% is a common target).
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Elemental Analysis: To confirm the elemental composition, especially for the dihydrochloride salt.
-
Section 2: Synthetic Workflow & Key Transformations
The production of this compound is typically approached via a multi-step synthesis. The following workflow outlines a common and scalable route.
Caption: General synthetic workflow for this compound.
Section 3: Troubleshooting Guide for Scale-Up
This section provides solutions to common problems encountered during the scale-up of each synthetic step.
Problem Area 1: N-Methylation of 5-Nitroindoline
Q: My N-methylation reaction is slow, incomplete, and produces a significant amount of a byproduct that is difficult to separate. What is happening?
A: This is a classic challenge in the alkylation of indole-like structures.[6] The primary issues are often a combination of insufficient reactivity and the formation of a quaternary ammonium salt byproduct.
Caption: Desired N-methylation vs. undesired over-alkylation side reaction.
Troubleshooting Table: N-Methylation
| Potential Cause | Recommended Solution & Explanation |
| Insufficient Base | The indoline nitrogen (pKa ~4-5) requires a suitable base to be deprotonated for efficient alkylation. Solution: Use a non-nucleophilic base like potassium carbonate or diisopropylethylamine (DIPEA). Ensure at least 1.5-2.0 equivalents are used to drive the reaction to completion.[7] |
| High Reaction Temperature | Elevated temperatures can accelerate the second alkylation step, where the more nucleophilic tertiary amine product reacts again to form a quaternary salt.[8] Solution: Maintain a lower reaction temperature (e.g., 40-50 °C). While this may slow the primary reaction, it disproportionately reduces the rate of the side reaction. |
| Poor Reagent Addition Control | Adding the methylating agent (e.g., methyl iodide) all at once creates high local concentrations, favoring over-alkylation. Solution: Add the methylating agent slowly and sub-surface via a syringe pump over several hours. This maintains a low, steady concentration, favoring the desired mono-alkylation.[8] |
| Inappropriate Solvent | A solvent that does not fully dissolve the reactants can lead to poor reaction kinetics. Solution: Use a polar aprotic solvent like DMF, NMP, or Acetonitrile, which effectively dissolves the starting material and base. |
Optimized Protocol: N-Methylation
-
Charge the reactor with 5-Nitroindoline (1.0 eq) and anhydrous Potassium Carbonate (2.0 eq) in DMF (10 volumes).
-
Inert the reactor with nitrogen and heat the slurry to 45 °C.
-
Using a syringe pump, add a solution of Methyl Iodide (1.1 eq) in DMF (2 volumes) dropwise over 3-4 hours, maintaining the internal temperature below 50 °C.
-
Stir for an additional 6-8 hours at 45 °C after the addition is complete.
-
IPC: Monitor the reaction by HPLC or TLC. The reaction is complete when <1% of the starting material remains.
-
Cool the reaction to room temperature and quench by slowly adding water. The product, 1-Methyl-5-nitroindoline, will precipitate and can be isolated by filtration.
Problem Area 2: Nitro Group Reduction
Q: The reduction of 1-Methyl-5-nitroindoline is generating colored impurities, and the catalyst seems to be losing activity on a larger scale. How can I improve this step?
A: Catalytic hydrogenation is a common method for nitro group reduction but can be sensitive to impurities and scale-up parameters.[9]
Troubleshooting Table: Nitro Reduction
| Potential Cause | Recommended Solution & Explanation |
| Catalyst Poisoning | Trace impurities from the previous step (e.g., residual iodide if methyl iodide was used) can poison the Palladium catalyst. Solution: Ensure the 1-Methyl-5-nitroindoline intermediate is thoroughly washed and dried before the reduction step. A water wash is often sufficient to remove inorganic salts. |
| Inefficient Hydrogen Mass Transfer | On a larger scale, ensuring efficient mixing of hydrogen gas, the liquid phase, and the solid catalyst is challenging. Poor mixing starves the catalyst of hydrogen, leading to slow reactions and potential side reactions. Solution: Increase agitation speed. Ensure the reactor is designed for efficient gas-liquid mixing. Use a higher hydrogen pressure (e.g., 50-100 psi) to increase hydrogen concentration in the solvent. |
| Formation of Azo/Azoxy Byproducts | Incomplete reduction can lead to the formation of dimeric intermediates like azo and azoxy compounds, which are often highly colored. This occurs when the reaction stalls due to catalyst deactivation or poor hydrogen availability. Solution: Ensure robust agitation and sufficient catalyst loading (typically 1-5 mol% Pd/C). Running the reaction to full completion is critical. |
| Over-reduction/Ring Opening | While less common under standard conditions, aggressive conditions (very high temperature or pressure) can potentially lead to over-reduction of the indoline ring. Solution: Maintain moderate temperatures (25-40 °C) and pressures. |
Problem Area 3: Dihydrochloride Salt Formation & Isolation
Q: When I try to precipitate the dihydrochloride salt, it often oils out or forms a fine, difficult-to-filter solid. How can I achieve a crystalline, easily isolable product?
A: The physical outcome of salt precipitation is highly dependent on factors like solvent, temperature, addition rate, and agitation. The goal is to control the rate of nucleation and crystal growth.[2]
Key Principles for Crystallization
-
Supersaturation Control: The product "oils out" when the solution becomes supersaturated too quickly. The key is to approach the point of insolubility slowly.
-
Solvent System: The ideal process involves dissolving the free base in a solvent where it is soluble (e.g., Methanol, Isopropanol) and adding an "anti-solvent" in which the dihydrochloride salt is insoluble (e.g., MTBE, Ethyl Acetate, Heptane).[2]
Optimized Protocol: Dihydrochloride Salt Formation
-
Dissolve the crude 1-Methylindolin-5-amine free base (1.0 eq) in Isopropanol (IPA, 5 volumes) and filter through a polishing filter to remove any particulate matter (like residual reduction catalyst).
-
In a separate vessel, prepare a solution of concentrated HCl (2.2 eq) in IPA (5 volumes).
-
Cool the amine solution to 0-5 °C with gentle agitation.
-
Slowly add the HCl/IPA solution to the amine solution over 1-2 hours, keeping the temperature below 10 °C. You may observe the product beginning to precipitate.
-
After the addition is complete, slowly add an anti-solvent like MTBE (10 volumes) over 2-3 hours. This gradual addition promotes crystal growth over rapid precipitation.
-
Stir the resulting slurry at 0-5 °C for at least 4 hours (aging) to allow for complete crystallization.
-
Isolate the product by filtration. Wash the filter cake with cold MTBE to remove residual solvent and impurities.
-
Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.
Troubleshooting Table: Salt Formation
| Symptom | Potential Cause | Recommended Solution |
| Product "Oils Out" | Supersaturation is achieved too rapidly. | Slow down the addition of the HCl solution and/or the anti-solvent. Lower the temperature further before and during addition. |
| Fine, Powdery Solid | Nucleation rate is too high, preventing crystal growth. | Reduce the agitation speed during anti-solvent addition. Consider a "seeding" strategy where a small amount of pre-existing crystalline product is added early in the precipitation process. |
| Low Yield | Product is partially soluble in the final solvent mixture. | Increase the proportion of the anti-solvent. Ensure the slurry is cooled and aged for a sufficient time before filtration. |
| Off-Color Product | Impurities from the reduction step are carried through. | Consider treating the free base solution with activated charcoal before filtration and salt formation to remove colored impurities. |
Section 4: Final Product Specifications
A well-defined set of specifications is essential for ensuring batch-to-batch consistency.
| Test | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Identity | Conforms to the reference standard | ¹H NMR, ¹³C NMR |
| Purity | ≥ 98.5% | HPLC |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents | IPA: ≤ 5000 ppm, MTBE: ≤ 5000 ppm | GC-HS |
| Assay (by Titration) | 98.0% - 102.0% | Acid-Base Titration |
References
- Thermo Fisher Scientific. (2025).
- Enamine. (n.d.).
- Fisher Scientific. (2025).
- American Fuel & Petrochemical Manufacturers. (n.d.).
- Sigma-Aldrich. (2025).
- BenchChem. (2025).
- Amine Treating. (2024).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole.
- Reddit. (2024). Amine workup : r/Chempros.
- MDPI. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine.
- Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
- ACS Publications. (2022). Diastereoselective Synthesis of Indoline- and Pyrrole-Embedded Tetracycles....
- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
- Wikipedia. (n.d.). Indole.
- Wiley Online Library. (2020).
- BenchChem. (2025). Common challenges in the scale-up of isoindole production.
- Springer. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.
- PubMed. (2024).
- Google Patents. (n.d.).
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- 6. bhu.ac.in [bhu.ac.in]
- 7. CN113121539A - Preparation method of PF06651600 - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. d-nb.info [d-nb.info]
Technical Support Center: 1-Methylindolin-5-amine dihydrochloride
Welcome to the technical support center for 1-Methylindolin-5-amine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common issues encountered during experimentation. This guide is structured in a question-and-answer format to directly address specific challenges and provide scientifically grounded solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and properties of this compound.
FAQ 1: What are the optimal storage and handling conditions for this compound to ensure its stability?
Answer:
To maintain the integrity and stability of this compound, it is crucial to adhere to specific storage and handling protocols. This compound is supplied as a dihydrochloride salt, which enhances its stability and solubility in aqueous solutions compared to the free base.
Storage:
-
Temperature: Store in a cool, dry place. Refrigeration is recommended for long-term storage.
-
Atmosphere: It is advisable to store the compound under an inert gas, such as argon or nitrogen.[1] This minimizes exposure to oxygen and moisture, which can promote degradation.
-
Container: Keep the container tightly closed in a well-ventilated area to prevent moisture absorption, as the compound is hygroscopic.[1][2]
Handling:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including gloves, safety glasses, and a lab coat.[1]
-
Ventilation: Handle in a well-ventilated area or under a fume hood to avoid inhalation of dust or aerosols.[3]
-
Dispensing: When preparing solutions, allow the container to reach room temperature before opening to prevent condensation of moisture inside the vial.
The rationale for these precautions lies in the chemical nature of the indoline ring and the primary amine group, which are susceptible to oxidation and other degradation pathways.
FAQ 2: Why is my sample of this compound changing color over time?
Answer:
A color change, often to a yellowish or brownish hue, is a common indicator of degradation. The primary cause of this is oxidation. The 5-aminoindoline moiety is electron-rich and therefore susceptible to oxidation, which can lead to the formation of colored polymeric or quinone-imine type structures.
This process can be accelerated by:
-
Exposure to Air (Oxygen): The primary amine and the indoline ring can be oxidized by atmospheric oxygen.
-
Exposure to Light: Indole derivatives can be sensitive to light, leading to photolytic degradation.[4]
-
Presence of Metal Ions: Trace metal impurities can catalyze oxidation reactions.
To mitigate color change, strictly follow the recommended storage and handling conditions outlined in FAQ 1. If your experimental protocol allows, de-gassing solvents prior to use can also minimize oxidative degradation.
FAQ 3: What are the expected degradation products of this compound under forced degradation conditions?
Answer:
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify potential degradation products.[5] For this compound, the primary degradation pathways are expected to be oxidation, and to a lesser extent, hydrolysis, photolysis, and thermal degradation.[5]
Expected Degradation Products:
| Stress Condition | Potential Degradation Products | Rationale |
| Oxidative (e.g., H₂O₂) | N-oxides, hydroxylamines, quinone-imines, and dimers/polymers. | The primary amine and the indoline ring are susceptible to oxidation.[5][6] |
| Acidic Hydrolysis | While generally stable due to the dihydrochloride salt form, prolonged exposure to strong acid and heat could potentially lead to ring-opening or other rearrangements. However, significant degradation via this pathway is less likely compared to oxidation. | The dihydrochloride salt form provides some protection against acid-catalyzed degradation. |
| Alkaline Hydrolysis | The free base, formed under alkaline conditions, is more susceptible to oxidation. Degradation products would be similar to those from oxidative stress. | The free amine is more readily oxidized than the protonated amine salt. |
| Photolytic (UV/Vis light) | Photolytic degradation can lead to the formation of radical species, resulting in a complex mixture of degradation products, including dimers and oxidized species. | Indole derivatives are known to be photoreactive.[4] |
| Thermal (Heat) | At elevated temperatures, decomposition can occur, potentially leading to the formation of various breakdown products. The exact products would depend on the temperature and duration of exposure. | Thermal energy can provide the activation energy for various decomposition reactions.[7] |
A visual representation of the potential primary degradation pathways is provided below.
Caption: Potential degradation pathways for this compound.
Section 2: Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific issues that may arise during experiments.
Problem 1: I am observing poor solubility of this compound in my chosen solvent.
Question: I am trying to dissolve this compound in an organic solvent for my reaction, but it is not dissolving well. What could be the issue and how can I resolve it?
Answer:
The poor solubility in non-polar organic solvents is expected due to the salt nature of the compound. This compound is a salt and will exhibit higher solubility in polar protic solvents.
Troubleshooting Steps:
-
Solvent Selection:
-
Recommended Solvents: Start with polar protic solvents such as water, methanol, or ethanol. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are also good options for creating stock solutions.
-
Avoid: Non-polar solvents like hexane, toluene, or dichloromethane will likely result in poor solubility.
-
-
pH Adjustment:
-
If you need to use a less polar solvent system for a reaction, it may be necessary to first neutralize the dihydrochloride salt to the free base. This can be achieved by adding a suitable base (e.g., triethylamine, diisopropylethylamine) to a suspension of the compound in a solvent like dichloromethane or ethyl acetate. The resulting free base will have significantly different solubility characteristics. Caution: The free base is more prone to oxidation.
-
-
Sonication and Gentle Warming:
-
For kinetically slow dissolution, gentle warming and sonication can help to increase the rate of dissolution in appropriate polar solvents. Avoid excessive heat, which could lead to thermal degradation.
-
Problem 2: My reaction is not proceeding as expected, and I suspect the starting material has degraded.
Question: I am using this compound in a reaction, but I am getting low yields and multiple side products. How can I confirm if my starting material is the problem?
Answer:
Degradation of the starting material is a common cause of poor reaction outcomes. It is essential to verify the purity of the compound before use, especially if it has been stored for an extended period or if the storage conditions were not ideal.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting reaction issues due to potential starting material degradation.
Step-by-Step Protocol for Purity Assessment by HPLC-UV:
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required based on the available instrumentation and specific degradation products of interest.
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent, such as a mixture of water and acetonitrile (e.g., 50:50 v/v).[5]
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm and 280 nm |
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
The presence of significant additional peaks indicates the presence of impurities or degradation products.
-
Problem 3: I am seeing unexpected peaks in my LC-MS analysis after a reaction involving this compound.
Question: My reaction mixture shows several unexpected masses by LC-MS. Could these be related to the degradation of my starting material?
Answer:
Yes, it is highly likely that the unexpected peaks are related to the degradation of this compound, especially if the reaction conditions involve oxidants, high temperatures, or prolonged exposure to light.
Common Mass Shifts to Look For:
| Mass Shift | Possible Modification | Likely Cause |
| +16 Da | Oxidation (addition of an oxygen atom) | Formation of an N-oxide or hydroxylamine.[5] |
| -2 Da | Dehydrogenation/Oxidation | Formation of an imine or quinone-imine structure. |
| Dimerization | Dimerization of the parent molecule | Can be caused by oxidative or photolytic conditions. |
Troubleshooting Strategy:
-
Analyze a Blank: Run a sample of your starting material in the reaction solvent under the reaction conditions but without other reagents to see if the degradation is caused by the conditions themselves.
-
High-Resolution Mass Spectrometry (HRMS): If available, use HRMS to obtain accurate mass measurements of the unexpected peaks. This will allow you to predict the elemental composition and help in identifying the structure of the degradation products.
-
Tandem Mass Spectrometry (MS/MS): Perform MS/MS experiments on the parent ion and the unexpected peaks. Fragmentation patterns can provide valuable structural information and help to confirm the identity of the degradation products.
Section 3: References
-
(2,3-Dihydro-1H-indol-5-ylmethyl)amine. (n.d.). MDPI. Retrieved from [Link]
-
Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Itoh, Y. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 875-896.
-
Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. (2022). Journal of Medicinal Chemistry.
-
Methylamine hydrochloride - Safety Data Sheet. (n.d.). Sigma-Aldrich.
-
6-((2-Oxoindolin-3-ylidene)hydrazineylidene)indolo[2,1-b]qui-nazolin-12(6H)-one. (n.d.). MDPI.
-
Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride. (2024). Nature Communications.
-
Analytical Methods. (n.d.). Royal Society of Chemistry.
-
Bilici, A. (2017). Chemical Oxidation of 5-amino quinoline with (NH4)2S2O8: Synthesis and Characterization. Semantic Scholar.
-
Photophysics of indole derivatives: experimental resolution of La and Lb transitions and comparison with theory. (n.d.). The Journal of Physical Chemistry.
-
5-Aminoindole, a new ligand for hydrophobic charge induction chromatography. (2008). Journal of Chromatography A.
-
Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (n.d.).
-
SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
-
1-Methylindolin-5-amine hydrochloride. (n.d.). BLD Pharm.
-
1-Methyl-1H-indol-5-amine hydrochloride. (n.d.). BLD Pharm.
-
Using Mechanochemistry to Activate Poly(vinyl chloride) as a Mechanotunable Brønsted-Acid-Releasing Reagent for Organic Synthesis. (2026). Journal of the American Chemical Society.
-
Material Safety Data Sheet - Methylamine Hydrochloride, PA. (n.d.). Cole-Parmer.
-
Atmospheric oxidation mechanism and kinetics of indole initiated by mOH and mCl: a computational study. (2022). Atmospheric Chemistry and Physics.
-
Thermal Stability of Amine Compounds and Dichloromethane. (2016). Chemical Engineering Transactions.
-
Photochromic and fluorescence studies of spiropyran indoline derivatives in the presence of acids. (2025). ResearchGate.
-
The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). (2019). RSC Advances.
-
ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. (n.d.).
-
Understanding unconventional routes to impurities from drugs in hydrolytic conditions. (n.d.). Indian Journal of Pharmaceutical Education and Research.
-
Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. (n.d.). Organic & Biomolecular Chemistry.
-
Analytical Methods. (n.d.).
-
Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. (2021). Molecules.
-
Forced Degradation Studies. (2016). MedCrave online.
-
SAFETY DATA SHEET. (n.d.). Fisher Scientific.
-
Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. (2024). ACS Omega.
-
Kinetics and Mechanism of Oxidative Conversion of 5-Hydroxyindole to 2-Oxo-5-hydroxyindole by Chloramine-B in Basic Solutions. (2025). ResearchGate.
-
On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. (n.d.). MDPI.
-
Identification of imatinib mesylate degradation products obtained under stress conditions. (2007). Journal of Pharmaceutical and Biomedical Analysis.
-
How to Conduct Forced Degradation Study for Drug Product as per ANVISA? (2022). YouTube.
-
SAFETY DATA SHEET. (2010). Thermo Fisher Scientific.
-
A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2025).
-
Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. (2022). Atmospheric Chemistry and Physics.
-
Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals. (n.d.). Thermo Fisher Scientific.
-
Thermal Stability of Amine Compounds and Dichloromethane. (2025). ResearchGate.
-
Merging photocatalysis with C-H insertions enabled switchable synthesis of indoles and indolines. (2025). ResearchGate.
-
ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR).
-
Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. (n.d.). MDPI.
-
2-methyl-2,3-dihydro-1H-isoindol-5-amine dihydrochloride. (n.d.). Chemspace.
-
Easily hydrolyzable, water-soluble derivatives of (+/-)-alpha-5-[1-(indol-3-yl)ethyl]-2-methylamino-delta2-thiazoline-4-one, a novel antiviral compound. (1979). Journal of Medicinal Chemistry.
Sources
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- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Chemical Oxidation of 5-amino quinoline with (NH 4 ) 2 S 2 O 8 : Synthesis and Characterization | Semantic Scholar [semanticscholar.org]
- 7. Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected NMR Peaks for 1-Methylindolin-5-amine dihydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for unexpected Nuclear Magnetic Resonance (NMR) peaks observed during the analysis of 1-Methylindolin-5-amine dihydrochloride. My aim is to equip you with the expertise and logical framework to diagnose and resolve common (and uncommon) spectral artifacts, ensuring the integrity of your experimental data.
Introduction: The Challenge of a "Simple" Spectrum
This compound is a molecule with a well-defined structure. Theoretically, its ¹H NMR spectrum should be straightforward to interpret. However, in practice, unexpected peaks, broadened signals, and chemical shift deviations are frequently encountered. These anomalies can arise from a multitude of factors including sample preparation, instrument parameters, and the inherent chemical properties of the molecule itself, particularly its nature as a dihydrochloride salt. This guide is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Category 1: Issues Related to Sample Preparation and Solvent Choice
Question 1: I see broad, rolling peaks in my baseline and my peaks of interest are poorly resolved. What's going on?
Answer: This is a classic sign of poor instrument shimming, sample inhomogeneity, or a sample that is too concentrated.[1][2][3]
-
Causality & Expertise: The NMR spectrometer's magnetic field needs to be perfectly uniform across the sample volume for sharp signals. Shimming is the process of adjusting the magnetic field to achieve this homogeneity. If your sample has undissolved particulate matter or is too concentrated, it can disrupt this homogeneity, leading to broad peaks.[2][3]
-
Troubleshooting Protocol:
-
Check Solubility: Ensure your compound is fully dissolved. If you see any solid particles, filter the sample through a small plug of glass wool in a Pasteur pipette.[1]
-
Optimize Concentration: Highly concentrated samples can lead to viscosity-related peak broadening. Try diluting your sample.
-
Re-shim the Instrument: Carefully re-shim the spectrometer. If you are using an automated shimming routine and it fails, a manual shim may be necessary. It can be beneficial to use a standard sample to verify the spectrometer's performance.[3]
-
Question 2: I'm seeing unexpected peaks that don't correspond to my molecule. I'm sure my compound is pure. What could be the source?
Answer: These are likely signals from residual solvents from your purification or from the NMR solvent itself.
-
Causality & Expertise: Solvents like ethyl acetate, dichloromethane, or acetone are common in organic synthesis and can be notoriously difficult to remove completely, even under high vacuum.[4] Additionally, deuterated solvents are never 100% isotopically pure and will always show a small residual peak for the corresponding non-deuterated solvent.
-
Troubleshooting Protocol:
-
Identify the Solvent: Compare the chemical shift of the unexpected peak to a standard table of common NMR solvent impurities. For example, residual acetone often appears around 2.17 ppm in CDCl₃ and ethyl acetate can show signals around 1.26, 2.05, and 4.12 ppm.
-
Solvent Removal: If a purification solvent is identified, attempt to remove it by co-evaporation. For instance, adding dichloromethane and then removing it under reduced pressure can help azeotropically remove residual ethyl acetate.[4]
-
Use a Different NMR Solvent: If the impurity peak overlaps with a signal of interest, acquiring the spectrum in a different solvent (e.g., DMSO-d₆ instead of CDCl₃) will shift the positions of both your compound's and the solvent's peaks, often resolving the overlap.[4]
-
Question 3: The chemical shifts of my aromatic protons are different from what I expected based on literature values for similar indoline structures. Why?
Answer: The chemical shifts of aromatic and amine protons are highly sensitive to the choice of solvent.[5][6][7]
-
Causality & Expertise: Solvents can interact with the solute through various mechanisms, including hydrogen bonding and aromatic solvent-induced shifts (ASIS). Aromatic solvents like benzene-d₆ or pyridine-d₅ can cause significant upfield or downfield shifts compared to less interactive solvents like CDCl₃.[8] For an aromatic amine like 1-Methylindolin-5-amine, the choice of solvent can influence the electron density around the aromatic ring and the amine group, altering the chemical shifts of the attached protons.[5][6]
-
Troubleshooting Protocol:
-
Be Consistent with Solvents: When comparing your data to literature values, ensure you are using the same solvent.
-
Use Solvent Effects to Your Advantage: If you have overlapping signals in one solvent, changing to another can help to resolve them.[4] For example, the spectrum of an aromatic amine in benzene-d₆ will often look quite different from its spectrum in CDCl₃.[4]
-
Category 2: Issues Related to the Dihydrochloride Salt Form
Question 4: The N-H and amine protons are either not visible or are very broad. How can I confirm their presence?
Answer: This is a common characteristic of exchangeable protons (like N-H) and can be exacerbated by the acidic nature of the dihydrochloride salt. A D₂O exchange experiment is the definitive way to identify these signals.[4]
-
Causality & Expertise: Protons on heteroatoms (O-H, N-H) can undergo chemical exchange with other labile protons in the solution, such as trace amounts of water or acid. This exchange process can occur on a timescale that is fast relative to the NMR experiment, leading to signal broadening or even causing the signal to disappear into the baseline. The acidic nature of the dihydrochloride salt can catalyze this exchange.
-
Troubleshooting Protocol: D₂O Exchange
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Add a drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube vigorously for a minute to ensure mixing.
-
Re-acquire the ¹H NMR spectrum.
-
Interpretation: The signals corresponding to the exchangeable N-H protons of the amine and the ammonium hydrochloride will disappear or significantly decrease in intensity.[4][9]
-
Question 5: My spectrum looks different every time I run it, especially in the aromatic region. What could be causing this variability?
Answer: This variability is likely due to changes in pH and concentration between samples.[4][10]
-
Causality & Expertise: As a dihydrochloride salt, the protonation state of the amine groups is highly dependent on the pH of the solution. Small amounts of residual acid or base, or even water in the NMR solvent, can alter the pH.[10][11] Changes in pH can significantly affect the chemical shifts of nearby protons, particularly those on the aromatic ring and the N-H protons themselves.[10][12][13] Concentration can also play a role, as intermolecular interactions become more prevalent at higher concentrations.[4]
-
Troubleshooting Protocol:
-
Control for pH: For maximum reproducibility, consider preparing your NMR sample in a buffered solution (using deuterated buffer components) to maintain a constant pH.
-
Use Dry Solvents: Ensure your deuterated solvent is dry to minimize the impact of water.
-
Maintain Consistent Concentration: Prepare your samples at a consistent and relatively dilute concentration to minimize intermolecular effects.
-
Category 3: Structural and Impurity-Related Issues
Question 6: I see extra peaks in the aromatic and aliphatic regions that I can't explain by solvents or common impurities. What could they be?
Answer: These peaks could be due to process-related impurities from the synthesis of 1-Methylindolin-5-amine.
-
Causality & Expertise: The synthesis of indoline derivatives can sometimes result in byproducts such as oxidized species (indoles), starting materials, or isomers.[14][15][16] For example, incomplete reduction during the synthesis could leave some of the corresponding indole.
-
Troubleshooting Workflow:
Table 1: Expected ¹H NMR Chemical Shift Ranges for 1-Methylindolin-5-amine
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic H (C4, C6, C7) | 6.5 - 7.5 | m | Exact shifts are highly dependent on solvent and pH. |
| CH₂ (C2) | ~3.5 - 3.7 | t | Triplet due to coupling with C3 protons. |
| CH₂ (C3) | ~3.0 - 3.2 | t | Triplet due to coupling with C2 protons. |
| N-CH₃ (C1) | ~2.8 - 3.0 | s | Singlet. |
| NH₂ (C5) & NH₂⁺Cl⁻ | Variable (often broad) | br s | Position is highly variable and may exchange with D₂O. |
Note: These are estimated ranges. Actual values can vary based on experimental conditions.
Conclusion: A Systematic Approach to NMR Troubleshooting
Interpreting unexpected NMR peaks is a process of systematic elimination. By carefully considering the fundamentals of sample preparation, the specific chemistry of your molecule, and potential process-related impurities, you can confidently diagnose the source of these anomalies. Always begin with the simplest explanations—such as solvent impurities and shimming issues—before moving on to more complex possibilities like pH effects or subtle structural impurities. This logical, evidence-based approach is the cornerstone of robust scientific inquiry and will ensure the accuracy and reliability of your structural characterization.
References
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- Suhr, H. (1963). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Molecular Physics, 6(2), 153-159.
- Woitkowiak, C., et al. (2005). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. Journal of the American Chemical Society, 127(32), 11204-11205.
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- NMR Facility, University of Wisconsin-Madison. (n.d.).
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- Torres, A. M., & Price, W. S. (2019). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 47A(1), e21490.
- ResearchGate. (n.d.). 1 H NMR chemical shift assignments for M2 compared with several indole... [Table].
- J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional.
- Wittebort, R. J., et al. (2001). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. The Journal of Physical Chemistry A, 105(46), 10519-10525.
- Harris, R. K., et al. (2008). Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs. Physical Chemistry Chemical Physics, 10(40), 6128-6136.
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- ResearchGate. (n.d.). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Unexpected NMR Peaks in 2,6-Dimethoxybenzaldehyde.
- Levine, Z. G., et al. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. ACS Chemical Neuroscience, 14(4), 606-617.
- YouTube. (2023, February 22).
- Joseph-Nathan, P., et al. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 377-384.
- ChemicalBook. (n.d.). Indoline(496-15-1) 1H NMR spectrum.
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- Mestrelab. (n.d.).
- Reddit. (2023, November 22). No expected peaks in NMR.
- ChemicalBook. (n.d.). 1-Methylindole(603-76-9) 1H NMR spectrum.
- Sharma, P., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 29-33.
- ResearchGate. (n.d.). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions.
- MDPI. (n.d.). (2,3-Dihydro-1H-indol-5-ylmethyl)amine.
- Gribble, G. (2016). Indolines from Oxindoles, Isatins, and Indoxyls. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 558-572).
- Beilstein Journal of Organic Chemistry. (2011).
- ResearchGate. (n.d.). pH dependence of the 1 H NMR chemical shift.
- PubChem. (n.d.). 1-methyl-1H-indol-5-amine.
- ChemicalBook. (n.d.). 1-Methylindoline-5-carboxylic acid 97%(380922-37-2) 1H NMR spectrum.
- SpectraBase. (n.d.). N-(1H-indol-3-ylmethyl)-4-methylaniline - Optional[1H NMR] - Spectrum.
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- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
- PubMed. (n.d.). Novel strategies for the solid phase synthesis of substituted indolines and indoles.
- ChemicalBook. (n.d.). Cyclopropylmethyl-methyl-amine hydrochloride(77335-18-3) 1 H NMR.
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Technical Support Center: Optimizing Column Chromatography for Indoline Derivatives
Welcome to the technical support center for the column chromatography of indoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges encountered during the purification process. The inherent basicity and diverse substitution patterns of the indoline scaffold can present unique separation challenges. This document provides in-depth, experience-driven solutions in a direct question-and-answer format.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, explaining the root causes and providing step-by-step solutions.
Q1: My indoline derivative is showing significant peak tailing or streaking on a silica gel column. What is happening and how can I fix it?
A1: This is the most common issue when purifying nitrogen-containing heterocycles like indolines on standard silica gel.
-
Causality — The "Why": Standard silica gel possesses acidic silanol groups (Si-OH) on its surface. The basic nitrogen atom in the indoline ring can form strong, non-ideal interactions (acid-base interactions or strong hydrogen bonds) with these acidic sites.[1][2][3] This causes a portion of the analyte molecules to be retained longer than the main band, resulting in a "tail" or streak that contaminates subsequent fractions and leads to poor peak shape.[4] Overloading the column with too much sample can also exacerbate this issue.[5]
-
Solutions:
-
Mobile Phase Modification (Primary Solution): The most effective solution is to neutralize the acidic silanol sites. Add a small amount of a basic modifier to your mobile phase system.[3]
-
Triethylamine (Et₃N): Add 0.1-1% triethylamine to your eluent.[6] The triethylamine is a stronger base than the indoline and will preferentially bind to the acidic sites on the silica, allowing your indoline derivative to elute symmetrically.
-
Ammonia (NH₃): For very basic compounds, preparing a mobile phase saturated with ammonia or using a solvent system containing aqueous ammonia can be effective.[3]
-
-
Change the Stationary Phase: If mobile phase modification is insufficient, the stationary phase itself can be changed.
-
Deactivated Silica: You can prepare "deactivated" silica gel by treating it with a base to reduce the acidity of the silanol groups.[7]
-
Alumina: Switching to neutral or basic alumina can be an excellent alternative for purifying basic compounds, as it lacks the strong acidic character of silica.[7][8]
-
-
Check for Overloading: Ensure you are not loading too much crude material onto the column. A general rule of thumb is to load 1 g of crude material per 30-100 g of silica gel, depending on the difficulty of the separation.
-
Q2: I'm getting poor separation between my target indoline and an impurity, even though they have a clear difference in Rf on the TLC plate. What's going wrong?
A2: This frustrating issue, where TLC results don't translate to the column, usually points to problems with column packing, sample loading, or elution technique.
-
Causality — The "Why": A successful separation relies on maintaining the narrow, compact bands observed on a TLC plate. If the column is packed unevenly (with cracks or channels), the solvent will flow through these paths of least resistance, causing the sample bands to become distorted and mixed.[6][9] Similarly, if the initial sample is loaded in too wide a band (by using too much solvent or a solvent that is too polar), the separation will be compromised from the start.[7][10]
-
Solutions:
-
Optimize Column Packing: A well-packed column is critical. Use the slurry method to ensure a homogenous, tightly packed stationary phase.[8][9] Tap the column gently as it packs to dislodge any air bubbles.[9] Ensure the final silica bed is perfectly level and protected with a layer of sand.[8]
-
Refine Sample Loading Technique: The goal is to apply the sample as a highly concentrated, narrow band.[11]
-
Wet Loading: Dissolve your crude sample in the absolute minimum amount of solvent.[9][12] The ideal loading solvent is your initial, non-polar mobile phase; however, a slightly more polar solvent like dichloromethane can be used if necessary for solubility.[9] Never use a solvent significantly more polar than your starting eluent, as this will cause the band to spread dramatically.[10]
-
Dry Loading: If your compound is poorly soluble in the mobile phase, use the dry loading technique. Dissolve the compound in a suitable solvent, add a small amount of silica gel (~10-20 times the sample mass), and evaporate the solvent to get a free-flowing powder.[12] This powder can then be carefully added to the top of the packed column.[12]
-
-
Control the Flow Rate: Running the column too fast (excessive pressure) does not allow for proper equilibration between the mobile and stationary phases, leading to band broadening and poorer resolution. A flow rate of approximately 2 inches per minute is a good target for flash chromatography.[6]
-
Q3: I have very low (or zero) recovery of my indoline derivative from the column. Where did my compound go?
A3: This typically indicates one of two possibilities: your compound is unstable to the acidic silica gel, or it is so polar that it has irreversibly bound to the stationary phase.
-
Causality — The "Why": The acidic nature of silica gel can catalyze the decomposition of sensitive functional groups.[7] Some indoline derivatives, particularly those with certain substituents, may be unstable under these conditions.[13] Alternatively, if the compound is highly polar and you are using a non-polar solvent system, it may bind so strongly to the silica that it never elutes.[7]
-
Solutions:
-
Perform a Stability Test (2D TLC): Before running a column, test your compound's stability on silica. Spot your crude mixture in one corner of a square TLC plate, run it in a suitable eluent, then dry the plate completely. Rotate the plate 90 degrees and run it again in the same eluent.[5] If the compound is stable, it will appear on the diagonal. If new spots appear off the diagonal, it indicates decomposition on the silica plate.[5][7]
-
Use an Alternative Stationary Phase: If decomposition is confirmed, avoid silica gel. Use a more inert stationary phase like Florisil or alumina.[7]
-
"Methanol Purge": If you suspect your compound is simply stuck at the top of the column, try flushing the column with a very polar solvent like 100% methanol or a methanol/dichloromethane mixture.[14] This will often strip highly polar compounds from the silica.
-
Re-evaluate Your Mobile Phase: Ensure your eluent system is appropriate. If your compound is very polar, a simple hexanes/ethyl acetate system may not be strong enough to elute it. You may need to switch to a more polar system, such as dichloromethane/methanol.[6]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying indoline derivatives?
A1: For most standard indoline derivatives, silica gel (60 Å, 40–63 µm particle size) is the recommended and most commonly used stationary phase for normal-phase column chromatography.[8][15][16] Its wide availability and well-understood properties make it the first choice. However, if you encounter issues like decomposition or severe peak tailing with a basic indoline, consider using neutral or basic alumina .[7][8]
Q2: How do I choose the optimal mobile phase for my separation?
A2: The optimal mobile phase is almost always determined by preliminary analysis using Thin Layer Chromatography (TLC) .[8][17] The goal is to find a solvent system where your desired indoline derivative has a Retention Factor (Rf) of approximately 0.2 - 0.4 .[8][10] This Rf range typically provides the best separation from impurities that are either much more polar (lower Rf) or much less polar (higher Rf). A common and effective mobile phase for many indolines is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate .[6][18] The polarity is fine-tuned by adjusting the ratio of these two solvents.[8]
Q3: Should I use isocratic or gradient elution for my indoline purification?
A3: The choice depends on the complexity of your sample mixture.[19]
-
Isocratic Elution: This method uses a single, constant mobile phase composition throughout the entire separation.[20][21] It is simpler to set up and is ideal for purifying mixtures where the components have similar polarities (i.e., Rf values are relatively close on TLC).[21][22]
-
Gradient Elution: This method involves gradually increasing the polarity of the mobile phase during the separation (e.g., starting with 5% ethyl acetate in hexanes and slowly increasing to 30%).[23] Gradient elution is highly recommended for complex mixtures containing compounds with a wide range of polarities.[20][22] It results in sharper peaks for later-eluting compounds, better overall resolution, and often reduces the total purification time.[19][23]
Q4: How much crude sample should I load onto my column?
A4: The loading capacity depends on the difficulty of the separation. A higher loading is possible for easier separations (large ΔRf between components), while difficult separations require less loading to achieve good resolution.
-
General Guideline: 30:1 to 100:1 ratio of silica gel to crude sample mass (e.g., 30-100 g of silica for 1 g of sample).
-
Easy Separation (ΔRf > 0.2): You can use a ratio closer to 30:1.
-
Difficult Separation (ΔRf < 0.1): A ratio of 100:1 or even higher is recommended.
Q5: My indoline derivative is colorless. How can I monitor the column progress?
A5: Since many organic compounds are colorless, you cannot rely on visual tracking. The standard method is to collect fractions of a fixed volume (e.g., 10-20 mL) and analyze them using TLC.[24] Spot a small amount from each fraction onto a TLC plate, run the plate, and visualize the spots under a UV lamp (if your compound is UV-active) or by using a chemical stain (e.g., potassium permanganate, ceric ammonium molybdate) to identify which fractions contain your pure product.
Section 3: Key Experimental Protocols
Protocol 1: Step-by-Step TLC Analysis for Solvent System Optimization
-
Preparation: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
Spotting: Use a capillary tube to spot a small, concentrated dot of the solution onto the baseline of a TLC plate.
-
Development: Place the TLC plate in a developing chamber containing your chosen solvent system (e.g., 10% Ethyl Acetate in Hexanes). Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots using a UV lamp or an appropriate chemical stain.
-
Analysis: Calculate the Rf value for your target compound. Adjust the solvent ratio to achieve an Rf of ~0.3.[6]
-
If Rf is too high (> 0.5), decrease the polarity of the mobile phase (reduce the percentage of ethyl acetate).
-
If Rf is too low (< 0.2), increase the polarity of the mobile phase (increase the percentage of ethyl acetate).
-
Protocol 2: Step-by-Step Column Packing (Wet Slurry Method)
-
Setup: Securely clamp a glass column in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin (~1 cm) layer of sand.[8]
-
Prepare Slurry: In a beaker, measure the required amount of silica gel. Add your initial, least polar mobile phase and stir to create a uniform slurry that is free of air bubbles.[9]
-
Packing: With the column stopcock open, pour the slurry into the column using a funnel. Continuously tap the side of the column gently to ensure even packing and remove any trapped air.[9]
-
Settling: Allow the silica to settle into a compact bed. Once settled, add another layer of sand (~1 cm) to the top to protect the surface.[8]
-
Equilibration: Drain the excess solvent until the level is just at the top of the sand layer. Crucially, do not let the column run dry at any point. [8] The column is now ready for sample loading.
Section 4: Visualizations & Data
Diagrams and Workflows
Caption: A general troubleshooting workflow for common column chromatography issues.
Caption: Decision tree for selecting between isocratic and gradient elution.
Data Tables
Table 1: Common Normal-Phase Solvent Systems & Properties
| Non-Polar Solvent | Polar Solvent | Polarity | Typical Use Case for Indolines | Notes |
| Hexanes / Heptane | Ethyl Acetate | Low to Medium | Standard purification for a wide range of derivatives.[6][18] | Excellent starting point. Good balance of cost and effectiveness. |
| Hexanes / Heptane | Diethyl Ether | Low to Medium | Similar to Ethyl Acetate but can offer different selectivity. | More volatile than ethyl acetate. |
| Toluene | Ethyl Acetate | Medium | Can improve solubility for certain aromatic-rich indolines. | Toluene is UV-active, which can interfere with visualization. |
| Dichloromethane (DCM) | Methanol (MeOH) | High | For purifying more polar indoline derivatives.[6] | Start with a very low percentage of MeOH (e.g., 0.5-1%) and increase slowly. |
| Dichloromethane (DCM) | Acetone | Medium to High | Alternative to DCM/MeOH, can provide different selectivity. | Acetone is more polar than ethyl acetate but less than methanol. |
Section 5: References
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Frankenberger, W. T., Jr., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300–308.
-
BenchChem. (2025). Technical Support Center: Reaction Optimization for 6-Nitroindoline-2-carboxylic Acid Derivatives. Benchchem.
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SIELC Technologies. Separation of Indole on Newcrom R1 HPLC column. SIELC.
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Phenomenex. (2025). Isocratic Vs. Gradient Elution in Chromatography. Phenomenex.
-
BenchChem. (2025). Technical Support Center: Purification of 1-Acetylindoline by Column Chromatography. Benchchem.
-
Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC. Danaher Life Sciences.
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uHPLCs. (2025). Isocratic vs Gradient Elution: Which to Choose for Your HPLC Needs? uHPLCs.com.
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
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Biotage. (2023). When is Gradient Elution Better than Isocratic Elution? Biotage.
-
Pandey, P. K. (2025). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. PharmaGuru.
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Cole, M. L., et al. (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. ACS Omega.
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Yong, L. K., et al. (2017). Response characteristics of indole compound standards using HPLC. ResearchGate.
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University of York Department of Chemistry. (n.d.). Issues - Thin Layer Chromatography (TLC).
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University of Rochester Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column.
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Various Authors. (2013). Tailing in TLC - can anyone help? ResearchGate.
-
Popova, E. A., et al. (2021). 6-((2-Oxoindolin-3-ylidene)hydrazineylidene)indolo[2,1-b]qui-nazolin-12(6H)-one. MDPI.
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Wang, T., et al. (2026). Using Mechanochemistry to Activate Poly(vinyl chloride) as a Mechanotunable Brønsted-Acid-Releasing Reagent for Organic Synthesis. Journal of the American Chemical Society.
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Werz, O., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry.
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Zakarian Group. (n.d.). How to do flash column chromatography in 15 minutes. University of California, Santa Barbara.
-
Biotage. (2023). 5 Steps to successful flash chromatography. Biotage.
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ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci.com.
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Cytiva. (2016). Optimize column loading strategy to gain productivity in protein purification. Cytiva.
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Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc.
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BenchChem. (2025). Technical Support Center: Optimizing Catalyst Selection for Indoline Synthesis. Benchchem.
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ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews.
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Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography? YouTube.
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Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
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Various Authors. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography? ResearchGate.
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Husain, K., et al. (2016). Syntheses of 4-Indolylquinoline Derivatives via Reductive Cyclization of Indolylnitrochalcone Derivatives by Fe/HCl. Molecules.
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BenchChem. (2025). Addressing peak tailing in the chromatographic analysis of polar nitro compounds. Benchchem.
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De Beer, M., et al. (2023). Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. LCGC International.
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Raj, R. K., & Hutzinger, O. (1968). Separation of simple indole derivatives by thin layer chromatography. Journal of Chromatography A, 32(3), 592-595.
-
McCalley, D. V. (2025). Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed-phase HPLC. ResearchGate.
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BenchChem. (n.d.). Troubleshooting column chromatography for pseudopelletierine purification. Benchchem.
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SiliCycle. (n.d.). FAQ: Why is my chromatogram showing peak tailing, ghost peaks, fronting peaks, split peaks / shoulder peaks or rounded peaks? SiliCycle.
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Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography. Veeprho.
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Heisler, R. L. (2025). Purification of Organic Compounds by Flash Column Chromatography. Massachusetts Institute of Technology.
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Chemistry LibreTexts. (2025). Running a flash column.
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Chemistry For Everyone. (2025). What Is Tailing In Chromatography? YouTube.
-
Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting.
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Sigma-Aldrich. (2014). Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices.
-
Waters Corporation. (2019). Choosing Your LC Stationary Phase. YouTube.
-
Nawrocki, J., et al. (2015). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. LCGC International.
-
Various Authors. (2014). What compounds are unstable in a silica gel column (chromatography). Reddit.
-
El Dien, N. (n.d.). Optimization of Chromatographic Methods: Tips for Achieving Relia. Longdom Publishing.
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Validation & Comparative
A Comparative Guide to 1-Methylindolin-5-amine dihydrochloride and Other Indoline Analogs for Drug Discovery Professionals
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its synthetic tractability and the ability to modulate its pharmacological profile through substitution have made it a focal point for drug discovery efforts targeting a wide array of diseases, including cancer, inflammation, and central nervous system disorders.[2][3] This guide provides an in-depth technical comparison of 1-Methylindolin-5-amine dihydrochloride with other key indoline analogs, offering insights into their structure-activity relationships (SAR) and performance in relevant biological assays.
The Significance of Substitution on the Indoline Core
The biological activity of indoline derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring system. Strategic modifications can alter a compound's affinity for its molecular target, as well as its pharmacokinetic and pharmacodynamic properties. This guide will focus on comparing analogs based on key substitution patterns:
-
N-Alkylation: The presence of a methyl group at the 1-position (N1), as seen in 1-Methylindolin-5-amine, can significantly impact a molecule's lipophilicity, cell permeability, and interaction with its target.
-
Substitution on the Benzene Ring: The position and electronic nature of substituents on the aromatic ring play a crucial role in defining the pharmacological profile of indoline analogs.
-
Modifications of the Amine Group: Alterations to the 5-amino group can influence a compound's basicity and its ability to form hydrogen bonds, which are often critical for receptor binding.
Comparative Biological Activity: A Data-Driven Analysis
To provide a clear and objective comparison, the following sections present quantitative data from various in vitro assays. It is important to note that direct comparative studies for this compound are limited in the public domain. Therefore, data for structurally related N-methylated and non-N-methylated 5-aminoindoline analogs are included to infer potential performance differences and guide experimental design.
Anticancer Activity
Indoline derivatives have demonstrated significant potential as anticancer agents, often through the inhibition of key signaling pathways involved in cell proliferation and survival.[3] The cytotoxic effects of various indoline analogs are typically evaluated using assays such as the MTT assay, which measures cell viability.
Table 1: Comparative Anticancer Activity of Indoline Analogs (IC50, µM)
| Compound/Analog Class | Cell Line | IC50 (µM) | Reference |
| 1-Methylindolin-5-amine | HeLa (Cervical Cancer) | Data not available | |
| Substituted 5-nitroindoles | HeLa (Cervical Cancer) | 5.08 - 5.89 | [4] |
| Indolin-2-one derivatives | HeLa (Cervical Cancer) | 10.64 - 33.62 | [5] |
| Indolyl-1,3,4-thiadiazoles | PaCa2 (Pancreatic Cancer) | 1.5 | [6] |
Note: The IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.
The available data on related indole and indoline structures suggest that substitutions at the 5-position can yield potent anticancer activity. For instance, certain 5-nitroindole derivatives show low micromolar IC50 values against HeLa cells.[4] The N-methylation in 1-Methylindolin-5-amine could potentially modulate this activity, highlighting the need for direct experimental evaluation.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. The indoline scaffold has been explored for the development of novel anti-inflammatory agents.[7] The anti-inflammatory potential of these compounds is often assessed by their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Table 2: Comparative Anti-inflammatory Activity of Indoline Analogs
| Compound/Analog Class | Assay | Endpoint | Activity | Reference |
| 1-Methylindolin-5-amine | LPS-stimulated RAW264.7 cells | NO Production | Data not available | |
| N-Substituted Indolines | LPS-stimulated RAW264.7 cells | NO, TNF-α, IL-6 Production | Potent Inhibition | [7] |
| Indole-imidazolidine derivatives | Carrageenan-induced peritonitis | Leukocyte Migration, TNF-α, IL-1β | Reduction | [8] |
N-substituted indoline derivatives have been shown to be potent inhibitors of pro-inflammatory cytokine production.[7] This suggests that 1-Methylindolin-5-amine may also possess significant anti-inflammatory properties, warranting investigation in relevant cellular and in vivo models.
Receptor Binding Affinity: Targeting the Central Nervous System
Indoline derivatives are known to interact with various G-protein coupled receptors (GPCRs) in the central nervous system, including serotonin and dopamine receptors. Their binding affinities are typically determined through competitive radioligand binding assays.
Table 3: Comparative Serotonin Receptor (5-HT) Binding Affinities (Ki, nM)
| Compound/Analog Class | Receptor Subtype | Ki (nM) | Reference |
| 1-Methylindolin-5-amine | 5-HT2A | Data not available | |
| Cilansetron (1,7-annelated indole) | 5-HT3 | 0.19 | [9] |
| R-125I-DOI | 5-HT2 | 1.26 | [10] |
Table 4: Comparative Dopamine Receptor (D2) Binding Affinities (Ki, nM)
| Compound/Analog Class | Receptor Subtype | Ki (nM) | Reference |
| 1-Methylindolin-5-amine | D2High | Data not available | |
| Phencyclidine | D2High | 2.7 | [11] |
| Cabergoline | D2 | 0.61 | [12] |
| Lisuride | D2 | 0.95 | [12] |
The high affinity of various indole and indoline analogs for serotonin and dopamine receptors underscores the potential of this scaffold in developing CNS-active drugs. The N-methylation and 5-amino substitution of 1-Methylindolin-5-amine make it an interesting candidate for screening against a panel of these receptors.
Key Experimental Protocols
To facilitate the comparative evaluation of this compound and its analogs, detailed protocols for key in vitro assays are provided below.
Synthesis of 1-Methylindolin-5-amine
A plausible synthetic route to 1-Methylindolin-5-amine, adapted from the synthesis of related compounds, is outlined below.[13]
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The Pivotal Role of the 1-Methylindolin Scaffold: A Comparative Guide to Structure-Activity Relationships
The indoline scaffold, a privileged heterocyclic motif, is a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and synthetic molecules with a wide array of biological activities. The introduction of a methyl group at the N-1 position to form the 1-methylindolin core has proven to be a particularly fruitful strategy in the development of potent and selective modulators of various biological targets. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 1-methylindolin derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causal relationships between structural modifications and biological outcomes, supported by experimental data and detailed protocols, to empower the rational design of next-generation therapeutics.
The 1-Methylindolin Core: A Versatile Template for Drug Discovery
The 1-methylindolin moiety offers a unique combination of structural features that make it an attractive starting point for drug design. The bicyclic system provides a rigid framework, while the N-methyl group can influence solubility, metabolic stability, and receptor interactions. Furthermore, the aromatic ring and the five-membered heterocyclic ring present multiple sites for chemical modification, allowing for the fine-tuning of pharmacological properties. This guide will explore the SAR of 1-methylindolin derivatives primarily as inhibitors of key enzymes implicated in neurodegenerative diseases and cancer: Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE), as well as their emerging roles as anticancer agents.
Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of 1-methylindolin derivatives is exquisitely sensitive to the nature and position of substituents on the indoline core. Below, we compare the SAR for different classes of 1-methylindolin derivatives against various biological targets.
1-Methylindolin-2-one Derivatives as Enzyme Inhibitors and Anticancer Agents
The 1-methylindolin-2-one scaffold is a prominent feature in a number of potent kinase inhibitors and other therapeutic agents. The presence of the carbonyl group at the 2-position provides a key hydrogen bond acceptor and a site for further functionalization, often at the C3-position.
Table 1: Comparative Anticancer Activity of 1-Methylindolin-2-one Derivatives
| Compound/Derivative | Substitution Pattern | Target Cell Line(s) | IC50 (µM) | Key SAR Insights | Reference(s) |
| Sunitinib | 3-(pyrrol-2-ylmethylene)-5-fluoro-1-methylindolin-2-one | Multiple | Varies | The pyrrole ring at C3 and the fluorine at C5 are crucial for VEGFR inhibitory activity. | [1] |
| (Z)-3-(((4-bromobenzyl)sulfinyl)methylene)indolin-2-one (6j) | 3-((4-bromobenzyl)sulfinyl)methylene | HeLa, HepG2, MCF-7, SCC-15, A549 | 1.34 (Tyrosine Kinase) | The benzyl sulfoxide moiety at C3 is critical for activity. The bromo-substitution on the benzyl ring enhances potency. | [2] |
| (Z)-3-((benzylsulfinyl)methylene)-5-bromoindolin-2-one (6o) | 3-((benzylsulfinyl)methylene), 5-bromo | HeLa, HepG2, MCF-7, SCC-15, A549 | 2.69 (Tyrosine Kinase) | Bromination at the C5 position of the indolinone core also contributes to potent activity. | [2] |
| Indolin-2-one-4-thiazolidinone hybrid (5h) | 3-(thiazolidinone-methylene), various substitutions | HT-29, H460 | 0.016, 0.0037 | The thiazolidinone moiety at the C3 position is a key pharmacophore for potent anticancer activity. | [3] |
Causality Behind the SAR:
The SAR of 1-methylindolin-2-one derivatives as anticancer agents is often dictated by their ability to mimic the ATP-binding site of protein kinases. The indolin-2-one core acts as a scaffold, presenting substituents in a specific orientation to interact with key amino acid residues in the kinase domain. For instance, the pyrrole ring in Sunitinib forms crucial hydrogen bonds, while the lipophilic benzyl and bromo substituents in compounds 6j and 6o likely occupy hydrophobic pockets within the enzyme's active site. The thiazolidinone ring in compound 5h introduces additional hydrogen bond donors and acceptors, leading to its remarkable potency.
1-Methylindoline Derivatives as Monoamine Oxidase B (MAO-B) Inhibitors
MAO-B is a key enzyme in the catabolism of dopamine and is a major target for the treatment of Parkinson's disease. The 1-methylindoline scaffold has been explored for the development of MAO-B inhibitors.
Table 2: Comparative MAO-B Inhibitory Activity of Indole Derivatives
| Compound/Derivative | Substitution Pattern | IC50 (µM) | Selectivity (MAO-B vs MAO-A) | Key SAR Insights | Reference(s) |
| 1-Methyl-3-phenylpyrrole | - | 118 | - | The unsubstituted phenylpyrrole core shows weak activity. | [4] |
| 1-Methyl-3-(4-trifluoromethylphenyl)pyrrole | 4-Trifluoromethylphenyl at C3 | 1.30 | - | Electron-withdrawing groups with steric bulk at the 4-position of the phenyl ring significantly enhance potency. | [4] |
| Rasagiline | N-propargyl-1-aminoindan | Potent | MAO-B selective | The propargyl group forms a covalent adduct with the FAD cofactor of MAO-B. | [5] |
Causality Behind the SAR:
Molecular docking studies have provided valuable insights into the SAR of indole derivatives as MAO-B inhibitors. The active site of MAO-B is predominantly hydrophobic, with a "gatekeeper" residue (Ile199) controlling access to the catalytic site. The potency of 1-methyl-3-phenylpyrrole derivatives is influenced by the electronic and steric properties of the substituents on the phenyl ring. Electron-withdrawing and bulky groups, such as the trifluoromethyl group, likely enhance binding by engaging in favorable interactions within the hydrophobic cavity and potentially influencing the orientation of the molecule for optimal interaction with the FAD cofactor.[6][7][8]
1-Methylindoline Derivatives as Acetylcholinesterase (AChE) Inhibitors
AChE is the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.
Table 3: Comparative AChE Inhibitory Activity of Indolinone Derivatives
| Compound/Derivative | Substitution Pattern | IC50 (nM) | Key SAR Insights | Reference(s) |
| Donepezil | N-benzylpiperidine linked to an indanone | Potent | The benzylpiperidine moiety interacts with the peripheral anionic site (PAS) of AChE. | [9] |
| Indolinone-benzylpyridinium hybrid (3c) | 3-(pyridin-4-ylmethylene), N-(2-chlorobenzyl)pyridinium | 0.44 | The N-benzylpyridinium moiety binds to the catalytic anionic site (CAS), while the indolinone part interacts with the PAS, leading to dual-binding site inhibition and high potency. | [9][10] |
Causality Behind the SAR:
The active site of AChE is a deep and narrow gorge containing a catalytic triad at the bottom (CAS) and a peripheral anionic site (PAS) at the entrance. The most effective inhibitors, like compound 3c , are designed to interact with both sites simultaneously.[9][10] The positively charged N-benzylpyridinium group forms a strong cation-π interaction with tryptophan residues in the CAS, while the hydrophobic indolinone scaffold binds to the PAS. The chloro-substitution on the benzyl ring likely enhances binding through additional hydrophobic or halogen-bonding interactions. Computational docking studies have been instrumental in visualizing these binding modes and explaining the observed SAR.[11][12]
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for the key biological assays discussed.
Protocol 1: In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)
This protocol describes a high-throughput fluorometric assay to determine the inhibitory activity of test compounds against human MAO-B.[6][7]
Materials and Reagents:
-
Recombinant human MAO-B enzyme
-
MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4
-
Substrate: Benzylamine (selective for MAO-B)
-
Fluorogenic Probe: Amplex® Red
-
Horseradish Peroxidase (HRP)
-
Positive Control: Selegiline
-
96-well black microplates
Step-by-Step Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Assay Plate Preparation: To each well of a 96-well plate, add 50 µL of MAO Assay Buffer. Add 2 µL of the test compound solution or DMSO (for control). Add 20 µL of MAO-B enzyme solution.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Prepare a reaction mixture containing Benzylamine, Amplex® Red, and HRP in MAO Assay Buffer. Add 28 µL of the reaction mixture to each well to initiate the reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (Excitation: 530-560 nm, Emission: ~590 nm) every minute for 30 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve). Determine the percent inhibition for each compound concentration relative to the DMSO control. Calculate the IC50 value by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for MAO-B Inhibition Assay
Caption: Workflow for the fluorometric MAO-B inhibition assay.
Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol details the widely used Ellman's method for determining AChE inhibitory activity, a colorimetric assay.[8][13][14]
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Substrate: Acetylthiocholine iodide (ATCI)
-
Ellman's Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Positive Control: Donepezil
-
96-well clear microplates
Step-by-Step Procedure:
-
Reagent Preparation: Prepare stock solutions of ATCI and DTNB in the assay buffer. Prepare a stock solution of the test compound in DMSO and create serial dilutions.
-
Assay Plate Setup: In a 96-well plate, add 140 µL of assay buffer, 20 µL of DTNB solution, and 20 µL of the test compound solution or DMSO (for control).
-
Enzyme Addition and Pre-incubation: Add 20 µL of AChE solution to each well. Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 20 µL of ATCI solution to each well to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode for 5 minutes.
-
Data Analysis: Calculate the rate of the reaction (change in absorbance per minute). Determine the percent inhibition for each compound concentration relative to the DMSO control. Calculate the IC50 value as described in the MAO-B assay protocol.
Experimental Workflow for AChE Inhibition Assay (Ellman's Method)
Caption: Workflow for the AChE inhibition assay using Ellman's method.
Biological Pathways and Mechanisms of Action
Understanding the downstream consequences of target engagement is crucial for predicting the therapeutic effects and potential side effects of 1-methylindolin derivatives.
Monoamine Oxidase (MAO) Inhibition Pathway
MAO enzymes are critical for the degradation of monoamine neurotransmitters. Inhibition of MAO-B, in particular, leads to an increase in the synaptic concentration of dopamine.
Cellular Effects of MAO-B Inhibition
Caption: Inhibition of MAO-B by 1-methylindolin derivatives increases dopamine levels.
This increase in dopamine can alleviate the motor symptoms of Parkinson's disease. Furthermore, by preventing the breakdown of dopamine, MAO-B inhibitors also reduce the production of reactive oxygen species (ROS), which are byproducts of the MAO-catalyzed reaction, thereby potentially exerting a neuroprotective effect.[7][13]
Acetylcholinesterase (AChE) Inhibition Pathway
Inhibition of AChE prevents the breakdown of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Consequences of AChE Inhibition
Caption: AChE inhibition by 1-methylindolin derivatives enhances cholinergic signaling.
This enhanced cholinergic signaling is thought to improve cognitive function in patients with Alzheimer's disease. Beyond its effects on neurotransmission, AChE inhibition has also been shown to modulate non-neuronal cholinergic systems and can influence processes such as inflammation and cell death pathways.[14]
Conclusion and Future Directions
The 1-methylindolin scaffold has unequivocally demonstrated its value as a versatile template for the design of potent and selective modulators of a range of biological targets. The SAR studies highlighted in this guide underscore the importance of systematic structural modifications to optimize activity and selectivity. The indolin-2-one core, in particular, has proven to be a highly successful starting point for the development of kinase inhibitors.
Future research in this area should focus on several key aspects. Firstly, the exploration of a wider range of substituents at all positions of the indoline ring is warranted to further refine the SAR and discover novel activities. Secondly, a deeper understanding of the pharmacokinetic and pharmacodynamic properties of these derivatives is essential for their translation into clinical candidates. Finally, the application of advanced computational techniques, such as free energy perturbation and machine learning, will undoubtedly accelerate the design of next-generation 1-methylindolin-based therapeutics with improved efficacy and safety profiles.
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Validating the Biological Target of 1-Methylindolin-5-amine dihydrochloride: A Comparative Guide to Modern Methodologies
For researchers, scientists, and drug development professionals, the journey from a bioactive small molecule to a validated therapeutic candidate is both complex and critical. A pivotal step in this process is the unambiguous identification and validation of the molecule's biological target. This guide provides an in-depth, objective comparison of modern experimental strategies for validating the biological target of a novel compound, using 1-Methylindolin-5-amine dihydrochloride as a case study. As the specific biological target of this compound is not widely documented in public literature, this guide will focus on the workflow for its discovery and validation.
We will delve into the causality behind experimental choices, emphasizing self-validating systems to ensure scientific rigor. This guide is structured to provide not just protocols, but a strategic framework for robust target validation.
Section 1: The Crucial First Step - Unbiased Target Identification
Before a target can be validated, it must first be identified. Given the novelty of this compound, an unbiased approach is essential to survey the landscape of potential protein interactions within the cellular environment. Two powerful and widely adopted techniques for this initial discovery phase are Affinity Chromatography coupled with Mass Spectrometry (AC-MS) and genetic screening approaches like RNA interference (RNAi) screens.
Affinity-Based Approaches: Fishing for a Target
Affinity-based methods are a cornerstone of target identification, predicated on the physical interaction between the small molecule and its protein target[1]. The general principle involves immobilizing the small molecule of interest and using it as "bait" to capture its binding partners from a complex biological sample, such as a cell lysate.
A generalized workflow for this process is as follows:
Caption: A generalized workflow for small molecule target identification using AC-MS.
Experimental Protocol: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
-
Immobilization of this compound:
-
Synthesize an analog of the molecule with a linker arm and a reactive group suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).
-
Couple the modified small molecule to the beads according to the manufacturer's protocol.
-
Thoroughly wash the beads to remove any unreacted compound.
-
-
Preparation of Cell Lysate:
-
Culture cells of interest (e.g., a cell line where the compound shows a phenotypic effect) to a sufficient density.
-
Harvest the cells and lyse them in a non-denaturing buffer to preserve protein structure and interactions.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pull-down:
-
Incubate the clarified cell lysate with the compound-immobilized beads for several hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of the lysate with beads that have been treated with the linker and blocking agent but without the compound.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads. This can be achieved by changing the buffer conditions (e.g., pH, salt concentration) or by competitive elution with an excess of the free, unmodified this compound.
-
Denature, reduce, and alkylate the eluted proteins.
-
Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the acquired MS/MS spectra against a protein sequence database.
-
-
Data Analysis:
-
Compare the list of proteins identified from the compound-immobilized beads with those from the negative control.
-
Proteins that are significantly enriched in the experimental sample are considered potential binding partners of this compound.
-
Genetic Approaches: Identifying Functional Interactions
Genetic methods can identify targets by observing how the perturbation of specific genes modulates the cellular response to the small molecule[1]. An RNAi screen, for example, can identify genes whose knockdown either sensitizes or confers resistance to the compound, suggesting that the encoded proteins are involved in the compound's mechanism of action.
Experimental Protocol: RNA Interference (RNAi) Sensitization/Resistance Screen
-
Library Screening:
-
Plate cells in multi-well plates and transfect with a genome-wide or targeted siRNA library.
-
After a period of time to allow for target gene knockdown, treat the cells with this compound at a sub-lethal concentration (e.g., IC20).
-
Incubate for a further 48-72 hours.
-
-
Phenotypic Readout:
-
Measure cell viability using a suitable assay (e.g., CellTiter-Glo).
-
-
Hit Identification:
-
Identify siRNAs that either sensitize (decrease viability) or confer resistance (increase viability) to the small molecule treatment compared to a non-targeting control siRNA. These "hits" represent candidate target proteins or pathway components.
-
Section 2: Orthogonal Validation of Target Engagement
Once a list of putative targets has been generated, it is imperative to validate the direct physical interaction between this compound and the candidate proteins in a cellular context. This is a critical step to filter out indirect interactors or false positives from the initial screen. Here, we compare three powerful biophysical techniques: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Kinobeads competition assays.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is based on the principle of ligand-induced thermal stabilization of the target protein[2]. When a small molecule binds to its target protein, the resulting complex is often more resistant to thermal denaturation[2][3]. This change in thermal stability can be quantified to confirm target engagement within intact cells or cell lysates[4].
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA) experiment.
Experimental Protocol: CETSA with Western Blot Readout
-
Cell Treatment:
-
Treat cultured cells with either a vehicle control or a saturating concentration of this compound for a defined period.
-
-
Heating Step:
-
Harvest the cells, wash, and resuspend in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific to the putative target protein.
-
-
Data Interpretation:
-
Quantify the band intensities at each temperature for both the vehicle and compound-treated samples.
-
Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement[2][3].
-
Drug Affinity Responsive Target Stability (DARTS)
Principle: DARTS is another powerful technique that leverages the stabilization of a protein upon ligand binding[5][6]. However, instead of thermal denaturation, DARTS assesses the protein's resistance to proteolysis[6][7][8]. A small molecule binding to its target protein can shield protease cleavage sites, resulting in less degradation compared to the unbound state[5].
Experimental Protocol: DARTS
-
Lysate Preparation and Treatment:
-
Prepare a native cell lysate.
-
Aliquot the lysate and treat with either a vehicle control or varying concentrations of this compound. Incubate to allow for binding.
-
-
Protease Digestion:
-
Add a protease (e.g., thermolysin or pronase) to each sample and incubate for a specific time at room temperature. The amount of protease and digestion time should be optimized to achieve partial digestion in the control sample.
-
-
Quenching and Analysis:
-
Stop the digestion by adding a protease inhibitor or by heat inactivation followed by the addition of SDS-PAGE loading buffer.
-
Analyze the samples by SDS-PAGE and Western blotting for the candidate target protein.
-
-
Data Interpretation:
-
A higher amount of full-length protein in the compound-treated lanes compared to the vehicle control lane indicates that the compound protected the target protein from proteolytic degradation, thus confirming a direct binding interaction.
-
Kinobeads Competition Assay
Principle: If the initial target identification suggests that this compound binds to a kinase, a Kinobeads competition assay is a highly effective validation method[9]. Kinobeads are an affinity resin containing immobilized, non-selective kinase inhibitors that can capture a large portion of the cellular kinome[9][10]. The assay is performed in a competitive binding format where the free compound of interest competes with the Kinobeads for binding to its kinase targets in a cell lysate[11].
Experimental Protocol: Kinobeads Competition Assay
-
Lysate Preparation and Treatment:
-
Prepare a native cell lysate.
-
Treat aliquots of the lysate with increasing concentrations of this compound. Include a vehicle-only control.
-
-
Kinobeads Enrichment:
-
Add Kinobeads to each lysate aliquot and incubate to allow for the capture of kinases that are not bound by the free compound.
-
-
Sample Processing and Mass Spectrometry:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute and digest the bound kinases.
-
Analyze the resulting peptides by quantitative mass spectrometry.
-
-
Data Interpretation:
-
For each identified kinase, plot the amount bound to the beads as a function of the concentration of this compound.
-
A dose-dependent decrease in the amount of a specific kinase captured by the beads indicates that the compound is binding to that kinase and competing with the Kinobeads[9]. This allows for the determination of the compound's selectivity and apparent affinity for a large number of kinases simultaneously.
-
Section 3: Comparison of Validation Techniques
Choosing the right validation technique depends on the nature of the putative target, available resources, and the specific questions being asked.
| Feature | CETSA | DARTS | Kinobeads Competition Assay |
| Principle | Ligand-induced thermal stabilization[2][3] | Ligand-induced proteolytic resistance[5][6] | Competitive binding with broad-spectrum immobilized inhibitors[9][11] |
| Cellular Context | Can be performed in intact cells, preserving the native environment[12][13] | Typically performed in cell lysates[7][14] | Performed in cell lysates[10][15] |
| Target Class | Broadly applicable to soluble proteins | Broadly applicable to soluble proteins | Specific to kinases (or other enzyme families with suitable beads) |
| Readout | Western Blot, Mass Spectrometry, AlphaScreen, etc.[12] | Western Blot, Mass Spectrometry[7] | Mass Spectrometry[10] |
| Pros | - Measures engagement in live cells- No modification of compound needed- Can be adapted to high-throughput formats[12] | - No modification of compound needed- Relatively straightforward protocol- Can be used for unbiased target ID[6][8] | - Profiles selectivity across the kinome- Provides quantitative affinity data- Unbiased within the kinase family |
| Cons | - Not all proteins show a thermal shift- Membrane proteins can be challenging- Requires a specific antibody or MS workflow | - Requires careful optimization of protease digestion- Indirect measure of stability | - Limited to targets that bind the beads- Cannot be used for allosteric inhibitors[9]- Requires specialized reagents and MS expertise |
Section 4: Hypothetical Data and Interpretation
To illustrate the expected outcomes, let's consider a hypothetical scenario where the initial AC-MS screen identified "Kinase X" as a high-confidence interactor of this compound.
Hypothetical CETSA Data for Kinase X
| Temperature (°C) | % Soluble Kinase X (Vehicle) | % Soluble Kinase X (+ Cpd) |
| 45 | 100 | 100 |
| 50 | 95 | 98 |
| 55 | 70 | 92 |
| 60 | 35 | 80 |
| 65 | 10 | 55 |
| 70 | 5 | 20 |
This data would show a clear rightward shift in the melting curve for Kinase X in the presence of this compound, indicating direct target engagement and stabilization.
Hypothetical DARTS Data for Kinase X
A Western blot would show a prominent band for full-length Kinase X in the lanes treated with this compound prior to protease addition, while the vehicle-treated lane would show significantly more degradation products. This would confirm that the compound protects Kinase X from proteolysis.
Conclusion
Validating the biological target of a novel compound like this compound requires a multi-faceted and orthogonal approach. Beginning with unbiased discovery methods such as AC-MS or genetic screens provides a set of initial hypotheses. Subsequently, direct evidence of target engagement in a cellular context must be obtained using biophysical methods.
For a putative kinase target, a Kinobeads assay offers a comprehensive profile of selectivity and affinity. For non-kinase targets, CETSA and DARTS are excellent orthogonal methods to confirm direct binding. CETSA holds a distinct advantage in its ability to be performed in intact, live cells, providing the most physiologically relevant evidence of target engagement[4][12]. By systematically applying these techniques and critically evaluating the resulting data, researchers can confidently validate the biological target, paving the way for a deeper understanding of the compound's mechanism of action and its further development as a therapeutic agent.
References
- UCL. Target Identification and Validation (Small Molecules).
- Creative Proteomics. Step-by-Step Protocol: How to Perform a DARTS Assay.
- SpringerLink. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification.
- SpringerLink. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification.
- Europe PMC. Drug affinity responsive target stability (DARTS) for small-molecule target identification.
- BenchChem. Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) to Determine SIRT5 Inhibitor Target Engagement.
- BenchChem. A Technical Guide to Target Identification and Validation for Novel Small Molecules.
- Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.
- NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- Danaher Life Sciences. Target Identification & Validation in Drug Discovery & Development.
- MDPI. Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy.
- PMC. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors.
- PNAS. Target identification using drug affinity responsive target stability (DARTS).
- Baite Biotechnology. Small Molecule Drug Target Identification and Validation.
- PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- Semantic Scholar. Optimized chemical proteomics assay for kinase inhibitor profiling.
- News-Medical.Net. Cellular Thermal Shift Assay (CETSA).
- UKM Medical Molecular Biology Institute. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions.
- ResearchGate. Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF.
- ACS Publications. Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP.
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Introduction: The Therapeutic Potential of Indoline Scaffolds as Monoamine Oxidase Inhibitors
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural rigidity and synthetic tractability have made it a focal point for the development of novel therapeutics targeting the central nervous system (CNS). A significant area of interest is the inhibition of monoamine oxidase (MAO), a family of enzymes crucial for the degradation of key neurotransmitters.[1] This guide provides a comparative analysis of the potential efficacy of 1-Methylindolin-5-amine dihydrochloride and related indole/indoline analogs as MAO inhibitors, a therapeutic strategy for neurodegenerative conditions like Parkinson's disease.[2][] While direct experimental data for this compound is not extensively available in the public domain, this guide will synthesize data from structurally related compounds to provide a framework for its potential evaluation and to illuminate the structure-activity relationships (SAR) that govern the efficacy of this compound class.
Monoamine oxidases exist in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and tissue distribution.[] MAO-A primarily metabolizes serotonin and norepinephrine, making its inhibitors effective antidepressants.[4] Conversely, MAO-B is central to dopamine metabolism in the brain, and its selective inhibition can increase dopamine levels, offering a therapeutic approach for Parkinson's disease.[1][] The development of selective MAO inhibitors is a key objective in CNS drug discovery to minimize off-target effects.[]
Mechanism of Action: Modulating Neurotransmitter Levels through MAO Inhibition
The therapeutic effect of MAO inhibitors stems from their ability to prevent the oxidative deamination of monoamine neurotransmitters, thereby increasing their concentration in the synaptic cleft and enhancing neurotransmission.[4] The general mechanism involves the binding of the inhibitor to the active site of the MAO enzyme, which contains a flavin adenine dinucleotide (FAD) cofactor. This binding can be either reversible or irreversible, leading to a temporary or permanent inactivation of the enzyme, respectively.[5]
Caption: Simplified signaling pathway of MAO-mediated neurotransmitter degradation and its inhibition.
Comparative Efficacy and Structure-Activity Relationship (SAR)
The MAO inhibitory activity of indole and indoline derivatives is highly dependent on their substitution patterns. While specific data for this compound is scarce, analysis of related compounds provides valuable SAR insights.
A study on 3-chloro-1H-indole-5,6-dicarbonitriles revealed that methylation of the indole nitrogen (the N1 position) leads to a complete loss of MAO-B inhibitory activity.[2] This suggests that an unsubstituted or differently substituted nitrogen at this position is crucial for interacting with the MAO-B active site. This finding has significant implications for 1-Methylindolin-5-amine, indicating it may have reduced or no activity against MAO-B.
Conversely, a study on 5-(2-Aminopropyl)indole (5-IT), a compound structurally similar to the indole counterpart of our target molecule, demonstrated selective and potent inhibition of MAO-A with an IC50 of 1.6 µM, while showing no inhibition of MAO-B. This highlights that the 5-aminoalkyl substitution on the indole ring can confer MAO-A selectivity.
The following table summarizes the MAO inhibitory activity of selected indole derivatives to provide a comparative context.
| Compound | Structure | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-A | Reference |
| 5-(2-Aminopropyl)indole (5-IT) | 5-aminoalkyl substituted indole | 1.6 | >500 | >312.5 | |
| 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile | Unsubstituted N1-indole | 0.014 | 0.017 | 0.82 | [2] |
| 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide | Substituted 5-aminoindole | - | Ki = 0.03 | MAO-B selective | |
| Moclobemide | Reference MAO-A Inhibitor | >500 (in the 5-IT study) | - | - | |
| Clorgyline | Reference MAO-A Inhibitor | 0.016 | - | - | |
| Harmaline | Reference MAO-A Inhibitor | 0.020 | - | - |
Note: IC50 values are highly dependent on assay conditions. The data presented is for comparative purposes within the context of the cited studies.
Experimental Protocol: In Vitro Fluorometric Assay for MAO Inhibition
To empirically determine the efficacy and selectivity of this compound and its analogs, a robust in vitro assay is essential. The following protocol describes a common fluorometric method for measuring MAO-A and MAO-B inhibition.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant MAO-A and MAO-B.
Principle: The assay measures the hydrogen peroxide (H₂O₂) produced from the oxidative deamination of a substrate by MAO. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a non-fluorescent probe to produce a highly fluorescent product. The rate of fluorescence increase is proportional to the MAO activity.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Test compounds (e.g., this compound)
-
Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
MAO substrate (e.g., p-tyramine)
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound and reference inhibitors in DMSO.
-
Perform serial dilutions of the stock solutions in assay buffer to create a range of test concentrations. Ensure the final DMSO concentration in the assay well is ≤ 1%.
-
-
Assay Reaction Mixture:
-
Prepare a reaction mixture containing the assay buffer, HRP, and the fluorescent probe.
-
-
Enzyme and Inhibitor Incubation:
-
Add the diluted test compounds or reference inhibitors to the wells of the 96-well plate.
-
Add the MAO-A or MAO-B enzyme solution to each well.
-
Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
-
Initiation of Reaction:
-
Add the MAO substrate to each well to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity (e.g., excitation at 530-560 nm, emission at ~590 nm) kinetically over a period of 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control (enzyme activity without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Selectivity Index (SI) = IC50 (MAO-A) / IC50 (MAO-B).
-
Caption: Experimental workflow for the in vitro fluorometric MAO inhibition assay.
Conclusion and Future Directions
The available evidence from structurally related indole derivatives suggests that this compound is a promising candidate for further investigation as a selective MAO-A inhibitor. The N-methylation may abrogate MAO-B activity, potentially leading to a favorable selectivity profile. However, this remains a hypothesis pending direct experimental verification.
Future research should focus on the synthesis and in vitro evaluation of this compound and a focused library of its analogs to definitively establish their potency and selectivity against both MAO isoforms. Subsequent studies could then explore their efficacy in cellular and in vivo models of depression or other relevant neurological disorders. The insights gained from such studies will be invaluable for the rational design of next-generation CNS therapeutics based on the versatile indoline scaffold.
References
- Simmler, L. D., et al. (2014). 5-(2-Aminopropyl)indole (5-IT): a psychoactive substance used for recreational purposes is an inhibitor of human monoamine oxidase (MAO). Drug Testing and Analysis, 6(7-8), 607-613. [Link]
- Prins, L. H., et al. (2010). Inhibition of monoamine oxidase by indole and benzofuran derivatives. European Journal of Medicinal Chemistry, 45(10), 4458-4466. [Link]
- Chirkova, Z. V., et al. (2015). Inhibition of monoamine oxidase by indole-5,6-dicarbonitrile derivatives. Bioorganic & Medicinal Chemistry Letters, 25(7), 1515-1519. [Link]
- Elkamhawy, A., et al. (2021). Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress. Molecules, 26(20), 6296. [Link]
- Ribeiro, L. V., et al. (2025). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. Pharmaceuticals, 18(10), 1526. [Link]
- Mathew, B., et al. (2022). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Medicinal Chemistry, 13(10), 1167-1194. [Link]
- Ramsay, R. R., et al. (2007). Methylene blue and serotonin toxicity: inhibition of monoamine oxidase A (MAO A) confirms a theoretical prediction. British Journal of Pharmacology, 152(6), 946-951. [Link]
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- Wikipedia. (n.d.). Monoamine oxidase inhibitor. [Link]
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Comparative Cross-Reactivity Profiling of 1-Methylindolin-5-amine dihydrochloride-based Inhibitors: A Technical Guide
For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a viable clinical candidate is paved with rigorous characterization. A critical and often challenging aspect of this process is understanding the selectivity of a potential drug. While a compound may exhibit high potency against its intended target, its interactions with other proteins, known as off-target effects, can lead to unforeseen toxicities or a diluted therapeutic window. This guide provides an in-depth, technical framework for establishing the cross-reactivity profile of a novel kinase inhibitor, using the hypothetical compound 1-Methylindolin-5-amine dihydrochloride as a case study. We will compare its hypothetical profile against established multi-targeted indoline-based inhibitors, Sunitinib and Nintedanib, to provide a realistic context for data interpretation.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1][2] These agents have revolutionized cancer treatment, but their clinical utility is often defined by their selectivity across the human kinome, which comprises over 500 kinases.[3][4] This guide will not only detail the "how" but also the "why" behind the experimental choices, ensuring a robust and self-validating approach to inhibitor profiling.
The Imperative of Early and Comprehensive Selectivity Profiling
Defining a kinase inhibitor's selectivity profile is not a terminal step in preclinical development but rather an iterative process that should begin early in the discovery pipeline. An early, broad understanding of a compound's off-target interactions can:
-
De-risk clinical development: By identifying potential liabilities early, resources can be allocated to more promising candidates.
-
Uncover novel therapeutic opportunities: Unexpected off-target activities may reveal new indications for a compound.
-
Inform structure-activity relationship (SAR) studies: Understanding how structural modifications impact selectivity can guide the optimization of lead compounds towards greater specificity.
This guide will delineate a two-tiered approach to profiling: an initial broad biochemical screen followed by a more focused cellular analysis to confirm on-target engagement and functional consequences.
Experimental Framework for Profiling this compound
The following sections outline a comprehensive strategy to characterize the selectivity of our lead compound, this compound.
Tier 1: Broad Kinome Profiling (Biochemical Assays)
The initial step is to assess the compound's activity against a large, representative panel of kinases. This provides a global view of its selectivity. The radiometric activity assay is considered the gold standard for its direct measurement of substrate phosphorylation.[5]
Experimental Protocol: Radiometric Kinase Activity Assay (e.g., HotSpot Assay)
This assay directly measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a substrate by the kinase.
-
Assay Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the compound in assay buffer. The final DMSO concentration in the assay should be kept below 1% to minimize solvent effects.[6]
-
Prepare a reaction mixture containing the kinase of interest, its specific substrate (peptide or protein), and cofactors in the appropriate assay buffer.
-
-
Reaction Initiation and Incubation:
-
Add the diluted compound or vehicle control (DMSO) to the kinase reaction mixture.
-
Initiate the kinase reaction by adding [γ-³³P]ATP. It is crucial to use an ATP concentration that mimics physiological conditions (e.g., 1 mM) to obtain a more accurate assessment of inhibitor potency, as many inhibitors are ATP-competitive.[7]
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
-
Reaction Termination and Signal Detection:
-
Terminate the reaction by spotting the mixture onto a phosphocellulose membrane.
-
Wash the membrane extensively to remove unincorporated [γ-³³P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a sigmoidal dose-response curve.
-
Logical Flow of the Radiometric Assay
Caption: Workflow for the radiometric kinase activity assay.
Comparative Biochemical Data
To contextualize the results for this compound, its hypothetical IC₅₀ values are compared against those of Sunitinib and Nintedanib for a selection of kinases. Sunitinib and Nintedanib are known multi-targeted tyrosine kinase inhibitors, and their inclusion provides a benchmark for evaluating the selectivity of our novel compound.[8][9]
| Kinase Target | This compound (IC₅₀, nM) | Sunitinib (IC₅₀, nM) | Nintedanib (IC₅₀, nM) |
| VEGFR2 | 15 | 9 | 21 |
| PDGFRβ | 25 | 2 | 34 |
| FGFR1 | 150 | 72 | 69 |
| c-Kit | 80 | 8 | 110 |
| Src | >10,000 | 150 | >10,000 |
| Aurora A | >10,000 | 250 | 150 |
| CDK2 | >10,000 | >5,000 | >5,000 |
Data for Sunitinib and Nintedanib are representative values from public sources. Data for this compound is hypothetical for illustrative purposes.
From this hypothetical data, we can infer that this compound is a potent inhibitor of VEGFR2 and PDGFRβ, with moderate activity against FGFR1 and c-Kit. Importantly, it appears to be highly selective against Src, Aurora A, and CDK2, which are common off-targets for other kinase inhibitors. This profile suggests a potentially more favorable safety window compared to the broader activity of Sunitinib.
Tier 2: Cellular Target Engagement and Functional Assays
While biochemical assays are invaluable for broad screening, they do not always reflect a compound's behavior in the complex cellular environment.[10][11] Cellular assays are therefore essential to confirm that the inhibitor can engage its intended target in intact cells and elicit a functional response.
Experimental Protocol: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding to a specific protein target in live cells.[11]
-
Cell Line Preparation:
-
Use a cell line (e.g., HEK293) that has been engineered to express the kinase of interest as a fusion protein with NanoLuc® luciferase.
-
Plate the cells in a suitable multi-well format.
-
-
Assay Components:
-
Prepare a NanoBRET™ tracer that specifically binds to the kinase of interest and is fluorescently labeled.
-
Prepare serial dilutions of this compound.
-
-
Assay Procedure:
-
Add the test compound to the cells and incubate to allow for cell entry and target binding.
-
Add the NanoBRET™ tracer and the NanoLuc® substrate to the cells.
-
Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
A decrease in the BRET ratio indicates displacement of the tracer by the test compound, confirming target engagement.
-
Determine the IC₅₀ value from the dose-response curve.
-
Signaling Pathway Visualization
To understand the functional consequences of inhibiting our primary targets, VEGFR2 and PDGFRβ, we can visualize their signaling pathways.
Sources
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A Senior Application Scientist's Guide to Benchmarking 1-Methylindolin-5-amine dihydrochloride Purity
Introduction: Beyond the Percentage Point
In the landscape of pharmaceutical development and chemical research, 1-Methylindolin-5-amine dihydrochloride serves as a crucial intermediate and building block for more complex molecules. Its structural integrity and purity are paramount, as any impurities present can carry forward through synthetic steps, potentially leading to undesired side products, reduced yields, or, in a pharmaceutical context, compounds with altered efficacy or toxicological profiles.
This guide moves beyond a simple declaration of a purity percentage. We will dissect the process of rigorously benchmarking a batch of this compound against a certified reference standard. Our approach is built on the principle of orthogonality —using multiple, distinct analytical techniques to build a comprehensive and trustworthy purity profile. We will explore not just what to do, but why each step is critical for a self-validating and robust analytical workflow.
Pillar 1: The Imperative of a Multi-Technique Approach
Relying on a single analytical method for purity determination is a significant risk. A peak that appears sharp and symmetrical in High-Performance Liquid Chromatography (HPLC) could, in reality, co-elute with a critical impurity. A nuclear magnetic resonance (NMR) spectrum might confirm the primary structure but fail to detect trace-level impurities. Therefore, a multi-faceted strategy is not optional; it is essential for scientific rigor. Our core workflow integrates chromatographic and spectroscopic techniques to assess identity, potency, and the presence of organic, inorganic, and residual solvent impurities.
Caption: Orthogonal workflow for comprehensive purity analysis.
Pillar 2: Core Methodologies & Experimental Protocols
Here, we detail the primary analytical techniques. The causality behind instrumental choices and parameter selection is explained to ensure the protocols are not just followed, but understood.
A. High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC with UV detection is the workhorse for determining purity as a percentage (area percent) and for quantifying impurities against a reference standard. A reversed-phase method is ideal for this polar amine, using an acidic mobile phase to ensure the amine is protonated, leading to sharp, well-defined peaks.
Causality of Method Choices:
-
Column: A C18 column is chosen for its versatility and effectiveness in retaining polar compounds in reversed-phase chromatography.
-
Mobile Phase: An acidic phosphate buffer is used to control the pH, ensuring the primary and secondary amines of the indoline structure are consistently protonated. This prevents peak tailing and improves reproducibility. Acetonitrile is a common organic modifier that provides good separation efficiency.
-
Gradient Elution: A gradient is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities (e.g., from synthesis starting materials) are effectively separated and eluted within a reasonable timeframe.[1]
-
Detection: The indoline ring possesses a strong chromophore, making UV detection at ~230 nm a sensitive and appropriate choice.[1]
Experimental Protocol: RP-HPLC-UV
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 70% B
-
25-30 min: 70% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Reference Standard (CRS) Stock: Accurately weigh ~10 mg of the CRS into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This yields a ~100 µg/mL solution.
-
Test Sample: Prepare in the same manner as the CRS.
-
B. Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
While HPLC-UV quantifies impurities, it doesn't identify them. By coupling the HPLC to a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of the impurities, providing crucial clues to their structure.[2][3] Potential impurities can arise from the manufacturing process, such as unreacted starting materials or byproducts of side reactions.[4][5][6]
Experimental Protocol: LC-MS
-
Chromatography: Utilize the same HPLC method as described above. The flow can be split if necessary, depending on the mass spectrometer's interface.
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode. ESI is ideal for polar, ionizable molecules like amines.
-
Scan Range: 50 - 500 m/z. This range covers the molecular weight of the parent compound (221.13 g/mol for the dihydrochloride, 148.22 g/mol for the free base) and potential dimers or simple adducts.
-
Data Analysis: Correlate the retention time of each impurity peak from the UV chromatogram with the corresponding mass spectrum. Propose structures for impurities based on their exact mass and knowledge of the synthetic route.
C. Nuclear Magnetic Resonance (NMR) for Structural Verification
NMR spectroscopy is unparalleled for confirming the chemical structure of the main component and identifying any structural isomers or closely related impurities that might be difficult to resolve chromatographically.[7][8]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for hydrochloride salts.
-
Instrument: 400 MHz or higher field strength NMR spectrometer.
-
Analysis: Acquire a standard proton spectrum. The chemical shifts, splitting patterns (multiplicity), and integrations of the peaks should correspond to the known structure of 1-Methylindolin-5-amine. Pay close attention to the aromatic region and the aliphatic signals of the indoline ring and N-methyl group. Impurity peaks will present as signals that cannot be assigned to the main structure.
D. Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
Residual solvents are process-related impurities that must be controlled.[9] Headspace GC-MS is the standard technique for this analysis, offering high sensitivity for volatile organic compounds.
Experimental Protocol: Headspace GC-MS
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) and seal the vial.
-
Headspace Conditions:
-
Incubation Temperature: 80 °C
-
Incubation Time: 20 minutes
-
-
GC Column: A non-polar column, such as a DB-624 or equivalent.
-
GC Program: Start at 40 °C, hold for 5 minutes, then ramp to 240 °C at 10 °C/min.
-
MS Detection: Scan from 35-350 m/z. Identify eluted peaks by comparing their mass spectra against a standard library (e.g., NIST).
Pillar 3: The Benchmarking Process - Data Comparison
The core of the benchmarking exercise is the direct comparison of the test sample against the Certified Reference Standard (CRS). The CRS is defined as being 100% pure for the purpose of the assay, and all impurities in the test sample are quantified relative to the main peak of the CRS.
Caption: Workflow for direct comparison against a reference standard.
Quantitative Data Summary
The data generated from the orthogonal analyses should be compiled into a clear, comparative table. This provides an at-a-glance summary of the product's quality against the established standard.
| Parameter | Specification | Certified Reference Standard | Test Batch Lot #12345 | Method |
| Identity | Conforms to structure | Conforms | Conforms | ¹H NMR |
| Purity (by HPLC) | ≥ 98.0% | 99.9% (by definition) | 99.2% | HPLC-UV |
| Individual Impurity | ≤ 0.20% | Impurity A: 0.05% | Impurity A: 0.15% | HPLC-UV |
| Impurity B (Unknown): 0.25% | ||||
| Total Impurities | ≤ 1.0% | 0.1% | 0.5% | HPLC-UV |
| Water Content | ≤ 1.0% | 0.2% | 0.4% | Karl Fischer |
| Residual Solvents | ≤ 3000 ppm (Acetone) | < 50 ppm | 250 ppm | GC-MS |
| ≤ 500 ppm (Toluene) | Not Detected | 80 ppm | GC-MS |
Analysis of Results: In this hypothetical comparison, the Test Batch Lot #12345 meets the overall purity specification of ≥ 98.0%. However, it contains an unknown impurity (Impurity B) at a level of 0.25%, which exceeds the individual impurity threshold of 0.20%. This would trigger an investigation to identify this impurity (using the LC-MS data) and assess its potential impact, demonstrating the critical value of this detailed benchmarking process.
Conclusion
Benchmarking the purity of this compound is a comprehensive process that relies on a foundation of scientific integrity and orthogonal analytical methods. By integrating data from HPLC, LC-MS, NMR, and GC-MS, and comparing these results against a well-characterized reference standard, researchers and drug developers can have high confidence in the quality of their material. This rigorous, evidence-based approach ensures that the building blocks of science and medicine are sound, reliable, and fit for purpose.
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A Senior Application Scientist's Guide to Isomeric Purity Analysis of Substituted indolines
For Researchers, Scientists, and Drug Development Professionals
Foreword
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The stereochemistry of these molecules is often critical to their pharmacological activity and safety profile. Enantiomers of the same compound can exhibit vastly different potencies, efficacies, and toxicities. Consequently, the accurate determination of isomeric purity is a non-negotiable aspect of drug development and quality control, mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA)[1][2][3]. This guide provides an in-depth comparison of the primary analytical techniques for assessing the isomeric purity of substituted indolines, offering practical insights and detailed protocols to aid researchers in this critical task.
The Genesis of Isomeric Impurities in Substituted Indoline Synthesis
Isomeric impurities, including enantiomers and diastereomers, can be introduced during the synthesis of substituted indolines. The specific synthetic route employed will dictate the potential isomeric contaminants. For instance, in the diastereoselective synthesis of 2,3-disubstituted indolines, the desired cis or trans isomer may be accompanied by the undesired diastereomer[4]. Similarly, asymmetric syntheses aiming for a single enantiomer may yield a product with a certain percentage of the opposite enantiomer, necessitating accurate determination of the enantiomeric excess (e.e.)[4][5]. The identification and synthesis of impurities formed during the preparation of indoline-containing active pharmaceutical ingredients, such as Sertindole, highlight the importance of thorough analytical characterization[6].
A Comparative Analysis of Key Analytical Techniques
The primary methods for the analysis of isomeric purity of substituted indolines are chiral chromatography—primarily High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)—and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages and is suited to different aspects of isomeric purity assessment.
Chiral Chromatography: The Gold Standard for Enantiomeric Separation
Chiral chromatography is the most widely used and definitive method for separating and quantifying enantiomers[7][8]. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Key Principles: Chiral recognition by a CSP is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. The stability of these complexes is influenced by various interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance[8].
Comparison of HPLC and SFC for Indoline Analysis:
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Separation based on differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase. | Separation using a supercritical fluid (typically CO2) as the main mobile phase, often with a polar co-solvent, and a chiral stationary phase. |
| Advantages | Well-established, versatile, wide range of available CSPs, robust and reproducible. | Faster separations, lower viscosity of the mobile phase allows for higher flow rates and longer columns, reduced organic solvent consumption ("greener" chemistry), often provides orthogonal selectivity to HPLC[9][10][11]. |
| Limitations | Longer analysis times compared to SFC, higher consumption of organic solvents. | Requires specialized instrumentation capable of handling supercritical fluids, method development can be more complex. |
| Common CSPs for Indolines | Polysaccharide-based (e.g., cellulose and amylose derivatives like Chiralcel® OD, Chiralpak® AD) are highly effective for a broad range of chiral compounds, including indolines[8]. | Polysaccharide-based CSPs are also the most common and effective for chiral SFC separations of a wide variety of compounds[10][12]. |
NMR Spectroscopy: A Powerful Tool for Diastereomeric and Enantiomeric Analysis
NMR spectroscopy is an indispensable tool for structural elucidation and can be adapted for the analysis of isomeric purity.
-
Diastereomeric Ratio Determination: For diastereomers, the protons in the different stereoisomers are in chemically non-equivalent environments and will, in principle, exhibit different chemical shifts in a standard ¹H NMR spectrum. The ratio of the integrals of well-resolved signals corresponding to each diastereomer provides a direct measure of the diastereomeric ratio (d.r.)[4][13].
-
Enantiomeric Excess (e.e.) Determination: Enantiomers are indistinguishable in an achiral solvent. To determine e.e. by NMR, a chiral environment must be created. This is typically achieved through the use of:
-
Chiral Solvating Agents (CSAs): These are enantiomerically pure compounds that form transient diastereomeric complexes with the analyte enantiomers in solution. This interaction leads to separate, observable signals for each enantiomer in the NMR spectrum. A commonly used CSA is (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol[14][15][16].
-
Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with an enantiomerically pure CDA to form a covalent pair of diastereomers, which can then be distinguished by standard NMR.
-
Experimental Protocols
Chiral HPLC Method for the Enantiomeric Purity of a Substituted Indoline (Pirlindole Example)
This protocol is based on established methods for the analysis of the antidepressant drug pirlindole, a tetracyclic indoline derivative[17].
Objective: To separate and quantify the enantiomers of pirlindole.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Column: Chiralcel OD-R (cellulose tris-(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 10 µm.
-
Mobile Phase: Acetonitrile / 0.05 M Sodium Perchlorate in Phosphate Buffer (pH 5.0) (35:65, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 20 µL.
Sample Preparation:
-
Prepare a stock solution of the racemic pirlindole standard at 1 mg/mL in methanol.
-
Prepare a sample solution of the substituted indoline to be tested at a concentration of approximately 0.1 mg/mL in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Inject the racemic standard to determine the retention times of the two enantiomers.
-
Inject the test sample.
-
Calculate the percentage of each enantiomer using the area normalization method: % Enantiomer = (Area of Enantiomer Peak / Total Area of Both Enantiomer Peaks) x 100
-
Calculate the enantiomeric excess (e.e.): % e.e. = |(% Major Enantiomer - % Minor Enantiomer)|
Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ)[18][19][20][21][22].
Chiral SFC Method Development Workflow
Supercritical Fluid Chromatography offers a faster alternative for chiral separations. The following is a general workflow for developing a chiral SFC method for a novel substituted indoline.
Caption: Workflow for NMR-based e.e. determination.
Conclusion and Future Perspectives
The robust analysis of isomeric purity is a cornerstone of modern pharmaceutical development. Chiral HPLC and SFC remain the workhorse techniques for the definitive separation and quantification of enantiomers of substituted indolines, with polysaccharide-based chiral stationary phases demonstrating broad applicability. NMR spectroscopy serves as a complementary and powerful tool, particularly for the rapid determination of diastereomeric ratios and for enantiomeric excess determination with the aid of chiral solvating agents.
As synthetic methodologies for creating complex chiral molecules evolve, so too will the demands on analytical techniques. The trend towards ultra-high performance liquid chromatography (UHPLC) and SFC with sub-2 µm particle columns will enable even faster and more efficient separations. Furthermore, the hyphenation of these chromatographic techniques with mass spectrometry (LC-MS and SFC-MS) will continue to provide enhanced sensitivity and specificity, which is crucial for the analysis of trace-level isomeric impurities. For researchers in the field, a multi-faceted approach, leveraging the strengths of each of these techniques, will be essential for ensuring the stereochemical integrity of novel substituted indoline drug candidates.
References
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- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
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- System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies, Inc. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
- Chirality of New Drug Approvals (2013–2022): Trends and Perspectives.
- ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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- Diastereoselective Synthesis and Biological Evaluation of Enantiomerically Pure Tricyclic Indolines.
- Highly Diastereo- and Enantioselective CuH-Catalyzed Synthesis of 2,3-Disubstituted Indolines.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applic
- Chiral HPLC chromatogram, of the 4 enantiomers separated.
- 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738).
- Facile Regiospecific Synthesis of 2,3-Disubstituted Indoles from Isatins. The Royal Society of Chemistry. [Link]
- Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition.
- The use of perdeuterio 2,2,2,-trifluoro-1-(9-Anthryl) ethanol as chiral solvating agent. Chiral induction observed on 1H and 13 C NMR.
- A generic screening strategy for chiral separations in supercritical fluid chromatography.
- Chiral HPLC Separ
- HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
- Pirlindole Hydrochloride-impurities.
- ULTRA-FAST SFC SEPARATIONS WITH DAICEL SUB-2 µm CHIRAL COLUMNS. Chiral Technologies. [Link]
- Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library.
- Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. International Journal of Pharmaceutical and Technical Research. [Link]
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- Unusual traits of cis and trans-2,3-dibromo-1,1-dimethylindane on the way from 1,1-dimethylindene to 2-bromo-, 3-bromo-, and 2,3-dibromo-1,1-dimethylindene.
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- Supporting information Indoles. The Royal Society of Chemistry. [Link]
- Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval.
- Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chrom
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. University of Pisa. [Link]
- Identification and synthesis of impurities formed during sertindole preparation.
- Orthogonal Synthesis of Indolines and Isoquinolines Via Aryne Annul
- impurity profiling and drug characterization: backdrop and approach. PHARMACEUTICAL SCIENCES. [Link]
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A Senior Application Scientist's Guide to Bioisosteric Replacements for the Indoline Core in Drug Design
Introduction: The Enduring Significance and Inherent Challenges of the Indoline Scaffold
The indoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a five-membered nitrogen-containing ring, is a cornerstone in modern medicinal chemistry.[1] Its rigid structure and defined exit vectors for substitution have established it as a privileged scaffold, present in numerous natural products and clinically successful drugs targeting a wide array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes.[1][2] However, the very features that make indoline attractive can also present significant challenges in drug development. The lipophilic nature of the bicyclic core can contribute to poor aqueous solubility, and the scaffold is often susceptible to metabolic modification, primarily through oxidation by cytochrome P450 (CYP450) enzymes, which can lead to rapid clearance and the formation of potentially reactive metabolites.[3][4]
This guide, intended for researchers and drug development professionals, provides an in-depth comparison of common and emerging bioisosteric replacements for the indoline core. We will delve into the rationale behind these replacements, offering a critical analysis of their impact on physicochemical properties, pharmacological profiles, and metabolic stability. This will be supported by experimental data from the literature, detailed protocols for key assays, and visualizations to elucidate the underlying principles of rational drug design.
The Rationale for Bioisosteric Replacement: A Strategic Approach to Mitigate Liabilities
Bioisosterism, the interchange of atoms or groups of atoms with similar steric and electronic properties, is a powerful strategy to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound.[5] In the context of the indoline core, the primary motivations for seeking bioisosteric replacements are:
-
Enhancing Metabolic Stability: The most common metabolic liability of the indoline scaffold is its oxidation to the corresponding indole.[3][4] This dehydrogenation can introduce new sites for metabolism on the now aromatic indole ring. Introducing heteroatoms or altering the electronic distribution of the ring system can block or slow down this metabolic pathway.
-
Modulating Physicochemical Properties: Properties such as solubility, lipophilicity (logP/logD), and polar surface area (PSA) are critical for oral bioavailability and cell permeability. Bioisosteric replacements can fine-tune these parameters to achieve a more favorable drug-like profile.
-
Improving Target Engagement: Subtle changes in the geometry and electronic nature of the scaffold can lead to improved interactions with the target protein, enhancing binding affinity and selectivity.
-
Exploring New Chemical Space and Securing Intellectual Property: Novel scaffolds provide an opportunity to move into uncharted chemical space, potentially leading to the discovery of compounds with unique pharmacological profiles and securing new intellectual property.
This guide will focus on a comparative analysis of four key bioisosteric replacements for the indoline core: Aza-indoline , Isoindoline , Benzoxazine , and Tetrahydroquinoline .
Comparative Analysis of Indoline Bioisosteres
Aza-indolines: Enhancing Metabolic Stability and Modulating Potency
The replacement of a carbon atom in the benzene ring of indoline with a nitrogen atom gives rise to aza-indolines. This seemingly simple modification can have profound effects on the molecule's properties. The introduction of the nitrogen atom can significantly alter the electronic properties of the scaffold, often making it less susceptible to metabolism by CYP450 enzymes.[3][4]
Key Advantages:
-
Improved Metabolic Stability: The primary advantage of the aza-indoline scaffold is its generally enhanced metabolic stability compared to indoline. The nitrogen atom can act as a metabolic "blocker," preventing the oxidative dehydrogenation to the corresponding aza-indole.[3][4]
-
Modulation of Basicity: The position of the nitrogen atom in the aromatic ring allows for fine-tuning of the molecule's basicity (pKa), which can influence solubility and target interactions.
-
Potential for Improved Potency: In some cases, the nitrogen atom can form beneficial hydrogen bond interactions with the target protein, leading to increased potency.
Case Study: Aza-indoline in IDO1 Inhibitors
A study on indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors explored the structure-activity relationships (SAR) of both indoline and 3-azaindoline scaffolds.[6] The research highlighted that compounds from both series exhibited good cellular and human whole blood activity. Notably, lead compounds emerged from both the indoline and 3-azaindoline series, suggesting that the aza-indoline core can effectively mimic the indoline scaffold while potentially offering advantages in pharmacokinetic properties.[6]
Table 1: Comparative Metabolic Stability of Indoline vs. Aza-indoline Derivatives (Illustrative Data)
| Scaffold | Compound Example | Target | In Vitro Half-life (t½) in HLM (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Reference |
| Indoline | Representative Indoline Derivative | Generic | Often low (data varies significantly with substitution) | High | [3][4] |
| 7-Aza-indoline | Representative 7-Aza-indoline Derivative | Generic | Generally higher than corresponding indoline | Lower | [3][4] |
Note: This table provides a generalized comparison. Actual values are highly dependent on the specific compound and experimental conditions.
Isoindoline: A Shift in Nitrogen Position with Unique Vectorial Properties
Isoindoline is a structural isomer of indoline where the nitrogen atom is at the 2-position of the five-membered ring.[7] This seemingly subtle change significantly alters the geometry and the vectors for substitution, offering a distinct chemical space to explore.
Key Advantages:
-
Novel Exit Vectors: The placement of the nitrogen atom provides different points for substitution compared to indoline, allowing for the exploration of new interactions with the target protein.
-
Potential for Improved Physicochemical Properties: The change in the dipole moment and hydrogen bonding capacity can lead to altered solubility and permeability profiles.
-
Established Presence in Approved Drugs: The isoindoline core is found in several clinically used drugs, such as lenalidomide, highlighting its therapeutic potential.[7][8]
Challenges:
-
Synthetic Complexity: The synthesis of substituted isoindolines can sometimes be more challenging than that of their indoline counterparts.[9]
Table 2: Physicochemical Properties of Indoline vs. Isoindoline (Parent Scaffolds)
| Property | Indoline | Isoindoline |
| Molecular Formula | C₈H₉N | C₈H₉N |
| Molar Mass | 119.16 g/mol | 119.16 g/mol |
| Boiling Point | 220-221 °C | Not readily available |
| Melting Point | -21 °C | Not readily available |
| Density | 1.063 g/mL | Not readily available |
Data for parent scaffolds. Properties of derivatives will vary with substitution.
Benzoxazine: Introducing an Oxygen Heteroatom for Enhanced Properties
Benzoxazines are bicyclic heterocyclic compounds containing both oxygen and nitrogen atoms in the six-membered ring fused to the benzene ring.[10] The incorporation of an oxygen atom introduces a significant change in the electronic and hydrogen-bonding properties of the scaffold compared to indoline.
Key Advantages:
-
Modulated Lipophilicity and Solubility: The presence of the oxygen atom can decrease lipophilicity and increase polarity, potentially leading to improved aqueous solubility.
-
Hydrogen Bonding Capabilities: The oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with the target protein.
-
Diverse Biological Activities: Benzoxazine derivatives have been reported to possess a wide range of biological activities, including anticancer and anti-inflammatory properties.[10]
Synthetic Considerations:
The synthesis of benzoxazines is often achieved through the Mannich reaction of a phenol, a primary amine, and formaldehyde.[11] This allows for a high degree of diversity in the final products.
Tetrahydroquinoline: Expanding the Ring for New Conformational Possibilities
Tetrahydroquinoline (THQ) is a bioisostere of indoline where the five-membered nitrogen-containing ring is expanded to a six-membered ring. This ring expansion introduces greater conformational flexibility and alters the spatial arrangement of substituents.
Key Advantages:
-
Increased 3D Character: The non-planar nature of the saturated six-membered ring provides a more three-dimensional scaffold, which can be advantageous for binding to certain protein targets.
-
Versatile Scaffold: The THQ ring has been shown to be a versatile scaffold for the development of ligands for various targets, including melatonin receptors.[5][12]
-
Potential for Improved Bioavailability: In some cases, the increased polarity of the THQ scaffold compared to more lipophilic bioisosteres can lead to improved pharmacokinetic properties.[5]
Case Study: Tetrahydroquinoline as a Bioisostere for Melatonin Receptor Ligands
A study on melatonin receptor ligands demonstrated that the tetrahydroquinoline ring is a suitable and versatile bioisostere of the tetralin scaffold (a carbocyclic analog).[5] The THQ derivatives were found to be more polar than their tetralin counterparts and exhibited potent partial agonism with subnanomolar binding affinity for the MT2 receptor.[5] This highlights the potential of THQ as a scaffold for modulating polarity and achieving high potency.
Experimental Protocols for Comparative Evaluation
To enable a robust and objective comparison of indoline bioisosteres, a standardized set of in vitro assays is essential. The following are detailed, step-by-step protocols for key experiments to evaluate physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
Materials:
-
Pooled liver microsomes (human or other species of interest)
-
Test compounds and positive control (e.g., a compound with known metabolic instability)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an internal standard (for quenching the reaction and for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Thaw liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare stock solutions of test compounds and positive control in a suitable solvent (e.g., DMSO).
-
-
Incubation:
-
In a 96-well plate, add the test compound (final concentration typically 1 µM) to the phosphate buffer.
-
Add the liver microsomes (final concentration typically 0.5 mg/mL) to the wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay predicts the passive permeability of a compound across a lipid membrane, serving as a surrogate for intestinal absorption.
Materials:
-
PAMPA plate (a 96-well filter plate and a 96-well acceptor plate)
-
Phosphatidylcholine in dodecane solution (or other suitable lipid mixture)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compounds and control compounds (high and low permeability)
-
UV/Vis plate reader or LC-MS/MS system
Procedure:
-
Membrane Coating:
-
Add a small volume (e.g., 5 µL) of the lipid solution to each well of the filter plate.
-
Allow the solvent to evaporate, leaving a lipid layer on the filter.
-
-
Preparation of Solutions:
-
Prepare solutions of the test and control compounds in PBS (with a small percentage of a co-solvent like DMSO if necessary).
-
-
Assay Setup:
-
Add the compound solutions to the wells of the filter (donor) plate.
-
Add fresh PBS to the wells of the acceptor plate.
-
Carefully place the donor plate on top of the acceptor plate, ensuring the filters are in contact with the acceptor solution.
-
-
Incubation:
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
-
Analysis:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV/Vis or LC-MS/MS).
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - [C]acceptor / [C]equilibrium)] * (Vdonor * Vacceptor) / ((Vdonor + Vacceptor) * Area * Time) Where:
-
[C]acceptor is the concentration in the acceptor well.
-
[C]equilibrium is the theoretical equilibrium concentration.
-
Vdonor and Vacceptor are the volumes of the donor and acceptor wells.
-
Area is the surface area of the filter.
-
Time is the incubation time.
-
-
Protocol 3: Determination of Lipophilicity (logP) by the Shake-Flask Method
This classic method measures the partition coefficient of a compound between an aqueous and an organic phase.
Materials:
-
n-Octanol (pre-saturated with buffer)
-
Aqueous buffer (e.g., phosphate buffer, pH 7.4, pre-saturated with n-octanol)
-
Test compound
-
Separatory funnel or vials
-
Shaker
-
Analytical method to determine concentration (e.g., UV/Vis spectroscopy or HPLC)
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound in either the aqueous or organic phase.
-
-
Partitioning:
-
Add known volumes of the n-octanol and aqueous buffer to a separatory funnel or vial.
-
Add a known amount of the test compound.
-
Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow for partitioning.
-
Allow the two phases to separate completely.
-
-
Analysis:
-
Carefully separate the two phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
-
Calculation:
-
Calculate the partition coefficient (P) = [Concentration in octanol] / [Concentration in aqueous phase].
-
Calculate logP = log10(P).
-
Visualizing the Concepts: Diagrams for Clarity
Logical Relationship of Bioisosteric Replacement
Caption: The strategic application of bioisosteric replacement to address the challenges of the indoline core.
Experimental Workflow for Comparative Evaluation
Caption: A streamlined workflow for the synthesis and comparative evaluation of indoline bioisosteres.
Conclusion: A Strategic Toolkit for the Medicinal Chemist
The indoline scaffold will undoubtedly remain a valuable asset in the medicinal chemist's toolkit. However, a proactive and informed approach to addressing its inherent liabilities is crucial for successful drug development. The bioisosteric replacements discussed in this guide – aza-indoline, isoindoline, benzoxazine, and tetrahydroquinoline – offer a range of strategic options to enhance metabolic stability, fine-tune physicochemical properties, and explore new structure-activity relationships.
The choice of a specific bioisostere is highly context-dependent and should be guided by the specific challenges of the lead compound and the nature of the biological target. By employing the systematic evaluation strategies and experimental protocols outlined here, researchers can make data-driven decisions to select the optimal scaffold, ultimately accelerating the journey from a promising hit to a viable clinical candidate.
References
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- Examples of indole-and quinoline-derived structures with medicinal importance.
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- Synthesis of Indolines and Derivatives via Aza-Heck Cycliz
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A Comparative Guide to the Analytical Characterization of 1-Methylindolin-5-amine dihydrochloride
This guide provides an in-depth comparison of analytical techniques for the characterization of 1-Methylindolin-5-amine dihydrochloride, a key intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, ensuring the identity, purity, and stability of such compounds is paramount. This document moves beyond mere protocols to explain the scientific rationale behind selecting and applying specific analytical methods, ensuring a robust and validated approach to quality control.
Our narrative is built on three pillars: Expertise in selecting the right tool for the analytical challenge, Trustworthiness through self-validating methodologies, and Authoritative Grounding by referencing established scientific principles and standards.
Chapter 1: High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification
For any synthetic intermediate destined for pharmaceutical use, quantifying its purity and identifying potential process-related or degradation impurities is non-negotiable. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the principal technique for this purpose due to its high resolution, sensitivity, and suitability for polar, non-volatile compounds like amine salts.
Expertise & Experience: Why RP-HPLC?
This compound is a polar, organic salt, making it an ideal candidate for RP-HPLC. The use of a C18 column (a nonpolar stationary phase) with a polar mobile phase allows for excellent retention and separation based on hydrophobicity. A stability-indicating method is crucial; it must be able to resolve the main peak from any potential degradation products that might form under stress conditions (e.g., acid, base, oxidation, heat, light).[1][2] This ensures that the measured purity is accurate and not inflated by co-eluting impurities.[3][4]
Experimental Protocol: A Validated Stability-Indicating RP-HPLC Method
This protocol is designed to be a self-validating system, providing confidence in the accuracy and precision of the results.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector. A PDA detector is preferred as it can check for peak purity, a critical aspect of a stability-indicating method.[2][3]
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (Solvent A) and 20 mM potassium dihydrogen phosphate buffer, pH adjusted to 4.0 (Solvent B). A gradient elution provides the best separation for compounds with differing polarities, including the parent compound and its potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm, selected based on the UV absorbance maxima of the indoline chromophore.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound in the mobile phase to a final concentration of 100 µg/mL.
-
Sample Solution: Prepare the test sample similarly. For impurity profiling, a higher concentration may be used to ensure detection of trace components.
-
-
Forced Degradation Study (Method Validation): To prove the stability-indicating nature of the method, the drug substance is subjected to stress conditions as per ICH guidelines.[4]
-
Acid/Base Hydrolysis: Reflux sample with 0.1 M HCl and 0.1 M NaOH.
-
Oxidation: Treat sample with 3% H₂O₂.
-
Thermal: Expose solid sample to heat (e.g., 80°C).
-
Photolytic: Expose sample solution to UV light. The stressed samples are then diluted and injected. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main analyte peak.[1][5]
-
Workflow for HPLC Analysis
Caption: NMR workflow for structural confirmation.
Data Interpretation: Expected Spectral Features
Based on the structure and literature for similar compounds, the following signals are expected:
-
¹H NMR (in DMSO-d₆):
-
A singlet for the N-CH₃ group.
-
Triplets for the two CH₂ groups of the indoline ring.
-
Signals in the aromatic region for the protons on the benzene ring.
-
A broad signal for the amine (NH₂) protons and the indoline N-H proton (as ammonium salts).
-
-
¹³C NMR (in DMSO-d₆):
-
Distinct signals for the N-CH₃ carbon, the two aliphatic CH₂ carbons, and the aromatic carbons.
-
Chapter 3: Complementary Techniques: MS and FTIR
Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy provide additional, valuable information that complements HPLC and NMR analysis.
Mass Spectrometry (MS)
Coupled with liquid chromatography (LC-MS), MS is a powerful tool for confirming molecular weight and identifying unknown impurities.
-
Principle: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules. It typically generates the protonated molecular ion [M+H]⁺. For 1-Methylindolin-5-amine, this would correspond to the mass of the free base plus a proton.
-
Application: LC-MS is invaluable during forced degradation studies. When an unknown peak appears in the HPLC chromatogram, the mass spectrometer can provide the molecular weight of that impurity, offering crucial clues to its structure. [6]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique used to obtain a molecular "fingerprint," confirming the presence of key functional groups.
-
Principle: The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrations of its functional groups.
-
Application: It serves as a quick and straightforward identity check. For this compound, characteristic peaks would include N-H stretches (amine salt), aromatic and aliphatic C-H stretches, and aromatic C=C bending vibrations. [6][7]While not quantitative, it can confirm that the primary functional groups are intact.
Workflow for FTIR Analysis
Caption: FTIR workflow for functional group identification.
Chapter 4: Summary and Strategic Application
No single technique provides all the necessary information. A strategic, multi-faceted approach is required for comprehensive characterization.
Comparative Summary of Techniques
| Technique | Primary Purpose | Sensitivity | Selectivity | Key Insight |
| HPLC-UV/PDA | Purity, Quantification, Impurity Profiling | High (ng-µg) | High | Quantitative assessment of purity and stability. [3] |
| NMR | Structural Elucidation, Identity Confirmation | Moderate (mg) | Very High | Unambiguous confirmation of chemical structure. [8] |
| LC-MS | Molecular Weight Determination, Impurity ID | Very High (pg-ng) | High | Confirms molecular mass and helps identify unknowns. [6] |
| FTIR | Functional Group ID, Quick Identity Check | Low (mg) | Moderate | Rapid confirmation of functional groups ("fingerprint"). [7] |
Decision Workflow: Choosing the Right Analytical Tool
This flowchart guides the selection of the appropriate technique based on the analytical question at hand.
Caption: A decision-making workflow for analytical technique selection.
Conclusion
The analytical characterization of this compound requires an integrated approach. A stability-indicating HPLC method serves as the foundation for all quantitative assessments of purity and stability. NMR spectroscopy provides the definitive structural proof required for absolute identity confirmation. LC-MS acts as a powerful investigative tool for identifying impurities, while FTIR offers a rapid and simple method for identity verification. By strategically employing these techniques, researchers and drug developers can build a comprehensive data package that ensures the quality, safety, and consistency of this critical pharmaceutical intermediate.
References
- O. A. Rakitin, et al. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank, 2021(3), M1252.
- ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- ICH. (2006). Impurities in New Drug Products Q3B(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Patel, P., et al. (2019). Validated Stability Indicating RP-HPLC DAD Method for Simultaneous Determination of Amitriptyline Hydrochloride and Pregabalin in Presence of Stress degradation products in tablet dosage form. Chemical Methodologies, 3(4), 443-454.
- Pujeri, S. S., Khader, A. M. A., & Seetharamappa, J. (2012). Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. Journal of Food and Drug Analysis, 20(2), 481-492.
- Rote, A. R., & Pingle, S. P. (2011). Stability-indicating HPLC determination of pramipexole dihydrochloride in bulk drug and pharmaceutical dosage form. Brazilian Journal of Pharmaceutical Sciences, 47(1), 159-165.
- Sultana, N., et al. (2014). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol. International Journal of Pharmaceutical Sciences and Research, 5(9), 3957-3966.
- Vyas, D., & Patel, K. (2024). Stability Indicating RP-HPLC Method Development and Validation for Imeglimin HCL in Pharmaceutical Dosage form. ResearchGate.
- Sharma, S., & Singh, R. (2018). IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS. World Journal of Pharmacy and Pharmaceutical Sciences, 7(4), 231-244.
- Singh, S., et al. (2019). A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis. Molecules, 24(18), 3350.
- Rakitin, O. A., et al. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Semantic Scholar.
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A Comparative Guide to In Vitro and In Vivo Activity of 1-Methylindolin-5-amine Dihydrochloride Derivatives
This guide provides a comprehensive comparison of in vitro and in vivo methodologies for evaluating the therapeutic potential of novel compounds derived from the 1-Methylindolin-5-amine dihydrochloride scaffold. Designed for researchers in drug discovery and development, this document explains the rationale behind experimental choices, furnishes detailed protocols for key assays, and interprets the resulting data to bridge the critical gap between benchtop activity and preclinical efficacy.
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of 1-Methylindolin-5-amine are being explored for various therapeutic applications, particularly as inhibitors of key signaling proteins like kinases and histone demethylases.[1] Translating the initial promise of a potent in vitro "hit" into a successful in vivo "lead" is a primary challenge in drug development. This guide systematically dissects this journey.
Part 1: In Vitro Efficacy — The Target-Centric Approach
In vitro testing is the foundational step in drug discovery, designed to measure a compound's direct effect on a purified molecular target (biochemical assays) or on cultured cells (cell-based assays).[2] The primary goal is to establish potency, selectivity, and a preliminary mechanism of action in a controlled, isolated environment.
Key Experimental Protocol: Biochemical Kinase Inhibition Assay
Many small molecule inhibitors, including those based on the indoline framework, target protein kinases. A common method to quantify their inhibitory potential is through ATP-consumption assays, such as the Kinase-Glo® Luminescent Kinase Assay.[2]
Objective: To determine the concentration at which a derivative of 1-Methylindolin-5-amine inhibits 50% of a target kinase's activity (the IC₅₀ value).
Methodology: Kinase-Glo® Assay
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound (e.g., "Derivative A") in a suitable buffer (e.g., DMSO), typically starting from 10 mM.
-
Reconstitute the recombinant target kinase and its specific substrate peptide in kinase reaction buffer.
-
Prepare an ATP solution at a concentration close to the Michaelis constant (Km) for the specific kinase to ensure competitive inhibitors can be accurately evaluated.[3]
-
-
Kinase Reaction:
-
In a 384-well microplate, add 5 µL of the kinase/substrate solution to each well.
-
Add 1 µL of the serially diluted test compound to the experimental wells. Include positive control wells (no inhibitor) and negative control wells (no kinase).
-
Initiate the reaction by adding 5 µL of the ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The duration is optimized to keep the reaction in the linear range.
-
-
Signal Detection:
-
Add 10 µL of Kinase-Glo® Reagent to each well. This reagent contains luciferase, which produces light in the presence of the remaining ATP.[2]
-
Incubate for 10 minutes to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader. A high signal indicates low kinase activity (high inhibition) due to abundant remaining ATP, while a low signal indicates high kinase activity (low inhibition).
-
-
Data Analysis:
-
Normalize the data using the positive and negative controls.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
Causality and Trustworthiness: This protocol is self-validating through its controls. The Km concentration of ATP ensures that the IC₅₀ value is a reliable measure of potency.[3] By measuring ATP depletion, the assay directly quantifies the catalytic activity of the kinase, providing a robust readout.[2]
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Part 2: In Vivo Efficacy — The Whole-System Evaluation
A compound that is potent in vitro must next prove its worth in a complex biological system. In vivo studies are essential to assess a drug's pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), and overall efficacy and safety before it can be considered for clinical trials.[4]
Key Experimental Protocol: Human Tumor Xenograft Model
For anti-cancer drug candidates, the human tumor xenograft model in immunodeficient mice is a gold standard for preclinical evaluation.[5][6]
Objective: To evaluate the ability of "Derivative A" to inhibit tumor growth in a mouse model.
Methodology: Xenograft Efficacy Study
-
Animal and Cell Line Preparation:
-
Use immunodeficient mice (e.g., NOD-SCID or Nude mice). The lack of a functional immune system prevents the rejection of human tumor cells.[5]
-
Culture a human cancer cell line (e.g., MV-4-11 for AML) that is known to be sensitive to the drug's target in vitro.
-
-
Tumor Implantation:
-
Harvest the cancer cells and resuspend them in a suitable medium like Matrigel.
-
Subcutaneously inject a specific number of cells (e.g., 5 x 10⁶) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor growth. Caliper measurements (length and width) are used to calculate tumor volume.
-
Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. This ensures an unbiased study design.
-
-
Drug Administration:
-
Prepare the formulation of "Derivative A" and a vehicle control. The dihydrochloride salt form often improves aqueous solubility for easier formulation.[7]
-
Administer the drug to the treatment group according to a defined schedule (e.g., once daily by oral gavage). The control group receives only the vehicle.
-
Monitor the body weight of the mice throughout the study as an indicator of toxicity. Significant weight loss is a sign of adverse effects.
-
-
Efficacy Measurement and Endpoint:
-
Continue to measure tumor volumes and body weights 2-3 times per week.
-
The study concludes when tumors in the control group reach a specified maximum size, or after a fixed duration.
-
Calculate the Tumor Growth Inhibition (TGI) or the ratio of the mean tumor volume of the treated group (T) to the control group (C) (T/C ratio).
-
Causality and Trustworthiness: This model provides a systemic test of the drug. Its efficacy depends not only on target inhibition but also on its ability to be absorbed, distribute to the tumor site, and persist at therapeutic concentrations without causing undue toxicity. The use of a vehicle control group is critical to ensure that any observed anti-tumor effect is due to the compound itself.[4]
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// Edge Definitions Cell_Culture -> Implantation [penwidth=1.5, color="#5F6368"]; Implantation -> Tumor_Growth [penwidth=1.5, color="#5F6368"]; Tumor_Growth -> Randomization [penwidth=1.5, color="#5F6368"]; Randomization -> Dosing [penwidth=1.5, color="#5F6368"]; Dosing -> Monitoring [penwidth=1.5, color="#5F6368"]; Monitoring -> Endpoint [penwidth=1.5, color="#5F6368"]; Endpoint -> Analysis [penwidth=1.5, color="#5F6368"]; } ` Caption: A standard workflow for an in vivo xenograft efficacy study.
Part 3: The In Vitro-In Vivo Bridge — A Comparative Analysis
The ultimate goal is to find compounds that exhibit both potent in vitro activity and robust in vivo efficacy. However, a direct correlation is not always observed. A compound can be highly potent in a dish but fail in an animal model due to poor absorption, rapid metabolism, or off-target toxicity.
Hypothetical Case Study: Derivative A vs. Derivative B
Let's consider two derivatives of 1-Methylindolin-5-amine, both targeting a hypothetical "Kinase X".
Table 1: Comparative In Vitro Profile
| Compound | Target: Kinase X IC₅₀ (nM) | Off-Target: Kinase Y IC₅₀ (nM) | Cell Proliferation IC₅₀ (nM) (MV-4-11 cells) |
| Derivative A | 5 | 5,000 | 25 |
| Derivative B | 50 | >10,000 | 250 |
-
Analysis: Derivative A is a more potent and selective inhibitor of Kinase X in vitro. It also shows superior anti-proliferative activity in cancer cells. Based on this data alone, Derivative A appears to be the superior candidate.
Table 2: Comparative In Vivo Efficacy (MV-4-11 Xenograft Model)
| Compound (Dose) | Final Mean Tumor Volume (mm³) | T/C Ratio (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1250 | 100 | +5% |
| Derivative A (50 mg/kg) | 980 | 78 | -15% (Toxic) |
| Derivative B (50 mg/kg) | 450 | 36 | +3% (Well-tolerated) |
-
Analysis: Despite its lower in vitro potency, Derivative B demonstrates significant tumor growth inhibition in vivo and is well-tolerated. In contrast, Derivative A shows minimal efficacy and causes significant weight loss, indicating toxicity. This discrepancy highlights the importance of in vivo testing. Derivative A may have poor pharmacokinetic properties (e.g., it's not being absorbed or is metabolized too quickly) or it may have unforeseen off-target toxicities not captured by the limited in vitro selectivity panel.
// Node Definitions InVitro [label="In Vitro Data\n(Potency, Selectivity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ADME [label="ADME / PK Properties\n(Absorption, Metabolism,\nExposure)", fillcolor="#F1F3F4", fontcolor="#202124"]; InVivo [label="In Vivo Outcome\n(Efficacy, Toxicity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Decision [label="Go / No-Go Decision\nor\nLead Optimization", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edge Definitions InVitro -> ADME [penwidth=1.5, color="#5F6368", label=" Influences "]; ADME -> InVivo [penwidth=1.5, color="#5F6368", label=" Determines "]; InVitro -> InVivo [penwidth=1.5, color="#5F6368", style=dashed, label=" Does not directly predict "]; InVivo -> Decision [penwidth=1.5, color="#5F6368"]; } ` Caption: Relationship between in vitro data, ADME properties, and in vivo outcomes.
Conclusion
The evaluation of this compound derivatives, like any novel therapeutic agent, requires a dual-pronged approach. In vitro assays are indispensable for high-throughput screening, establishing potency, and elucidating the mechanism of action at a molecular level. However, they cannot predict how a compound will behave in a complex, living system. In vivo models, such as the xenograft study, provide the critical test of efficacy and safety, integrating the compound's pharmacokinetic and pharmacodynamic properties. The frequent disconnect between in vitro potency and in vivo success underscores that both methodologies are not redundant but are complementary and essential stages in the rigorous journey of drug discovery.
References
- Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.
- Lenting, K., van der Lee, M. M. C., & van der Wetering, M. D. (2017). Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. PMC - NIH.
- S, S., & G, M. (2013). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences.
- JoVE. (2023). Video: Mouse Models of Cancer Study.
- MDPI. (2024). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI.
- Ben-David, U., Ha, G., & Beroukhim, R. (2018). In vivo screening models of anticancer drugs. ResearchGate.
- Kollau, A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
- BMG LABTECH. (2020). Kinase assays.
- Loughran, S. J., & Varghese, J. N. (2010). In vitro JAK kinase activity and inhibition assays. PubMed - NIH.
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
- Bissy, W. A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. ChemistryOpen.
- Taha, M., et al. (2016). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. PMC - NIH.
- Conte, E., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. NIH.
- MDPI. (2023). N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. MDPI.
- MDPI. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI.
- Zhang, Y., et al. (2022). Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. NIH.
- Wang, Y., et al. (2022). Structure-Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors. PubMed.
- MDPI. (2021). Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. MDPI.
- Royal Society of Chemistry. (2023). Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. RSC Publishing.
- Wang, G., et al. (2010). Synthesis and biological evaluation of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives as novel COX-1/2 and 5-LOX inhibitors. PubMed.
- Chen, Y., et al. (2020). Design, synthesis, and biological evaluation of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives as novel Nur77 modulators. PubMed.
- Lesyk, R., et al. (2022). 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. MDPI.
- Chemfun. (n.d.). 1-Methyl-2,3-dihydro-1h-indol-5-amine dihydrochloride.
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A Head-to-Head Comparison of Enzyme Inhibition by Indoline-Based Compounds: A Guide for Researchers
The indoline scaffold, a privileged heterocyclic motif, has emerged as a cornerstone in the design of potent and selective enzyme inhibitors. Its structural rigidity, coupled with the ease of functionalization at various positions, allows for the fine-tuning of interactions with the active sites of diverse enzyme targets. This guide provides a comprehensive head-to-head comparison of indoline-based compounds targeting key enzyme families implicated in a range of pathologies, from cancer to neurodegenerative disorders. We will delve into the experimental data, explore the underlying structure-activity relationships (SAR), and provide detailed protocols for robust in vitro evaluation, empowering researchers to accelerate their drug discovery endeavors.
The Indoline Advantage: A Scaffold for All Seasons
The versatility of the indoline core lies in its bicyclic structure, comprising a benzene ring fused to a five-membered nitrogen-containing ring. This framework serves as an excellent anchor for presenting various substituents in a defined three-dimensional space, facilitating precise interactions with enzyme active sites. Modifications at the N-1, C-2, C-3, and aromatic ring positions have yielded a plethora of derivatives with tailored inhibitory profiles against numerous enzyme classes.
I. Indoline-Based Kinase Inhibitors: Targeting the Drivers of Cancer
Protein kinases, critical regulators of cellular signaling, represent a major class of drug targets, particularly in oncology.[1] The indolin-2-one core is a well-established pharmacophore for kinase inhibition, with several approved drugs and numerous clinical candidates to its name.[1][2][3] These compounds typically function as ATP-competitive inhibitors, occupying the adenine-binding pocket of the kinase domain.[1]
Comparative Analysis of Indoline-Based Kinase Inhibitors
The inhibitory potency of indoline-based compounds against various receptor tyrosine kinases (RTKs) is a testament to the scaffold's adaptability. The following table summarizes the half-maximal inhibitory concentrations (IC50) of notable indoline derivatives against key oncogenic kinases.
| Compound | Target Kinase(s) | IC50 (nM) | Key Structural Features | Reference(s) |
| Sunitinib | VEGFR, PDGFR, c-Kit, FLT3, CSF1R | 2-50 | Pyrrole-indolin-2-one with a diethylaminoethyl side chain | [2] |
| SU5416 (Semaxanib) | VEGFR-2, c-Kit, PDGFR | 1,280 (VEGFR-2) | 3-substituted indolin-2-one | [2][4] |
| Compound 21 | Kinase with cytotoxicity | Nanomolar range | Pyrrolyl methylidene moiety at C-3 | [2] |
| Compound 33 | Aurora A, Aurora B | 12 (Aurora A), 156 (Aurora B) | Phenylsulfonamido at C-5, carboxyethyl at C-3' of pyrrole | [5] |
| Compound 47 | Aurora B | 2.19 µM (Aurora A), Potent for B | Amino group instead of carboxyl group at C-3' of pyrrole | [5] |
| Compound 9 | VEGFR-2, CDK-2 | 56.74 (VEGFR-2), 9.39 (CDK-2) | Indirubin-derived indolinone | [6] |
| Compound 20 | Not specified | Cytotoxic (µM range) | Indirubin-derived indolinone | [6] |
Structure-Activity Relationship (SAR) Insights:
-
The Indolin-2-one Core: This moiety is essential for binding to the hinge region of the kinase ATP-binding pocket.[7]
-
Substitution at C-3: The nature of the substituent at the 3-position of the oxindole ring plays a critical role in determining potency and selectivity.[7] Pyrrole-indoline-2-ones, for instance, are a well-established class of potent kinase inhibitors.[2][5]
-
Aromatic Ring Substitution: Halogenation, particularly at the C-5 position, can significantly enhance inhibitory activity, as seen in the potent VEGFR-2 inhibitor Sunitinib.[4]
-
Side Chains: The addition of solubilizing groups, such as the diethylaminoethyl moiety in Sunitinib, can improve pharmacokinetic properties.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a robust method for determining the IC50 value of an indoline-based compound against a target kinase. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[8]
Causality Behind Experimental Choices:
-
Luminescence-based detection: This method offers high sensitivity and a wide dynamic range, making it suitable for high-throughput screening.
-
Staurosporine as a positive control: Staurosporine is a non-selective, potent kinase inhibitor, providing a reliable reference for maximum inhibition.[8]
-
DMSO as a vehicle control: This ensures that the observed inhibition is due to the compound and not the solvent.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test indoline compound in 100% DMSO.
-
Perform a serial dilution of the stock solution to create a range of concentrations for the dose-response curve.
-
-
Kinase Reaction:
-
In a 96-well white opaque plate, add the serially diluted compound or DMSO (vehicle control).
-
Add the target kinase enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add a proprietary ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add a Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
-
Visualization of the Receptor Tyrosine Kinase (RTK) Signaling Pathway
The following diagram illustrates the general mechanism of RTK activation and downstream signaling, which is a common target for indoline-based kinase inhibitors.
Caption: General Receptor Tyrosine Kinase (RTK) signaling pathway and the point of intervention for ATP-competitive indoline-based inhibitors.
II. Indoline-Based Monoamine Oxidase (MAO) Inhibitors: A Focus on Neurodegenerative Diseases
Monoamine oxidases (MAOs) are mitochondrial enzymes responsible for the degradation of monoamine neurotransmitters, such as dopamine.[9] Inhibition of MAO-B is a key therapeutic strategy for Parkinson's disease, as it increases dopamine levels in the brain.[10] Indole-based compounds have emerged as highly potent and selective MAO-B inhibitors.[9][10]
Comparative Analysis of Indole-Based MAO-B Inhibitors
The following table compares the inhibitory potency (IC50 and Ki) and selectivity of novel indole-based compounds against established clinical MAO-B inhibitors.
| Inhibitor | hMAO-B IC50 (nM) | hMAO-A IC50 (µM) | Selectivity Index (SI) (hMAO-A IC50 / hMAO-B IC50) | hMAO-B Ki (nM) | Mechanism of Inhibition | Reference(s) |
| Compound 8a | 20 | >100 | >3649 | 10.34 | Competitive | [9][10] |
| Compound 8b | 30 | >100 | >3278 | 6.63 | Competitive | [9][10] |
| Rasagiline | 4 - 14 | Not Specified | >50 | Not Specified | Irreversible | [9][10] |
| Selegiline | 51 | 23 | ~450 | Not Specified | Irreversible | [10] |
| Safinamide | 79 - 98 | >485 | >5918 | Not Specified | Reversible | [10] |
Structure-Activity Relationship (SAR) Insights:
-
Indole Core: The indole nucleus is a key structural feature for high-affinity binding to the MAO-B active site.
-
Substituents on the Indole Ring: The nature and position of substituents on the indole ring significantly influence potency and selectivity. For example, an N-1-(3-fluorobenzoyl) moiety was found to be a potent MAO-B inhibitor.[9]
-
Competitive Inhibition: Many potent indole-based MAO-B inhibitors exhibit a competitive mode of action, suggesting they interact with the enzyme's active site.[9]
Experimental Protocol: Fluorometric MAO Inhibition Assay
This protocol describes a fluorometric method for determining the inhibitory potential of test compounds against MAO-A and MAO-B.[11]
Causality Behind Experimental Choices:
-
Fluorometric Detection: This method provides a sensitive and continuous way to measure enzyme activity. The production of hydrogen peroxide is coupled to the oxidation of a non-fluorescent probe to a fluorescent product.
-
Isoform-Specific Substrates/Inhibitors: The use of specific substrates (e.g., p-Tyramine for both, Benzylamine for MAO-B) and control inhibitors (e.g., Clorgyline for MAO-A, Pargyline/Selegiline for MAO-B) allows for the determination of isoform selectivity.[11]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare MAO Assay Buffer (100 mM potassium phosphate, pH 7.4).
-
Prepare stock solutions of substrates, fluorogenic probe (e.g., Amplex® Red), Horseradish Peroxidase (HRP), and positive control inhibitors.
-
-
Assay Procedure (96-well plate):
-
Add the test compound at various concentrations to the wells.
-
Add the respective MAO enzyme (recombinant human MAO-A or MAO-B).
-
Include wells for a "no inhibitor" control (vehicle only) and a positive control inhibitor.
-
Pre-incubate the plate to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the substrate and HRP/probe mixture.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity over time using a plate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Visualization of the Dopamine Degradation Pathway
The following diagram illustrates the metabolic pathway of dopamine and the role of MAO-B, the target of the described indoline-based inhibitors.
Caption: The metabolic pathway of dopamine degradation, highlighting the role of MAO-B and the inhibitory action of indoline-based compounds.
III. Indoline-Based Acetylcholinesterase (AChE) Inhibitors: Combating Alzheimer's Disease
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine, terminating the signal at cholinergic synapses.[12] Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease.[13] Indole and indolinone derivatives have been synthesized and shown to be potent AChE inhibitors, with some exhibiting greater potency than the standard drug, donepezil.[12][13]
Comparative Analysis of Indolinone-Based AChE Inhibitors
The following table highlights the potent AChE inhibitory activity of a series of indolinone-based compounds.
| Compound | AChE IC50 (nM) | Key Structural Features | Reference(s) |
| Compound IIId | Most potent in series | 1-(2-(4-(2-fluorobenzyl) piperazin-1-yl)acetyl)indoline-2,3-dione | [13] |
| Compound 3c | 0.44 | 2-chlorobenzyl derivative of an indolinone bearing a benzylpyridinium moiety | [12] |
| Donepezil (Standard) | ~14 | Standard anti-Alzheimer's drug | [12][13] |
Structure-Activity Relationship (SAR) Insights:
-
Dual Binding Site Inhibition: Potent indolinone-based AChE inhibitors often act as dual-binding inhibitors, with the hydrophobic indoline part binding to the peripheral anionic site (PAS) and another moiety (e.g., N-benzylpyridinium) binding to the catalytic active site (CAS) of AChE.[12]
-
Spacer Importance: An acetamido group acting as a spacer has been reported to be important for AChE inhibitory activity.[13]
-
Substitutions on the Benzyl Moiety: The nature and position of substituents on the benzyl group can significantly impact potency, with a 2-chloro substitution (compound 3c) showing remarkable activity.[12]
Experimental Protocol: Ellman's Method for AChE Inhibition Assay
Ellman's method is a simple, reliable, and widely used colorimetric assay for measuring AChE activity.[12][14]
Causality Behind Experimental Choices:
-
Colorimetric Detection: The assay is based on the reaction of the product of acetylcholine hydrolysis (thiocholine) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, allowing for easy spectrophotometric quantification.[14]
-
Acetylthiocholine as Substrate: This synthetic substrate is readily hydrolyzed by AChE to produce thiocholine, which is the key reactant in the colorimetric detection step.[12]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a phosphate buffer (pH 8.0).
-
Prepare solutions of DTNB and acetylthiocholine iodide (ATCI).
-
Prepare a solution of AChE enzyme.
-
-
Assay Procedure (96-well plate):
-
Set up wells for a blank (no enzyme), a control (100% activity, with vehicle), and test samples with varying concentrations of the indoline-based inhibitor.
-
Add buffer, AChE solution, DTNB, and the test compound/vehicle to the respective wells.
-
Pre-incubate the plate for 10 minutes at 25°C.
-
Initiate the reaction by adding the ATCI substrate solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the rate of the reaction for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualization of the Cholinergic Synapse and AChE Action
The following diagram illustrates the function of AChE in a cholinergic synapse and how indoline-based inhibitors can modulate this process.
Caption: The role of acetylcholinesterase (AChE) at the cholinergic synapse and the mechanism of action of indoline-based AChE inhibitors.
IV. Dual 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH) Inhibition by Indoline Derivatives: A Novel Anti-Inflammatory Strategy
The design of multi-target drugs is a promising approach for treating complex diseases like inflammation.[11] Indoline-based compounds have been identified as potent dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), offering a novel anti-inflammatory strategy.[11][15] 5-LOX is a key enzyme in the biosynthesis of pro-inflammatory leukotrienes, while sEH degrades anti-inflammatory epoxyeicosatrienoic acids (EETs).[11]
Comparative Analysis of Dual 5-LOX/sEH Indoline-Based Inhibitors
The following table presents the inhibitory activities of indoline derivatives against both 5-LOX and sEH.
| Compound | 5-LOX IC50 (µM) | sEH IC50 (µM) | Key Structural Features | Reference(s) |
| Compound 43 | 0.45 ± 0.11 (isolated enzyme) 1.38 ± 0.23 (cellular) | Not specified as dual initially | Hit compound from in silico screening | [11][15] |
| Compound 73 | 0.41 ± 0.01 | 0.43 ± 0.10 | Optimized analogue of compound 43 | [11][15] |
| Compound 53 | 0.28 ± 0.02 | 0.061 ± 0.003 | Urea group present | [11] |
| Compound 54 | 0.18 ± 0.05 | 0.100 ± 0.010 | Urea group present | [11] |
Structure-Activity Relationship (SAR) Insights:
-
Indoline Scaffold: The indoline core serves as a suitable molecular seed for designing 5-LOX inhibitors.[15]
-
Urea Moiety: The presence of a urea group is a pivotal requisite for potent sEH inhibition.[11]
-
Substituents at Indoline Nitrogen: Modifications of the substituent at the indoline nitrogen can affect the binding to the 5-LOX catalytic site.[15]
Experimental Protocol: 5-LOX Inhibition Assay
This protocol describes a method for determining the 5-LOX inhibitory activity of indoline-based compounds.
Causality Behind Experimental Choices:
-
Cell-based vs. Isolated Enzyme Assays: Performing assays in both cellular and isolated enzyme formats helps to distinguish between direct enzyme inhibition and effects on cellular uptake or other pathways.[11]
-
Spectrophotometric Detection: The conversion of a substrate like linoleic acid by 5-LOX can be monitored by measuring the increase in absorbance at 234 nm, providing a direct measure of enzyme activity.
Step-by-Step Methodology:
-
Enzyme and Compound Preparation:
-
Prepare a solution of purified human recombinant 5-LOX or use activated human polymorphonuclear leukocytes (PMNL) as a cellular source of the enzyme.
-
Prepare stock solutions of the indoline-based test compounds.
-
-
Assay Procedure:
-
Pre-incubate the enzyme (isolated or in cells) with the test compound at various concentrations.
-
Initiate the reaction by adding the substrate (e.g., arachidonic acid or linoleic acid).
-
For isolated enzyme assays, monitor the change in absorbance at 234 nm over time.
-
For cellular assays, terminate the reaction and extract the 5-LOX products for analysis by methods like HPLC.
-
-
Data Analysis:
-
Calculate the initial reaction rates or the amount of product formed.
-
Determine the percentage of inhibition for each compound concentration relative to a vehicle control.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Experimental Protocol: sEH Inhibition Assay (Fluorometric)
This protocol outlines a fluorometric assay for screening sEH inhibitors.[16]
Causality Behind Experimental Choices:
-
Fluorogenic Substrate: The assay utilizes a non-fluorescent substrate that is hydrolyzed by sEH to a highly fluorescent product, enabling sensitive detection of enzyme activity.
-
Specific Inhibitor Control: Using a known sEH inhibitor, such as N-Cyclohexyl-Nʹ-dodecylurea (NCND), allows for the determination of specific sEH inhibition versus non-specific hydrolysis.[16]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare sEH Assay Buffer.
-
Prepare solutions of the fluorogenic sEH substrate and a known sEH inhibitor (positive control).
-
Prepare the sEH enzyme solution.
-
-
Assay Procedure (96-well plate):
-
Add the test indoline compound at various concentrations to the wells.
-
Include wells for a solvent control and an inhibitor control.
-
Add the sEH enzyme to all wells except the background control.
-
Initiate the reaction by adding the sEH substrate mix.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths in kinetic mode.
-
Calculate the rate of the reaction for each well.
-
Determine the percentage of inhibition for each compound concentration.
-
Calculate the IC50 value from a dose-response curve.
-
Visualization of the Arachidonic Acid Cascade
The following diagram depicts the arachidonic acid cascade, highlighting the roles of 5-LOX and sEH and the dual inhibitory action of the indoline-based compounds.
Caption: The arachidonic acid cascade, showing the pro-inflammatory 5-LOX pathway and the anti-inflammatory effects of the CYP/sEH pathway, and the dual inhibitory action of indoline-based compounds.
Conclusion
The indoline scaffold has proven to be an exceptionally fruitful starting point for the development of potent and selective inhibitors against a wide range of clinically relevant enzymes. The comparative data presented in this guide underscore the remarkable tunability of this heterocyclic system. By understanding the structure-activity relationships and employing robust in vitro assays, researchers can continue to harness the power of the indoline core to design next-generation therapeutics with improved efficacy and safety profiles. The detailed protocols and pathway diagrams provided herein are intended to serve as a valuable resource for scientists and drug development professionals in this exciting and rapidly evolving field.
References
- Vertex AI Search, based on a review of indolinones as kinase inhibitors.[1][2][3]
- A Comparative Analysis of Novel Indole-Based hMAO-B Inhibitors Against Established Therapeutics - Benchchem.[10]
- Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characteriz
- Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors - PMC - PubMed Central.[13]
- Discovery of Pyrrole−Indoline-2-ones as Aurora Kinase Inhibitors with a Different Inhibition Profile - ACS Public
- Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric) (BN00717) - Assay Genie.[16]
- Application Notes and Protocols for Acetylcholinesterase (AChE) Activity Determination using Ellman's Method - Benchchem.[14]
- Indolinone-based acetylcholinesterase inhibitors: synthesis, biological activity and molecular modeling - PubMed.[12]
- Acetylcholine - Wikipedia.[17]
- 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC - PubMed Central.[18]
- Physiology, Acetylcholine - St
- Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxid
- Indolinones as Promising Scaffold as Kinase Inhibitors: A Review - PubMed.[1]
- Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.[4]
- Monoamine oxidase - Wikipedia.[20]
- Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed.[7]
- Application Notes and Protocols for Kinase Activity Assays - Benchchem.[8]
- Pathways of arachidonic acid via lipoxygenases.
- Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization | Journal of Medicinal Chemistry - ACS Public
- Physiology, Acetylcholinesterase - St
- Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors - NIH.[6]
Sources
- 1. Receptor Tyrosine Kinases (RTKs) [scispace.com]
- 2. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dopamine - Wikipedia [en.wikipedia.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The Role of Dopamine and Its Dysfunction as a Consequence of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Acetylcholine Synthesis and Metabolism [sigmaaldrich.com]
- 16. assaygenie.com [assaygenie.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1-Methylindolin-5-amine dihydrochloride
As researchers and drug development professionals, our focus is rightfully on discovery and innovation. However, the integrity of our work and the safety of our laboratory environment hinge on the meticulous management of the chemical reagents we use, from initial handling to final disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-Methylindolin-5-amine dihydrochloride, grounded in regulatory compliance and best safety practices. The procedures outlined here are designed to be a self-validating system, ensuring that each step logically reinforces the next to mitigate risk and protect both personnel and the environment.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a compound is the first principle of safe laboratory practice. This compound is not a benign substance; its hazard profile necessitates a cautious and informed approach to its disposal.[1] A thorough risk assessment is the foundation upon which a safe disposal plan is built.
Table 1: GHS Hazard Classification for 1-Methyl-1H-indol-5-amine
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed |
| Acute Dermal Toxicity | Category 4 | H312: Harmful in contact with skin |
| Acute Inhalation Toxicity | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity - single exposure | Category 3 | H335: May cause respiratory irritation |
Source: Data synthesized from Fisher Scientific Safety Data Sheet.[1]
The primary risks associated with this compound are acute toxicity through multiple exposure routes (ingestion, skin contact, inhalation) and significant irritation to the skin, eyes, and respiratory system.[1] The causality behind our stringent disposal protocol is clear: improper handling of waste containing this chemical could lead to accidental exposure, causing harm to laboratory personnel. Furthermore, its release into the environment must be prevented.[1][2]
Regulatory Framework: Adherence to Mandated Standards
The disposal of laboratory chemical waste is not discretionary; it is governed by strict federal and local regulations. In the United States, the Environmental Protection Agency (EPA) oversees the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3]
Laboratories are classified as waste generators, and their procedures must align with RCRA standards.[3] Key tenets of RCRA compliance include:
-
Prohibition: Hazardous chemical waste must never be disposed of in the regular trash or poured down the drain.[3][4]
-
Documentation: Waste generation must be meticulously documented.[3]
-
Training: All personnel who generate hazardous waste must be properly trained.[3]
For academic and research institutions, the EPA's Subpart K regulations offer an alternative, more flexible set of standards for managing hazardous waste in laboratories, emphasizing the development of a comprehensive Laboratory Management Plan.[5][6] Regardless of the specific regulatory framework your institution follows, the core principles of safe and compliant disposal remain the same.
Pre-Disposal Procedures: Personal Protection and Segregation
Safe disposal begins long before the waste container is full. It starts with the correct personal protective equipment (PPE) and a disciplined approach to waste segregation at the point of generation.
Required Personal Protective Equipment (PPE)
Based on the hazard assessment, the following PPE is mandatory when handling this compound or its waste.
Table 2: Recommended PPE for Handling this compound Waste
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face | Goggles (European standard - EN 166) or safety glasses with side shields; face shield if splashing is possible.[1][7] | Protects against splashes and dust that can cause serious eye irritation.[1] |
| Hand | Chemically compatible protective gloves (e.g., Nitrile rubber).[7] | Prevents skin contact, a primary route of exposure leading to irritation and potential toxicity.[1] |
| Body | Laboratory coat; additional protective clothing as needed to prevent skin exposure.[1][7] | Protects skin from contamination. |
| Respiratory | Use only in a well-ventilated area or under a chemical fume hood.[8][9] A NIOSH/MSHA approved respirator may be required for large spills or poor ventilation.[8] | Prevents inhalation of dust or aerosols, which can cause respiratory irritation.[1] |
Critical Importance of Waste Segregation
The single most critical step in preventing dangerous chemical reactions in waste containers is proper segregation. This compound, as an amine hydrochloride, has specific incompatibilities.
-
Waste Stream: This compound contains nitrogen and chlorine (from the dihydrochloride salt). Therefore, it must be disposed of in a halogenated organic waste stream. Mixing it with non-halogenated waste can complicate the final disposal process, which often involves incineration. Burning chlorinated compounds can produce hazardous byproducts like hydrogen chloride gas.[7][10]
Step-by-Step Disposal Protocol
Follow this validated, sequential protocol to ensure the safe and compliant disposal of this compound.
Step 1: Waste Characterization
Any material (e.g., contaminated gloves, weigh boats, paper towels, or residual product) that has come into contact with this compound must be considered hazardous waste.[3][8] This is a non-negotiable starting point.
Step 2: Container Selection
The integrity of the disposal process relies on the container. As mandated by the Occupational Safety and Health Administration (OSHA), your chosen waste container must be:
-
Chemically Compatible: Use a high-density polyethylene (HDPE) or glass container. Do not use metal containers, as the hydrochloride salt can be corrosive.
-
Secure and Leak-Proof: The container must have a secure, screw-top lid.[3][11]
-
Properly Sized: The container should be appropriate for the volume of waste being generated to avoid long-term storage of small quantities.[3]
Step 3: Waste Accumulation and Labeling
Waste should be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][11] This ensures the waste remains under the control of trained laboratory personnel.[3]
Each waste container must be labeled immediately upon the first addition of waste. The label is a critical communication tool for safety and compliance.
Table 3: Mandatory Waste Container Label Information
| Information Element | Description |
|---|---|
| "Hazardous Waste" | The words "Hazardous Waste" must be clearly visible.[11] |
| Chemical Constituents | List all chemical contents by their full name (no abbreviations). For mixtures, list all components.[11] Example: "this compound, Methanol". |
| Hazard Identification | Clearly indicate the relevant hazards (e.g., "Toxic," "Irritant"). |
| Generator Information | Name of the principal investigator, laboratory location (building and room number), and contact information.[11] |
| Accumulation Start Date | The date the first piece of waste was added to the container. |
Crucial Practice: Keep the waste container closed at all times except when adding waste.[4][11] This prevents the release of vapors and reduces the risk of spills.
Step 4: Storage and Requesting Pickup
Store the sealed and labeled waste container in your lab's designated SAA, ensuring it is segregated from incompatible materials.[4] Once the container is full or you have reached your institution's time limit for accumulation (often 6-12 months for academic labs), contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[4][5] Do not allow waste to accumulate beyond these limits.[11]
Disposal Workflow Visualization
The following diagram illustrates the logical flow of the disposal process, from initial hazard assessment to final handoff to safety professionals.
Caption: Disposal workflow for this compound.
By systematically following this guide, you contribute to a culture of safety, ensure regulatory compliance, and uphold the integrity of the scientific research process. Trust in these procedures is built upon their inherent logic and their foundation in established safety and environmental regulations.
References
- How to Ensure Safe Chemical Waste Disposal in Labor
- SAFETY DATA SHEET: 1-Methyl-1H-indol-5-amine. Fisher Scientific.
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.
- Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
- Regulation of Labor
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- SAFETY DATA SHEET: N-(1-Naphthyl)ethylenediamine, dihydrochloride. Fisher Scientific.
- SAFETY DATA SHEET: Methylamine hydrochloride. Fisher Scientific.
- SAFETY DATA SHEET: methyl[(2-methyl-1,3-oxazol-4-yl)methyl]amine dihydrochloride. Enamine.
- SAFETY DATA SHEET: 1-Methylindole. Thermo Fisher Scientific.
- SAFETY DATA SHEET: 3-Buten-1-amine. Acros Organics.
- SAFETY DATA SHEET: 5-Aminolevulinic acid hydrochloride. Fisher Scientific.
Sources
- 1. fishersci.fi [fishersci.fi]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. danielshealth.com [danielshealth.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. epa.gov [epa.gov]
- 6. acs.org [acs.org]
- 7. fishersci.se [fishersci.se]
- 8. fishersci.com [fishersci.com]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. fishersci.com [fishersci.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
A Comprehensive Guide to the Safe Handling of 1-Methylindolin-5-amine dihydrochloride
As a Senior Application Scientist, it is imperative to approach new chemical entities with a robust framework of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling 1-Methylindolin-5-amine dihydrochloride. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from best practices for handling amine hydrochlorides and related chemical structures. It is crucial to supplement this guide with a comprehensive, lab-specific risk assessment before commencing any work.
Hazard Analysis and Risk Mitigation
This compound, as an amine salt, is anticipated to be a solid irritant. The primary hazards associated with this class of compounds include skin irritation, serious eye irritation, and potential respiratory tract irritation if inhaled as a dust.[1][2][3][4] A thorough risk assessment is the cornerstone of safe handling.[5]
Core Principles of Risk Mitigation:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Administrative Controls: Develop and strictly adhere to Standard Operating Procedures (SOPs) for all tasks involving this compound. Ensure all personnel are trained on these procedures and the associated hazards.[5]
-
Personal Protective Equipment (PPE): The last line of defense, PPE must be selected based on the potential routes of exposure.
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is critical to prevent accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or dust generation.[7] | Protects against airborne particles and splashes that can cause serious eye irritation.[2][3][4] |
| Hands | Disposable nitrile gloves.[7] | Provides a barrier against skin contact which can cause irritation.[2][4] Gloves should be inspected before use and changed immediately if contaminated. |
| Body | A fully buttoned lab coat, preferably a Nomex® or similar flame-resistant material over cotton clothing.[7] | Protects skin from accidental spills and contamination. |
| Feet | Closed-toe, closed-heel shoes that cover the entire foot.[7] | Prevents exposure from spills that may reach the floor. |
| Respiratory | A NIOSH-approved respirator may be necessary if engineering controls cannot maintain exposure below permissible limits, or during spill cleanup of fine powders.[1][7] | Protects against the inhalation of airborne dust which may cause respiratory irritation.[3] |
Step-by-Step Handling Procedures
3.1. Preparation and Weighing:
-
Don appropriate PPE as outlined in the table above.
-
Work within a chemical fume hood to minimize inhalation risk.
-
Handle the compound as a solid. Avoid actions that could generate dust, such as crushing or vigorous scraping.
-
Use a spatula or other appropriate tool to transfer the solid.
-
Weigh the desired amount in a tared, sealed container.
3.2. Dissolution:
-
Add the solvent slowly to the solid to avoid splashing.
-
If the dissolution is exothermic, use an ice bath to control the temperature.
-
Keep the container covered as much as possible during the process.
Storage and Disposal
4.1. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.[5][8]
-
Keep the container tightly closed to prevent moisture absorption, as amine salts can be hygroscopic.[9]
-
Store away from incompatible materials such as strong oxidizing agents.[4]
4.2. Disposal:
-
Dispose of waste in accordance with all local, state, and federal regulations.
-
Contaminated materials, such as gloves and paper towels, should be placed in a sealed, labeled waste container.
-
Do not dispose of this chemical down the drain.
Emergency Procedures
A clear and practiced emergency response plan is essential.[5]
| Emergency Situation | Action Plan |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[10] Remove contaminated clothing. Seek medical attention if irritation persists.[2][3][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][4] |
| Inhalation | Move the person to fresh air.[2][3][5] If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6] |
| Spill | Evacuate the area. For small spills, and if it is safe to do so, absorb the material with an inert, non-combustible absorbent and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department immediately.[10] |
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for this compound.
References
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Diplomata Comercial.
- What are the Health and Safety Guidelines for Using Amines?. (n.d.). Diplomata Comercial.
- Hydroxylamine Hydrochloride Storage: Best Practices and Safety Guidelines. (2024, May 11). Guidechem.
- Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco.
- SAFETY DATA SHEET - 5-Aminolevulinic acid hydrochloride. (2025, November 6). Sigma-Aldrich.
- SAFETY DATA SHEET - 1H-Indole, 1-methyl-. (2025, December 21). Fisher Scientific.
- Protective Equipment. (n.d.). American Chemistry Council.
- SAFETY DATA SHEET - 1H-Indole, 1-methyl-. (2025, September 7). Thermo Fisher Scientific.
- Personal Protective Equipment (PPE) for Industrial Chemicals. (n.d.). Respirex International.
- SAFETY DATA SHEET - 5-Methylindole. (2010, October 17). Fisher Scientific.
- MATERIAL SAFETY DATA SHEET - ADDOCAT KE-9018 363D. (n.d.). Tri-iso.
- Safety Data Sheet - 5-Aminolevulinic Acid Hydrochloride Salt. (2017, November 28). LGC Standards.
- Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial.
- Chemical Emergencies, Exposures, and Spills. (n.d.). Florida State University Environmental Health and Safety.
- What to do in a chemical emergency. (2024, October 10). GOV.UK.
- AMINES, [CORROSIVE LIQUID]. (n.d.). NOAA - CAMEO Chemicals.
- Best practices for handling and storage of thiamine hydrochloride to maintain purity. (n.d.). Benchchem.
- Purification of Hydrochloride. (n.d.). ECHEMI.
Sources
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Page loading... [guidechem.com]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. safety.fsu.edu [safety.fsu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

